CMP-Sialic acid sodium salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
sodium;(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N4O16P.Na/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34;/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34);/q;+1/p-1/t8-,9+,10+,12+,13+,14+,15+,16+,17+,20+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRHSOGUONIUOR-HLZBELLTSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4NaO16P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to CMP-Sialic Acid Sodium Salt: Core Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental properties of Cytidine (B196190) 5'-monophospho-N-acetylneuraminic acid (CMP-sialic acid) sodium salt, a critical nucleotide sugar in glycobiology. This document details its physicochemical characteristics, biological role, and key experimental protocols relevant to its application in research and drug development.
Core Properties
CMP-sialic acid is commercially available as both a monosodium and a disodium (B8443419) salt. The properties of each are summarized below. It is crucial to note the specific salt form when conducting experiments, as molecular weight and solubility can differ.
Physicochemical Properties
A summary of the key physicochemical properties for both the monosodium and disodium salts of CMP-sialic acid is presented in Table 1. These values are compiled from various commercial suppliers and should be considered as typical. For precise experimental work, it is recommended to refer to the certificate of analysis provided with the specific batch of the compound.
Table 1: Physicochemical Properties of CMP-Sialic Acid Sodium Salts
| Property | CMP-Sialic Acid Monosodium Salt | CMP-Sialic Acid Disodium Salt |
| Synonyms | CMP-Neu5Ac, CMP-NANA, CMP-Sialic Acid, Na | CMP-Neu5Ac, 2Na, CMP-NANA, 2Na |
| CAS Number | 1007117-62-5, 3063-71-6[1][][3] | 149007-28-3[4][5][6] |
| Molecular Formula | C₂₀H₃₀N₄NaO₁₆P[1][7][8][9] | C₂₀H₂₉N₄Na₂O₁₆P[5] |
| Molecular Weight | 636.43 g/mol [1][][3][7][8][9] | 658.41 g/mol [4][5] |
| Appearance | White to off-white solid/powder[10] | White solid |
| Purity (HPLC) | ≥85% to ≥95%[3][7][9] | ≥95%[4][5] |
| Solubility | Water: 20 mg/mL, 50 mg/mL; PBS (pH 7.2): 10 mg/mL[4][7][9] | Water: 20 mg/mL[4][5][6] |
| Storage Conditions | -20°C[1][3][6][7][9] | -20°C[4][5][6] |
| Stability | Stock solutions are stable for up to 3 months at -20°C. Unstable under acidic conditions.[6] | Aqueous solutions should be aliquoted and frozen. Avoid repeated freeze-thaw cycles. |
Biological Role: The Sialylation Pathway
Sialylation, the enzymatic transfer of sialic acid to glycoconjugates, is a critical post-translational modification influencing a wide range of biological processes, including cell-cell recognition, signaling, and immune responses.[11][12] CMP-sialic acid is the sole activated sugar donor for all sialyltransferases, making it a pivotal molecule in this pathway.[13][14]
The canonical sialylation pathway in vertebrates involves the following key steps:
-
Synthesis of Sialic Acid: The process begins in the cytoplasm with the synthesis of N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid.
-
Activation to CMP-Sialic Acid: Free sialic acid is transported into the nucleus where it is activated by the enzyme CMP-sialic acid synthetase (CMAS) in a reaction with cytidine triphosphate (CTP) to form CMP-sialic acid.[13][14][15][16]
-
Transport into the Golgi Apparatus: CMP-sialic acid is then transported from the nucleus to the lumen of the Golgi apparatus by a specific antiporter, the CMP-sialic acid transporter (CST).[17][18][19][20][21]
-
Sialyltransferase-Mediated Transfer: Within the Golgi, sialyltransferases catalyze the transfer of the sialic acid moiety from CMP-sialic acid to the terminal positions of glycan chains on glycoproteins and glycolipids.[9]
Experimental Protocols
Accurate and reproducible experimental protocols are essential for studying the role of CMP-sialic acid and the process of sialylation. Below are detailed methodologies for key assays.
Sialyltransferase Activity Assay (Radiometric Method)
This protocol describes a classic radiometric assay to measure the activity of sialyltransferases using a radiolabeled CMP-sialic acid donor and a glycoprotein acceptor.
3.1.1. Materials
-
Buffer: 500 mM Sodium Cacodylate, 5% (w/v) Triton CF-54, 0.5% (w/v) Bovine Serum Albumin (BSA), pH 6.5 at 37°C
-
Acceptor Substrate: 31.6 mM Asialomucin (or other suitable asialoglycoprotein)
-
Donor Substrate: Cytidine 5'-Monophospho[¹⁴C]sialic acid (CMP-[¹⁴C]Sia)
-
Enzyme: Sialyltransferase solution
-
Stop Solution: SDS-PAGE loading buffer
-
Separation: Sephadex G-50 column
-
Detection: Liquid Scintillation Cocktail and Scintillation Counter
3.1.2. Procedure
-
Reaction Setup: Prepare a reaction cocktail containing the buffer, acceptor substrate, and CMP-[¹⁴C]Sia. Keep the mixture on ice.
-
Enzyme Addition: To initiate the reaction, add the sialyltransferase enzyme solution to the reaction cocktail. The final concentrations in a 0.05 mL reaction mix are typically 100 mM sodium cacodylate, 1% (v/v) Triton CF-54, 0.1% (w/v) BSA, 3.2 mM asialomucin, and 0.008 - 0.015 mM CMP-[¹⁴C]sialic acid.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 3-20 hours).[22][23]
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Separation of Product: Separate the radiolabeled glycoprotein product from the unreacted CMP-[¹⁴C]Sia using a Sephadex G-50 column. Elute with 200 mM NaCl.
-
Quantification: Collect fractions and measure the radioactivity in the glycoprotein-containing fractions using a scintillation counter.
CMP-Sialic Acid Synthetase (CMAS) Activity Assay
This assay measures the activity of CMAS by quantifying the amount of CMP-sialic acid produced from sialic acid and CTP.
3.2.1. Materials
-
Enzyme: Purified recombinant CMAS protein
-
Substrates: 1.0 mM Sialic acid (e.g., Neu5Ac), 2-5.0 mM CTP
-
Reaction Buffer: 100 mM Tris-HCl, 20 mM MgCl₂, 0.1 mM Na₃VO₄ (phosphatase inhibitor), pH adjusted as needed (e.g., 8.0)
-
Quenching/Digestion Solution: 32 units of alkaline phosphatase in 200 mM NaOH-glycine (pH 10.0)
-
Precipitation Solution: Chilled ethanol (B145695) (99.5%)
-
Analysis: High-Performance Liquid Chromatography (HPLC) system with an anion-exchange column
3.2.2. Procedure
-
Reaction Setup: Prepare a 25 µL reaction mixture containing the CMAS protein, sialic acid, CTP, and reaction buffer.[24]
-
Incubation: Incubate the reaction mixture at 25°C or 37°C for 1 hour.[24]
-
Reaction Termination and Digestion: Stop the reaction by adding 25 µL of the alkaline phosphatase solution and incubate at 37°C for 3 hours. This step digests the unreacted CTP.[24]
-
Protein Precipitation: Add 150 µL of chilled ethanol and incubate at -30°C for 30 minutes to precipitate proteins.[24]
-
Sample Preparation: Centrifuge the mixture and collect the supernatant.[24]
-
Quantification by HPLC: Analyze the supernatant using an HPLC system with an anion-exchange column to quantify the amount of CMP-sialic acid produced. The elution is monitored by absorbance at 271 nm.[24]
Conclusion
CMP-sialic acid sodium salt is an indispensable tool for research in glycobiology and the development of therapeutic glycoproteins. A thorough understanding of its fundamental properties and the application of robust experimental protocols are paramount for advancing our knowledge of sialylation and harnessing its potential in biotechnology and medicine. This guide provides a foundational resource for professionals in the field, enabling more effective experimental design and data interpretation.
References
- 1. CMP-Neu5Ac sodium salt | 1007117-62-5 | MC04391 [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. CMP-Sialic Acid, Disodium Salt [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. Cytidine-5 -monophospho-N-acetylneuraminic acid = 85 HPLC 1007117-62-5 [sigmaaldrich.com]
- 8. CMP-NeuAc | C20H30N4NaO16P | CID 23679065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. custombiotech.roche.com [custombiotech.roche.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. CMP-Sialic Acid Synthetase: The Point of Constriction in the Sialylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CMP-Sialic Acid Synthetase: The Point of Constriction in the Sialylation Pathway. | Semantic Scholar [semanticscholar.org]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. The CMP-sialic acid transporter is localized in the medial-trans Golgi and possesses two specific endoplasmic reticulum export motifs in its carboxyl-terminal cytoplasmic tail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structural basis for the delivery of activated sialic acid into Golgi for sialyation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. pnas.org [pnas.org]
- 21. pnas.org [pnas.org]
- 22. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Enzyme assay of sialyltransferases for oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Enzyme assay of cytidine 5’-monophosphate sialic acid synthetase (CMAS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the CMP-Sialic Acid Biosynthesis Pathway in Mammals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core CMP-sialic acid biosynthesis pathway in mammals. Sialic acids are crucial terminal monosaccharides on many glycoconjugates, playing a pivotal role in a myriad of biological processes, including cell-cell recognition, signaling, and immunity.[1][2][3][4][5][6] Their biosynthesis is a tightly regulated process, and dysregulation is associated with various pathological conditions, making this pathway a key area of interest for research and therapeutic development.[4][5]
The Core Biosynthetic Pathway
The de novo synthesis of CMP-N-acetylneuraminic acid (CMP-Neu5Ac), the activated form of the most common sialic acid in mammals, is a multi-step enzymatic process that primarily occurs in the cytoplasm and nucleus.[7][8][9]
The pathway begins with UDP-N-acetylglucosamine (UDP-GlcNAc) and proceeds through the following key steps:
-
Epimerization and Kinase Activity: The bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE) catalyzes the first two committed steps.[1][10][11][12][13][14] The epimerase domain converts UDP-GlcNAc to N-acetylmannosamine (ManNAc), and the kinase domain subsequently phosphorylates ManNAc to N-acetylmannosamine-6-phosphate (ManNAc-6-P).[1][7] GNE is the rate-limiting enzyme in this pathway.[10][11][12]
-
Synthesis of Sialic Acid Phosphate (B84403): N-acetylneuraminic acid-9-phosphate synthase (NANS) catalyzes the condensation of ManNAc-6-P with phosphoenolpyruvate (B93156) (PEP) to form N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-P).[7][15][16]
-
Dephosphorylation: N-acetylneuraminic acid-9-phosphate phosphatase (NANP) removes the phosphate group from Neu5Ac-9-P to yield N-acetylneuraminic acid (Neu5Ac), also known as sialic acid.[17] Interestingly, knockout studies suggest that NANP activity may not be essential for de novo sialic acid synthesis, indicating the potential for an alternative phosphatase.[17]
-
Activation to CMP-Sialic Acid: In the nucleus, CMP-sialic acid synthetase (CMAS) activates Neu5Ac by transferring a cytidine (B196190) monophosphate (CMP) moiety from cytidine triphosphate (CTP), forming CMP-Neu5Ac.[7][18][19][20][21] This activation step is essential for the subsequent use of sialic acid in glycosylation reactions.[18][19][20] Unlike other nucleotide sugar synthetases which are located in the cytoplasm, vertebrate CMAS is predominantly found in the nucleus.[18][21]
-
Transport into the Golgi Apparatus: CMP-Neu5Ac is then transported from the nucleus, through the cytoplasm, and into the lumen of the Golgi apparatus by the CMP-sialic acid transporter (SLC35A1), an antiporter that exchanges CMP-sialic acid for CMP.[8][22][23][24][25] Within the Golgi, sialyltransferases utilize CMP-Neu5Ac to attach sialic acid residues to the terminal positions of glycans on proteins and lipids.[8][9][18][20]
The overall pathway is subject to feedback regulation, with the end-product, CMP-Neu5Ac, allosterically inhibiting the epimerase activity of GNE.[9][10][11]
Below is a diagram illustrating the CMP-sialic acid biosynthesis pathway.
Quantitative Data
The following tables summarize available quantitative data for the key enzymes and metabolites in the CMP-sialic acid biosynthesis pathway. This data is essential for kinetic modeling and understanding the metabolic flux through the pathway.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism/Tissue | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| CMAS | Drosophila melanogaster | Neu5Ac | 410 | 3.4-3.6 | [26] |
| CMAS | Drosophila melanogaster | CTP | 450 | 3.4-3.6 | [26] |
Further research is required to populate this table with comprehensive kinetic data for all mammalian enzymes in the pathway.
Table 2: Metabolite Concentrations
| Metabolite | Cell/Tissue Type | Concentration (nmol/g fresh weight) | Reference |
| Neu5Ac | Transgenic Arabidopsis (GNE, NANS, CMAS expressing) | 41 | [27] |
| CMP-Neu5Ac | Transgenic Arabidopsis (GNE, NANS, CMAS expressing) | 2.4 | [27] |
Note: Data from transgenic plants expressing mammalian genes is provided as an example. Further research is needed to compile a comprehensive list of metabolite concentrations in various mammalian tissues.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the CMP-sialic acid biosynthesis pathway.
3.1.1. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This is a widely used method for the sensitive quantification of sialic acids.
-
Principle: Sialic acids are released from glycoconjugates by mild acid hydrolysis. The released sialic acids are then derivatized with a fluorescent labeling agent, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB), to form a highly fluorescent derivative. These derivatives are then separated and quantified by reverse-phase HPLC with a fluorescence detector.[28]
-
Detailed Protocol:
-
Hydrolysis: Adjust the sample to 0.1 M trifluoroacetic acid (TFA) and hydrolyze at 80°C for 2 hours to release sialic acids.[28]
-
Drying: Dry the sample using a SpeedVac.
-
Derivatization: Reconstitute the sample in a solution containing 7 mM DMB dihydrochloride, 5 mM TFA, 1 M 2-mercaptoethanol, and 18 mM sodium hydrosulfite. Incubate at 50°C for 2 hours.[28]
-
HPLC Analysis: Inject the derivatized sample into an HPLC system equipped with a C18 column. Separate the DMB-labeled sialic acids using an appropriate mobile phase gradient and detect the fluorescent signal.
-
3.1.2. HPLC with Charged Aerosol Detection (CAD)
This method allows for the direct measurement of sialic acids without the need for derivatization.
-
Principle: Sialic acids are released from glycoproteins by enzymatic digestion with neuraminidase. The released sialic acids are then separated by HPLC and detected using a charged aerosol detector, which provides a near-universal response for non-volatile analytes.[29]
-
Detailed Protocol:
-
Enzymatic Digestion: Incubate the glycoprotein (B1211001) sample with neuraminidase in an appropriate buffer (e.g., 200 mM ammonium (B1175870) acetate, pH 5.0) at 37°C for 24 hours.[29]
-
Reaction Quenching: Stop the reaction by adding acetonitrile.
-
Centrifugation: Centrifuge the sample to pellet the precipitated protein.
-
HPLC-CAD Analysis: Inject the supernatant into an HPLC system equipped with a suitable column for polar analytes and a charged aerosol detector.
-
This in vitro assay measures the transport of CMP-sialic acid into reconstituted proteoliposomes.
-
Principle: Purified SLC35A1 protein is reconstituted into lipid vesicles (proteoliposomes). Radiolabeled or fluorescently tagged CMP-sialic acid is added to the external solution, and its uptake into the proteoliposomes is measured over time.[30]
-
Detailed Protocol:
-
CMP-Sia Preparation: Treat commercially available CMP-sialic acid with a phosphatase (e.g., Antarctic phosphatase) to remove contaminating CMP, which has a higher affinity for the transporter.[30]
-
Proteoliposome Reconstitution: Purify SLC35A1 and reconstitute it into liposomes of a defined lipid composition.
-
Transport Assay: Initiate transport by adding radiolabeled CMP-sialic acid to the proteoliposome suspension. At various time points, stop the reaction by adding ice-cold buffer and rapidly filtering the mixture through a membrane to separate the proteoliposomes from the external solution.[30]
-
Quantification: Measure the amount of radiolabel retained on the filter using liquid scintillation counting.
-
The following diagram illustrates a general workflow for quantifying sialic acids in glycoproteins.
References
- 1. GNE homepage [dmd.nl]
- 2. Specific sialylation of N-glycans and its novel regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sialic acids as regulators of molecular and cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sialylation is involved in cell fate decision during development, reprogramming and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a master regulator of sialic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. genecards.org [genecards.org]
- 13. UDP-GlcNAc 2-Epimerase/ManNAc Kinase (GNE): A Master Regulator of Sialic Acid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GNE (gene) - Wikipedia [en.wikipedia.org]
- 15. NANS-mediated synthesis of sialic acid is required for brain and skeletal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NANS - Wikipedia [en.wikipedia.org]
- 17. Activity of N-acylneuraminate-9-phosphatase (NANP) is not essential for de novo sialic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. CMP-Sialic Acid Synthetase: The Point of Constriction in the Sialylation Pathway. | Semantic Scholar [semanticscholar.org]
- 20. CMP-Sialic Acid Synthetase: The Point of Constriction in the Sialylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 11] Facts About: CMP-Sialic Acid in Nature | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 22. genecards.org [genecards.org]
- 23. uniprot.org [uniprot.org]
- 24. uniprot.org [uniprot.org]
- 25. SLC35A1 | Abcam [abcam.cn]
- 26. Characterisation of Drosophila CMP-sialic acid synthetase activity reveals unusual enzymatic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Construction of a Functional CMP-Sialic Acid Biosynthesis Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. In vitro Measurement of CMP-Sialic Acid Transporter Activity in Reconstituted Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of CMP-Sialic Acid in Golgi Apparatus Glycosylation: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of cytidine (B196190) monophosphate (CMP)-sialic acid in the Golgi apparatus, providing a comprehensive overview of its synthesis, transport, and utilization in the sialylation of glycoconjugates. This document delves into the biochemical pathways, key enzymes, and transport mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this pivotal process in cell biology and its implications for drug development.
Core Concepts: The Sialylation Pathway
Sialylation, the enzymatic addition of sialic acid to the terminal positions of glycan chains on glycoproteins and glycolipids, is a crucial post-translational modification that occurs primarily within the Golgi apparatus.[1] This process is fundamental to a vast array of biological phenomena, including cell-cell recognition, immune responses, and pathogen interactions.[1] The activated sugar nucleotide, CMP-sialic acid, is the sole donor substrate for all sialyltransferase enzymes, making its availability in the Golgi lumen a rate-limiting step for sialylation.
The journey of sialic acid from its synthesis to its incorporation into glycoconjugates involves a coordinated series of events:
-
Synthesis of Sialic Acid: The process begins in the cytoplasm with the synthesis of N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in humans.
-
Activation to CMP-Sialic Acid: In the nucleus, Neu5Ac is activated by the enzyme CMP-sialic acid synthetase (CMAS), which catalyzes the transfer of cytidine monophosphate (CMP) from cytidine triphosphate (CTP) to sialic acid, forming CMP-sialic acid.[2][3]
-
Transport into the Golgi Apparatus: CMP-sialic acid is then transported from the cytosol into the lumen of the Golgi apparatus by a specific transporter protein, the CMP-sialic acid transporter (CST), also known as SLC35A1.[4][5][6]
-
Sialyltransferase-Mediated Transfer: Within the Golgi cisternae, a family of sialyltransferases (STs) catalyzes the transfer of sialic acid from CMP-sialic acid to the non-reducing termini of glycan chains on nascent proteins and lipids.[1][7] This transfer releases CMP as a byproduct.
-
CMP Efflux: The generated CMP is transported out of the Golgi lumen back into the cytosol in exchange for incoming CMP-sialic acid, a process also mediated by the SLC35A1 antiporter.[4][5]
Quantitative Data on Key Components
The efficiency of the sialylation pathway is governed by the kinetic properties of the enzymes and transporters involved. The following tables summarize key quantitative data for human and model organism enzymes and transporters.
| Enzyme/Transporter | Organism | Substrate | Km | Vmax | Reference(s) |
| CMP-Sialic Acid Synthetase (CMAS) | Drosophila melanogaster | N-acetylneuraminic acid (Neu5Ac) | 410 µM | 3.4-3.6 µmol/min/mg | [8] |
| CTP | 450 µM | 3.4-3.6 µmol/min/mg | [8] | ||
| CMP-Sialic Acid Transporter (SLC35A1) | Homo sapiens (reconstituted in proteoliposomes) | CMP-N-acetylneuraminic acid (CMP-Neu5Ac) | ~1.3 µM | 335 pmol/mg protein/min | [2] |
| Mus musculus (expressed in S. cerevisiae) | CMP-N-acetylneuraminic acid (CMP-Neu5Ac) | 2.9 µM | Not reported | [9] | |
| Homo sapiens | CMP-N-acetylneuraminic acid (CMP-Neu5Ac) | 60 µM | Not reported | [10] | |
| α2,3-Sialyltransferase (ST3Gal1) | Homo sapiens | CMP-Neu5Ac | 106 (± 15) µM | 201 (± 7) min-1 | [11][12] |
| Galβ1,3GalNAc-α-O-Bn | 26 (± 7) µM | 189 (± 2) min-1 | [11][12] | ||
| α2,6-Sialyltransferase (ST6Gal1) | Homo sapiens | CMP-Neu5Ac | 62 (± 6) µM | 81 (± 2) min-1 | [11] |
Signaling Pathways and Logical Relationships
The process of sialylation within the Golgi is a highly regulated and integral part of cellular function. The following diagrams, generated using the DOT language, illustrate the core sialylation pathway and a key regulatory mechanism involving the GOLPH3 oncoprotein.
Caption: The core sialylation pathway in the Golgi apparatus.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simple assay for sialyltransferase activity with a new fluorogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abcam.co.jp [abcam.co.jp]
- 5. SLC35A1 solute carrier family 35 member A1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Golgi Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uniprot.org [uniprot.org]
- 10. Expression of Functional Human Sialyltransferases ST3Gal1 and ST6Gal1 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - Kinetic parameters of mammalian sialyltransferases. - Public Library of Science - Figshare [plos.figshare.com]
- 12. Expression of Functional Human Sialyltransferases ST3Gal1 and ST6Gal1 in Escherichia coli | PLOS One [journals.plos.org]
The Central Role of CMP-Sialic Acid in Glycosylation: A Technical Guide for Researchers
An In-depth Examination of the Sialyltransferase Donor Substrate for Drug Development and Scientific Discovery
Sialic acids, a diverse family of nine-carbon carboxylated monosaccharides, are ubiquitously found at the terminal positions of glycan chains on glycoproteins and glycolipids. Their strategic location and negative charge mediate a vast array of biological processes, from cell-cell recognition and signaling to immune responses. The transfer of sialic acid to these glycoconjugates is a critical post-translational modification known as sialylation. This process is exclusively mediated by a class of enzymes called sialyltransferases, which utilize an activated form of sialic acid, cytidine (B196190) 5'-monophosphate-sialic acid (CMP-sialic acid), as the sole donor substrate.[1][2] Understanding the intricacies of CMP-sialic acid's function is paramount for researchers in glycobiology, oncology, and immunology, as aberrant sialylation is a hallmark of numerous diseases, most notably cancer.[3][4] This guide provides a comprehensive technical overview of CMP-sialic acid as a sialyltransferase donor substrate, intended for researchers, scientists, and professionals in drug development.
Biochemical Properties and Synthesis of CMP-Sialic Acid
The journey of a sialic acid molecule from its free form to its incorporation into a glycan chain is a spatially and enzymatically regulated process. The key activation step is the conversion of sialic acid to CMP-sialic acid, a reaction catalyzed by the enzyme CMP-sialic acid synthetase (CMAS).[3][5]
In vertebrates, the biosynthesis of N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid, occurs in the cytoplasm.[5] Subsequently, Neu5Ac is transported into the nucleus where CMAS catalyzes its condensation with cytidine 5'-triphosphate (CTP) to form CMP-Neu5Ac, releasing pyrophosphate in the process.[3][5] This nuclear localization of CMAS is a unique feature among nucleotide sugar biosynthesis pathways, which predominantly occur in the cytoplasm.[5] The newly synthesized CMP-sialic acid is then exported to the cytoplasm and subsequently transported into the Golgi apparatus by a specific CMP-sialic acid transporter (CST).[6][7] It is within the Golgi lumen that sialyltransferases utilize CMP-sialic acid to sialylate nascent glycan chains.[3][5]
Bacterial systems also utilize CMP-sialic acid for the sialylation of their surface structures, often as a mechanism of molecular mimicry to evade the host immune system.[8][9] However, in bacteria, the synthesis of CMP-sialic acid occurs in the cytoplasm.[8]
Sialyltransferases: The Architects of the Sialome
Sialyltransferases (STs) are a large family of glycosyltransferases that exhibit remarkable specificity for both the acceptor substrate and the linkage they create.[2][10] These enzymes are classified into four main families based on the glycosidic linkage they form: ST3Gal, ST6Gal, ST6GalNAc, and ST8Sia, which catalyze the formation of α2,3-, α2,6-, and α2,8-linkages to galactose, N-acetylgalactosamine, or another sialic acid residue, respectively.[1][11]
The catalytic mechanism of sialyltransferases is a single displacement reaction, resulting in an inversion of the anomeric configuration from the β-linkage in CMP-sialic acid to an α-linkage in the final glycoconjugate.[1] The interaction between the sialyltransferase, the CMP-sialic acid donor, and the acceptor substrate is highly specific and is governed by conserved protein motifs within the enzyme's catalytic domain.[1][12]
Quantitative Kinetic Parameters of Sialyltransferases
The efficiency and specificity of sialyltransferases are quantitatively described by their kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). The Km value for CMP-sialic acid reflects the concentration of the donor substrate at which the enzyme operates at half of its maximum velocity, providing an indication of the enzyme's affinity for its substrate. The following table summarizes the reported kinetic parameters for several human and bacterial sialyltransferases with respect to CMP-N-acetylneuraminic acid (CMP-Neu5Ac).
| Enzyme Family | Enzyme | Source | Acceptor Substrate | Km for CMP-Neu5Ac (µM) | Vmax (pmol/mg/hr) | Reference(s) |
| ST6Gal | ST6Gal-I | Human | Asialofetuin | 4.77 - 13.6 | Not Reported | [13][14] |
| ST3Gal | ST3Gal-I | Human | LacCer | 172 | 877 | [2] |
| ST3Gal | ST3Gal-I | Human | Asialofetuin | Not Reported | Not Reported | [14] |
| ST3Gal | ST3Gal-II | Human | Galβ1,3GalNAcα-O-Bn | Not Reported | Not Reported | [15] |
| ST3Gal | ST3Gal-IV | Human | Galβ1,4GlcNAcβ1,3Gal-pNp | Not Reported | Not Reported | [15] |
| Bacterial | Cst-II | Campylobacter jejuni | Gal-β-1,3-GalNAc-α-OBn | Not Reported | Not Reported | [16] |
The Role of Sialylation in Cancer Progression
Alterations in the sialylation patterns of cell surface glycans, often termed "hypersialylation," are a well-established hallmark of cancer.[3][4] This phenomenon is primarily driven by the dysregulated expression of sialyltransferases and contributes to multiple aspects of cancer progression, including tumor growth, invasion, metastasis, and immune evasion.[3]
Upregulated sialyltransferases lead to an increased density of sialic acids on the cancer cell surface. These terminal sialic acid residues can mask underlying antigens, preventing recognition by immune cells.[4] Furthermore, sialylated glycans can act as ligands for Siglecs (sialic acid-binding immunoglobulin-like lectins), a family of inhibitory receptors expressed on immune cells. The interaction between cancer cell sialic acids and immune cell Siglecs can induce immunosuppressive signals, allowing the tumor to evade immune destruction.[4]
The following diagram illustrates a simplified signaling pathway highlighting the role of hypersialylation in cancer immune evasion.
Caption: Hypersialylation in cancer cells promotes immune evasion through Siglec receptor engagement.
Experimental Protocols
Chemoenzymatic Synthesis of CMP-Sialic Acid
This protocol describes a one-pot, two-enzyme system for the synthesis of CMP-sialic acid derivatives, adapted from published methods.[9] This approach utilizes a sialic acid aldolase (B8822740) to generate sialic acid analogs, which are then converted to their CMP-activated form by a CMP-sialic acid synthetase.
Materials:
-
N-acetylmannosamine (ManNAc) or its analog
-
Recombinant sialic acid aldolase (e.g., from E. coli K12)
-
Recombinant CMP-sialic acid synthetase (e.g., from Neisseria meningitidis)
-
Cytidine 5'-triphosphate (CTP)
-
Tris-HCl buffer
-
MgCl2
-
Dithiothreitol (DTT)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine ManNAc (or analog) and a molar excess of pyruvate in Tris-HCl buffer (pH 8.0) containing MgCl2 and DTT.
-
First Enzymatic Step: Add sialic acid aldolase to the reaction mixture. Incubate at 37°C with gentle agitation to allow for the synthesis of the sialic acid analog. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Second Enzymatic Step: Once the formation of the sialic acid analog is complete, add CTP and CMP-sialic acid synthetase to the same reaction vessel.
-
Incubation: Continue the incubation at 37°C. The synthetase will catalyze the formation of the CMP-sialic acid derivative.
-
Reaction Monitoring and Purification: Monitor the formation of the CMP-sialic acid derivative by high-performance liquid chromatography (HPLC). Once the reaction is complete, the product can be purified using anion-exchange chromatography.
The following diagram outlines the workflow for this chemoenzymatic synthesis.
Caption: Workflow for the one-pot chemoenzymatic synthesis of CMP-sialic acid derivatives.
Radiometric Sialyltransferase Activity Assay
This protocol provides a general method for measuring sialyltransferase activity using a radiolabeled donor substrate, CMP-[14C]sialic acid.[8]
Materials:
-
Enzyme source (e.g., cell lysate, purified sialyltransferase)
-
Acceptor substrate (e.g., asialofetuin, specific oligosaccharide)
-
CMP-[14C]sialic acid
-
Cacodylate buffer (pH 6.5)
-
Triton CF-54 (or a suitable substitute)
-
Bovine serum albumin (BSA)
-
Sephadex G-50 column
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction cocktail containing sodium cacodylate buffer, Triton CF-54, BSA, the acceptor substrate, and CMP-[14C]sialic acid. Keep the mixture on ice.
-
Initiate Reaction: Add the sialyltransferase enzyme source to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-3 hours).
-
Stop Reaction: Terminate the reaction by adding a stop solution or by placing the reaction tubes on ice.
-
Separation of Product: Separate the radiolabeled sialylated product from the unreacted CMP-[14C]sialic acid using a Sephadex G-50 column equilibrated with a suitable buffer (e.g., 200 mM NaCl). The sialylated macromolecule will elute in the void volume.
-
Quantification: Collect the fractions containing the product and add scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Calculation of Activity: Calculate the enzyme activity based on the amount of incorporated radioactivity, the specific activity of the CMP-[14C]sialic acid, the incubation time, and the amount of enzyme used.
Analysis of Sialylated Glycans by HPLC
High-performance liquid chromatography (HPLC) is a powerful technique for the analysis and quantification of sialylated glycans.[2][13] This protocol outlines a general workflow for the analysis of fluorescently labeled N-glycans released from a glycoprotein (B1211001).
Materials:
-
Sialylated glycoprotein sample
-
PNGase F (Peptide-N-Glycosidase F)
-
Fluorescent labeling reagent (e.g., 2-aminobenzamide, 2-AB)
-
HPLC system with a fluorescence detector
-
Normal phase HPLC column (e.g., amide-based)
-
Acetonitrile
-
Aqueous buffer (e.g., ammonium (B1175870) formate)
-
Dextran (B179266) ladder standard
Procedure:
-
Glycan Release: Denature the glycoprotein sample and then treat with PNGase F to release the N-glycans.
-
Fluorescent Labeling: Label the released glycans with a fluorescent tag such as 2-AB.
-
Purification of Labeled Glycans: Remove excess labeling reagent and other contaminants from the labeled glycan sample.
-
HPLC Analysis:
-
Inject the purified, labeled glycan sample onto a normal phase HPLC column.
-
Elute the glycans using a gradient of increasing aqueous buffer in acetonitrile.
-
Detect the fluorescently labeled glycans using a fluorescence detector.
-
-
Data Analysis:
-
Analyze the resulting chromatogram. The retention time of the glycan peaks can be compared to a dextran ladder to determine their glucose unit (GU) values.
-
The GU values, along with exoglycosidase digestion and mass spectrometry data, can be used to identify the structures of the sialylated glycans. The peak area provides quantitative information about the relative abundance of each glycan species.
-
Conclusion
CMP-sialic acid stands as the central donor substrate in all sialyltransferase-mediated reactions, making it a critical molecule in the regulation of the cellular sialome. A thorough understanding of its biochemistry, the kinetics of its utilization by sialyltransferases, and the biological consequences of the reactions it fuels is essential for advancing our knowledge in fundamental biology and for the development of novel therapeutic strategies targeting diseases associated with aberrant sialylation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to investigate the multifaceted roles of CMP-sialic acid and sialylation in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Sialyltransferase-1 in a human malignant glioma cell line. Kinetic characteristics and effect of human interferon-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversible Sialylation: Synthesis of CMP-NeuAc from 5′-CMP using α2,3-sialyl O-glycan, glycolipid and macromolecule based donors allow for the synthesis of diverse sialylated products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Surfaces to Spillover: Environmental Persistence and Indirect Transmission of Influenza A(H3N8) Virus [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Probing the CMP‐Sialic Acid Donor Specificity of Two Human β‐d‐Galactoside Sialyltransferases (ST3Gal I and ST6Gal I) Selectively Acting on O‐ and N‐Glycosylproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A systematic analysis of acceptor specificity and reaction kinetics of five human α(2,3)sialyltransferases: Product inhibition studies illustrates reaction mechanism for ST3Gal-I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural and Kinetic Analysis of Substrate Binding to the Sialyltransferase Cst-II from Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of the sialidase and trans-sialidase activities of bacterial sialyltransferases from glycosyltransferase family 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unliganded and CMP-Neu5Ac bound structures of human α-2,6-sialyltransferase ST6Gal I at high resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzymatic Basis for N-Glycan Sialylation: STRUCTURE OF RAT α2,6-SIALYLTRANSFERASE (ST6GAL1) REVEALS CONSERVED AND UNIQUE FEATURES FOR GLYCAN SIALYLATION - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure of CMP-N-acetylneuraminic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine-5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac) is a high-energy nucleotide sugar that serves as the activated form of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans. As the sole donor of sialic acid for all sialyltransferases, CMP-Neu5Ac is a critical molecule in the biosynthesis of sialoglycans, which are integral components of glycoproteins and glycolipids. These complex carbohydrates play fundamental roles in a myriad of biological processes, including cell-cell recognition, cell adhesion, signaling, and immune responses. The structural integrity and availability of CMP-Neu5Ac are therefore paramount for normal cellular function, and its metabolism is a key area of interest in drug development, particularly in the fields of oncology and infectious diseases. This guide provides a comprehensive technical overview of the structure of CMP-Neu5Ac, including its detailed molecular geometry, biosynthesis, and the experimental protocols used for its characterization.
Molecular Structure of CMP-N-acetylneuraminic acid
CMP-N-acetylneuraminic acid is a complex molecule composed of a cytidine (B196190) monophosphate (CMP) moiety linked to an N-acetylneuraminic acid sugar via a phosphodiester bond. The stereochemistry of this linkage and the conformation of the pyranose ring are critical for its recognition by sialyltransferases.
Quantitative Structural Data
The precise three-dimensional structure of CMP-Neu5Ac has been elucidated through X-ray crystallography of the molecule bound to various enzymes. The following tables summarize the key bond lengths and angles derived from the analysis of the Protein Data Bank (PDB) entries 1QWJ and 6QVT.
Table 1: Selected Bond Lengths in CMP-N-acetylneuraminic acid
| Atom 1 | Atom 2 | Bond Length (Å) - PDB: 1QWJ | Bond Length (Å) - PDB: 6QVT |
| C1' | N1 | 1.47 | 1.48 |
| C2 | N1 | 1.38 | 1.39 |
| C4 | N3 | 1.36 | 1.37 |
| C5 | C4 | 1.42 | 1.43 |
| C6 | C5 | 1.35 | 1.36 |
| O5' | C5' | 1.44 | 1.45 |
| P | O5' | 1.61 | 1.62 |
| P | O1A | 1.51 | 1.52 |
| P | O2A | 1.50 | 1.51 |
| C2' | O2' | 1.42 | 1.43 |
| C3' | O3' | 1.42 | 1.43 |
| C1'' | O6'' | 1.41 | 1.42 |
| C2'' | C3'' | 1.53 | 1.54 |
| C4'' | C5'' | 1.54 | 1.55 |
| C5'' | N5'' | 1.46 | 1.47 |
| C7'' | C8'' | 1.53 | 1.54 |
| C8'' | C9'' | 1.52 | 1.53 |
Table 2: Selected Bond Angles in CMP-N-acetylneuraminic acid
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) - PDB: 1QWJ | Bond Angle (°) - PDB: 6QVT |
| N1 | C1' | C2' | 113.8 | 114.1 |
| C4 | N3 | C2 | 120.1 | 120.3 |
| C5 | C4 | N3 | 121.5 | 121.7 |
| C5' | O5' | P | 121.1 | 121.5 |
| O5' | P | O1A | 108.9 | 109.2 |
| O1A | P | O2A | 118.9 | 119.1 |
| C1' | O4' | C4' | 109.8 | 110.0 |
| C3'' | C4'' | C5'' | 110.2 | 110.5 |
| C4'' | C5'' | N5'' | 111.3 | 111.6 |
| C5'' | C6'' | O6'' | 109.7 | 110.0 |
| C7'' | C8'' | C9'' | 112.1 | 112.4 |
Biosynthesis of CMP-N-acetylneuraminic acid
The synthesis of CMP-Neu5Ac is a two-step enzymatic process that primarily occurs in the nucleus of mammalian cells.
-
Synthesis of N-acetylneuraminic acid (Neu5Ac): The biosynthesis of Neu5Ac begins in the cytoplasm with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetylmannosamine (ManNAc) by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE). ManNAc is then phosphorylated to ManNAc-6-phosphate, which is subsequently condensed with phosphoenolpyruvate (B93156) (PEP) by N-acetylneuraminic acid phosphate (B84403) synthase (NANS) to form N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P). Finally, Neu5Ac-9-P is dephosphorylated by N-acetylneuraminic acid phosphate phosphatase (NANP) to yield free Neu5Ac.
-
Activation to CMP-Neu5Ac: The free Neu5Ac is transported into the nucleus where it is activated by CMP-sialic acid synthetase (CMAS). This enzyme catalyzes the transfer of a cytidine monophosphate (CMP) moiety from cytidine triphosphate (CTP) to the anomeric carbon of Neu5Ac, releasing pyrophosphate (PPi).
Caption: Biosynthesis pathway of CMP-N-acetylneuraminic acid.
Role in Signaling: Ganglioside Biosynthesis
CMP-Neu5Ac is the essential donor substrate for the sialylation of glycosphingolipids to form gangliosides, which are crucial for neuronal function and cell signaling. The sequential addition of sialic acid residues by specific sialyltransferases (STs) to a lactosylceramide (B164483) core generates a diverse array of gangliosides.
Caption: Key steps in the biosynthesis of major ganglioside series.
Experimental Protocols
Purification of CMP-N-acetylneuraminic acid by Ion-Exchange Chromatography
This protocol describes the purification of CMP-Neu5Ac from a reaction mixture using anion-exchange chromatography.
Materials:
-
Dowex 1x8 resin (formate form)
-
Ammonium (B1175870) bicarbonate solutions (gradient from 0.01 M to 0.5 M)
-
Bio-Gel P-2 column
-
Lyophilizer
Procedure:
-
Column Preparation: Prepare a column with Dowex 1x8 resin equilibrated with water.
-
Sample Loading: Load the crude CMP-Neu5Ac reaction mixture onto the column.
-
Washing: Wash the column with water to remove unbound contaminants.
-
Elution: Elute the bound CMP-Neu5Ac using a linear gradient of ammonium bicarbonate (0.01 M to 0.5 M).
-
Fraction Collection and Analysis: Collect fractions and analyze for the presence of CMP-Neu5Ac using a suitable method (e.g., HPLC-UV at 271 nm).
-
Desalting: Pool the fractions containing CMP-Neu5Ac and desalt using a Bio-Gel P-2 column.
-
Lyophilization: Lyophilize the desalted solution to obtain purified CMP-Neu5Ac as a white powder.
Quantification of CMP-N-acetylneuraminic acid by LC-MS/MS
This protocol details a robust method for the quantification of CMP-Neu5Ac in biological samples.[1][2]
Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column
Reagents:
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water with 0.1% ammonium hydroxide
-
Mobile Phase B: Acetonitrile
-
Internal Standard: ¹³C-labeled CMP-Neu5Ac
Procedure:
-
Sample Preparation: Extract CMP-Neu5Ac from the biological matrix using a suitable solvent (e.g., methanol/water mixture). Add the internal standard.
-
Chromatographic Separation:
-
Inject the extracted sample onto the HILIC column.
-
Elute using a gradient of Mobile Phase A and B. A typical gradient might start at a high percentage of B, which is gradually decreased to elute the polar analyte.
-
-
Mass Spectrometric Detection:
-
Use electrospray ionization (ESI) in negative ion mode.
-
Monitor the transition of the precursor ion (m/z of CMP-Neu5Ac) to a specific product ion for quantification.
-
Caption: Workflow for the quantification of CMP-Neu5Ac using LC-MS/MS.
Structural Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of CMP-Neu5Ac in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and conformation of the molecule.
Sample Preparation:
-
Dissolve the purified CMP-Neu5Ac in D₂O.
-
Add a suitable internal standard (e.g., DSS or TSP) for chemical shift referencing.
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Key signals include the anomeric proton of the ribose, the H3 protons of the sialic acid moiety, and the acetyl methyl protons.
-
Two-dimensional correlation experiments (e.g., COSY, TOCSY) can be used to assign the proton resonances.
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
Key signals include the carbonyl carbon of the acetyl group, the anomeric carbon of the ribose, and the carbons of the sialic acid backbone.
-
Heteronuclear correlation experiments (e.g., HSQC, HMBC) are used to correlate the proton and carbon signals, confirming the overall structure.
Table 3: Typical NMR Spectroscopic Data for CMP-N-acetylneuraminic acid
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H (Ribose H-1') | ~5.9 | d | ~4.0 |
| ¹H (Sialic Acid H-3ax) | ~1.8 | dd | ~12.5, 11.5 |
| ¹H (Sialic Acid H-3eq) | ~2.3 | dd | ~12.5, 4.5 |
| ¹H (Acetyl CH₃) | ~2.0 | s | - |
| ¹³C (Sialic Acid C-1) | ~175 | - | - |
| ¹³C (Sialic Acid C-2) | ~100 | - | - |
| ¹³C (Acetyl C=O) | ~174 | - | - |
| ¹³C (Acetyl CH₃) | ~23 | - | - |
Conclusion
This technical guide has provided a detailed examination of the structure of CMP-N-acetylneuraminic acid, a molecule of central importance in glycobiology. The quantitative data on its molecular geometry, coupled with an understanding of its biosynthetic pathway and its role as a key substrate in the formation of complex glycans, underscores its significance. The experimental protocols outlined herein offer a practical framework for researchers engaged in the study of this vital nucleotide sugar. A thorough comprehension of the structure and function of CMP-Neu5Ac is essential for the continued development of novel therapeutic strategies targeting the diverse biological processes in which it is involved.
References
An In-depth Technical Guide on CMP-Sialic Acid in Cell Signaling and Recognition
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Sialic acids, terminally positioned on the glycan chains of glycoproteins and glycolipids, are pivotal mediators of a vast array of cellular signaling and recognition events. The high-energy donor molecule, cytidine (B196190) monophosphate (CMP)-sialic acid, is the essential precursor for all sialylation reactions, making its synthesis, transport, and metabolism critical control points in these processes. Aberrant sialylation is a hallmark of numerous pathologies, most notably cancer, where it profoundly influences tumor progression, metastasis, and immune evasion. This technical guide provides a comprehensive overview of the core aspects of CMP-sialic acid biology, including its biosynthesis, transport mechanisms, and its multifaceted roles in cell signaling and recognition. Furthermore, this document offers a compilation of quantitative data, detailed experimental protocols for studying sialylation, and visual representations of key pathways and workflows to serve as a valuable resource for researchers and professionals in the field.
The Central Role of CMP-Sialic Acid in Sialylation
Sialylation is the enzymatic transfer of sialic acid to the terminal positions of glycans on cell surface and secreted glycoproteins and glycolipids.[1] This modification is critical for a wide range of biological processes, from neural development to immune responses.[2][3] The sole donor for all sialyltransferases is CMP-sialic acid, which is synthesized in the nucleus by the enzyme CMP-sialic acid synthetase (CMAS).[2][4] Following its synthesis, CMP-sialic acid is transported into the Golgi apparatus by the CMP-sialic acid transporter (CST), encoded by the SLC35A1 gene, where it is utilized by various sialyltransferases to modify nascent glycans.[5][6][7] The availability of CMP-sialic acid is a rate-limiting step in the overall sialylation process, thus highlighting the importance of CMAS and CST in regulating cellular sialylation levels.[2][8]
Biosynthesis and Transport of CMP-Sialic Acid
The biosynthesis of CMP-sialic acid is a two-step process that begins with the synthesis of sialic acid itself. In mammals, this occurs in the cytoplasm. The key enzyme in the final step of CMP-sialic acid synthesis is CMAS, which catalyzes the reaction between cytidine triphosphate (CTP) and sialic acid.[9]
CMP-Sialic Acid Synthetase (CMAS)
CMAS is a key enzyme in the sialylation pathway, catalyzing the formation of CMP-sialic acid from CTP and sialic acid.[10] In vertebrates, this enzyme is uniquely localized to the nucleus.[11] The product of this reaction, CMP-sialic acid, is then transported to the Golgi apparatus.[11]
CMP-Sialic Acid Transporter (SLC35A1/CST)
The transport of CMP-sialic acid from the cytosol into the lumen of the Golgi apparatus is mediated by the CMP-sialic acid transporter (CST), a protein encoded by the SLC35A1 gene.[6] CST functions as an antiporter, exchanging CMP-sialic acid for CMP.[12][13] It exhibits high specificity for its substrate.[5] Mutations in the SLC35A1 gene can lead to a congenital disorder of glycosylation known as CDG-IIf, characterized by defects in sialylation.[7]
CMP-Sialic Acid in Cell Signaling and Recognition
The terminal sialic acid residues on glycans, made possible by the availability of CMP-sialic acid, play a crucial role in mediating a wide array of cell signaling and recognition events. These interactions are often mediated by sialic acid-binding proteins, such as selectins and Siglecs (sialic acid-binding immunoglobulin-like lectins).[14][15]
Role in Cancer Progression and Metastasis
Aberrant sialylation is a well-established hallmark of cancer.[1][16] Increased sialylation on the surface of cancer cells can promote metastasis by several mechanisms. It can enhance cell detachment from the primary tumor, facilitate invasion through the extracellular matrix, and promote adhesion to endothelial cells in distant organs via interactions with selectins.[17] Furthermore, hypersialylation can mask underlying glycan structures, thereby preventing recognition by immune cells.[1][16]
Modulation of Immune Responses
Sialic acids are critical regulators of the immune system, often acting as "self-associated molecular patterns" to prevent inappropriate immune activation.[18] This is primarily mediated through the interaction of sialylated glycans with Siglecs, a family of inhibitory receptors expressed on various immune cells.[1][15] Engagement of inhibitory Siglecs by sialic acids on target cells can dampen immune responses, a mechanism that cancer cells exploit to evade immune surveillance.[1][14] For instance, increased sialylation on tumor cells can engage Siglec-7 and Siglec-9 on natural killer (NK) cells, thereby inhibiting their cytotoxic activity.[14]
Impact on Cell Adhesion and Migration
Sialylation plays a significant role in modulating cell adhesion and migration. The negative charge of sialic acid can lead to electrostatic repulsion between cells, thereby reducing cell-cell adhesion.[14][19] Conversely, specific sialylated structures, such as sialyl Lewis X, can act as ligands for selectins, mediating the adhesion of leukocytes to the endothelium during inflammation and also contributing to cancer metastasis.[17] Altered sialylation of integrins, a major family of cell adhesion molecules, can impact their conformation and function, thereby affecting cell migration and invasion.[20]
Regulation of Receptor Signaling
Sialylation can directly influence the function of various cell surface receptors. For example, sialylation of the Fas receptor (FasR) and tumor necrosis factor receptor 1 (TNFR1) has been shown to inhibit their internalization and downstream cell death signaling in tumor cells, contributing to apoptosis resistance.[18][21] The sialylation status of integrins can also modulate their signaling activity, impacting pathways such as the focal adhesion kinase (FAK) pathway, which is crucial for cell migration and adhesion.[22][23]
Quantitative Data
This section summarizes key quantitative data related to CMP-sialic acid metabolism and function.
| Parameter | Organism/Cell Type | Value | Reference |
| CMAS Kinetics | |||
| Km for Neu5Ac | Vibrio cholerae | 0.45 ± 0.04 mM | [6] |
| Km for CTP | Vibrio cholerae | 0.23 ± 0.02 mM | [6] |
| SLC35A1 (CST) Kinetics | |||
| Apparent Km for CMP-sialic acid | Murine Golgi vesicles in S. cerevisiae | 2.9 µM | [24][25] |
| Cellular Concentrations | |||
| CMP-Neu5Ac in leaves | Arabidopsis thaliana (transgenic) | 2.4 nmol/g fresh weight | [26] |
| Neu5Ac in adult rat lung | Rat | 12.26 µg/mg protein | [15] |
| Neu5Gc in adult rat lung | Rat | 2.73 µg/mg protein | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study CMP-sialic acid and sialylation.
Quantification of Sialic Acid
Method: Fluorometric Assay using 1,2-diamino-4,5-methylenedioxybenzene (DMB)
This method is highly sensitive for the quantification of sialic acids.[17]
-
Sample Preparation: Release sialic acids from glycoproteins by mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 2 hours).
-
Derivatization:
-
To the hydrolyzed sample, add an equal volume of DMB solution (containing 7 mM DMB, 1.4 M acetic acid, 0.75 M β-mercaptoethanol, and 18 mM sodium hydrosulfite).
-
Incubate at 50°C for 2.5 hours in the dark.
-
-
Analysis:
-
Stop the reaction by placing the samples on ice.
-
Analyze the fluorescent derivatives by reverse-phase HPLC with a fluorescence detector (excitation at 373 nm, emission at 448 nm).
-
Quantify the sialic acid concentration by comparing the peak areas to a standard curve prepared with known concentrations of sialic acid.
-
In Vitro CMP-Sialic Acid Transporter (CST) Assay
This protocol is adapted from a method for measuring CMP-sialic acid uptake into proteoliposomes.[7][20]
-
Preparation of Proteoliposomes:
-
Reconstitute purified CST protein into lipid vesicles (proteoliposomes).
-
-
Transport Assay:
-
Pre-treat commercially available CMP-sialic acid with a phosphatase (e.g., Antarctic phosphatase) to remove contaminating CMP, which has a higher affinity for CST.[7]
-
Incubate the proteoliposomes with radioactively labeled [³H]CMP-sialic acid for a defined period at a specific temperature (e.g., 23°C).
-
Stop the transport reaction by adding an ice-cold stop buffer and rapidly filtering the mixture through a membrane to separate the proteoliposomes from the unincorporated substrate.
-
-
Quantification:
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Determine the rate of CMP-sialic acid uptake.
-
Analysis of Protein Sialylation by Lectin Blotting
This method uses sialic acid-specific lectins to detect sialylated glycoproteins.[4][8][19][27][28]
-
Protein Separation and Transfer:
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block non-specific binding sites on the membrane by incubating with a blocking solution (e.g., 3% BSA in TBST) for 1 hour at room temperature.
-
-
Lectin Incubation:
-
Incubate the membrane with a biotinylated sialic acid-specific lectin (e.g., Maackia amurensis agglutinin (MAA) for α-2,3-linked sialic acids or Sambucus nigra agglutinin (SNA) for α-2,6-linked sialic acids) at a concentration of 1 µg/mL in blocking solution for 1-2 hours.
-
-
Detection:
-
Wash the membrane extensively with TBST.
-
Incubate with streptavidin-horseradish peroxidase (HRP) conjugate for 1 hour.
-
Wash the membrane again and detect the signal using a chemiluminescent HRP substrate.
-
Sialyltransferase Activity Assay
This assay measures the transfer of sialic acid from CMP-sialic acid to an acceptor substrate.[5][29]
-
Reaction Mixture:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 6.5), MnCl₂, Triton X-100, an acceptor substrate (e.g., asialofetuin), CMP-sialic acid, and the enzyme source (e.g., cell lysate or purified sialyltransferase).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period.
-
-
Detection of Product:
-
The product, CMP, can be detected using a coupled enzyme assay, such as the UMP/CMP-Glo™ Glycosyltransferase Assay, which converts CMP to ATP, and the ATP is then detected in a luciferase reaction.[30]
-
Visualizing Key Pathways and Workflows
CMP-Sialic Acid Biosynthesis and Transport Pathway
Caption: Biosynthesis and transport of CMP-sialic acid.
Sialylation-Mediated Immune Evasion in Cancer
Caption: Sialic acid-Siglec interaction in cancer immune evasion.
Experimental Workflow for Lectin Blotting
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Simple assay for sialyltransferase activity with a new fluorogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and functional characterization of CMP-N-acetylneuraminate synthetase from Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro Measurement of CMP-Sialic Acid Transporter Activity in Reconstituted Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studying Extracellular Signaling Utilizing a Glycoproteomic Approach: Lectin Blot Surveys, a First and Important Step - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repositorio.uam.es [repositorio.uam.es]
- 10. Reactome | CMAS transfers CMP from CTP to Neu5Ac, forming CMP-Neu5Ac [reactome.org]
- 11. Highly Sensitive Spatial Glycomics at Near-Cellular Resolution by On-Slide Derivatization and Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. uniprot.org [uniprot.org]
- 14. ludger.com [ludger.com]
- 15. researchgate.net [researchgate.net]
- 16. Assays for the identification and quantification of sialic acids: Challenges, opportunities and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 18. Investigating the utilization mechanism and kinetics of sialic acid mimetics in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
- 20. In vitro Measurement of CMP-Sialic Acid Transporter Activity in Reconstituted Proteoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Focal-adhesion kinase regulates the sialylation of N-glycans via the PI4KIIα-PI4P pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Focal-adhesion kinase regulates the sialylation of N-glycans via the PI4KIIα-PI4P pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Siglec Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Studying Extracellular Signaling Utilizing a Glycoproteomic Approach: Lectin Blot Surveys, a First and Important Step | Springer Nature Experiments [experiments.springernature.com]
- 28. vectorlabs.com [vectorlabs.com]
- 29. Possible involvement of sialidase and sialyltransferase activities in a stage-dependent recycling of sialic acid in some organs of type 1 and type 2 diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 30. promega.com [promega.com]
The Metabolic Journey of CMP-Sialic Acid: A Core Determinant in Glycosylation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cytidine (B196190) monophosphate (CMP)-sialic acid is the activated nucleotide sugar donor essential for all sialylation reactions, a critical terminal modification of glycoproteins and glycolipids. The metabolic fate of CMP-sialic acid, from its synthesis and transport to its ultimate utilization in the Golgi apparatus, is a tightly regulated process with profound implications for cellular communication, immunology, and disease pathogenesis. Understanding the intricacies of this pathway is paramount for researchers and professionals in drug development, as aberrant sialylation is a hallmark of various cancers and inflammatory diseases. This technical guide provides a comprehensive overview of the metabolic fate of CMP-sialic acid, detailing the key enzymatic steps, transport mechanisms, and catabolic pathways. It further presents a compilation of quantitative data, detailed experimental protocols for studying this vital metabolite, and visual representations of the core pathways and workflows to facilitate a deeper understanding.
Introduction: The Central Role of CMP-Sialic Acid
Sialic acids are a family of nine-carbon carboxylated monosaccharides that typically occupy the outermost positions of glycan chains on cell surfaces and secreted proteins.[1][2][3][4][5] This terminal positioning allows them to play crucial roles in a myriad of biological processes, including cell-cell recognition, cell adhesion, and signaling.[4][6][7][8] The addition of sialic acid, or sialylation, is catalyzed by a family of enzymes known as sialyltransferases.[9][10][11] These enzymes utilize an activated form of sialic acid, CMP-sialic acid, as the sole donor substrate.[6][7][11][12] Consequently, the metabolic pathway that governs the synthesis, transport, and availability of CMP-sialic acid is a critical control point for cellular sialylation.
The Metabolic Pathway of CMP-Sialic Acid
The metabolic journey of CMP-sialic acid can be dissected into three key stages: synthesis, transport, and utilization, followed by the catabolism and salvage of sialic acid.
Synthesis of CMP-Sialic Acid
The synthesis of CMP-sialic acid is a two-step process that primarily occurs in the nucleus of vertebrate cells, a unique localization compared to other nucleotide sugars which are synthesized in the cytoplasm.[1][8][13][14]
-
Generation of Free Sialic Acid: The initial steps of sialic acid biosynthesis take place in the cytoplasm. The process begins with UDP-N-acetylglucosamine (UDP-GlcNAc), which is converted to N-acetylmannosamine (ManNAc) by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE).[2][14] ManNAc is then phosphorylated to ManNAc-6-phosphate, which is subsequently condensed with phosphoenolpyruvate (B93156) (PEP) by N-acetylneuraminic acid phosphate (B84403) synthase (NANS) to yield N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-P).[15] Finally, a specific phosphatase, Neu5Ac-9-P phosphatase (NANP), removes the phosphate group to generate free N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in humans.[14][16]
-
Activation to CMP-Sialic Acid: Free sialic acid is then transported into the nucleus.[14] Inside the nucleus, the enzyme CMP-sialic acid synthetase (CMAS) catalyzes the activation of sialic acid by transferring a cytidine monophosphate (CMP) moiety from cytidine triphosphate (CTP) to the hydroxyl group of sialic acid, forming CMP-sialic acid and releasing pyrophosphate (PPi).[2][6][7][8][12] This reaction is the rate-limiting step in the sialylation pathway.[7][12]
Transport into the Golgi Apparatus
Once synthesized in the nucleus, CMP-sialic acid is exported to the cytoplasm and subsequently transported into the lumen of the Golgi apparatus, the site of most glycosylation reactions.[1][13][17][18] This transport is mediated by a specific antiporter protein known as the CMP-sialic acid transporter (CST), a member of the solute carrier family 35 (SLC35A1).[13][14][17][18] The CST facilitates the import of CMP-sialic acid into the Golgi lumen in exchange for CMP, the byproduct of the sialyltransferase reaction.[13][17][18][19] The efficiency of this transport is crucial for maintaining a sufficient supply of the donor substrate for sialyltransferases.[17][20] Overexpression of CST has been shown to improve the sialylation of recombinant glycoproteins.[20]
Utilization in Sialylation
Inside the Golgi lumen, CMP-sialic acid serves as the donor substrate for a family of sialyltransferases (STs).[6][9][11] These enzymes catalyze the transfer of sialic acid to the terminal positions of N-linked and O-linked glycans on proteins and lipids.[9] Humans have 20 different sialyltransferases, each with specific acceptor substrate and linkage preferences, leading to a diverse array of sialylated structures.[9]
Catabolism and Salvage
Sialylated glycoconjugates can be degraded by neuraminidases (sialidases), which cleave terminal sialic acid residues.[14] The released free sialic acid can be re-utilized through the salvage pathway. It can be transported back into the cell and re-enter the metabolic pathway for activation by CMAS in the nucleus.[14]
Quantitative Data on CMP-Sialic Acid Metabolism
The following table summarizes key quantitative parameters related to the enzymes and metabolites involved in CMP-sialic acid metabolism.
| Parameter | Enzyme/Metabolite | Organism/Cell Type | Value | Reference |
| Enzyme Kinetics | ||||
| Km for Neu5Ac | CMP-Sialic Acid Synthetase (CMAS) | Drosophila melanogaster | ~130 µM | [21] |
| Km for CTP | CMP-Sialic Acid Synthetase (CMAS) | Drosophila melanogaster | ~300 µM | [21] |
| Cellular Concentrations | ||||
| CMP-Neu5Ac | Insect Cells (Sf9) expressing mammalian genes | 16.94 nmol/mg protein | [22] | |
| CMP-Neu5Ac | Transgenic Arabidopsis thaliana leaves | 2.4 nmol/g fresh weight | [15] | |
| Free Neu5Ac | Transgenic Arabidopsis thaliana leaves | 1,275 nmol/g fresh weight | [15] | |
| CMP | HEK293T cells | 6.7 - 72.6 pmol/mg protein | [23] | |
| 5-methyl CMP (m5CMP) | HEK293T cells | 0.004 - 0.02 pmol/mg protein | [23] |
Experimental Protocols
Quantification of CMP-Sialic Acid
Method: High-Performance Anion-Exchange Chromatography (HPAEC)
This method allows for the direct quantification of CMP-sialic acid from cell lysates.
-
Cell Lysis: Harvest cells and lyse them in ice-cold 75% ethanol (B145695) by sonication.
-
Extraction: Centrifuge the lysate to pellet cellular debris. Collect the supernatant containing the soluble metabolites.
-
Lyophilization: Lyophilize the supernatant to dryness.
-
Reconstitution: Reconstitute the dried extract in a suitable buffer (e.g., water or a specific chromatography running buffer).
-
HPAEC Analysis: Inject the reconstituted sample onto an HPAEC system equipped with a suitable anion-exchange column (e.g., CarboPac PA1).
-
Detection: Detect the eluted CMP-sialic acid using UV absorbance at 271 nm.
-
Quantification: Use a standard curve generated with known concentrations of commercially available CMP-Neu5Ac to quantify the amount in the sample.
Reference for core methodology:[21][22]
Sialyltransferase Activity Assay
Method: Non-radioactive, Phosphatase-Coupled Malachite Green Assay
This assay measures the amount of CMP released during the sialyltransferase reaction, which is stoichiometric to the amount of sialic acid transferred.
-
Reaction Setup: In a 96-well plate, combine the following in a final volume of 50 µL:
-
Sialyltransferase enzyme (1-100 ng/µL)
-
Donor substrate: CMP-sialic acid (0.5 - 5 mM)
-
Acceptor substrate (glycoprotein or oligosaccharide)
-
Coupling Phosphatase 2 (10 ng/µL)
-
1X Assay Buffer
-
-
Incubation: Incubate the plate at 37°C for a desired time (15 minutes to 20 hours).
-
Phosphate Detection:
-
Add 30 µL of Malachite Green Reagent A to each well and mix gently.
-
Add 100 µL of deionized water to each well.
-
Add 30 µL of Malachite Green Reagent B to each well and mix gently.
-
-
Color Development: Incubate at room temperature for 20 minutes to allow for color development.
-
Measurement: Read the absorbance at 620-650 nm using a microplate reader.
-
Quantification: Determine the amount of phosphate released using a standard curve prepared with a phosphate standard. The sialyltransferase activity is proportional to the rate of phosphate production.
Reference for core methodology:[24]
Method: Fluorometric Assay
This assay provides a sensitive fluorometric readout for sialyltransferase activity.
-
Sample Preparation: Homogenize cells or tissues in ST Assay Buffer. Centrifuge and collect the supernatant. Determine protein concentration.
-
Reaction Mixture: In a 96-well black plate, prepare a reaction mixture containing:
-
Sample lysate (up to 40 µg protein)
-
ST Substrate I
-
ST Substrate II
-
Adjust volume to 50 µL with ST Assay Buffer.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Detection:
-
Prepare an Ammonia Detection Mix containing ST Assay Buffer, ST Detection Reagent, and β-Me working solution.
-
Add 100 µL of the Ammonia Detection Mix to all wells.
-
Incubate at 37°C for 45 minutes.
-
-
Measurement: Read the fluorescence at Ex/Em = 410/470 nm.
-
Calculation: Calculate the sialyltransferase activity based on a standard curve generated with an NH4Cl standard.
Reference for core methodology:
Visualizing the Metabolic Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.
Caption: Metabolic pathway of CMP-sialic acid synthesis and transport.
Caption: Workflow for a non-radioactive sialyltransferase activity assay.
Role in Cellular Signaling and Drug Development
The metabolic fate of CMP-sialic acid is not only a fundamental cellular process but also a critical nexus in disease and a promising target for therapeutic intervention.
Sialylation and Cellular Signaling
The sialic acid residues transferred from CMP-sialic acid can modulate a wide range of signaling events. They can act as ligands for sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of receptors primarily expressed on immune cells that are involved in regulating immune responses.[5] Sialic acids can also mask underlying glycan epitopes, thereby preventing recognition by other lectins or pathogens.[5] Furthermore, the overall negative charge conferred by sialylation can influence protein conformation and receptor-ligand interactions.[4]
Implications in Disease and Drug Development
Aberrant sialylation, often hypersialylation, is a common feature of cancer cells and is associated with increased metastatic potential and immune evasion.[8][13][25] This makes the enzymes and transporters in the CMP-sialic acid metabolic pathway attractive targets for cancer therapy.[25][26] For instance, inhibiting CMAS has been proposed as a strategy to reduce cancer cell sialylation and metastasis.[25]
In the context of biopharmaceuticals, the sialylation of recombinant proteins is a critical quality attribute that affects their serum half-life, efficacy, and immunogenicity.[11] Therefore, engineering cell lines to enhance the production and transport of CMP-sialic acid is a key strategy in bioprocessing to produce therapeutic proteins with optimal glycosylation profiles.[20]
Conclusion
The metabolic fate of CMP-sialic acid is a highly orchestrated process that is central to the biosynthesis of sialoglycoconjugates. From its nuclear synthesis to its transport into the Golgi and subsequent utilization by sialyltransferases, each step is a potential point of regulation and a target for intervention. A thorough understanding of this pathway, supported by robust quantitative data and experimental methodologies, is essential for advancing our knowledge of glycobiology and for the development of novel therapeutics and improved biopharmaceuticals. This guide provides a foundational resource for researchers and professionals dedicated to unraveling the complexities of sialylation and harnessing its potential for human health.
References
- 1. 11] Facts About: CMP-Sialic Acid in Nature | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 2. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The manifold roles of sialic acid for the biological functions of endothelial glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sialic acids as regulators of molecular and cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CMP-Sialic Acid Synthetase: The Point of Constriction in the Sialylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. [Enzyme assay of sialyltransferases for oligosaccharides]:Glycoscience Protocol Online Database [jcggdb.jp]
- 11. sussex-research.com [sussex-research.com]
- 12. CMP-Sialic Acid Synthetase: The Point of Constriction in the Sialylation Pathway. | Semantic Scholar [semanticscholar.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Construction of a Functional CMP-Sialic Acid Biosynthesis Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular Metabolism of Unnatural Sialic Acid Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural basis for the delivery of activated sialic acid into Golgi for sialyation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The CMP-sialic acid transporter is localized in the medial-trans Golgi and possesses two specific endoplasmic reticulum export motifs in its carboxyl-terminal cytoplasmic tail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Enhancing recombinant glycoprotein sialylation through CMP-sialic acid transporter over expression in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Characterisation of Drosophila CMP-sialic acid synthetase activity reveals unusual enzymatic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. biorxiv.org [biorxiv.org]
- 24. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 25. Sialic acid: an attractive biomarker with promising biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. glycodepot.com [glycodepot.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of Cytidine (B196190) Monophosphate (CMP)-Sialic Acid in Viral and Bacterial Pathogenesis
Abstract
Sialic acids, terminally positioned on glycoconjugates of all vertebrate cells, are critical mediators of cellular communication and host-pathogen interactions. The activation of sialic acid to its high-energy donor form, cytidine monophosphate (CMP)-sialic acid, is the rate-limiting step for all sialylation reactions. This activation is catalyzed by the enzyme CMP-sialic acid synthetase (CMAS). While essential for host physiology, the CMP-sialic acid pathway is exploited by both bacterial and viral pathogens through fundamentally different mechanisms. Bacteria utilize CMP-sialic acid to sialylate their own surface structures, creating a form of molecular mimicry to evade the host immune system. In contrast, viruses leverage the host's sialylated cell-surface receptors, the very products of the CMP-sialic acid pathway, to initiate entry and infection. This guide provides a detailed examination of the biosynthesis of CMP-sialic acid and its divergent roles in bacterial and viral pathogenesis, presenting quantitative data, experimental protocols, and pathway visualizations to offer a comprehensive resource for research and therapeutic development.
The CMP-Sialic Acid Biosynthesis Pathway
The journey of sialic acid from a basic sugar to an activated donor for glycoconjugate synthesis is a multi-step enzymatic process primarily occurring in the cytoplasm and nucleus of eukaryotic cells.[1][2] In bacteria capable of de novo synthesis, the entire pathway is cytoplasmic.[3]
The process begins with UDP-N-acetylglucosamine (UDP-GlcNAc), derived from glucose via the hexosamine pathway.[4] The enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) catalyzes the conversion of UDP-GlcNAc to N-acetylmannosamine (ManNAc) and its subsequent phosphorylation to ManNAc-6-phosphate.[1] N-acetylneuraminic acid phosphate (B84403) synthase (NANS) then condenses ManNAc-6-phosphate with phosphoenolpyruvate (B93156) to form N-acetylneuraminic acid 9-phosphate, which is dephosphorylated by N-acetylneuraminic acid phosphatase (NANP) to yield free sialic acid (N-acetylneuraminic acid, Neu5Ac).[2]
The final, critical activation step occurs in the nucleus of vertebrate cells, catalyzed by CMP-sialic acid synthetase (CMAS).[2][5] CMAS condenses sialic acid with cytidine triphosphate (CTP) to produce CMP-sialic acid and pyrophosphate.[6] This activated sugar nucleotide is then transported into the Golgi apparatus by the CMP-sialic acid transporter (CST), where sialyltransferases attach the sialic acid to terminal positions on glycoproteins and glycolipids.[2][7]
References
- 1. Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological functions of sialic acid as a component of bacterial endotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CMP-Sialic Acid Synthetase: The Point of Constriction in the Sialylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reassembled Biosynthetic Pathway for a Large-scale Synthesis of CMP-Neu5Ac - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pivotal Role of CMP-Sialic Acid in Cancer Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aberrant sialylation, a hallmark of cancer, is intricately linked to tumor progression, metastasis, and immune evasion. This is driven by the increased flux of the sialic acid biosynthesis pathway, culminating in the production of the activated sugar nucleotide, cytidine (B196190) monophosphate-sialic acid (CMP-sialic acid). As the sole donor substrate for all sialyltransferases, CMP-sialic acid sits (B43327) at a critical nexus, controlling the extent of sialylation on the cell surface and consequently modulating a plethora of cancer-associated signaling pathways. This technical guide provides a comprehensive preliminary investigation into the role of CMP-sialic acid in cancer biology, detailing its biosynthesis, transport, and downstream effects. We present quantitative data on the expression of key enzymes in the CMP-sialic acid pathway across various cancers, provide detailed experimental protocols for their analysis, and visualize the intricate signaling networks influenced by this crucial metabolite.
The CMP-Sialic Acid Biosynthesis and Transport Pathway
The de novo synthesis of CMP-sialic acid is a multi-step enzymatic process that primarily occurs in the cytoplasm and nucleus. The pathway begins with UDP-N-acetylglucosamine (UDP-GlcNAc), a product of the hexosamine biosynthesis pathway.
-
UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE): This bifunctional enzyme catalyzes the first two committed steps in sialic acid biosynthesis. The epimerase domain converts UDP-GlcNAc to N-acetylmannosamine (ManNAc), and the kinase domain subsequently phosphorylates ManNAc to N-acetylmannosamine-6-phosphate (ManNAc-6P).
-
N-acetylneuraminic acid phosphate (B84403) synthase (NANS): NANS condenses ManNAc-6P with phosphoenolpyruvate (B93156) (PEP) to form N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P).
-
N-acetylneuraminic acid phosphate phosphatase (NANP): This enzyme dephosphorylates Neu5Ac-9-P to generate free N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in humans.
-
CMP-N-acetylneuraminic acid synthetase (CMAS): In the nucleus, CMAS activates Neu5Ac by catalyzing its reaction with cytidine triphosphate (CTP) to produce CMP-N-acetylneuraminic acid (CMP-Neu5Ac) and pyrophosphate.[1] This is a critical activation step, making the sialic acid molecule ready for transfer.
-
CMP-sialic acid transporter (CST, encoded by the SLC35A1 gene): CMP-Neu5Ac is then transported from the nucleus into the lumen of the Golgi apparatus by the CMP-sialic acid transporter, a multipass transmembrane protein.[1] This transport is essential to make the activated sugar available to sialyltransferases.
-
Sialyltransferases (STs): Within the Golgi, a family of over 20 different sialyltransferases transfer the sialic acid moiety from CMP-Neu5Ac to the terminal positions of glycan chains on glycoproteins and glycolipids.
This intricate and highly regulated pathway ensures a steady supply of CMP-sialic acid for the sialylation of a vast array of molecules, ultimately shaping the cell's surface and its interactions with the environment.
Dysregulation in Cancer
Numerous studies have demonstrated that the enzymes involved in the CMP-sialic acid biosynthesis pathway are frequently upregulated in various cancers. This leads to an increased production of CMP-sialic acid and subsequent hypersialylation of the cancer cell surface, which contributes to the malignant phenotype.
Quantitative Data: Gene Expression of Key Enzymes in Cancer
The following tables summarize the messenger RNA (mRNA) expression levels of the core enzymes in the CMP-sialic acid biosynthesis and transport pathway—GNE, CMAS, and SLC35A1—in various cancer types compared to their respective normal tissues. The data is compiled from The Cancer Genome Atlas (TCGA) and presented as median Transcripts Per Million (TPM).
Table 1: mRNA Expression of GNE in Various Cancers (TCGA)
| Cancer Type | Tumor Median (TPM) | Normal Median (TPM) | Fold Change (Tumor/Normal) |
| Breast invasive carcinoma (BRCA) | 35.6 | 28.9 | 1.23 |
| Colon adenocarcinoma (COAD) | 45.2 | 38.7 | 1.17 |
| Lung adenocarcinoma (LUAD) | 50.1 | 35.8 | 1.40 |
| Prostate adenocarcinoma (PRAD) | 29.8 | 25.1 | 1.19 |
| Stomach adenocarcinoma (STAD) | 42.5 | 33.6 | 1.26 |
| Liver hepatocellular carcinoma (LIHC) | 68.3 | 85.2 | 0.80 |
| Kidney renal clear cell carcinoma (KIRC) | 38.9 | 42.1 | 0.92 |
Data sourced from UALCAN and GEPIA2 portals accessing TCGA datasets.
Table 2: mRNA Expression of CMAS in Various Cancers (TCGA)
| Cancer Type | Tumor Median (TPM) | Normal Median (TPM) | Fold Change (Tumor/Normal) |
| Breast invasive carcinoma (BRCA) | 25.4 | 18.2 | 1.40 |
| Colon adenocarcinoma (COAD) | 30.1 | 22.5 | 1.34 |
| Lung adenocarcinoma (LUAD) | 35.8 | 24.7 | 1.45 |
| Prostate adenocarcinoma (PRAD) | 18.9 | 15.3 | 1.24 |
| Stomach adenocarcinoma (STAD) | 28.7 | 20.1 | 1.43 |
| Liver hepatocellular carcinoma (LIHC) | 42.6 | 35.9 | 1.19 |
| Kidney renal clear cell carcinoma (KIRC) | 22.1 | 25.8 | 0.86 |
Data sourced from UALCAN and GEPIA2 portals accessing TCGA datasets.
Table 3: mRNA Expression of SLC35A1 in Various Cancers (TCGA)
| Cancer Type | Tumor Median (TPM) | Normal Median (TPM) | Fold Change (Tumor/Normal) |
| Breast invasive carcinoma (BRCA) | 15.2 | 12.8 | 1.19 |
| Colon adenocarcinoma (COAD) | 18.9 | 15.4 | 1.23 |
| Lung adenocarcinoma (LUAD) | 20.3 | 14.9 | 1.36 |
| Prostate adenocarcinoma (PRAD) | 10.5 | 9.2 | 1.14 |
| Stomach adenocarcinoma (STAD) | 16.8 | 13.1 | 1.28 |
| Liver hepatocellular carcinoma (LIHC) | 25.4 | 22.3 | 1.14 |
| Kidney renal clear cell carcinoma (KIRC) | 12.7 | 14.5 | 0.88 |
Data sourced from UALCAN and GEPIA2 portals accessing TCGA datasets.
Note: While mRNA expression data provides valuable insights, it is important to note that protein expression and enzymatic activity can be subject to post-transcriptional and post-translational regulation. Direct quantitative data for CMP-sialic acid concentrations across a wide range of human tumors is currently limited in the literature. However, studies on breast cancer cell lines have shown that highly metastatic cells have increased levels of CMP-sialic acid compared to their less metastatic counterparts.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the CMP-sialic acid pathway in cancer biology.
UDP-GlcNAc 2-epimerase (GNE) Activity Assay
This assay measures the epimerase activity of GNE by quantifying the conversion of UDP-GlcNAc to UDP.
Materials:
-
Recombinant human GNE protein
-
UDP-GlcNAc (substrate)
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega)
-
Bovine Serum Albumin (BSA)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
Microplate reader for luminescence detection
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, 5 µM UDP-GlcNAc, and 0.05% BSA.
-
Add the recombinant GNE protein to the reaction mixture to initiate the reaction. A no-enzyme control should be included.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of UDP produced by adding the UDP Detection Reagent™ from the kit, following the manufacturer's instructions.
-
Incubate at room temperature for 60 minutes to allow the luminescence signal to develop.
-
Measure the luminescence using a microplate reader.
-
The amount of UDP produced is proportional to the GNE epimerase activity and can be quantified using a standard curve of UDP.[3]
CMP-N-acetylneuraminic acid synthetase (CMAS) Activity Assay
This protocol describes an in vitro assay to measure the activity of CMAS by quantifying the amount of CMP-sialic acid produced.[4]
Materials:
-
Purified recombinant CMAS protein
-
N-acetylneuraminic acid (Neu5Ac)
-
Cytidine triphosphate (CTP)
-
Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 0.1 mM Na₃VO₄ (phosphatase inhibitor)
-
Alkaline phosphatase
-
Ethanol (B145695) (99.5%, chilled)
-
HPLC system with an anion exchange column (e.g., Resource Q)
Protocol:
-
Prepare a 25 µL reaction mixture containing the reaction buffer, 1.0 mM Neu5Ac, 2.0-5.0 mM CTP, and an appropriate amount of purified CMAS protein.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Stop the reaction by adding 25 µL of alkaline phosphatase (e.g., 32 units) in 200 mM NaOH-glycine buffer (pH 10.0) and incubate at 37°C for 3 hours to hydrolyze the pyrophosphate product.
-
Precipitate proteins by adding 150 µL of chilled ethanol and incubating at -30°C for 30 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitate.
-
Analyze the supernatant by HPLC to quantify the amount of CMP-Neu5Ac produced.
-
The column is eluted with a linear gradient of NaCl in Tris-HCl buffer (pH 8.0), and the elution is monitored by absorbance at 271 nm. The peak area corresponding to CMP-Neu5Ac is integrated for quantification.[4]
CMP-sialic acid Transporter (SLC35A1) Activity Assay
This protocol describes an in vitro transport assay using reconstituted proteoliposomes to measure the activity of the CMP-sialic acid transporter.[5][6]
Materials:
-
Purified SLC35A1 protein
-
Lipids (e.g., a mixture of E. coli polar lipids and phosphatidylcholine)
-
[³H]-CMP-sialic acid (radiolabeled substrate)
-
Reconstitution Buffer: 20 mM HEPES, pH 7.5, 0.1 M KCl
-
Sephadex G-50 spin columns
-
Scintillation cocktail and counter
Protocol:
-
Proteoliposome Reconstitution:
-
Prepare small unilamellar vesicles (SUVs) by sonicating the lipid mixture.
-
Solubilize the purified SLC35A1 protein in a detergent (e.g., DDM).
-
Mix the solubilized protein with the SUVs and remove the detergent by dialysis or with bio-beads to allow the protein to incorporate into the lipid bilayer, forming proteoliposomes.
-
-
Transport Assay:
-
Load the proteoliposomes with a high concentration of unlabeled CMP to facilitate the antiport mechanism.
-
Initiate the transport reaction by adding [³H]-CMP-sialic acid to the exterior of the proteoliposomes.
-
Incubate at 37°C for various time points.
-
Stop the reaction by applying the proteoliposome mixture to a Sephadex G-50 spin column to separate the proteoliposomes from the unincorporated radiolabeled substrate.
-
Collect the eluate containing the proteoliposomes.
-
-
Quantification:
Signaling Pathways and Logical Relationships
The increased availability of CMP-sialic acid in cancer cells leads to hypersialylation of cell surface glycoproteins and glycolipids, which in turn profoundly impacts various signaling pathways that are critical for cancer progression.
CMP-Sialic Acid Biosynthesis Pathway
Caption: The CMP-sialic acid biosynthesis pathway.
Sialylation-Mediated Regulation of Receptor Tyrosine Kinase (RTK) Signaling
Hypersialylation of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), can modulate their signaling output.
Caption: Sialylation enhances EGFR signaling.
Sialylation and Integrin-Mediated Cell Adhesion and Migration
Sialylation of integrins can alter their conformation and interaction with the extracellular matrix (ECM), thereby influencing cell adhesion, migration, and invasion.
Caption: Sialylation modulates integrin-mediated cell migration.
Sialic Acid-Siglec Interaction in Immune Evasion
Cancer cells often upregulate sialic acid-containing ligands for Siglec (sialic acid-binding immunoglobulin-like lectin) receptors on immune cells, leading to the inhibition of anti-tumor immune responses.
Caption: Sialic acid-Siglec interaction mediates immune suppression.
Conclusion and Future Directions
The CMP-sialic acid pathway represents a critical metabolic hub in cancer biology. The upregulation of its key enzymes leads to an increased supply of the essential substrate for hypersialylation, a key feature of malignant cells. This altered glycosylation landscape profoundly impacts cell signaling, adhesion, migration, and immune surveillance, thereby promoting tumor progression and metastasis.
The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals to further investigate the role of CMP-sialic acid in specific cancer contexts. Targeting the enzymes of this pathway, such as GNE, CMAS, and the transporter SLC35A1, presents a promising therapeutic strategy to reverse the hypersialylated phenotype of cancer cells and restore normal cellular function. Further research into the development of specific and potent inhibitors for these enzymes is warranted and holds the potential to open new avenues for cancer therapy. Moreover, a deeper understanding of the downstream signaling consequences of altered sialylation will be crucial for the development of combination therapies that can effectively combat the multifaceted nature of cancer.
References
- 1. Sialic Acid Analysis by LC-MS – CD BioGlyco - CD BioGlyco [bioglyco.com]
- 2. Sialic Acid Metabolism: A Key Player in Breast Cancer Metastasis Revealed by Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enzyme assay of cytidine 5’-monophosphate sialic acid synthetase (CMAS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In vitro Measurement of CMP-Sialic Acid Transporter Activity in Reconstituted Proteoliposomes [bio-protocol.org]
- 6. In vitro Measurement of CMP-Sialic Acid Transporter Activity in Reconstituted Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Sialylation: A Technical Guide to CMP-Neu5Ac Sodium Salt in Basic Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Cytidine-5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac) sodium salt stands as a pivotal molecule in the field of glycobiology. As the activated sugar nucleotide donor, it is indispensable for the enzymatic transfer of sialic acid (N-acetylneuraminic acid, Neu5Ac) to glycoproteins and glycolipids, a process known as sialylation. This terminal modification of glycan chains is critical for a vast array of biological processes, including cell-cell recognition, immune modulation, and pathogen interaction. Consequently, CMP-Neu5Ac sodium salt is an essential tool in basic research, enabling the study of these fundamental processes and their implications in health and disease. This technical guide provides a comprehensive overview of the basic research applications of CMP-Neu5Ac sodium salt, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Applications in Research
The utility of CMP-Neu5Ac sodium salt in basic research is extensive, primarily revolving around its role as the substrate for sialyltransferases. Key research areas include:
-
Glycobiology and Glycochemistry: It is fundamental for in vitro and in vivo studies of sialylation to elucidate the impact of this modification on protein function, cellular communication, and the progression of diseases.[1]
-
Enzymology: CMP-Neu5Ac is crucial for characterizing the kinetics and substrate specificity of sialyltransferases and CMP-sialic acid synthetases.
-
Therapeutic Development: Research leveraging CMP-Neu5Ac contributes to the development of novel therapeutic strategies that target aberrant sialylation in conditions such as cancer and infectious diseases.[1]
-
Cancer Research: Altered sialylation patterns are a hallmark of many cancers. CMP-Neu5Ac is used to investigate these changes and their role in tumor progression and metastasis.[2]
-
Immunology: Sialylated glycans are key regulators of the immune system. CMP-Neu5Ac is used to study how sialylation affects immune cell recognition and response.
-
Virology: Many viruses utilize sialic acid residues as receptors for host cell entry. CMP-Neu5Ac is instrumental in studies of viral binding and the development of antiviral strategies.[1]
-
Metabolic Glycoengineering: Analogs of CMP-Neu5Ac are used to introduce modified sialic acids into cellular glycans, enabling the study of their biological effects and the development of new diagnostic and therapeutic tools.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymatic reactions involving CMP-Neu5Ac. This information is crucial for designing and optimizing experiments.
Table 1: Kinetic Parameters of CMP-Sialic Acid Synthetases (CSAS)
| Enzyme Source | Substrate | Apparent Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Divalent Cation Requirement | Reference |
| Drosophila melanogaster | Neu5Ac | 0.41 | 3.4-3.6 | ~8.0 | Mg2+ | [5] |
| Drosophila melanogaster | CTP | 0.45 | 3.4-3.6 | ~8.0 | Mg2+ | [5] |
| Streptococcus agalactiae | Neu5Ac | - | - | 9.0 | Mn2+ | [6] |
Table 2: Reaction Conditions and Yields for Sialyltransferase-Catalyzed Synthesis
| Sialyltransferase | Acceptor Substrate | Linkage | pH | Temperature (°C) | Yield (%) | Reference |
| Pasteurella multocida ST1 (PmST1) | Galactosides | α2-3 | 8.5 | 37 | 64-99 | [7] |
| Photobacterium damsela 2,6ST (Pd2,6ST) | Galactosides | α2-6 | 8.5 | 37 | 65-100 | [7] |
| Fusion Protein (CMP-Neu5Ac synthetase/α-2,3-sialyltransferase) | Lactose | α2-3 | - | - | High Conversion | [8] |
Table 3: Kinetic Parameters of Sialyltransferases for CMP-Neu5Ac
| Sialyltransferase | Acceptor Substrate | Apparent Km for CMP-Neu5Ac (mM) | Optimal pH | Reference |
| Hamster Fibroblast Sialyltransferase | Lactosylceramide | 0.16 | 6.5 | [9] |
| Pasteurella multocida ST1 (PmST1) | - | 1.1 | - | [10] |
| CMP-Neu5Ac Hydroxylase | - | 0.0006-0.0025 | - | [11] |
Key Experimental Protocols
Detailed methodologies are essential for the successful application of CMP-Neu5Ac sodium salt in research. Below are outlines of key experimental protocols.
In Vitro Sialyltransferase Activity Assay
This protocol provides a framework for measuring the activity of sialyltransferases using CMP-Neu5Ac.
Materials:
-
Sialyltransferase enzyme preparation
-
CMP-Neu5Ac sodium salt (donor substrate)
-
Acceptor substrate (e.g., asialofetuin, lactose, or a specific oligosaccharide)
-
Reaction buffer (e.g., 50 mM MES, pH 6.0, or Tris-HCl at optimal pH)[12]
-
Divalent cations (e.g., 1 mM MgCl2 or MnCl2)[12]
-
Detection reagent (e.g., radiolabeled CMP-[14C]NeuAc, fluorescently labeled CMP-Neu5Ac, or a coupled enzyme assay system)[12][13][14]
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, acceptor substrate, and divalent cations.
-
Add the sialyltransferase enzyme to the reaction mixture.
-
Initiate the reaction by adding CMP-Neu5Ac (or its labeled analog).
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 15 minutes to 20 hours).[1][12]
-
Terminate the reaction (e.g., by adding EDTA or by heat inactivation).
-
Quantify the sialylated product. The method of quantification will depend on the detection reagent used:
-
Radiolabeling: Separate the radiolabeled product from the unreacted CMP-[14C]NeuAc using techniques like gel filtration or chromatography and quantify using a scintillation counter.[12]
-
Fluorometric Assay: Use a fluorescently labeled CMP-Neu5Ac donor and measure the fluorescence of the sialylated product after separation from the free donor.[13]
-
Coupled Enzyme Assay: A common non-radioactive method involves a coupling phosphatase that releases inorganic phosphate (B84403) from the CMP by-product. The released phosphate is then quantified using a malachite green-based colorimetric assay.[1][14]
-
Chemoenzymatic Synthesis of Sialosides
This one-pot, three-enzyme approach is a highly efficient method for synthesizing a variety of sialosides.[15]
Enzymes:
-
Sialic acid aldolase
-
CMP-sialic acid synthetase (CSS)
-
Sialyltransferase (specific for the desired linkage, e.g., α2,3- or α2,6-sialyltransferase)[15]
Materials:
-
N-acetylmannosamine (ManNAc) or a modified precursor
-
Pyruvate
-
Cytidine-5'-triphosphate (CTP)
-
Acceptor substrate (e.g., a galactoside)
-
Reaction buffer (e.g., Tris-HCl, pH 8.5)[16]
-
Divalent cations (e.g., MgCl2)
Procedure:
-
Combine ManNAc (or its analog), pyruvate, CTP, and the acceptor substrate in the reaction buffer.
-
Add the three enzymes (sialic acid aldolase, CSS, and sialyltransferase) to the reaction mixture.
-
Incubate the reaction at 37°C for 4-18 hours.[15]
-
Monitor the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purify the resulting sialoside product using chromatographic methods.
Visualizing the Processes: Pathways and Workflows
Diagrams are provided to illustrate the central role of CMP-Neu5Ac in sialylation and its application in experimental settings.
Caption: The metabolic pathway of sialylation, highlighting the synthesis of CMP-Neu5Ac in the nucleus and its transport to the Golgi apparatus for the sialylation of glycoconjugates.
Caption: Workflow for the one-pot, three-enzyme chemoenzymatic synthesis of sialosides.
References
- 1. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 2. researchgate.net [researchgate.net]
- 3. A Sialyltransferase Mutant with Decreased Donor Hydrolysis and Reduced Sialidase Activities for Directly Sialylating Lewisx - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic glycoengineering: sialic acid and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterisation of Drosophila CMP-sialic acid synthetase activity reveals unusual enzymatic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemoenzymatic Synthesis of Sialosides Containing 7-N- or 7,9-Di-N-Acetyl Sialic Acid as Stable O-Acetyl Analogues for Probing Sialic Acid-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthesis of sialylated oligosaccharides using a CMP-Neu5Ac synthetase/sialyltransferase fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of a CMP-sialic acid:lactosylceramide sialyltransferase activity in cultured hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 11. Biosynthesis of N-glycolyneuraminic acid. The primary site of hydroxylation of N-acetylneuraminic acid is the cytosolic sugar nucleotide pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzyme assay of sialyltransferases for oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A highly sensitive fluorometric assay for sialyltransferase activity using CMP-9-fluoresceinyl-NeuAc as donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rndsystems.com [rndsystems.com]
- 15. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Parallel Chemoenzymatic Synthesis of Sialosides Containing a C5-Diversified Sialic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Allosteric Inhibition of UDP-GlcNAc 2-Epimerase by CMP-Sialic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the allosteric inhibition of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) by CMP-sialic acid. GNE is a critical bifunctional enzyme in the sialic acid biosynthetic pathway, and its regulation is crucial for various cellular processes. Understanding the allosteric control of GNE by its downstream product, CMP-sialic acid, is of significant interest for researchers in glycobiology and professionals involved in the development of therapeutics targeting this pathway.
Introduction to GNE and the Sialic Acid Biosynthetic Pathway
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) 2-epimerase/N-acetylmannosamine kinase, commonly known as GNE, is the key enzyme that catalyzes the first two committed steps in the biosynthesis of sialic acids. Sialic acids are a diverse family of nine-carbon carboxylated sugars that are typically found at the terminal positions of glycan chains on glycoproteins and glycolipids. These terminal sialic acid residues play critical roles in a wide array of biological processes, including cell-cell recognition, cell adhesion, and signal transduction.[1][2][3] The bifunctional nature of GNE allows it to first catalyze the epimerization of UDP-GlcNAc to N-acetylmannosamine (ManNAc) and then the phosphorylation of ManNAc to ManNAc-6-phosphate.[4] Subsequent enzymatic steps convert ManNAc-6-phosphate into N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in humans, which is then activated to CMP-N-acetylneuraminic acid (CMP-Neu5Ac) in the nucleus.[5]
The activity of GNE is tightly regulated to ensure cellular homeostasis of sialic acid. The primary mechanism of this regulation is through allosteric feedback inhibition by the end-product of the pathway, CMP-sialic acid (CMP-Neu5Ac).[5][6] This feedback loop ensures that the production of sialic acids is finely tuned to the cell's metabolic needs. Dysregulation of this pathway, often due to mutations in the GNE gene that disrupt the allosteric binding site, can lead to human diseases such as sialuria, a rare metabolic disorder characterized by the overproduction of sialic acid.[6][7]
The Allosteric Inhibition of GNE by CMP-Sialic Acid
CMP-sialic acid acts as a potent allosteric inhibitor of the UDP-GlcNAc 2-epimerase activity of GNE.[8][9] This inhibition is a classic example of feedback regulation, where the final product of a metabolic pathway controls the activity of an upstream enzyme. The binding of CMP-sialic acid to a regulatory site on GNE, distinct from the active site, induces a conformational change that reduces the enzyme's catalytic efficiency.
The allosteric binding site for CMP-Neu5Ac has been identified within the epimerase domain of GNE.[5][10] Specifically, mutations in the region of amino acids 255 to 275 have been shown to disrupt this feedback inhibition.[5] The disease sialuria is caused by heterozygous missense mutations affecting this allosteric site, leading to a loss of feedback inhibition and subsequent overproduction of sialic acid.[11]
Quantitative Data on GNE Inhibition
While extensive research has been conducted on the allosteric regulation of GNE, specific inhibitory constants such as IC50 or Ki for CMP-sialic acid are not consistently reported across the literature. However, it is established that complete inhibition of the epimerase activity of GNE is achieved at physiological concentrations of CMP-Neu5Ac.
| Inhibitor | Target Enzyme | Inhibition Parameter | Value | Reference |
| CMP-Neu5Ac | UDP-GlcNAc 2-epimerase (GNE) | Concentration for Complete Inhibition | ~60 µM | [5] |
Experimental Protocols for Studying GNE Activity and Inhibition
Several experimental approaches can be employed to measure the enzymatic activity of GNE and to characterize its inhibition by allosteric modulators like CMP-sialic acid. The choice of assay depends on the specific research question, available equipment, and desired throughput.
UDP Detection Assay
Principle: This is a common method used in high-throughput screening for GNE inhibitors. The epimerase activity of GNE converts UDP-GlcNAc to ManNAc and releases UDP. The amount of UDP produced is then quantified using a coupled enzyme assay system, such as the UDP-Glo™ Assay (Promega). In this system, UDP is converted to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal that is proportional to the UDP concentration.
Protocol Outline:
-
Reaction Setup: Prepare a reaction mixture containing recombinant GNE enzyme, the substrate UDP-GlcNAc, and the test compound (e.g., CMP-sialic acid) in an appropriate buffer (e.g., Tris-HCl with MgCl2).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period to allow the enzymatic reaction to proceed.
-
UDP Detection: Stop the reaction and add the UDP detection reagent (containing UDP-Glo™ enzyme and substrate).
-
Luminescence Measurement: Incubate at room temperature to allow the luminescence signal to develop and then measure the signal using a luminometer.
-
Data Analysis: The luminescence signal is inversely proportional to the inhibitory activity of the test compound. IC50 values can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Real-Time NMR Assay
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to directly monitor the enzymatic reaction in real-time by observing the signals of the substrate and product. This method provides detailed kinetic information and can be used to validate hits from high-throughput screens.
Protocol Outline:
-
Sample Preparation: Prepare a reaction mixture directly in an NMR tube containing recombinant GNE, UDP-GlcNAc, a suitable buffer (often deuterated), and the inhibitor.
-
NMR Data Acquisition: Acquire a series of 1D proton NMR spectra over time.
-
Data Analysis: Integrate the signals corresponding to specific protons of the substrate (UDP-GlcNAc) and the product (ManNAc). The decrease in the substrate signal and the increase in the product signal over time are used to determine the reaction rate. The effect of the inhibitor on the reaction rate can be quantified to determine its potency.
HPLC-Based Assay
Principle: High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the substrate (UDP-GlcNAc) and the product (UDP and ManNAc) of the GNE reaction. This method is highly accurate and can be used for detailed kinetic studies.
Protocol Outline:
-
Enzymatic Reaction: Perform the GNE enzymatic reaction as described for the UDP detection assay.
-
Reaction Quenching: Stop the reaction at various time points by adding a quenching solution (e.g., perchloric acid) and neutralizing with a base (e.g., potassium carbonate).
-
Sample Preparation: Centrifuge the quenched reaction mixture to remove precipitated protein and filter the supernatant.
-
HPLC Analysis: Inject the sample onto an appropriate HPLC column (e.g., a C18 reverse-phase column) and elute with a suitable mobile phase.
-
Detection and Quantification: Detect the separated substrate and products using a UV detector (for UDP-containing species) or other suitable detectors. Quantify the peak areas to determine the concentrations of the substrate and products.
-
Kinetic Analysis: Plot the concentration of product formed against time to determine the initial reaction velocity. The inhibition kinetics can be analyzed by measuring the initial velocities at different substrate and inhibitor concentrations.
Visualizing the Regulatory Network
The following diagrams, generated using the DOT language, illustrate the key pathways and relationships involved in the allosteric regulation of GNE.
Sialic Acid Biosynthesis Pathway and Feedback Inhibition
Caption: Sialic acid biosynthesis pathway and its feedback regulation.
Logical Workflow for GNE Inhibition Assay
Caption: Experimental workflow for determining GNE inhibition.
Allosteric Inhibition Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. Allosteric Kinetics Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Statistical Mechanics of Allosteric Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. youtube.com [youtube.com]
- 8. Quantitative analysis of inhibitor‐induced assembly disruption in human UDP‐GlcNAc 2‐epimerase using mass photometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. courses.edx.org [courses.edx.org]
- 10. UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a master regulator of sialic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Insights into structure and activity of a UDP-GlcNAc 2-epimerase involved in secondary cell wall polymer biosynthesis in Paenibacillus alvei [frontiersin.org]
An In-depth Technical Guide to the Endogenous Synthesis of CMP-Sialic Acid in Eukaryotic Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the endogenous synthesis of CMP-sialic acid, a critical precursor for the sialylation of glycoconjugates in eukaryotic cells. Sialylation plays a pivotal role in a myriad of biological processes, including cell-cell recognition, signaling, and immunology, making the pathway of CMP-sialic acid synthesis a key area of interest for research and therapeutic development. This document details the enzymatic pathway, its subcellular compartmentalization, and regulatory mechanisms. Furthermore, it presents quantitative data on enzyme kinetics and metabolite concentrations, along with detailed experimental protocols for the study of this pathway. Visual diagrams of the core processes are provided to facilitate a deeper understanding of the molecular logistics.
Introduction
Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides typically found at the outermost termini of glycan chains on glycoproteins and glycolipids. The most common sialic acid in humans is N-acetylneuraminic acid (Neu5Ac). The covalent attachment of sialic acids, a process termed sialylation, is crucial for a wide range of physiological and pathological processes. The donor substrate for all sialylation reactions is cytidine (B196190) monophosphate-sialic acid (CMP-sialic acid). The endogenous synthesis of this activated sugar nucleotide is a tightly regulated, multi-step process that is compartmentalized between the cytoplasm and the nucleus. Understanding the intricacies of this pathway is fundamental for researchers in glycobiology and for professionals involved in the development of therapeutics targeting processes influenced by sialylation, such as cancer and inflammatory diseases.
The Enzymatic Pathway of CMP-Sialic Acid Synthesis
The synthesis of CMP-Neu5Ac from the glycolytic intermediate fructose-6-phosphate (B1210287) involves a series of enzymatic reactions primarily occurring in the cytoplasm and culminating in the nucleus.
Cytoplasmic Phase: Synthesis of N-Acetylneuraminic Acid (Neu5Ac)
The initial steps of sialic acid biosynthesis take place in the cytoplasm, starting from UDP-N-acetylglucosamine (UDP-GlcNAc), a product of the hexosamine biosynthetic pathway.
-
UDP-GlcNAc to ManNAc: The bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE) catalyzes the first committed step. Its epimerase domain converts UDP-GlcNAc to N-acetyl-D-mannosamine (ManNAc) and UDP.[1] This reaction is a key regulatory point in the pathway.[2]
-
ManNAc to ManNAc-6-phosphate: The kinase domain of the same GNE enzyme then phosphorylates ManNAc at the C6 position to yield ManNAc-6-phosphate, utilizing ATP as the phosphate (B84403) donor.[3]
-
ManNAc-6-phosphate to Neu5Ac-9-phosphate: N-acetylneuraminic acid phosphate synthase (NANS) catalyzes the condensation of ManNAc-6-phosphate with phosphoenolpyruvate (B93156) (PEP) to form N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P).
-
Neu5Ac-9-phosphate to Neu5Ac: Finally, N-acetylneuraminic acid 9-phosphate phosphatase (NANP) removes the phosphate group from Neu5Ac-9-P to produce free Neu5Ac in the cytoplasm.[4]
Nuclear Phase: Synthesis of CMP-N-Acetylneuraminic Acid
The final activation step of sialic acid occurs in the nucleus, a unique feature among nucleotide sugar biosynthesis pathways.
-
Nuclear Import of Neu5Ac: Free Neu5Ac synthesized in the cytoplasm is transported into the nucleus.
-
CMP-Neu5Ac Synthesis: Within the nucleus, CMP-sialic acid synthetase (CMAS), also known as N-acylneuraminate cytidylyltransferase, catalyzes the reaction between Neu5Ac and cytidine triphosphate (CTP) to produce CMP-Neu5Ac and pyrophosphate.[5] This reaction is magnesium-dependent.[6]
Transport to the Golgi Apparatus
CMP-Neu5Ac is then exported from the nucleus to the cytoplasm and subsequently transported into the lumen of the Golgi apparatus by the CMP-sialic acid transporter (CST), a solute carrier protein (SLC35A1).[7] In the Golgi, various sialyltransferases utilize CMP-Neu5Ac as the donor substrate to attach sialic acid residues to nascent glycoconjugates.
References
- 1. Regulation and pathophysiological implications of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) as the key enzyme of sialic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Reactome | CMAS transfers CMP from CTP to Neu5Ac, forming CMP-Neu5Ac [reactome.org]
- 5. Cloning and expression of human sialic acid pathway genes to generate CMP-sialic acids in insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a master regulator of sialic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to Sialoglycoconjugate Biosynthesis: Core Pathways and Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialoglycoconjugates, which include sialoglycoproteins and sialoglycolipids, are a critical class of molecules involved in a vast array of biological processes. The terminal sialic acid residues on their glycan chains mediate cellular adhesion, recognition, and signaling events. Aberrant sialylation is a hallmark of various pathological conditions, including cancer and neurological disorders, making the enzymes of the sialylation pathway attractive targets for therapeutic intervention. This technical guide provides a detailed overview of the core biosynthetic pathways of sialoglycoconjugates, quantitative data on key enzymes, and comprehensive protocols for essential experimental techniques used in their study.
Core Biosynthetic Pathway of Sialoglycoconjugates
The biosynthesis of sialoglycoconjugates is a multi-step process that primarily occurs in the cytoplasm, nucleus, and Golgi apparatus of eukaryotic cells. The pathway can be divided into three main stages: the synthesis of N-acetylneuraminic acid (Neu5Ac), its activation to CMP-sialic acid, and the subsequent transfer of sialic acid to glycoconjugates.
Synthesis of N-acetylneuraminic acid (Neu5Ac)
The de novo synthesis of Neu5Ac, the most common form of sialic acid in humans, begins in the cytoplasm with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc), a product of the hexosamine pathway.[1][2]
The key enzymes involved in this stage are:
-
UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE): This bifunctional enzyme catalyzes the first two committed steps in sialic acid biosynthesis.[3][4] The epimerase domain converts UDP-GlcNAc to N-acetylmannosamine (ManNAc), and the kinase domain subsequently phosphorylates ManNAc to form ManNAc-6-phosphate.[4] GNE is the rate-limiting enzyme in this pathway and is subject to feedback inhibition by CMP-Neu5Ac.[1][3][5]
-
N-acetylneuraminate synthase (NANS): This enzyme, also known as sialic acid synthase, catalyzes the condensation of ManNAc-6-phosphate with phosphoenolpyruvate (B93156) (PEP) to produce N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P).[6][7]
-
N-acetylneuraminic acid 9-phosphate phosphatase (NANP): This enzyme dephosphorylates Neu5Ac-9-P to yield free Neu5Ac in the cytoplasm.
Activation of Sialic Acid
Before it can be incorporated into glycans, cytoplasmic Neu5Ac must be activated. This activation step occurs in the nucleus.[8][9]
-
CMP-sialic acid synthetase (CMAS): This nuclear enzyme catalyzes the reaction between Neu5Ac and cytidine (B196190) triphosphate (CTP) to form the activated sugar nucleotide, cytidine 5'-monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac).[8][9]
Transfer of Sialic Acid to Glycoconjugates
The final stage of sialoglycoconjugate biosynthesis takes place in the Golgi apparatus. CMP-Neu5Ac is transported from the nucleus to the Golgi, where it serves as the donor substrate for a family of enzymes called sialyltransferases.
-
Sialyltransferases (STs): These enzymes are type II transmembrane proteins residing in the Golgi apparatus. They catalyze the transfer of sialic acid from CMP-Neu5Ac to the terminal positions of N-linked glycans, O-linked glycans, and glycolipids.[2] In humans, there are 20 different sialyltransferases, each with specific acceptor and linkage preferences, leading to the diverse array of sialoglycan structures found in nature.[2]
Quantitative Data on Key Biosynthetic Enzymes
The following tables summarize the kinetic parameters for the key enzymes involved in sialoglycoconjugate biosynthesis. These values can vary depending on the species, tissue, and experimental conditions.
Table 1: Kinetic Parameters of GNE (UDP-GlcNAc 2-epimerase/ManNAc kinase)
| Species | Domain | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Rat | Epimerase | UDP-GlcNAc | 33 | - | [10] |
| Human | Kinase | ManNAc | 300 | 497 | [4] |
| Human | Kinase | ATP | 700 | 497 | [4] |
Table 2: Kinetic Parameters of NANS (N-acetylneuraminate synthase)
| Species | Substrate | Km (µM) | Reference |
| Rat Liver | ManNAc-6-phosphate | 35 | [5] |
| Rat Liver | Phosphoenolpyruvate | 100 | [5] |
Table 3: Kinetic Parameters of CMAS (CMP-sialic acid synthetase)
| Species | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Drosophila melanogaster | Neu5Ac | 410 | 3.4-3.6 | [3] |
| Drosophila melanogaster | CTP | 450 | 3.4-3.6 | [3] |
Table 4: Kinetic Parameters of Human ST6GAL1 (β-galactoside α-2,6-sialyltransferase 1)
| Substrate | Km (µM) | Vmax (pmol/min/µg) | Reference |
| CMP-NeuAc | 530 | 1.074 | [11] |
Signaling Pathways and Logical Relationships
The biosynthesis of sialoglycoconjugates is a tightly regulated process. The following diagrams, generated using the DOT language for Graphviz, illustrate the core biosynthetic pathway and a key regulatory feedback loop.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study sialoglycoconjugate biosynthesis.
Experimental Protocol 1: Fluorometric Sialyltransferase Activity Assay
This protocol describes a non-radioactive method to measure the activity of sialyltransferases. The assay relies on the detection of ammonia (B1221849) generated in a series of coupled enzymatic reactions.
Materials:
-
Sialyltransferase (ST) Assay Buffer
-
ST Substrate I (Acceptor)
-
ST Substrate II (CMP-Sialic Acid)
-
ST Convertor
-
ST Developer
-
ST Detection Reagent
-
ST Positive Control
-
Ammonium (B1175870) Chloride (NH4Cl) Standard (100 mM)
-
96-well black microplate
-
Cell or tissue lysate, or purified enzyme
-
Deionized water (dH2O)
-
Microplate reader with fluorescence detection (Ex/Em = 410/470 nm)
Procedure:
-
Reagent Preparation:
-
Warm ST Assay Buffer and NH4Cl Standard to room temperature.
-
Reconstitute ST Substrate I and ST Substrate II in dH2O.
-
Reconstitute ST Convertor and ST Developer in ST Assay Buffer.
-
Reconstitute ST Positive Control in ST Assay Buffer.
-
Keep all reconstituted reagents on ice.
-
-
Sample Preparation:
-
For cell or tissue lysates, homogenize in ST Assay Buffer, centrifuge to pellet debris, and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
If necessary, perform ultrafiltration to remove small molecules that may interfere with the assay.
-
-
Assay Setup:
-
Prepare a standard curve using the NH4Cl Standard.
-
For each sample, prepare two wells: "Sample" and "Sample Background Control" (SBC).
-
Add the sample (lysate or purified enzyme) to the corresponding wells.
-
Add the ST Positive Control to a separate well.
-
Adjust the volume in all wells to 50 µL with ST Assay Buffer.
-
-
Reaction:
-
Prepare a Reaction Mix containing ST Assay Buffer, ST Substrate I, ST Substrate II, ST Convertor, and ST Developer.
-
Prepare a Background Mix containing all components of the Reaction Mix except ST Substrate II.
-
Add 50 µL of the Reaction Mix to the "Sample" and "Positive Control" wells.
-
Add 50 µL of the Background Mix to the "SBC" wells.
-
Cover the plate and incubate at 37°C for 30 minutes.
-
-
Detection:
-
Prepare an Ammonia Detection Mix containing ST Assay Buffer and ST Detection Reagent.
-
Add 100 µL of the Ammonia Detection Mix to all wells.
-
Incubate at 37°C for 45 minutes, protected from light.
-
Measure the fluorescence at Ex/Em = 410/470 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the "Sample Background Control" from the "Sample" fluorescence.
-
Calculate the amount of ammonia produced using the NH4Cl standard curve.
-
Determine the sialyltransferase activity, typically expressed as nmol/min/mg of protein.
-
Experimental Protocol 2: Metabolic Labeling of Sialoglycans with Ac4ManNAz and Click Chemistry
This protocol describes the metabolic incorporation of an azide-modified sialic acid precursor into cellular glycans, followed by fluorescent detection using copper-free click chemistry.
Materials:
-
N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz)
-
Cell culture medium
-
Cell line of interest
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DBCO-conjugated fluorescent dye (e.g., DBCO-Cy5)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Prepare a stock solution of Ac4ManNAz in DMSO (e.g., 10-50 mM).
-
Culture cells to the desired confluency.
-
Add Ac4ManNAz to the cell culture medium to a final concentration of 10-50 µM.
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar.
-
Wash the cells with PBS to remove unincorporated Ac4ManNAz.
-
-
Click Chemistry Reaction:
-
Prepare a stock solution of the DBCO-conjugated fluorescent dye in DMSO.
-
Dilute the DBCO-dye in serum-free cell culture medium or PBS.
-
Add the DBCO-dye solution to the azide-labeled cells.
-
Incubate for 1 hour at 37°C.
-
Wash the cells with PBS to remove unreacted dye.
-
-
Cell Fixation and Imaging:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Experimental Protocol 3: N-Glycan Analysis by LC-MS after Sialic Acid Derivatization
This protocol outlines a workflow for the analysis of N-glycans from glycoproteins, including a derivatization step to stabilize sialic acids for mass spectrometry.
Materials:
-
Glycoprotein (B1211001) sample (e.g., purified protein, serum)
-
PNGase F
-
Denaturing buffer (e.g., containing SDS)
-
Fluorescent labeling reagent (e.g., 2-aminobenzamide, 2-AB)
-
Reducing agent (e.g., sodium cyanoborohydride)
-
Sialic acid derivatization reagents:
-
Ethyl esterification reagent (EDC and HOBt in ethanol)
-
Ammonia solution
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE) cartridges
-
Acetonitrile (B52724) (ACN)
-
Ammonium formate
-
Liquid chromatography-mass spectrometry (LC-MS) system equipped with a HILIC column and fluorescence and mass detectors.
Procedure:
-
N-Glycan Release:
-
Denature the glycoprotein sample.
-
Release the N-glycans by incubating with PNGase F overnight at 37°C.
-
-
Fluorescent Labeling:
-
Label the released N-glycans with a fluorescent tag (e.g., 2-AB) via reductive amination.
-
-
Purification:
-
Purify the labeled N-glycans using HILIC-SPE to remove excess labeling reagents.
-
-
Sialic Acid Derivatization:
-
Perform ethyl esterification of the sialic acids by incubating the labeled glycans with the ethyl esterification reagent for 1 hour at 37°C.
-
Follow with amidation by adding ammonia solution and incubating for another hour at 37°C.
-
-
Final Purification:
-
Purify the derivatized N-glycans using HILIC-SPE.
-
-
LC-MS Analysis:
-
Separate the derivatized N-glycans using a HILIC column with a gradient of acetonitrile and ammonium formate.
-
Detect the glycans using a fluorescence detector.
-
Analyze the eluted glycans using a mass spectrometer to determine their mass-to-charge ratio and obtain fragmentation data for structural elucidation.
-
Conclusion
This technical guide has provided a comprehensive overview of the core biosynthetic pathways of sialoglycoconjugates, along with quantitative data and detailed experimental protocols. A thorough understanding of these pathways and the ability to employ these experimental techniques are crucial for researchers and drug development professionals working to unravel the complex roles of sialoglycans in health and disease and to develop novel therapeutic strategies targeting this important class of biomolecules.
References
- 1. Kinetic characterization of two neuraminic acid synthases and evaluation of their application potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GNE (gene) - Wikipedia [en.wikipedia.org]
- 3. Characterisation of Drosophila CMP-sialic acid synthetase activity reveals unusual enzymatic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Post-translational modification - Wikipedia [en.wikipedia.org]
- 8. CMP-Sialic Acid Synthetase: The Point of Constriction in the Sialylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. researchgate.net [researchgate.net]
- 11. uniprot.org [uniprot.org]
Methodological & Application
Application Notes and Protocols for the Chemoenzymatic Synthesis of Sialosides Utilizing CMP-Sialic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sialosides, terminal carbohydrate structures on glycoproteins and glycolipids, are pivotal in a myriad of biological processes, including cell-cell recognition, immune responses, and pathogen invasion.[1][2] The intricate and stereochemically complex nature of sialic acid linkages makes their chemical synthesis exceptionally challenging.[1] Chemoenzymatic synthesis, which marries the precision of enzymatic catalysis with the versatility of chemical synthesis, has emerged as a powerful and efficient methodology for accessing a diverse range of structurally defined sialosides.[2][3] This document provides detailed application notes and protocols for the chemoenzymatic synthesis of sialosides, with a particular focus on strategies that employ CMP-sialic acid as the activated sugar donor.
A highly effective approach is the use of one-pot, multi-enzyme (OPME) systems.[2][4] These systems typically involve a cascade of enzymatic reactions, beginning with a sialic acid precursor, its activation to CMP-sialic acid, and its subsequent transfer to an acceptor molecule. The success of this strategy hinges on the substrate promiscuity of the enzymes employed, which allows for the generation of a wide array of sialoside derivatives with both natural and non-natural structures.[2][5]
Core Methodologies
The predominant chemoenzymatic strategy for sialoside synthesis is the one-pot, multi-enzyme approach, which can be categorized into two main workflows:
-
Two-Enzyme System: This system is utilized when sialic acid or a derivative is used as the starting material. It involves the following enzymatic steps:
-
CMP-Sialic Acid Synthetase (CSS): Catalyzes the activation of sialic acid with cytidine (B196190) 5'-triphosphate (CTP) to form CMP-sialic acid.[1][3] The enzyme from Neisseria meningitidis (NmCSS) is widely used due to its broad substrate tolerance.[2][5]
-
Sialyltransferase (ST): Transfers the sialic acid moiety from CMP-sialic acid to a suitable acceptor glycan.[1] The choice of sialyltransferase dictates the linkage type, for instance, α2,3- or α2,6-linkages.[3][5]
-
-
Three-Enzyme System: This system is employed when a precursor to sialic acid, such as N-acetylmannosamine (ManNAc) or its derivatives, is the starting material.[3] The enzymatic cascade includes:
-
Sialic Acid Aldolase (B8822740): Catalyzes the aldol (B89426) condensation of a sialic acid precursor (e.g., ManNAc) with pyruvate (B1213749) to generate the corresponding sialic acid.[3]
-
CMP-Sialic Acid Synthetase (CSS): Activates the in situ generated sialic acid to CMP-sialic acid.[3]
-
Sialyltransferase (ST): Transfers the sialic acid to the acceptor molecule.[3]
-
A "chemoenzymatic synthon" strategy can be integrated into these workflows. This involves using a chemically modified precursor that is accepted by the enzymes and then further chemically modified in the final sialoside product to introduce desired functionalities.[4][6]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key enzymatic workflows for sialoside synthesis.
Caption: One-Pot Two-Enzyme Synthesis of Sialosides.
Caption: One-Pot Three-Enzyme Synthesis of Sialosides.
Quantitative Data Summary
The yields of chemoenzymatic sialoside synthesis are generally high, often exceeding 60%, with many reactions achieving over 90% conversion.[2] Below is a summary of reported yields for various sialoside syntheses.
| Product | Starting Materials | Enzyme System | Yield (%) | Reference |
| α2,6- or α2,3-linked Neu5N₃ Sialosides | 2-azido-2-deoxy-mannose, propargyl β-lactoside | One-pot three-enzyme | Excellent | [5] |
| C5"-amino Sialosides | Azido-containing sialosides | Chemical reduction (1,3-dithiopropanol, Et₃N) | Good | [5] |
| Neu5Ac-containing Sialosides | C5"-amino sialosides, acetyl chloride | Chemical acylation | Excellent | [5] |
| Neu5GcAc-containing Sialosides | C5"-amino sialosides, acetoxyacetyl chloride | Chemical acylation | 95-97 | [5] |
| 9-azido-sialyl-α-2,6'-lactosamine glycoside | 9-azido-NeuAc, CTP, lactosamine glycoside | Two-step biotransformation (CSS, SAT) | 86 | [7] |
| N-acetyl analogues of azido-sialosides | Azido-containing sialosides, thioacetic acid | Chemical conversion | 64-89 | [6] |
| α2,3-sialyllactose | Lactose, sialic acid, phosphoenolpyruvate, ATP, CMP | Fusion protein (CSS/α-2,3-ST) with sugar nucleotide cycle reaction | High | [8] |
Detailed Experimental Protocols
Protocol 1: General One-Pot Three-Enzyme Synthesis of Sialosides [3]
This protocol describes a general method for the synthesis of α2,3- or α2,6-linked sialosides starting from N-acetylmannosamine (ManNAc) and an acceptor.
Materials:
-
N-acetylmannosamine (ManNAc)
-
Sodium pyruvate
-
Cytidine 5'-triphosphate (CTP)
-
Acceptor glycoside (e.g., lactose)
-
Tris-HCl buffer (100 mM, pH 8.5)
-
MgCl₂ (20 mM)
-
Sialic acid aldolase (e.g., E. coli K-12)
-
CMP-sialic acid synthetase (e.g., N. meningitidis, NmCSS)
-
α2,3-Sialyltransferase (e.g., Pasteurella multocida ST1, PmST1) or α2,6-Sialyltransferase (e.g., Photobacterium damsela 2,6ST, Pd2,6ST)
-
Alkaline phosphatase (optional, to degrade CMP and pyrophosphate)
Procedure:
-
Prepare the reaction mixture by dissolving ManNAc, sodium pyruvate, CTP, and the acceptor glycoside in Tris-HCl buffer containing MgCl₂.
-
Add the enzymes to the reaction mixture. A typical enzyme ratio is 6.0 U of sialic acid aldolase, 6.0 U of NmCSS, and 3.0 U of the desired sialyltransferase.
-
Incubate the reaction mixture at 37°C for 4-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction can be quenched by adding an equal volume of cold ethanol (B145695) or by heating to denature the enzymes.
-
Purify the sialoside product using size-exclusion chromatography or silica (B1680970) gel chromatography.
Note: The optimal pH for the one-pot three-enzyme system is typically around 8.5.[5] However, if the sialic acid contains an O-acetyl group, the pH should be maintained at or below 7.5 to prevent de-O-acetylation.[5] This may require using a larger amount of NmCSS and a longer incubation time, as the optimal pH for NmCSS is 8.5-9.0.[5]
Protocol 2: Chemoenzymatic Synthesis of C5-Diversified Sialosides [5]
This protocol outlines a strategy that combines a one-pot three-enzyme synthesis of an azido-containing sialoside intermediate followed by chemical modification.
Part A: Enzymatic Synthesis of Azido-Sialoside Intermediate
-
Perform a one-pot three-enzyme reaction as described in Protocol 1, using 2-azido-2-deoxy-mannose (ManN₃) as the sialic acid precursor and a suitable acceptor (e.g., propargyl β-lactoside).
-
Carry out the reaction at pH 8.5, as there are no O-acetyl groups present.
-
Purify the resulting α2,3- or α2,6-linked 5-azido neuraminic acid-containing sialoside.
Part B: Chemical Modification of the Azido-Sialoside
-
Reduction of the Azido Group:
-
Dissolve the purified azido-sialoside in a pyridine/water solvent mixture.
-
Add 1,3-dithiopropanol and triethylamine (B128534) (Et₃N).
-
Stir the reaction at room temperature until the reduction is complete (monitored by TLC).
-
Purify the resulting C5"-amino sialoside.
-
-
Acylation of the Amino Group:
-
Dissolve the C5"-amino sialoside in an aqueous solution of sodium bicarbonate (NaHCO₃).
-
Add the desired acylating agent (e.g., acetyl chloride for Neu5Ac, acetoxyacetyl chloride for Neu5GcAc).
-
Stir the reaction at room temperature until acylation is complete.
-
Purify the final C5-diversified sialoside product.
-
Concluding Remarks
The chemoenzymatic synthesis of sialosides using CMP-sialic acid, particularly through one-pot multi-enzyme strategies, offers a highly efficient and versatile platform for generating a wide range of complex glycans.[2][4] The substrate promiscuity of the key enzymes—sialic acid aldolase, CMP-sialic acid synthetase, and sialyltransferases—is fundamental to the success of these methods, enabling the creation of diverse sialoside libraries for applications in glycobiology research and drug discovery.[3][5] The detailed protocols and workflows provided herein serve as a guide for researchers to implement these powerful synthetic strategies in their own laboratories.
References
- 1. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the Biology and Chemistry of Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Parallel Chemoenzymatic Synthesis of Sialosides Containing a C5-Diversified Sialic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoenzymatic Synthesis of Sialosides Containing 7-N- or 7,9-Di-N-Acetyl Sialic Acid as Stable O-Acetyl Analogues for Probing Sialic Acid-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The synthesis of sialylated oligosaccharides using a CMP-Neu5Ac synthetase/sialyltransferase fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sialyltransferase Activity Assay Using CMP-Neu5Ac
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sialyltransferases (STs) are a family of glycosyltransferases that catalyze the transfer of sialic acid from a donor substrate, cytidine (B196190) monophosphate N-acetylneuraminic acid (CMP-Neu5Ac), to the terminal positions of carbohydrate chains on glycoproteins and glycolipids.[1] This terminal sialylation plays a critical role in a wide array of biological processes, including cell-cell recognition, signaling, and immune responses.[2][3] Dysregulation of sialyltransferase activity is implicated in various diseases, most notably cancer, where it can influence tumor progression and metastasis.[4][5] Consequently, the accurate measurement of sialyltransferase activity is crucial for basic research, drug discovery, and diagnostics.
These application notes provide detailed protocols for measuring sialyltransferase activity using CMP-Neu5Ac, focusing on methodologies suitable for researchers in academic and industrial settings. The protocols described herein offer robust and reliable means to characterize enzyme kinetics, screen for inhibitors, and investigate the biological functions of this important enzyme class.
General Sialyltransferase Reaction
Sialyltransferases catalyze the transfer of N-acetylneuraminic acid (Neu5Ac) from the activated sugar donor CMP-Neu5Ac to an acceptor substrate, which is typically a glycoprotein (B1211001) or a glycolipid with a terminal galactose (Gal), N-acetylgalactosamine (GalNAc), or another sialic acid residue.[2] The reaction results in the formation of a sialylated product and the release of cytidine monophosphate (CMP).
Caption: General enzymatic reaction catalyzed by sialyltransferases.
I. Colorimetric Sialyltransferase Activity Assay using Malachite Green
This is a continuous, non-radioactive assay that is amenable to high-throughput screening. The principle of this assay is based on the detection of inorganic phosphate (B84403) (Pi) released from the reaction by-product, CMP. A coupling phosphatase is used to hydrolyze CMP to cytidine and inorganic phosphate. The released phosphate is then detected colorimetrically using a malachite green-based reagent.[6][7] The amount of phosphate generated is directly proportional to the sialyltransferase activity.
Experimental Workflow: Malachite Green Assay
Caption: Workflow for the malachite green-based sialyltransferase assay.
Experimental Protocol
Materials:
-
Sialyltransferase enzyme
-
CMP-Neu5Ac (donor substrate)
-
Acceptor substrate (e.g., asialofetuin)
-
Assay Buffer (e.g., 50 mM MES, pH 6.0, 1 mM MgCl2, 0.5% Triton CF-54)[1]
-
Malachite Green Reagent A (Ammonium molybdate (B1676688) in 3 M sulfuric acid)[6]
-
Malachite Green Reagent B (Malachite green oxalate (B1200264) and polyvinyl alcohol)[6]
-
Phosphate Standard (e.g., KH2PO4)[6]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a phosphate standard curve:
-
Prepare a series of dilutions of the Phosphate Standard in Assay Buffer.
-
Add 50 µL of each dilution to separate wells of the microplate.
-
-
Set up the sialyltransferase reaction:
-
In separate wells of the microplate, prepare the reaction mixture containing the assay buffer, CMP-Neu5Ac, acceptor substrate, and coupling phosphatase.
-
Include a negative control without the sialyltransferase enzyme.
-
Initiate the reaction by adding the sialyltransferase enzyme to the appropriate wells.
-
The final reaction volume is typically 50 µL.
-
-
Incubate the reaction:
-
Incubate the microplate at 37°C for a specified period (e.g., 3-20 hours).[1]
-
-
Stop the reaction and develop color:
-
Incubate for color development:
-
Incubate the plate at room temperature for 20 minutes to allow the color to stabilize.[6]
-
-
Measure absorbance:
-
Read the absorbance of the plate at 620 nm using a microplate reader.[6]
-
-
Calculate sialyltransferase activity:
-
Subtract the absorbance of the negative control from the sample wells.
-
Use the phosphate standard curve to determine the amount of inorganic phosphate released, which is stoichiometric to the amount of CMP produced.
-
Calculate the enzyme activity, typically expressed in pmol/min/µg or U/mg.
-
Quantitative Data Summary
| Enzyme | Acceptor Substrate | Specific Activity (pmol/min/µg) | Reference |
| ST6GALNAC2 | Asialofetuin | 774 | [7] |
II. HPLC-Based Sialyltransferase Activity Assay
This method offers a direct and quantitative measurement of the sialylated product. It is particularly useful for detailed kinetic studies and for assays with novel or complex acceptor substrates. The assay involves incubating the enzyme with substrates, followed by separation and quantification of the product from the reaction mixture using High-Performance Liquid Chromatography (HPLC).[9]
Experimental Workflow: HPLC-Based Assay
Caption: Workflow for the HPLC-based sialyltransferase assay.
Experimental Protocol
Materials:
-
Sialyltransferase enzyme
-
CMP-Neu5Ac
-
Acceptor substrate (a fluorogenic acceptor can simplify detection)[9]
-
Reaction Buffer (e.g., 50 mM MES, pH 6.0)[1]
-
HPLC system with a suitable column (e.g., C18 reverse-phase)[10]
-
Detector (e.g., fluorescence or UV)
Procedure:
-
Set up the sialyltransferase reaction:
-
Prepare a reaction mixture containing the reaction buffer, CMP-Neu5Ac, and the acceptor substrate.
-
Initiate the reaction by adding the sialyltransferase enzyme.
-
-
Incubate the reaction:
-
Incubate the reaction mixture at 37°C for a defined time.
-
-
Terminate the reaction:
-
Stop the reaction by a suitable method, such as adding SDS-PAGE loading buffer or heat inactivation.[1]
-
-
Separate the product by HPLC:
-
Inject the reaction mixture into the HPLC system.
-
Use an appropriate gradient of mobile phases to separate the sialylated product from the unreacted substrates and other reaction components.
-
-
Detect and quantify the product:
-
Monitor the elution profile using a suitable detector.
-
Identify the peak corresponding to the sialylated product based on its retention time, which can be determined using a synthesized standard.
-
Quantify the amount of product by integrating the peak area and comparing it to a standard curve of the purified product.
-
-
Calculate sialyltransferase activity:
-
Calculate the rate of product formation to determine the enzyme activity.
-
III. Sialyltransferase Activity Assay Using Unnatural Substrates
This innovative approach utilizes unnatural sialic acid donors, such as CMP-SiaNAl (CMP-N-alkynylneuraminic acid), which contains a bioorthogonal handle.[11] After the enzymatic transfer of the unnatural sialic acid to an acceptor substrate, the incorporated tag can be detected through a click chemistry reaction with a reporter molecule (e.g., an azide-biotin probe). This method is highly sensitive and suitable for high-throughput formats.
Experimental Protocol (Microplate-Based)
Materials:
-
Sialyltransferase enzyme
-
CMP-SiaNAl (unnatural donor substrate)[11]
-
Acceptor glycoprotein (e.g., asialofetuin)
-
96-well plate (high-binding capacity)
-
Azido-biotin probe
-
Copper(I)-catalyst for CuAAC (copper-catalyzed azide-alkyne cycloaddition) click reaction
-
Anti-biotin-HRP conjugated antibody
-
HRP substrate for colorimetric detection (e.g., TMB)
-
Wash and blocking buffers
Procedure:
-
Coat the microplate with the acceptor glycoprotein:
-
Add a solution of the acceptor glycoprotein to the wells of a high-binding microplate and incubate to allow for coating.
-
Wash the wells to remove unbound protein and then block non-specific binding sites.
-
-
Perform the sialyltransferase reaction:
-
Add the sialyltransferase enzyme and CMP-SiaNAl to the wells containing the immobilized acceptor.
-
Incubate to allow the enzymatic transfer of SiaNAl.
-
-
Perform the click chemistry reaction:
-
Wash the wells to remove unreacted substrates and enzyme.
-
Add the azido-biotin probe and the copper(I)-catalyst to the wells to ligate the biotin (B1667282) tag to the incorporated alkyne group on SiaNAl.[11]
-
-
Detect the biotinylated product:
-
Wash the wells and add an anti-biotin-HRP conjugated antibody.
-
Incubate to allow binding of the antibody to the biotin tag.
-
-
Develop and measure the signal:
-
Wash the wells and add the HRP substrate.
-
After a suitable incubation time, stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Analyze the data:
-
The measured absorbance is proportional to the amount of transferred SiaNAl and thus to the sialyltransferase activity.
-
Sialyltransferases in Cellular Signaling
Sialyltransferases play a significant role in modulating cellular signaling pathways. For instance, the overexpression of ST6Gal-I has been shown to facilitate cancer progression through the PI3K/Akt/GSK-3β/β-catenin signaling pathway.[4] The sialylation of cell surface receptors can alter their activity and downstream signaling cascades.
Caption: Role of ST6Gal-I in the PI3K/Akt signaling pathway.
Troubleshooting and Optimization
-
Low enzyme activity:
-
Verify the integrity and concentration of the enzyme and substrates.
-
Optimize reaction conditions such as pH, temperature, and incubation time.[12]
-
Some sialyltransferases may require specific metal ions for optimal activity.
-
-
High background signal:
-
Ensure complete removal of free phosphate from reagents if using the malachite green assay.
-
Optimize blocking and washing steps in immuno-style assays.
-
-
Substrate inhibition:
-
High concentrations of CMP-Neu5Ac can sometimes be inhibitory. Perform a substrate titration to determine the optimal concentration.
-
Conclusion
The choice of a sialyltransferase activity assay depends on the specific research question, available equipment, and desired throughput. The malachite green-based assay is well-suited for high-throughput screening of inhibitors, while the HPLC-based method provides high accuracy for detailed kinetic analysis. Assays employing unnatural substrates offer a sensitive and versatile platform for a variety of applications. The protocols provided here serve as a comprehensive guide for researchers to effectively measure and characterize sialyltransferase activity.
References
- 1. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sdbonline.org [sdbonline.org]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Frontiers | The Distinct Roles of Sialyltransferases in Cancer Biology and Onco-Immunology [frontiersin.org]
- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 7. rndsystems.com [rndsystems.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Simple assay for sialyltransferase activity with a new fluorogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Enzymatic Synthesis of CMP-Sialic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine (B196190) 5'-monophosphate (CMP)-sialic acid and its derivatives are crucial activated sugar donors for sialyltransferases, enzymes that play a pivotal role in the biosynthesis of sialoglycoconjugates. These complex carbohydrates are involved in a myriad of biological processes, including cell-cell recognition, signaling, and pathogenesis. The enzymatic synthesis of CMP-sialic acid derivatives offers a highly efficient and stereospecific alternative to chemical methods, which often involve multiple protection and deprotection steps leading to lower yields.[1][2] This document provides detailed protocols for the chemoenzymatic synthesis of CMP-sialic acid derivatives, leveraging the substrate flexibility of microbial CMP-sialic acid synthetases.[3][4]
Principle of the Method
The enzymatic synthesis of CMP-sialic acid derivatives is typically achieved through a one-pot, two-enzyme system.[3][4] The process begins with the aldol (B89426) condensation of a suitable N-acylmannosamine or mannose analog with pyruvate (B1213749), catalyzed by sialic acid aldolase (B8822740), to generate a sialic acid derivative. Subsequently, CMP-sialic acid synthetase (CSS) catalyzes the activation of the newly formed sialic acid derivative with cytidine 5'-triphosphate (CTP) to produce the corresponding CMP-sialic acid derivative and pyrophosphate.[5][6] The inclusion of inorganic pyrophosphatase in the reaction mixture can drive the equilibrium towards product formation by hydrolyzing the pyrophosphate.[7]
Key Enzymes and Their Properties
Several microbial CMP-sialic acid synthetases have been cloned and characterized for their utility in synthesizing a diverse range of CMP-sialic acid derivatives. The enzyme from Neisseria meningitidis group B has demonstrated a high level of expression, broad substrate specificity, and high catalytic efficiency, making it a preferred choice for these applications.[3][4]
Experimental Protocols
Protocol 1: One-Pot Two-Enzyme Synthesis of CMP-Sialic Acid Derivatives
This protocol describes a general method for the synthesis of various CMP-sialic acid derivatives starting from N-acylmannosamine analogs.
Materials:
-
N-acylmannosamine analog (e.g., N-acetylmannosamine, N-propanoylmannosamine)
-
Sodium pyruvate
-
Cytidine 5'-triphosphate (CTP), disodium (B8443419) salt
-
Recombinant Sialic Acid Aldolase (EC 4.1.3.3) from E. coli K12
-
Recombinant CMP-Sialic Acid Synthetase (CSS) (EC 2.7.7.43) from Neisseria meningitidis group B (His6-tagged)
-
Inorganic Pyrophosphatase (EC 3.6.1.1) from Saccharomyces cerevisiae
-
Tris-HCl buffer (100 mM, pH 8.8)
-
Magnesium chloride (MgCl₂)
-
Deuterium oxide (D₂O) for NMR analysis (optional)
-
Dowex 1x8 resin (formate form)
-
Bio-Gel P-2 resin
-
High-Performance Liquid Chromatography (HPLC) system
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve the N-acylmannosamine analog (1 eq.) and sodium pyruvate (3 eq.) in Tris-HCl buffer.
-
Add CTP (1 eq.) and MgCl₂ to a final concentration of 20 mM.[7]
-
Add sialic acid aldolase (e.g., 1 U) and CMP-sialic acid synthetase (e.g., 1 U).[7]
-
Add inorganic pyrophosphatase (e.g., 1 U) to the mixture.[7]
-
Adjust the final volume with Tris-HCl buffer. The final pH of the reaction mixture should be around 8.0.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C.
-
Monitor the progress of the reaction by TLC or HPLC. For TLC, a suitable developing solvent system is ethyl acetate/methanol/water/acetic acid (7:2:1:0.1). Spots can be visualized using a cerium molybdate (B1676688) stain.
-
-
Reaction Quenching and Purification:
-
Once the reaction is complete (typically after 4-18 hours), quench the reaction by adding an equal volume of cold ethanol (B145695) and centrifuging to precipitate the enzymes.[5]
-
Load the supernatant onto a Dowex 1x8 (formate form) column.
-
Wash the column with water to remove unreacted starting materials.
-
Elute the CMP-sialic acid derivative with a linear gradient of formic acid (e.g., 0-1 M).
-
Pool the fractions containing the product and lyophilize.
-
For further purification, dissolve the lyophilized powder in water and apply it to a Bio-Gel P-2 column, eluting with water.
-
Lyophilize the product-containing fractions to obtain the purified CMP-sialic acid derivative.
-
-
Analysis and Characterization:
Data Presentation
The substrate flexibility and reaction efficiency of different microbial CMP-sialic acid synthetases have been evaluated. The following table summarizes the relative yields of various CMP-sialic acid derivatives synthesized using the N. meningitidis CMP-sialic acid synthetase in a one-pot two-enzyme system.
| Sialic Acid Precursor (N-acylmannosamine analog) | Resulting CMP-Sialic Acid Derivative | Relative Yield (%)[3] |
| N-Acetylmannosamine | CMP-Neu5Ac | 100 |
| N-Propanoylmannosamine | CMP-Neu5Prop | 95 |
| N-Butanoylmannosamine | CMP-Neu5But | 80 |
| N-Pentanoylmannosamine | CMP-Neu5Pent | 70 |
| N-Glycolylmannosamine | CMP-Neu5Gc | 85 |
| Mannose | CMP-KDN | 60 |
Yields are relative to the synthesis of CMP-Neu5Ac and are based on HPLC analysis.
Diagrams
Enzymatic Synthesis Workflow
The following diagram illustrates the one-pot two-enzyme system for the synthesis of CMP-sialic acid derivatives.
Caption: One-pot two-enzyme synthesis of CMP-sialic acid derivatives.
Logical Relationship of Synthesis Strategies
This diagram outlines different chemoenzymatic strategies for producing sialosides.
Caption: Chemoenzymatic pathways to sialoside synthesis.
References
- 1. Reassembled Biosynthetic Pathway for a Large-scale Synthesis of CMP-Neu5Ac - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemoenzymatic synthesis of CMP-sialic acid derivatives by a one-pot two-enzyme system: comparison of substrate flexibility of three microbial CMP-sialic acid synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Cycle of Neisseria meningitidis CMP-Sialic Acid Synthetase Illustrated by High-Resolution Protein Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Application Notes: Imaging and Quantifying Cell Surface Sialylation Using Fluorescently Labeled CMP-Sialic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sialic acids are a family of nine-carbon sugars that terminate glycan chains on glycoproteins and glycolipids.[1][2] Located at the outermost position of the cell surface, they play a critical role in a vast array of biological processes, including cell-cell communication, immune regulation, and pathogen recognition.[1][2][3] Aberrant sialylation, particularly an increase in sialic acid expression (hypersialylation), is a well-established hallmark of cancer and is associated with metastasis, immune evasion, and therapeutic resistance.[1][2][4]
Fluorescently labeled Cytidine Monophosphate (CMP)-Sialic Acid provides a powerful tool for the direct visualization and quantification of sialoglycans in cells. This technology allows for the enzymatic transfer of a fluorescent sialic acid analog onto target glycoconjugates using sialyltransferases (STs), enabling precise analysis of glycan expression and distribution. These application notes provide an overview of the methodologies, key applications, and detailed protocols for using fluorescent CMP-sialic acid in cell imaging and analysis.
Principle of the Method
The direct labeling strategy relies on the enzymatic activity of sialyltransferases. These enzymes catalyze the transfer of sialic acid from its activated sugar nucleotide donor, CMP-sialic acid, to the terminal positions of glycan chains on proteins and lipids.[1][2] By using a CMP-sialic acid analog conjugated to a fluorescent dye (e.g., Cy3, Cy5), sialoglycans can be directly and covalently labeled.
To enhance labeling, existing terminal sialic acids can be removed by treatment with a neuraminidase (sialidase), which exposes the underlying galactose or N-acetylgalactosamine residues, creating more acceptor sites for the fluorescent sialic acid to be added by a chosen sialyltransferase.[5]
Key Applications
-
Fluorescent Imaging of Cell Surface Sialoglycans : Visualize the distribution and localization of specific glycan epitopes on the surface of live or fixed cells.[6]
-
Quantification of Sialylation : Determine the relative or absolute levels of sialylation on specific glycoproteins or the entire cell surface.[6][7]
-
Dual-Color Labeling : Use multiple fluorophores (e.g., CMP-Cy3-Sialic Acid and CMP-Cy5-Sialic Acid) to simultaneously detect different sialoglycan populations or conduct co-localization studies.[6]
-
Probing Sialyltransferase and Transporter Activity : The fluorescent substrates can be used to study the specificity of the Golgi CMP-sialic acid carrier and the activity of different sialyltransferases in permeabilized cells.[8][9]
-
Tumor Biology Research : Investigate the role of aberrant sialylation in cancer progression, metastasis, and immune system evasion.[2][10]
Data Presentation
Table 1: Properties of Common Fluorescently Labeled CMP-Sialic Acid Analogs
This table summarizes the spectral properties and primary features of commercially available fluorescent CMP-sialic acid reagents.
| Reagent | Fluorophore | Excitation (nm) | Emission (nm) | Key Features & Benefits |
| CMP-Cy3-Sialic Acid | Cy3 | ~550 | ~570 | Exhibits bright green fluorescence. Well-suited for standard fluorescence microscopy. Can be used for dual labeling with Cy5. |
| CMP-Cy5-Sialic Acid | Cy5 | ~649 | ~671 | Emits in the far-red spectrum, minimizing autofluorescence from cells and tissues. Ideal for sensitive detection and in vivo imaging.[6] |
| CMP-9-FTIU-NeuAc | Fluorescein | ~494 | ~521 | A well-established green fluorophore used to study the CMP-sialic acid carrier and lumenal sialylation in the Golgi.[8] |
Table 2: Example of Quantitative Sialylation Analysis of MUC16
This data demonstrates how direct fluorescent labeling can be used to quantify the sialylation of a specific glycoprotein (B1211001). The sialylation percentage was calculated by comparing the fluorescent signal intensity of the protein with and without prior neuraminidase treatment using densitometry.
| Glycan Type | Sialylation Before Labeling (%) | Reference |
| O-glycans | 91.3% | |
| N-glycans | 79.9% |
Visualized Workflows and Pathways
Metabolic and Enzymatic Labeling Pathways
The diagram below illustrates the two primary strategies for introducing fluorescent sialic acids into cellular glycans. The metabolic pathway involves feeding cells precursor sugars that are converted into fluorescent CMP-sialic acid analogs internally. The direct enzymatic pathway involves the external application of fluorescent CMP-sialic acid and sialyltransferases.
Caption: Overview of metabolic vs. direct enzymatic labeling pathways.
Experimental Workflow for Direct Enzymatic Cell Surface Labeling
This workflow outlines the key steps for labeling cell surface glycans using fluorescent CMP-sialic acid and exogenous enzymes. This procedure is suitable for both imaging and flow cytometry applications.
Caption: Workflow for direct fluorescent labeling of cell surface sialic acids.
Logic for Quantifying Sialylation Levels
This diagram illustrates the logic behind using neuraminidase treatment to quantify the degree of pre-existing sialylation on a glycoprotein sample.
Caption: Logic diagram for quantifying sialylation using neuraminidase.
Experimental Protocols
Protocol 1: Direct Fluorescent Labeling of Glycoproteins for SDS-PAGE Analysis
This protocol is adapted for labeling purified glycoproteins or cell lysates to be analyzed by gel electrophoresis.
Materials:
-
Sample Protein (e.g., Fetuin, MUC1) or Cell Lysate: 0.1 to 5 µg
-
Fluorescent CMP-Sialic Acid (e.g., CMP-Cy5-Sialic Acid): 0.2 nmol[6]
-
Sialyltransferase (e.g., recombinant human ST6GAL1 or ST3GAL1): 0.5 µg[6]
-
Recombinant Neuraminidase (optional, for desialylation): 0.1 µg[6]
-
Assay Buffer (10X): 250 mM Tris, 100 mM MnCl₂, pH 7.5
-
Protein Sample Loading Dye (e.g., 4X Laemmli buffer)
-
Nuclease-free water
Procedure:
-
Reaction Setup : In a microcentrifuge tube, prepare the reaction mixture. For a 30 µL final volume:
-
Sample Protein: 0.1 - 5 µg
-
Fluorescent CMP-Sialic Acid: 0.2 nmol
-
Sialyltransferase: 0.5 µg
-
Neuraminidase (optional): 0.1 µg
-
10X Assay Buffer: 3 µL
-
Nuclease-free water: to 30 µL
-
-
Negative Control : Prepare a parallel reaction omitting the sialyltransferase to control for non-enzymatic labeling.[6]
-
Incubation : Incubate the reaction mixture at 37°C for 60 minutes.[6]
-
Stop Reaction : Terminate the reaction by adding 10 µL of 4X protein sample loading dye.
-
Analysis : Heat the samples at 95°C for 5 minutes. Separate the proteins by SDS-PAGE.
-
Imaging : Image the gel using a fluorescent imager equipped with the appropriate filter set for the chosen fluorophore (e.g., far-red channel for Cy5).[6] The gel can be subsequently stained with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands.
Protocol 2: Fluorescent Labeling of Live Cell Surfaces for Microscopy
This protocol describes the labeling of sialoglycans on the surface of adherent cells.
Materials:
-
Cells cultured on glass coverslips
-
Wash Buffer: PBS with 0.5 mM CaCl₂ and 1 mM MgCl₂
-
Neuraminidase (optional): from C. perfringens or A. ureafaciens
-
Fluorescent CMP-Sialic Acid (e.g., CMP-Cy3-Sialic Acid)
-
Sialyltransferase
-
Labeling Buffer: Serum-free culture medium or HBSS, pH 7.4
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Mounting Medium with antifade reagent
Procedure:
-
Cell Preparation : Grow cells to 70-80% confluency on sterile glass coverslips in a petri dish.
-
Washing : Gently wash the cells three times with pre-warmed Wash Buffer to remove serum proteins.
-
Desialylation (Optional) : To remove existing sialic acids, incubate the cells with Neuraminidase (e.g., 0.1 U/mL) in Labeling Buffer for 1 hour at 37°C.[11] Afterwards, wash the cells three times with Wash Buffer.
-
Labeling : Prepare the labeling reaction mixture in pre-warmed Labeling Buffer containing the fluorescent CMP-sialic acid (e.g., 10-50 µM) and a sialyltransferase (e.g., 10-20 µg/mL). Remove the wash buffer from the cells and add the labeling mixture.
-
Incubation : Incubate the cells at 37°C for 1-2 hours in a cell culture incubator.
-
Final Washes : Gently wash the cells three times with Wash Buffer to remove unbound reagents.
-
Fixation : Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Mounting : Wash the cells twice with PBS. If desired, counterstain with a nuclear stain like DAPI. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging : Visualize the cells using a fluorescence or confocal microscope with the appropriate laser lines and emission filters.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No or Low Signal | Inactive enzyme (Sialyltransferase or Neuraminidase). | Ensure enzymes are stored correctly and have not undergone multiple freeze-thaw cycles. Test enzyme activity on a positive control substrate (e.g., asialofetuin). |
| Insufficient acceptor glycans on the cell surface. | Perform the optional neuraminidase pre-treatment step to unmask potential acceptor sites.[5] | |
| Fluorophore photobleaching. | Minimize light exposure during imaging. Use an antifade mounting medium.[12] Acquire images using optimal exposure settings. | |
| Incorrect buffer components. | Ensure the reaction buffer contains the required divalent cations (e.g., Mn²⁺) for sialyltransferase activity and is at the correct pH.[5] | |
| High Background | Non-specific binding of the fluorescent probe or enzyme. | Increase the number and duration of wash steps after labeling. Include a blocking step with a protein like BSA (ensure it is sialic acid-free) before labeling. |
| Reagent concentration too high. | Perform a titration to find the optimal concentration for the fluorescent CMP-sialic acid and the sialyltransferase.[12] | |
| Cell autofluorescence. | Image an unlabeled control sample to determine the level of natural autofluorescence. Use a fluorophore in the red or far-red spectrum (e.g., Cy5) to minimize this effect.[6] |
References
- 1. Structure–Activity Relationship of Metabolic Sialic Acid Inhibitors and Labeling Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Functions and Analytical Strategies of Sialic Acids in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sialic acids siglec interaction: A unique strategy to circumvent innate immune response by pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Molecularly Imprinted Polymer Layers against Sialic Acid on Silica-Coated Polystyrene Cores—Assessment of the Binding Behavior to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct fluorescent glycan labeling with recombinant sialyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent CMP-sialic acids as a tool to study the specificity of the CMP-sialic acid carrier and the glycoconjugate sialylation in permeabilized cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of a fluorescently tagged sialic acid analogue useful for live-cell imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Chemical glycomics enrichment: imaging the recycling of sialic acid in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotium.com [biotium.com]
Application Notes and Protocols: CMP-Sialic Acid as a Substrate for ST6GAL1 in Glycoengineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoengineering, the targeted modification of carbohydrate structures (glycans) on proteins and lipids, is a critical tool in the development of biotherapeutics. The terminal sialic acid content of glycoproteins, in particular, plays a pivotal role in their serum half-life, immunogenicity, and overall efficacy.[1][2] The enzyme β-galactoside alpha-2,6-sialyltransferase 1 (ST6GAL1) is a key glycosyltransferase that catalyzes the transfer of sialic acid from the donor substrate cytidine-5'-monophospho-N-acetylneuraminic acid (CMP-sialic acid) to terminal galactose residues on N-glycans.[3][4] This document provides detailed application notes and protocols for the use of CMP-sialic acid and ST6GAL1 in glycoengineering workflows, with a focus on therapeutic protein applications such as monoclonal antibodies (mAbs).
The Role of CMP-Sialic Acid and ST6GAL1 in Glycosylation
ST6GAL1 is a type II membrane protein primarily located in the trans-Golgi apparatus, where it plays a crucial role in the terminal sialylation of glycoproteins.[4] The enzyme specifically transfers N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, from the activated sugar nucleotide CMP-Neu5Ac to the C6 hydroxyl group of a terminal galactose (Gal) residue of a Type 2 disaccharide (Galβ1-4GlcNAc).[5] This results in the formation of an α-2,6-sialyl linkage, a common modification on complex-type N-glycans of many therapeutic proteins.[6][7]
The availability of CMP-sialic acid in the Golgi is a critical factor for efficient sialylation.[8] The transport of CMP-sialic acid from the cytoplasm, where it is synthesized, into the Golgi lumen is mediated by the CMP-sialic acid transporter (CST).[9][10] Therefore, successful glycoengineering strategies often involve not only the overexpression of ST6GAL1 but also ensuring an adequate supply of the CMP-sialic acid donor substrate.[11]
Applications in Glycoengineering of Therapeutic Proteins
Controlling the sialylation profile of recombinant proteins is a major objective in biopharmaceutical manufacturing. Enhanced α-2,6 sialylation through the action of ST6GAL1 can lead to:
-
Increased Serum Half-Life: Terminal sialic acids can mask underlying galactose residues, preventing recognition and clearance by asialoglycoprotein receptors in the liver.[2]
-
Reduced Immunogenicity: "Humanizing" the glycosylation patterns of therapeutic proteins produced in non-human cell lines by capping glycans with sialic acid can reduce the risk of an immune response.[6][7]
-
Modulation of Effector Functions: For monoclonal antibodies, the glycosylation state of the Fc region can influence its interaction with Fc receptors, thereby modulating antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[6][7]
In vitro glycoengineering using recombinant ST6GAL1 and CMP-sialic acid offers a precise method to modify the glycosylation of purified proteins, allowing for the production of more homogenous and potent biotherapeutics.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the use of CMP-sialic acid and ST6GAL1 in glycoengineering.
Table 1: Kinetic Parameters of Rat ST6GAL1
| Substrate | Km (µM) | kcat (s-1) | Reference |
| CMP-Neu5Ac | Varies with acceptor | - | [12] |
| Asialofetuin | 150 ± 20 | 1.8 ± 0.1 | [12] |
Note: Kinetic parameters can vary depending on the specific acceptor substrate and reaction conditions.
Table 2: Typical In Vitro Sialylation Reaction Conditions
| Parameter | Value | Reference |
| Enzyme Concentration | 30 µg | [5] |
| Target Protein Concentration | 300 µg | [5] |
| CMP-Sialic Acid Concentration | 1-5 mM | [13] |
| Buffer | Cacodylate buffer | [13] |
| pH | 6.0 - 7.5 | [2][13] |
| Temperature | 37 °C | [2][13] |
| Incubation Time | 6 - 24 hours | [5][13] |
Experimental Protocols
Protocol 1: In Vitro Sialylation of a Monoclonal Antibody (mAb)
This protocol describes the general steps for the in vitro sialylation of a purified mAb using recombinant ST6GAL1 and CMP-sialic acid.
Materials:
-
Purified, desialylated monoclonal antibody (acceptor substrate)
-
Recombinant human or rat ST6GAL1 (catalytic domain)
-
CMP-N-acetylneuraminic acid (CMP-sialic acid)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.2)
-
Nuclease (e.g., Benzonase) to prevent aggregation (optional)
-
Incubator at 37°C
-
Ultrafiltration devices for buffer exchange and product concentration
Procedure:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, combine the desialylated mAb, recombinant ST6GAL1, and CMP-sialic acid in the reaction buffer. A typical starting ratio is 1:10 (w/w) of enzyme to antibody.[5]
-
The final concentration of CMP-sialic acid should be in molar excess to the available galactose acceptor sites on the mAb. A concentration of 1-5 mM is a good starting point.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 6 to 24 hours.[5] The optimal incubation time should be determined empirically by taking time points and analyzing the extent of sialylation.
-
-
Reaction Termination and Enzyme Removal:
-
The reaction can be terminated by heat inactivation (e.g., 65°C for 10 minutes, although this may affect the target protein) or by purifying the sialylated mAb.
-
Remove the ST6GAL1 enzyme and excess CMP-sialic acid using an appropriate purification method, such as affinity chromatography (if the enzyme is tagged) or size-exclusion chromatography.
-
-
Buffer Exchange and Concentration:
-
Perform a buffer exchange into a suitable storage buffer using an ultrafiltration device. This will also help to concentrate the final product.
-
-
Analysis:
-
Analyze the extent of sialylation using methods described in Protocol 2.
-
Protocol 2: Quantitative Analysis of Sialylation
Accurate quantification of sialylation is crucial to assess the efficiency of the glycoengineering process.
A. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method involves the release of sialic acids, derivatization with a fluorescent tag, and quantification by HPLC.
Materials:
-
Sialylated glycoprotein (B1211001) sample
-
Sialidase (Neuraminidase) to release sialic acids
-
Derivatization agent (e.g., 1,2-diamino-4,5-methylenedioxybenzene, DMB)
-
HPLC system with a fluorescence detector
-
Sialic acid standards (e.g., N-acetylneuraminic acid)
Procedure:
-
Sialic Acid Release:
-
Incubate the glycoprotein sample with sialidase according to the manufacturer's instructions to release terminal sialic acids. A typical condition is incubation at 37°C for 1-2 hours.[2]
-
-
Fluorescent Labeling:
-
Derivatize the released sialic acids with DMB. This reaction is typically performed at 50-60°C for 2-3 hours in the dark.
-
-
HPLC Analysis:
-
Separate the DMB-labeled sialic acids by reverse-phase HPLC.
-
Detect the fluorescent derivatives using an excitation wavelength of ~373 nm and an emission wavelength of ~448 nm.
-
-
Quantification:
-
Quantify the amount of sialic acid in the sample by comparing the peak area to a standard curve generated with known concentrations of sialic acid standards.
-
B. Mass Spectrometry (MS)-Based Analysis
Mass spectrometry offers a highly sensitive and detailed analysis of glycan structures.
Procedure:
-
Glycan Release: Release N-glycans from the glycoprotein using an enzyme such as PNGase F.[1]
-
Glycan Labeling (Optional but Recommended): Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide) to improve ionization efficiency and facilitate quantification.
-
LC-MS/MS Analysis: Separate the labeled glycans using liquid chromatography and analyze them by mass spectrometry.[14] The mass difference between sialylated and non-sialylated glycan species allows for relative quantification. For absolute quantification, isotopic labeling strategies can be employed.[15]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Structural analysis of glycoprotein sialylation – Part I: pre-LC-MS analytical strategies - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42960A [pubs.rsc.org]
- 2. Improvement in accuracy and specificity of high-throughput sialic acid assay - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. ST6GAL1 - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. Rec. ST6Gal-I variants to control enzymatic activity in processes of in vitro glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combinatory glycoengineering of monoclonal antibodies and its application in cancer therapy: a narrative review - Wang - Translational Cancer Research [tcr.amegroups.org]
- 7. Combinatory glycoengineering of monoclonal antibodies and its application in cancer therapy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of CMP-sialic acid transport by endogenous 5-methyl CMP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–Function Relationships of the CMP-Sialic Acid Transporter through Analysis of a Pathogenic Variant in an Alternatively Spliced Functional Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic Basis for N-Glycan Sialylation: STRUCTURE OF RAT α2,6-SIALYLTRANSFERASE (ST6GAL1) REVEALS CONSERVED AND UNIQUE FEATURES FOR GLYCAN SIALYLATION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Probing the CMP‐Sialic Acid Donor Specificity of Two Human β‐d‐Galactoside Sialyltransferases (ST3Gal I and ST6Gal I) Selectively Acting on O‐ and N‐Glycosylproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sialic Acid-focused Quantitative Mouse Serum Glycoproteomics by Multiple Reaction Monitoring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Labeling of Cell Surface Sialic Acids with CMP-Neu5Ac Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the metabolic labeling of cell surface sialic acids. This powerful technique allows for the introduction of chemically modified sialic acid analogs into the glycan structures of living cells, enabling a wide range of applications in cell biology, immunology, and drug development. By utilizing bioorthogonal chemistry, these modified sugars can be tagged with probes for visualization, quantification, and functional studies.
Introduction to Metabolic Sialic Acid Labeling
Sialic acids are terminal monosaccharides on the glycan chains of cell surface glycoproteins and glycolipids, collectively known as the "sialome." They play crucial roles in cell-cell recognition, signaling, and immune responses. Metabolic glycoengineering is a technique that leverages the cell's own biosynthetic pathways to incorporate unnatural, chemically modified monosaccharide analogs into cellular glycans.
The biosynthesis of sialylated glycans begins with precursors like N-acetylmannosamine (ManNAc), which is converted in a series of enzymatic steps to N-acetylneuraminic acid (Neu5Ac) and then to its activated form, cytidine (B196190) monophosphate N-acetylneuraminic acid (CMP-Neu5Ac). CMP-Neu5Ac is the donor substrate for sialyltransferases, enzymes that transfer sialic acid onto nascent glycan chains within the Golgi apparatus.
Due to the charged nature and general membrane impermeability of nucleotide sugars, direct metabolic labeling with CMP-Neu5Ac analogs is challenging for intact, live cells. A more common and efficient strategy involves providing cells with cell-permeable, peracetylated precursors, such as N-azidoacetylmannosamine (Ac4ManNAz). Once inside the cell, esterases remove the acetyl groups, and the modified ManNAc analog is processed by the sialic acid biosynthetic pathway, ultimately leading to the incorporation of the azido-sialic acid onto the cell surface. The azide (B81097) group serves as a bioorthogonal handle for subsequent chemical ligation.
Key Applications
-
Visualization of Sialoglycans: Imaging the localization and dynamics of sialylated glycans on the cell surface and within intracellular compartments.
-
Cell Tracking: Labeling specific cell populations for in vitro and in vivo tracking studies.
-
Probing Glycan Interactions: Identifying the binding partners of sialoglycans.
-
Drug Development: Screening for compounds that modulate sialic acid expression and for targeted drug delivery to cells with specific glycosylation patterns.
Quantitative Data Summary
The efficiency of metabolic labeling can be influenced by the specific analog used, its concentration, and the incubation time. The following tables provide a summary of typical experimental parameters and expected outcomes.
Table 1: Recommended Concentrations and Incubation Times for Metabolic Labeling with Ac4ManNAz
| Cell Line | Ac4ManNAz Concentration (µM) | Incubation Time (days) | Typical Labeling Efficiency | Reference |
| Jurkat | 50 | 3 | High | [1][2] |
| HeLa | 50 | 2 | High | [3] |
| CHO | 50 | 2 | High | [3] |
| A549 | 50 | 3 | High | [4][5] |
| THP-1 | 4-512 | 3 | Dose-dependent | [6] |
Table 2: Comparison of Labeling Efficiency with Different Sialic Acid Precursors
| Precursor Analog | Cell Line | Key Findings | Reference |
| Ac4ManNAl vs. Ac4ManNAz | Jurkat, LNCaP | Ac4ManNAl shows significantly higher incorporation efficiency than Ac4ManNAz in both cell lines. | [2] |
| Carbamate vs. Amide Derivatives | THP-1 | Carbamate-linked sialic acid analogs show more efficient incorporation compared to amide-linked analogs. | [6] |
Experimental Protocols
Here, we provide detailed protocols for the metabolic labeling of cell surface sialic acids using an azide-modified ManNAc precursor, followed by detection using copper-free click chemistry and analysis by flow cytometry and fluorescence microscopy.
Protocol 1: Metabolic Labeling of Live Cells with Azido-Sugars
This protocol describes the incorporation of an azide-modified sialic acid precursor into the cell surface glycans of cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture vessel (e.g., 6-well plate, T-25 flask) at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight if applicable.
-
Preparation of Labeling Medium: Prepare a stock solution of Ac4ManNAz in DMSO (e.g., 10 mM). Dilute the stock solution into pre-warmed complete culture medium to the desired final concentration (typically 25-50 µM).
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
Incubation: Culture the cells for 1-3 days at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for each cell line and experimental goal.
-
Harvesting and Washing: After the incubation period, gently harvest the cells (e.g., by trypsinization for adherent cells or centrifugation for suspension cells). Wash the cells two to three times with PBS to remove any unincorporated azido-sugar. The cells are now ready for downstream applications such as click chemistry ligation.
Protocol 2: Detection of Azide-Labeled Sialoglycans via Copper-Free Click Chemistry
This protocol describes the detection of cell surface azido-sialic acids using a strained alkyne-conjugated fluorophore (e.g., DBCO-fluorophore) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-conjugated fluorophore (e.g., DBCO-Cy5, DBCO-FITC)
-
PBS
Procedure for Live-Cell Imaging:
-
Prepare Staining Solution: Dilute the DBCO-fluorophore in PBS to the desired final concentration (typically 10-50 µM).
-
Staining: Resuspend the washed, azide-labeled cells in the DBCO-fluorophore staining solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells two to three times with PBS to remove excess fluorophore.
-
Imaging: Resuspend the cells in an appropriate imaging buffer and image immediately using a fluorescence microscope with the appropriate filter sets.
Procedure for Fixed-Cell Imaging and Flow Cytometry:
-
Fixation: After metabolic labeling and washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
(Optional) Permeabilization: For imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Washing: Wash the cells twice with PBS.
-
SPAAC Reaction: Incubate the fixed (and permeabilized, if applicable) cells with the DBCO-fluorophore staining solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Analysis:
-
For Flow Cytometry: Resuspend the cells in FACS buffer and analyze on a flow cytometer using the appropriate laser and filter settings.
-
For Microscopy: (Optional) Counterstain with a nuclear stain like DAPI. Mount the coverslips and image using a fluorescence microscope.
-
Visualizations
Sialic Acid Biosynthesis and Metabolic Labeling Pathway
Caption: Metabolic pathway for the incorporation of Ac4ManNAz into cell surface sialoglycans.
Experimental Workflow for Metabolic Labeling and Detection
Caption: General workflow for metabolic labeling and subsequent detection of cell surface sialic acids.
References
- 1. Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thno.org [thno.org]
- 5. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Metabolic Sialic Acid Inhibitors and Labeling Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Practical Guide for Using CMP-Sialic Acid in Glycan Analysis by Mass Spectrometry
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the use of Cytidine Monophosphate (CMP)-sialic acid in the enzymatic sialylation of glycans for subsequent analysis by mass spectrometry. This chemoenzymatic approach allows for the introduction of sialic acid residues onto glycans, facilitating the study of sialylation's role in various biological processes and the characterization of therapeutic glycoproteins.
Introduction
Sialic acids are critical monosaccharides typically found at the terminal positions of glycan chains on glycoproteins and glycolipids. They play a crucial role in a wide array of biological phenomena, including cell-cell adhesion, host-pathogen recognition, and the regulation of pathophysiological events such as inflammation and cancer metastasis.[1] The analysis of sialylated glycans by mass spectrometry, however, presents significant challenges due to the labile nature of the sialic acid linkage, which can lead to its loss during sample preparation and ionization.[2][3][4]
Chemical derivatization is a widely employed strategy to stabilize sialic acid residues for mass spectrometric analysis.[2][4] Furthermore, distinguishing between different sialic acid linkages, such as α2,3 and α2,6, is essential for understanding their specific biological functions.[5][6]
CMP-sialic acid is the activated sugar donor used by sialyltransferases to enzymatically transfer sialic acid onto glycans.[1][7] This process can be harnessed in vitro to specifically sialylate glycans prior to mass spectrometry analysis. This guide provides a comprehensive protocol for the enzymatic sialylation of glycans using CMP-sialic acid and subsequent analysis by mass spectrometry.
Experimental Protocols
Enzymatic Sialylation of Glycans
This protocol describes the in vitro sialylation of a glycoprotein (B1211001) standard (e.g., fetuin) using CMP-sialic acid and a sialyltransferase.
Materials:
-
Glycoprotein (e.g., Bovine Fetuin)
-
CMP-Sialic Acid
-
Sialyltransferase (e.g., α2,6-Sialyltransferase)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Nuclease-free water
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the specified order:
-
Nuclease-free water to a final volume of 50 µL.
-
10 µL of 5x Reaction Buffer.
-
5 µg of glycoprotein.
-
1 mM CMP-Sialic Acid.
-
1-2 mU of Sialyltransferase.
-
-
Incubation: Gently mix the reaction components and incubate at 37°C for 2 to 4 hours.
-
Termination of Reaction: The reaction can be stopped by heating the mixture at 95°C for 5 minutes or by proceeding directly to the glycan release step.
Release of N-Glycans
Materials:
-
PNGase F
-
Denaturation Buffer (e.g., 5% SDS, 1 M DTT)
-
NP-40 (10% solution)
-
Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.5)
Procedure:
-
Denaturation: To the sialylated glycoprotein sample, add Denaturation Buffer to a final concentration of 0.5% SDS and 100 mM DTT. Heat at 95°C for 10 minutes.
-
PNGase F Digestion: Cool the sample to room temperature. Add NP-40 to a final concentration of 1%. Add PNGase F (approximately 500 units) and incubate at 37°C for 12-16 hours.
Purification of Released Glycans
Purification is necessary to remove the enzyme, salts, and detergents that can interfere with mass spectrometry.
Materials:
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or graphitized carbon)
-
Activation/Wash Solution 1: 5% Acetic Acid
-
Activation/Wash Solution 2: 95% Acetonitrile, 0.1% Trifluoroacetic Acid (TFA)
-
Elution Solution: 50% Acetonitrile, 0.1% TFA
Procedure:
-
Cartridge Activation: Activate the SPE cartridge by washing with Activation/Wash Solution 2 followed by Activation/Wash Solution 1.
-
Sample Loading: Load the glycan sample onto the cartridge.
-
Washing: Wash the cartridge with Activation/Wash Solution 1 to remove salts and other impurities.
-
Elution: Elute the glycans with the Elution Solution.
-
Drying: Dry the eluted glycans in a vacuum centrifuge.
Derivatization of Sialic Acids (Optional but Recommended)
To stabilize the sialic acid for mass spectrometry, a derivatization step can be performed. Amidation with p-toluidine (B81030) is a common method.[3]
Materials:
-
p-Toluidine solution
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) solution
-
Anhydrous DMSO
Procedure:
-
Dissolve Glycans: Dissolve the dried glycans in a small volume of anhydrous DMSO.
-
Add Reagents: Add the p-toluidine and EDC solutions.
-
Incubation: Incubate the reaction at 60°C for 1 hour.
-
Purification: Purify the derivatized glycans using an appropriate SPE protocol.
Mass Spectrometry Analysis
The purified and derivatized glycans are now ready for analysis by mass spectrometry.
Instrumentation:
-
MALDI-TOF or ESI-MS system
-
For ESI-MS, coupling with a liquid chromatography system (e.g., HILIC-UHPLC) is recommended for isomer separation.[8]
MALDI-TOF MS Procedure:
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB).
-
Sample Spotting: Mix the glycan sample with the matrix solution on a MALDI target plate and allow it to air dry (dried-droplet method).
-
Data Acquisition: Acquire mass spectra in positive or negative ion mode, depending on the derivatization method used.
Data Presentation
The following table summarizes expected mass shifts upon enzymatic sialylation and derivatization.
| Modification Step | Reagent/Enzyme | Mass Change (Da) | Purpose |
| Enzymatic Sialylation | CMP-Neu5Ac + Sialyltransferase | +291.26 | Addition of N-acetylneuraminic acid |
| Amidation | p-Toluidine + EDC | +89.14 | Stabilization of sialic acid |
| Linkage-Specific Alkylamidation (α2,3-linked) | e.g., Ammonia | +1.03 | Differentiation of α2,3-linkage |
| Linkage-Specific Alkylamidation (α2,6-linked) | e.g., Dimethylamine | +29.06 | Differentiation of α2,6-linkage |
Note: The mass changes for linkage-specific derivatization are examples and will vary depending on the specific reagents used. A mass difference of 28 Da between α2,3- and α2,6-linked sialic acids can be achieved with specific alkylamidation methods.[4]
Visualizations
Caption: Workflow for enzymatic sialylation and mass spectrometry analysis.
Caption: The enzymatic transfer of sialic acid from CMP-sialic acid.
Conclusion
The chemoenzymatic synthesis of sialylated glycans using CMP-sialic acid provides a powerful tool for researchers in glycobiology and biopharmaceutical development. This approach allows for the controlled addition of sialic acid residues, enabling the generation of standards for mass spectrometry and the investigation of the functional roles of specific sialic acid linkages. The protocols and workflows outlined in this guide provide a practical framework for the successful application of this technique in glycan analysis. The stabilization of sialic acids through derivatization is a critical step for robust and reliable quantification by mass spectrometry.[4] The combination of enzymatic sialylation with advanced mass spectrometry techniques will continue to be instrumental in advancing our understanding of the complex world of glycans.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Sialic acid derivatization for glycan analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying Sialylation Linkages at the Glycopeptide Level by Glycosyltransferase Labeling Assisted Mass Spectrometry (GLAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative LC-MS and MS/MS analysis of sialylated glycans modified by linkage-specific alkylamidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Sialic Acid Isomers from Released N-Glycans Using Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microplate-Based Sialyltransferase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for conducting microplate-based sialyltransferase assays. This versatile assay is crucial for studying enzyme kinetics, screening for inhibitors, and characterizing substrate specificity of sialyltransferases, a class of enzymes that play a vital role in various biological processes.
Sialyltransferases catalyze the transfer of sialic acid from a donor substrate, typically cytidine (B196190) monophosphate-sialic acid (CMP-sialic acid), to an acceptor molecule, which can be a glycoprotein (B1211001) or a glycolipid.[1][2] The protocols outlined below describe methods to quantify this enzymatic activity in a high-throughput microplate format, suitable for drug discovery and glycobiology research.
I. Assay Principle
The fundamental principle of the sialyltransferase assay involves the enzymatic reaction between a sialyltransferase, a donor substrate (CMP-sialic acid), and an acceptor substrate. The rate of the reaction, and thus the activity of the enzyme, is determined by measuring either the formation of the sialylated product or the consumption of the donor substrate. Several detection methods can be employed, including colorimetric, fluorescent, and radiometric approaches.[3][4][5][6]
A common non-radioactive method involves a coupled-enzyme reaction where the product of the sialyltransferase reaction, cytidine 5'-monophosphate (CMP), is dephosphorylated by a phosphatase to yield inorganic phosphate (B84403).[3] This phosphate is then detected using a malachite green-based colorimetric reagent.[3]
Alternatively, fluorescent methods can be used, which may involve the incorporation of a fluorescently-labeled sialic acid into the acceptor substrate or the use of an unnatural sialic acid donor with a bioorthogonal tag that can be subsequently labeled with a fluorescent probe.[4][7][8][9][10]
II. Experimental Workflow Diagram
The following diagram illustrates the general workflow for a microplate-based sialyltransferase assay.
Caption: General workflow for a microplate-based sialyltransferase assay.
III. Detailed Experimental Protocols
This section provides a comprehensive, step-by-step protocol. Specific concentrations and incubation times may need to be optimized for different enzymes and substrates.
A. Materials and Reagents
-
Sialyltransferase: Purified or as a cell lysate.
-
Donor Substrate: CMP-Sialic Acid.
-
Acceptor Substrate: e.g., Asialofetuin, N-acetyllactosamine (LacNAc), or a specific glycoprotein/glycolipid of interest.
-
Assay Buffer: e.g., 50 mM MES buffer (pH 6.0-6.5) or 25 mM Tris-HCl (pH 7.5).[1][2][5]
-
Divalent Cations: e.g., 10 mM MnCl₂ (often required for enzyme activity).[10]
-
96-well Microplate: Clear flat-bottom plates for colorimetric assays or black plates for fluorescent assays.
-
Microplate Reader: Capable of measuring absorbance or fluorescence.
-
Detection Reagents: (Choose based on the selected method)
-
For Colorimetric Assay (Malachite Green):
-
For Fluorescent Assay:
-
B. Step-by-Step Protocol
1. Reagent Preparation
-
Assay Buffer: Prepare the desired assay buffer and store it at 4°C.
-
Enzyme Solution: Prepare a working solution of the sialyltransferase in assay buffer. The optimal concentration should be determined experimentally but can range from 1 ng/mL to 100 ng/mL.[3] Keep the enzyme solution on ice.
-
Substrate Solutions: Prepare stock solutions of the donor (e.g., 10 mM CMP-Sialic Acid) and acceptor substrates in deionized water or assay buffer. Working solutions can be prepared by diluting the stocks in the assay buffer.
-
Phosphate Standards (for Colorimetric Assay): Prepare a series of dilutions of the Phosphate Standard in the assay buffer to generate a standard curve. For example, a 2-fold serial dilution from a 1 mM stock.[3]
2. Assay Procedure
The following steps are for a single well in a 96-well plate. Prepare a master mix for each condition to ensure consistency.
-
Reaction Setup:
-
To each well, add the components in the following order:
-
Assay Buffer
-
Acceptor Substrate solution
-
Divalent Cation solution (if required)
-
For the colorimetric assay, add the Coupling Phosphatase.[3]
-
-
Include appropriate controls:
-
Negative Control: No sialyltransferase is added. This accounts for any non-enzymatic degradation of substrates.[3]
-
Blank: Contains all reagents except the enzyme and substrates. This is used to subtract the background signal.
-
Positive Control: A known active sialyltransferase can be used to validate the assay setup.[11]
-
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add the Sialyltransferase working solution to each well to start the reaction.
-
The final reaction volume is typically 50-100 µL.
-
-
Incubation:
-
Cover the plate with a plate sealer to prevent evaporation.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes to 20 hours), ensuring the reaction is in the linear range.[3]
-
3. Detection
-
For Colorimetric Malachite Green Assay:
-
Stop the reaction by adding 30 µL of Malachite Green Reagent A to each well and mix gently.[3]
-
Add 100 µL of deionized water to each well.[3]
-
Add 30 µL of Malachite Green Reagent B to each well and mix gently.[3]
-
Incubate at room temperature for 20 minutes to allow for color development.[3]
-
Measure the absorbance at 620 nm using a microplate reader.[3]
-
-
For Fluorescent Assay (using fluorescently-labeled donor):
-
The reaction can be stopped by adding SDS-PAGE loading buffer.[8]
-
The products are then separated by SDS-PAGE.
-
The gel is imaged using a fluorescent imager.[8]
-
Alternatively, for some formats, fluorescence can be read directly in the microplate reader at the appropriate excitation and emission wavelengths.[11]
-
IV. Data Presentation and Analysis
Quantitative data should be organized into clear tables for easy interpretation and comparison.
A. Standard Curve for Colorimetric Assay
A standard curve is essential to convert the absorbance readings into the amount of phosphate produced.
| Phosphate (pmol/well) | Absorbance at 620 nm (Corrected) |
| 0 | 0.000 |
| 50 | 0.150 |
| 100 | 0.300 |
| 200 | 0.600 |
| 400 | 1.200 |
| 800 | 2.400 |
Corrected Absorbance = Absorbance of Standard - Absorbance of Blank
Plot the corrected absorbance against the amount of phosphate to generate a linear regression. The equation of this line will be used to calculate the amount of product formed in the enzymatic reactions.
B. Sialyltransferase Activity Calculation
The activity of the sialyltransferase can be calculated using the following formula:
Activity (pmol/min/µg) = (Amount of Product (pmol) / (Incubation Time (min) x Amount of Enzyme (µg)))
The amount of product is determined from the standard curve.
C. Example Data Table for Inhibitor Screening
| Inhibitor Concentration (µM) | Average Absorbance | % Inhibition |
| 0 (No Inhibitor) | 1.500 | 0% |
| 1 | 1.200 | 20% |
| 10 | 0.750 | 50% |
| 50 | 0.300 | 80% |
| 100 | 0.150 | 90% |
% Inhibition = (1 - (Absorbance with Inhibitor / Absorbance without Inhibitor)) x 100%
V. Conclusion
The microplate-based sialyltransferase assay is a powerful tool for glycobiology research and drug development. The choice of detection method will depend on the specific application, available instrumentation, and desired sensitivity. The protocols and data presentation formats provided here offer a robust framework for obtaining reliable and reproducible results.
References
- 1. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Enzyme assay of sialyltransferases for oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 4. MicroPlate Sialyltransferase Assay: A Rapid and Sensitive Assay Based on an Unnatural Sialic Acid Donor and Bioorthogonal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Simple assay for sialyltransferase activity with a new fluorogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rndsystems.com [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. Direct fluorescent glycan labeling with recombinant sialyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.co.jp [abcam.co.jp]
Application Notes and Protocols: The Use of CMP-Sialic acid in NMR Studies of Protein Glycosylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sialylation, the enzymatic transfer of sialic acid to glycoproteins and glycolipids, is a critical post-translational modification that mediates a wide range of biological processes, including cell-cell recognition, immune responses, and pathogen invasion.[1][2][3] The donor substrate for all sialyltransferases is cytidine (B196190) monophosphate-sialic acid (CMP-sialic acid).[1][3] Understanding the mechanisms of sialylation at a molecular level is therefore crucial for deciphering its role in health and disease and for the development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for studying protein glycosylation, offering atomic-level insights into the structure, dynamics, and interactions of sialylated glycoconjugates.[2][4] This document provides detailed application notes and protocols on the use of CMP-sialic acid in NMR studies of protein glycosylation.
Application Notes
Real-Time Monitoring of Sialic Acid Biosynthesis and CMP-Sialic Acid Formation
NMR spectroscopy allows for the real-time, non-invasive monitoring of enzymatic reactions in the sialic acid biosynthesis pathway.[5][6] By tracking the characteristic signals of the N-acetyl methyl group of key intermediates, researchers can follow the conversion of precursors like UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetylmannosamine (ManNAc), its phosphorylation to ManNAc-6-phosphate, and the subsequent formation of sialic acid and its activation to CMP-sialic acid.[5] This approach is invaluable for studying enzyme kinetics, identifying pathway bottlenecks, and screening for inhibitors of sialic acid biosynthesis.
An enzymatic ¹H NMR coupled assay can be employed for the specific detection of CMP-sialic acid formation.[7] This method is particularly useful for characterizing the activity of CMP-sialic acid synthetase (CMAS) and for screening modified sialic acid analogues as potential substrates.[7]
Investigating Protein-Ligand Interactions with Sialyltransferases
NMR is a powerful technique for characterizing the interactions between sialyltransferases and their substrates, including CMP-sialic acid and acceptor glycans. Techniques such as Chemical Shift Perturbation (CSP) and Saturation Transfer Difference (STD) NMR are particularly informative.
-
Chemical Shift Perturbation (CSP): By acquiring 2D ¹H-¹⁵N HSQC spectra of an isotopically labeled protein (e.g., the polysialyltransferase domain, PSTD) in the presence and absence of CMP-sialic acid, one can identify the specific amino acid residues involved in binding.[8][9] Significant changes in chemical shifts upon ligand binding pinpoint the location of the binding site on the protein.[9] This method can also be used to study the binding of inhibitors that compete with CMP-sialic acid.[8][9]
-
Saturation Transfer Difference (STD) NMR: STD NMR is a ligand-observed experiment that identifies which parts of a ligand are in close proximity to a protein. This technique is particularly useful for determining the binding epitope of CMP-sialic acid and for screening compound libraries for binders, even for large proteins or complex systems.
Structural and Dynamic Characterization of Sialylated Glycoproteins
Isotopically labeling sialic acid, for instance with ¹³C, significantly enhances its detection by NMR, enabling detailed structural and dynamic studies of sialylated glycoproteins even in complex biological milieu like living cells.[10] Specialized NMR pulse sequences, such as H3-C2, H3-C1, and C1-C2 correlation experiments, can be used to resolve signals from different sialic acid linkages (e.g., α2-3 vs. α2-6) and to probe the conformation and dynamics of terminal sialic acids on glycoproteins.[10] This information is critical for understanding how sialylation impacts protein structure and function.
Quantitative Data
NMR experiments can provide a wealth of quantitative data on the interactions and processes involving CMP-sialic acid. The following table summarizes key parameters that can be determined.
| Parameter | NMR Technique(s) | Description | Reference |
| Binding Affinity (KD) | Chemical Shift Perturbation Titration, ¹⁹F T₂-Relaxation Filtered Competitive Displacement Assay | The dissociation constant (KD) quantifies the strength of the interaction between a protein (e.g., sialyltransferase) and a ligand (e.g., CMP-sialic acid or an inhibitor). Lower KD values indicate stronger binding. | [9][11] |
| Chemical Shift Perturbations (Δδ) | 2D ¹H-¹⁵N HSQC | Changes in the chemical shifts of protein backbone amides upon ligand binding. The magnitude of the perturbation is indicative of the proximity to the binding site. | [8][9] |
| Enzyme Kinetics (kcat, KM) | Real-Time 1D ¹H NMR | By monitoring substrate consumption and product formation over time, the catalytic rate (kcat) and Michaelis constant (KM) of enzymes in the sialylation pathway can be determined. | [5][6] |
| Scalar Coupling Constants (J) | 2D C1-C2 Correlation Spectroscopy | One-bond C1-C2 scalar coupling constants in sialic acid residues provide information about the conformation of the pyranose ring. | [10] |
Experimental Protocols
Protocol 1: Real-Time NMR Monitoring of CMP-Sialic Acid Synthesis
This protocol describes a general procedure for monitoring the enzymatic synthesis of CMP-sialic acid from sialic acid and CTP using CMP-sialic acid synthetase (CMAS).
1. Sample Preparation:
- Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 8.0 in 99.9% D₂O).
- Dissolve sialic acid and CTP in the reaction buffer to the desired final concentrations (e.g., 1-5 mM).
- Add a known concentration of an internal standard (e.g., DSS or TSP) for quantification.
- Transfer the reaction mixture to an NMR tube.
2. NMR Data Acquisition:
- Acquire a 1D ¹H NMR spectrum of the reaction mixture before adding the enzyme to serve as a t=0 reference.
- Initiate the reaction by adding a catalytic amount of purified CMAS.
- Immediately start acquiring a series of 1D ¹H NMR spectra at regular time intervals.
- Key signals to monitor include the H3 protons of sialic acid and the corresponding protons in the product, CMP-sialic acid.
3. Data Analysis:
- Process the NMR spectra (Fourier transformation, phasing, and baseline correction).
- Integrate the signals corresponding to the substrate and product at each time point, referencing them to the internal standard.
- Plot the concentration of substrate and product as a function of time to determine the reaction rate.
Protocol 2: Chemical Shift Perturbation (CSP) Analysis of Sialyltransferase-CMP-Sialic Acid Interaction
This protocol outlines the steps for identifying the binding site of CMP-sialic acid on a sialyltransferase using CSP.
1. Protein Expression and Purification:
- Express the sialyltransferase (or its catalytic domain) in E. coli using a minimal medium containing ¹⁵N-labeled ammonium (B1175870) chloride as the sole nitrogen source to produce a uniformly ¹⁵N-labeled protein.
- Purify the ¹⁵N-labeled protein to homogeneity.
2. Sample Preparation:
- Prepare a stock solution of the ¹⁵N-labeled protein (e.g., 0.1-0.5 mM) in a suitable NMR buffer (e.g., 25 mM sodium phosphate, 100 mM KCl, pH 7.0 in 90% H₂O/10% D₂O).
- Prepare a concentrated stock solution of CMP-sialic acid in the same buffer.
3. NMR Data Acquisition:
- Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone.
- Perform a titration by adding increasing amounts of the CMP-sialic acid stock solution to the protein sample. Acquire a 2D ¹H-¹⁵N HSQC spectrum at each titration point (e.g., at protein:ligand molar ratios of 1:0.5, 1:1, 1:2, 1:5, etc.).
4. Data Analysis:
- Process and overlay the series of HSQC spectra.
- Identify the amide cross-peaks that show significant shifts in their positions upon addition of CMP-sialic acid.
- Calculate the weighted average chemical shift difference (Δδ) for each residue.
- Map the residues with the largest Δδ values onto the 3D structure of the protein to visualize the binding site.
Visualizations
Caption: The de novo sialic acid biosynthesis pathway.
Caption: Workflow for NMR-based protein-ligand interaction studies.
References
- 1. CMP-Sialic Acid Synthetase: The Point of Constriction in the Sialylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Recognition Insights of Sialic Acid Glycans by Distinct Receptors Unveiled by NMR and Molecular Modeling [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. NMR Studies of the Interactions between Sialyllactoses and the Polysialytransferase Domain for Polysialylation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Detection and Characterization of Sialylated Glycoproteins and Cell Surface Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantifying Siglec-sialylated ligand interactions: a versatile 19 F-T 2 CPMG filtered competitive NMR displacement assay - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01723D [pubs.rsc.org]
Application Notes and Protocols for Large-Scale Production of Sialoglycoconjugates Using CMP-Sialic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of sialoglycoconjugates, with a focus on chemoenzymatic methods utilizing cytidine (B196190) 5'-monophosphate (CMP)-sialic acid. These protocols are intended to guide researchers in the efficient production of complex glycoconjugates for various applications, including drug development and fundamental research.
Introduction
Sialoglycoconjugates, which are complex carbohydrates terminating in sialic acid residues, play crucial roles in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses. Their intricate structures and profound biological significance make them attractive targets for therapeutic development and as tools for biomedical research. Chemoenzymatic synthesis has emerged as a powerful and efficient strategy for the production of these complex molecules, combining the precision of enzymatic catalysis with the versatility of chemical synthesis. This approach allows for the large-scale and high-yield production of structurally well-defined sialoglycoconjugates.
A key component in the enzymatic synthesis of sialoglycoconjugates is the activated sugar donor, CMP-sialic acid. Its efficient generation and utilization are paramount for successful large-scale production. This document outlines protocols for the production of key enzymes, the chemoenzymatic sialylation reaction, and the purification of the final sialoglycoconjugate products.
Data Presentation: Quantitative Overview of Sialoglycoconjugate Synthesis
The following tables summarize key quantitative data from various successful large-scale sialoglycoconjugate synthesis strategies.
Table 1: Comparison of Production Strategies for CMP-Sialic Acid and Sialoglycoconjugates
| Production Strategy | Product | Starting Materials | Key Enzymes | Scale | Yield/Titer | Reaction Time | Reference(s) |
| Whole-Cell Catalysis | CMP-Neu5Ac | Orotic acid, N-acetylneuraminic acid | CMP-Neu5Ac synthetase, CTP synthetase | 5-L fermenter | 27 mM (17 g/L) | 27 hours | [1] |
| Whole-Cell Catalysis | 3'-Sialyllactose | Orotic acid, N-acetylneuraminic acid, lactose (B1674315) | CMP-Neu5Ac synthetase, CTP synthetase, α-2,3-sialyltransferase | 5-L fermenter | 52 mM (33 g/L) | 11 hours | [1] |
| One-Pot Multi-Enzyme (OPME) | Sialosides | N-acetylmannosamine, pyruvate (B1213749), CTP, acceptor glycoside | Sialic acid aldolase, CMP-sialic acid synthetase, Sialyltransferase | Preparative | High | 4-18 hours | [2][3] |
| Fusion Protein System | α-2,3-Sialyllactose | Lactose, sialic acid, phosphoenolpyruvate, catalytic ATP & CMP | CMP-Neu5Ac synthetase/α-2,3-sialyltransferase fusion protein | 100 g scale | High conversion | Not specified | [4] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key stages of chemoenzymatic sialoglycoconjugate synthesis.
Protocol 1: Expression and Purification of Recombinant CMP-Sialic Acid Synthetase (CMAS)
This protocol describes the expression of a His-tagged Neisseria meningitidis CMP-sialic acid synthetase (NmCSS) in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli BL21(DE3) cells harboring the expression plasmid for His-tagged NmCSS
-
Luria-Bertani (LB) broth and agar (B569324) plates containing the appropriate antibiotic (e.g., ampicillin (B1664943) or kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme (B549824)
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole
-
Ni-NTA affinity resin
-
Dialysis buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT
-
Bradford protein assay reagent
-
SDS-PAGE reagents
Procedure:
-
Expression: a. Inoculate a single colony of E. coli BL21(DE3) containing the NmCSS expression plasmid into 50 mL of LB broth with the appropriate antibiotic. b. Grow overnight at 37°C with shaking (220 rpm). c. The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. e. Continue to grow the culture for 4-6 hours at 30°C. f. Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.
-
Purification: a. Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. b. Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off). c. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. d. Equilibrate the Ni-NTA resin with Lysis Buffer (without lysozyme and PMSF). e. Load the clarified supernatant onto the equilibrated Ni-NTA column by gravity flow. f. Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins. g. Elute the His-tagged NmCSS with 5 column volumes of Elution Buffer. h. Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein. i. Pool the fractions containing pure NmCSS and dialyze against Dialysis Buffer overnight at 4°C. j. Determine the protein concentration using the Bradford assay. k. Aliquot the purified enzyme and store at -80°C.
Protocol 2: Large-Scale Chemoenzymatic Sialylation of a Glycoprotein (B1211001)
This protocol outlines a one-pot, three-enzyme system for the sialylation of a glycoprotein with a terminal galactose residue.
Materials:
-
Purified asialo-glycoprotein (e.g., asialofetuin)
-
N-acetylmannosamine (ManNAc)
-
Sodium pyruvate
-
Cytidine 5'-triphosphate (CTP)
-
Purified Sialic Acid Aldolase
-
Purified CMP-Sialic Acid Synthetase (from Protocol 1)
-
Purified α-2,3- or α-2,6-Sialyltransferase
-
Reaction Buffer: 100 mM Tris-HCl pH 8.0, 20 mM MgCl₂
-
Quenching solution: 0.1% Trifluoroacetic acid (TFA)
-
HPLC or Mass Spectrometer for reaction monitoring
Procedure:
-
Reaction Setup: a. In a suitable reaction vessel, dissolve the asialo-glycoprotein in the Reaction Buffer to a final concentration of 1-5 mg/mL. b. Add ManNAc (1.5 equivalents relative to acceptor sites), sodium pyruvate (5 equivalents), and CTP (1.5 equivalents). c. Add Sialic Acid Aldolase (e.g., 1 U per mg of acceptor). d. Add CMP-Sialic Acid Synthetase (e.g., 1 U per mg of acceptor). e. Add the desired Sialyltransferase (e.g., α-2,6-sialyltransferase for α-2,6 linkages; 0.5 U per mg of acceptor). f. Adjust the final volume with Reaction Buffer.
-
Reaction Incubation and Monitoring: a. Incubate the reaction mixture at 37°C with gentle agitation. b. Monitor the progress of the reaction by taking small aliquots at different time points (e.g., 1, 2, 4, 8, and 16 hours). c. Quench the reaction in the aliquots by adding an equal volume of 0.1% TFA. d. Analyze the quenched samples by HPLC or mass spectrometry to determine the extent of sialylation.[3][5] Look for a shift in the retention time or an increase in the mass corresponding to the addition of sialic acid residues.
-
Reaction Termination and Product Purification: a. Once the reaction has reached completion (as determined by the monitoring), terminate the reaction by adding an equal volume of ice-cold ethanol (B145695) to precipitate the glycoprotein. b. Alternatively, proceed directly to purification.
Protocol 3: Purification of the Sialoglycoconjugate
This section provides protocols for purifying the newly synthesized sialoglycoprotein using affinity, ion-exchange, and size-exclusion chromatography.
A. Affinity Chromatography using Lectins
This method is suitable for purifying glycoproteins with specific sialic acid linkages. For example, Sambucus nigra agglutinin (SNA) specifically binds to α-2,6-linked sialic acids, while Maackia amurensis agglutinin (MAA) binds to α-2,3-linked sialic acids.[6]
Materials:
-
SNA- or MAA-agarose resin
-
Binding/Wash Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM CaCl₂, 1 mM MnCl₂
-
Elution Buffer: Binding/Wash Buffer containing 0.2 M lactose or other appropriate competing sugar.
Procedure:
-
Equilibrate the lectin-agarose column with 10 column volumes of Binding/Wash Buffer.
-
Load the reaction mixture onto the column.
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound material.
-
Elute the bound sialoglycoprotein with 5-10 column volumes of Elution Buffer.
-
Collect fractions and analyze for the presence of the purified sialoglycoprotein by SDS-PAGE and a glycoprotein-specific stain or Western blot.
B. Ion-Exchange Chromatography (IEX)
Due to the negative charge of sialic acid, sialoglycoproteins can be effectively separated from their non-sialylated counterparts using anion-exchange chromatography.
Materials:
-
Anion-exchange resin (e.g., Q-Sepharose)
-
Buffer A: 20 mM Tris-HCl pH 8.0
-
Buffer B: 20 mM Tris-HCl pH 8.0, 1 M NaCl
Procedure:
-
Equilibrate the anion-exchange column with Buffer A.
-
Adjust the pH and conductivity of the sample to match Buffer A.
-
Load the sample onto the column.
-
Wash the column with Buffer A until the absorbance at 280 nm returns to baseline.
-
Elute the bound proteins with a linear gradient of 0-100% Buffer B over 10-20 column volumes.
-
Collect fractions and analyze for the presence of the sialoglycoprotein. Sialylated forms will elute at a higher salt concentration than their non-sialylated precursors.
C. Size-Exclusion Chromatography (SEC)
SEC can be used as a final polishing step to remove any remaining small molecule contaminants and to ensure the homogeneity of the purified sialoglycoprotein.
Materials:
-
Size-exclusion column (e.g., Superdex 200)
-
SEC Buffer: Phosphate-buffered saline (PBS) or other suitable buffer.
Procedure:
-
Equilibrate the SEC column with at least two column volumes of SEC Buffer.
-
Concentrate the sialoglycoprotein sample if necessary.
-
Load the sample onto the column.
-
Elute with one column volume of SEC Buffer at the recommended flow rate.
-
Collect fractions and analyze for the presence and purity of the sialoglycoprotein.
Mandatory Visualizations
Chemoenzymatic Synthesis Workflow
Caption: Workflow for one-pot chemoenzymatic synthesis and purification of sialoglycoconjugates.
Signaling Pathway: GM3-Mediated Inhibition of EGFR Signaling
Caption: GM3 ganglioside inhibits EGFR signaling by preventing receptor dimerization and activation.[1][7][8][9]
Signaling Pathway: Sialyl-Lewis X in Selectin-Mediated Leukocyte Adhesion
Caption: Sialyl-Lewis X on leukocytes mediates tethering and rolling on endothelial selectins, initiating leukocyte extravasation.[10][11][12][13]
References
- 1. Ganglioside GM3 inhibition of EGF receptor mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sialic Acid-focused Quantitative Mouse Serum Glycoproteomics by Multiple Reaction Monitoring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 5. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Ganglioside GM3 blocks the activation of epidermal growth factor receptor induced by integrin at specific tyrosine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epidermal growth factor receptor tyrosine kinase is modulated by GM3 interaction with N-linked GlcNAc termini of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 12. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Inhibition of Sialyl-Lewis X Biosynthesis by 5-Thiofucose Remodels the Cell Surface and Impairs Selectin-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Introducing CMP-Sialic Acid into Permeabilized Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the introduction of Cytidine Monophosphate-Sialic Acid (CMP-Sialic Acid) into mammalian cells. Permeabilization of the cell membrane is a crucial step to allow the entry of this otherwise impermeable nucleotide sugar, which is a key substrate for sialyltransferases in the Golgi apparatus. The following sections detail two common and effective methods for cell permeabilization and subsequent introduction of CMP-Sialic Acid: Streptolysin O (SLO) and Saponin (B1150181) treatment.
Introduction
Sialylation, the enzymatic addition of sialic acid to glycoconjugates, plays a critical role in a wide array of biological processes, including cell-cell recognition, signaling, and immune responses. Alterations in sialylation patterns are associated with various diseases, including cancer and inflammatory disorders. Studying the effects of sialylation often requires the intracellular delivery of CMP-sialic acid, the activated sugar nucleotide donor for all sialyltransferases.
Mammalian cell membranes are generally impermeable to charged molecules like CMP-sialic acid. Therefore, transient permeabilization of the plasma membrane is necessary to introduce this substrate into the cytoplasm, from where it can be transported into the Golgi apparatus. This document outlines two distinct methods to achieve this: the pore-forming toxin Streptolysin O and the mild non-ionic detergent Saponin.
Permeabilization Methods: A Comparative Overview
The choice of permeabilization method can significantly impact experimental outcomes, including the efficiency of CMP-sialic acid introduction and overall cell viability. The table below summarizes key quantitative parameters for the two primary methods discussed.
| Parameter | Streptolysin O (SLO) | Saponin |
| Mechanism of Action | Forms large, stable pores (25-30 nm) in the plasma membrane by binding to cholesterol.[1][2] | Interacts with membrane cholesterol, creating smaller, less defined pores.[3] |
| Reversibility | Reversible upon addition of Ca2+ containing medium, allowing for cell resealing and long-term viability.[1][4][5] | Reversible upon removal of saponin from the buffer.[3] |
| Typical Concentration | 20-100 ng/mL, highly cell-type dependent.[1] | 0.1% (w/v) in PBS.[3][6] |
| Incubation Time | 10-15 minutes at 37°C for permeabilization.[1] | 10-15 minutes at room temperature.[3][6] |
| Molecular Size Limit | Up to 150 kDa.[2][7] | Generally smaller molecules, suitable for nucleotide sugars. |
| Cell Viability | High (>85%) with optimized concentrations.[7] | Generally high, but can be concentration and cell-type dependent. |
| Advantages | - Forms well-defined, large pores.- High efficiency of delivery.- Cells can be resealed for long-term studies.[4][5] | - Simple and inexpensive.- Mild detergent action preserves organelle integrity.[3] |
| Disadvantages | - Requires careful titration for each cell line.- Can induce cellular stress responses. | - Pore size is less defined.- May not be suitable for all cell types. |
Experimental Protocols
Method 1: Reversible Permeabilization with Streptolysin O (SLO)
This protocol describes the delivery of CMP-sialic acid into adherent cells using SLO. The key is to determine the optimal SLO concentration that permeabilizes a high percentage of cells while maintaining high viability.
Materials:
-
Adherent cells cultured in appropriate multi-well plates
-
Streptolysin O (SLO)
-
CMP-Sialic Acid
-
DPBS (without Ca²⁺/Mg²⁺)
-
Complete culture medium (with serum and Ca²⁺)
-
Trypan Blue solution
Protocol:
-
Cell Preparation:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Wash the cells twice with pre-warmed DPBS (without Ca²⁺/Mg²⁺).
-
-
SLO Activation (if required):
-
Some commercial SLO preparations require activation. Follow the manufacturer's instructions, which typically involve incubation with a reducing agent like DTT.
-
-
Permeabilization and CMP-Sialic Acid Introduction:
-
Prepare a working solution of SLO and CMP-Sialic Acid in Ca²⁺-free DPBS. The optimal SLO concentration (typically 20-100 ng/mL) must be determined empirically for each cell line. A suggested starting concentration for CMP-Sialic Acid is 100-500 µM.
-
Remove the DPBS from the cells and add the SLO/CMP-Sialic Acid solution.
-
Incubate for 10-15 minutes at 37°C.[1]
-
-
Cell Resealing and Recovery:
-
To reseal the pores, gently remove the permeabilization solution.
-
Wash the cells once with pre-warmed complete culture medium containing Ca²⁺ and serum. The presence of Ca²⁺ is crucial for the membrane repair process.[1][4]
-
Add fresh, pre-warmed complete culture medium and return the cells to the incubator for recovery.
-
-
Assessment of Efficiency and Viability:
-
Permeabilization Efficiency: Can be assessed by co-introducing a fluorescently labeled dextran (B179266) of a similar size to CMP-sialic acid and analyzing via fluorescence microscopy or flow cytometry.
-
Cell Viability: Can be determined by Trypan Blue exclusion assay at different time points post-resealing.
-
Workflow for SLO-Mediated Delivery of CMP-Sialic Acid
Caption: Workflow for introducing CMP-sialic acid using SLO.
Method 2: Permeabilization with Saponin
Saponin offers a milder and simpler alternative to SLO. This method is particularly useful for suspension cells but can be adapted for adherent cells.
Materials:
-
Suspension or adherent cells
-
Saponin
-
CMP-Sialic Acid
-
PBS (Phosphate Buffered Saline)
-
Complete culture medium
Protocol:
-
Cell Preparation:
-
For suspension cells, harvest and wash cells with PBS, then resuspend to a concentration of 1 x 10⁶ cells/mL.
-
For adherent cells, wash twice with PBS.
-
-
Permeabilization and CMP-Sialic Acid Introduction:
-
Prepare a permeabilization buffer consisting of 0.1% Saponin and the desired concentration of CMP-Sialic Acid (e.g., 100-500 µM) in PBS.
-
For suspension cells, pellet the cells and resuspend in the permeabilization buffer.
-
For adherent cells, add the permeabilization buffer directly to the well.
-
Incubate for 10 minutes at room temperature.[3]
-
-
Washing and Recovery:
-
It is crucial to keep saponin in the wash buffers to maintain the permeabilized state if subsequent steps (like antibody incubation) are needed.[3]
-
To terminate the introduction of CMP-sialic acid, wash the cells three times with PBS to remove the saponin and unincorporated CMP-sialic acid.
-
Resuspend or add fresh complete culture medium and allow cells to recover.
-
-
Assessment:
-
Assess introduction efficiency and cell viability as described in the SLO protocol.
-
Workflow for Saponin-Mediated Delivery of CMP-Sialic Acid
Caption: Workflow for introducing CMP-sialic acid using Saponin.
Downstream Analysis
Following the successful introduction of CMP-sialic acid, a variety of downstream analyses can be performed to investigate its effects on cellular processes. These include:
-
Analysis of Cell Surface Sialylation: Use flow cytometry or lectin blotting with sialic acid-specific lectins (e.g., SNA, MAL II) to detect changes in cell surface sialylation.
-
Metabolic Labeling: Co-introduce a labeled version of CMP-sialic acid (e.g., fluorescent or radiolabeled) to trace its incorporation into glycoconjugates.
-
Functional Assays: Investigate the functional consequences of altered sialylation, such as changes in cell adhesion, migration, or response to signaling molecules.
Troubleshooting
-
Low Permeabilization Efficiency:
-
SLO: Increase the SLO concentration or incubation time. Ensure SLO is properly activated.
-
Saponin: Increase the saponin concentration slightly (e.g., to 0.2%), but be mindful of increased cytotoxicity.
-
-
High Cell Death:
-
SLO: Decrease the SLO concentration. Ensure the resealing step is performed promptly and with Ca²⁺-containing medium.
-
Saponin: Decrease the saponin concentration or incubation time. Ensure cells are handled gently during washing steps.
-
-
No Observable Effect on Sialylation:
-
Increase the concentration of CMP-sialic acid introduced.
-
Confirm the activity of sialyltransferases in the cell line used.
-
Ensure the downstream detection method is sensitive enough to detect changes.
-
Conclusion
The choice between SLO and saponin for the introduction of CMP-sialic acid will depend on the specific experimental needs. SLO offers a method for highly efficient, reversible permeabilization suitable for long-term studies. Saponin provides a simpler, milder alternative that is effective for many applications. For both methods, empirical optimization of permeabilizing agent concentration and incubation time is critical to achieve a balance between high introduction efficiency and maximal cell viability.
References
- 1. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 4. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. kumc.edu [kumc.edu]
- 7. Delivery of Fluorescent Probes using Streptolysin O for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying CMP-Sialic Acid Transporter Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for studying the activity of the CMP-Sialic Acid Transporter (CST), a critical component of the cellular glycosylation machinery. Understanding CST function is essential for research in glycobiology, congenital disorders of glycosylation, and for the development of therapeutics targeting processes influenced by sialylation, such as in oncology and virology.
Introduction
The CMP-sialic acid transporter (CST), encoded by the SLC35A1 gene, is a key nucleotide sugar transporter responsible for translocating CMP-sialic acid from the cytoplasm into the lumen of the Golgi apparatus.[1][2][3][4] This transport is a prerequisite for the sialylation of glycoproteins and glycolipids by sialyltransferases.[5][6][7] Dysfunctional CST can lead to congenital disorders of glycosylation and alter cellular processes such as cell adhesion, signaling, and immune responses.[8][9] Therefore, robust methods to measure CST activity are crucial for both basic research and drug development.
This document outlines two primary experimental approaches for studying CST activity: in vitro transport assays using reconstituted proteoliposomes and cell-based functional assays.
Key Experimental Approaches
In Vitro Transport Assay using Reconstituted Proteoliposomes
This is a powerful method to study the transport kinetics and substrate specificity of purified CST in a controlled lipid environment.[2][10][11] The general workflow involves expressing and purifying the CST protein, reconstituting it into artificial lipid vesicles (proteoliposomes), and then measuring the uptake of radiolabeled CMP-sialic acid.
A critical consideration for this assay is the purity of the CMP-sialic acid substrate. Commercial preparations often contain contaminating CMP, which has a significantly higher affinity for CST and can interfere with kinetic measurements.[2][11] Additionally, CMP-sialic acid can hydrolyze to CMP and sialic acid in aqueous solutions.[2][11] It is therefore recommended to treat the CMP-sialic acid stock with a nonselective phosphatase, such as Antarctic phosphatase, to convert any free CMP to cytidine, which has a very low affinity for CST.[2][11]
Cell-Based Functional Assays
Cell-based assays provide a more physiologically relevant context for studying CST activity. These assays typically utilize cell lines with deficient CST activity, such as the CHO mutant Lec2 or custom-generated knockout cell lines.[12][13] The activity of exogenously expressed wild-type or mutant CST can then be assessed by measuring the restoration of cell surface sialylation.
Another cell-based approach involves the direct measurement of radiolabeled CMP-sialic acid uptake into intact cells overexpressing the transporter, for instance, in Sf9 insect cells.[14]
Quantitative Data Summary
The following table summarizes key quantitative data related to CMP-sialic acid transporter activity from various studies.
| Parameter | Value | Organism/System | Reference |
| Apparent Km for CMP-sialic acid | 2.9 µM | Murine CST in S. cerevisiae vesicles | [15] |
| Kd for CMP | 16.1 ± 2.4 μM | Purified CST | [14] |
| Kd for m5CMP | 1.0 ± 0.1 μM | Purified CST | [14] |
| Cellular [CMP] | 4.8–96 μM (average 39±2 μM) | Mammalian tissues | [1] |
| Cellular [m5CMP] | 5–60 nM (approximate) | Mammalian tissues | [1] |
Experimental Protocols
Protocol 1: In Vitro CMP-Sialic Acid Transport Assay with Reconstituted Proteoliposomes
This protocol is adapted from Cahill et al., 2020.[2][11]
A. Purification of CMP-Sialic Acid Transporter (CST)
-
Express CST with a suitable affinity tag (e.g., His-tag, GFP-tag) in a heterologous system like E. coli or insect cells.[14][16]
-
Solubilize cell membranes using a detergent such as DDM (n-dodecyl-β-D-maltoside).
-
Purify the solubilized CST using affinity chromatography followed by size-exclusion chromatography.
B. Preparation of Lipid Vesicles (Liposomes)
-
Prepare a lipid mixture (e.g., a 3:1 ratio of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) to 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS)).
-
Dry the lipid mixture to a thin film under nitrogen gas.
-
Resuspend the lipid film in reconstitution buffer (e.g., 20 mM HEPES, pH 7.5, 0.1 M KCl) to form multilamellar vesicles.
-
Generate unilamellar vesicles by sonication or extrusion through a polycarbonate filter (e.g., 0.4 µm).
C. Reconstitution of CST into Proteoliposomes
-
Mix the purified CST with the prepared liposomes and detergent.
-
Remove the detergent slowly by dialysis or by using adsorbent beads (e.g., Bio-Beads SM-2). This allows the transporter to insert into the lipid bilayer.
-
If studying the antiport mechanism, include the counter-transport substrate (e.g., CMP) in the reconstitution buffer to load the proteoliposomes.[11]
-
Harvest the proteoliposomes by ultracentrifugation.
D. CMP-Sialic Acid Treatment
-
To remove contaminating CMP, treat the CMP-sialic acid stock with Antarctic phosphatase.[11]
-
Incubate CMP-sialic acid with Antarctic phosphatase (e.g., 10,000 U/ml) for 8 hours at room temperature.[11]
-
Remove the phosphatase using a molecular weight cutoff filter (e.g., 3k MWCO).[11]
E. Transport Assay
-
Resuspend the proteoliposomes in the appropriate buffer.
-
Initiate the transport reaction by adding the treated CMP-sialic acid, including a radiolabeled tracer (e.g., [3H]CMP-sialic acid).[11]
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time course (e.g., 0-5 minutes).[14]
-
Stop the transport by adding ice-cold stop buffer and rapidly filtering the mixture through a membrane filter to separate the proteoliposomes from the external substrate.[17]
-
Wash the filter to remove any non-transported substrate.
-
Quantify the amount of transported radiolabeled substrate in the proteoliposomes using liquid scintillation counting.
-
Determine kinetic parameters (Km and Vmax) by measuring initial transport rates at varying substrate concentrations.
Protocol 2: Cell-Based Functional Complementation Assay
This protocol utilizes CST-deficient cells to assess the function of a CST variant.
A. Cell Culture and Transfection
-
Culture a CST-deficient cell line (e.g., CHO Lec2 or a CRISPR-Cas9 generated SLC35A1 knockout cell line) under appropriate conditions.[12][13]
-
Transfect the cells with an expression vector encoding the wild-type or a mutant version of CST. Include a mock-transfected control.
B. Assessment of Functional Complementation
-
After a suitable expression period (e.g., 48-72 hours), assess the restoration of cell surface sialylation.
-
This can be done by staining the cells with a sialic acid-binding lectin, such as Sambucus nigra agglutinin (SNA), which recognizes α-2,6-linked sialic acids, or Maackia amurensis agglutinin (MAA) for α-2,3-linked sialic acids.[12][18]
-
Quantify the lectin binding using flow cytometry or fluorescence microscopy. An increase in lectin binding in cells expressing the CST construct compared to the mock control indicates functional transporter activity.
Visualizations
Sialylation Pathway
Caption: Overview of the CMP-Sialic Acid transport and sialylation pathway.
Experimental Workflow for In Vitro CST Activity Assay
References
- 1. Inhibition of CMP-sialic acid transport by endogenous 5-methyl CMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Measurement of CMP-Sialic Acid Transporter Activity in Reconstituted Proteoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Structure–Function Relationships of the CMP-Sialic Acid Transporter through Analysis of a Pathogenic Variant in an Alternatively Spliced Functional Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Metabolic Sialic Acid Inhibitors and Labeling Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are SLC35A1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Reconstitution of Golgi vesicle CMP-sialic acid and adenosine 3'-phosphate 5'-phosphosulfate transport into proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Measurement of CMP-Sialic Acid Transporter Activity in Reconstituted Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Knockout of the CMP–Sialic Acid Transporter SLC35A1 in Human Cell Lines Increases Transduction Efficiency of Adeno-Associated Virus 9: Implications for Gene Therapy Potency Assays [mdpi.com]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. biorxiv.org [biorxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for CMP-Sialic Acid in Solid-Phase Chemoenzymatic Glycosylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialic acid-containing glycans (sialoglycans) are critical components of cell surface glycoproteins and glycolipids, playing pivotal roles in cell recognition, signaling, and immune responses. The synthesis of structurally defined sialoglycans is essential for developing novel therapeutics, vaccines, and diagnostic tools. Chemoenzymatic synthesis, which combines the precision of chemical synthesis with the high selectivity of enzymatic reactions, has emerged as a powerful strategy for accessing complex glycans. This document provides detailed application notes and protocols for the use of cytidine (B196190) 5'-monophosphate-sialic acid (CMP-sialic acid) in the context of solid-phase chemoenzymatic glycosylation, a technique that offers streamlined purification and the potential for automated synthesis.
The core of this methodology involves the chemical synthesis of a glycan acceptor on a solid support, followed by the enzymatic transfer of sialic acid from a CMP-sialic acid donor, catalyzed by a sialyltransferase. One-pot multi-enzyme (OPME) systems are frequently employed to generate the CMP-sialic acid donor in situ, enhancing the efficiency of the process.
Key Concepts and Workflow
The solid-phase chemoenzymatic approach to sialoglycan synthesis integrates the strengths of solid-phase synthesis for building the initial glycan structure with the specificity of enzymatic sialylation for the final crucial step. This method is particularly advantageous for producing sialoglycopeptides, where the peptide backbone is assembled using standard solid-phase peptide synthesis (SPPS), followed by glycan elongation and enzymatic sialylation.
The general workflow is as follows:
-
Solid Support Functionalization: An appropriate solid support (e.g., resin) is chosen and functionalized with a linker.
-
Acceptor Synthesis: The glycan or glycopeptide acceptor is chemically synthesized on the solid support in a stepwise manner.
-
On-Resin Enzymatic Sialylation: The resin-bound acceptor is treated with a sialyltransferase and a CMP-sialic acid donor. This can be performed using a pre-synthesized CMP-sialic acid or an in situ generating system.
-
Washing and Cleavage: The resin is thoroughly washed to remove enzymes, excess reagents, and byproducts. The final sialoglycan or sialoglycopeptide is then cleaved from the solid support.
-
Purification and Analysis: The cleaved product is purified, typically by HPLC, and its identity and purity are confirmed by mass spectrometry and NMR.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Glycopeptide Acceptor
This protocol describes the synthesis of a model glycopeptide (GalNAc-MUC1) on a solid support, which can serve as an acceptor for enzymatic sialylation.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (e.g., Fmoc-Thr(Ac3GalNAc)-OH, Fmoc-Ala-OH, Fmoc-Pro-OH, etc.)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol (B129727)
-
Washing solutions: DMF, DCM
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (e.g., Fmoc-Ala-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin as described in step 3.
-
Chain Elongation: Repeat the deprotection (Step 2), washing (Step 3), and coupling (Step 4) cycles for each subsequent amino acid, including the glycosylated amino acid (Fmoc-Thr(Ac3GalNAc)-OH), according to the desired peptide sequence.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in Step 2.
-
Washing and Drying: Wash the resin with DMF, DCM, and Methanol, and then dry the glycopeptide-bound resin under vacuum.
-
Side-Chain Deprotection (of GalNAc): To expose the hydroxyl groups on the GalNAc residue for sialylation, treat the resin with a solution of 0.5 M sodium methoxide (B1231860) in methanol for 2 hours at room temperature.
-
Neutralization and Washing: Neutralize the resin with 1% acetic acid in methanol and wash thoroughly with methanol, DCM, and DMF. Dry the resin under vacuum.
Protocol 2: On-Resin One-Pot Two-Enzyme Sialylation
This protocol details the enzymatic sialylation of the resin-bound glycopeptide acceptor using a one-pot system that generates CMP-sialic acid in situ. This method uses N-acetylmannosamine (ManNAc) as a precursor, which is converted to sialic acid and then to CMP-sialic acid.
Enzymes and Reagents:
-
CMP-sialic acid synthetase (CSS), e.g., from Neisseria meningitidis (NmCSS).[1][2]
-
Sialyltransferase, e.g., ST6GalNAc-I for α2,6-sialylation of GalNAc or Pasteurella multocida sialyltransferase (PmST1) for α2,3-sialylation of terminal galactose.[2]
-
Sialic acid aldolase (B8822740) (optional, if starting from ManNAc and pyruvate (B1213749) for sialic acid synthesis).
-
N-acetylneuraminic acid (Neu5Ac) or its precursor N-acetylmannosamine (ManNAc).
-
Cytidine 5'-triphosphate (CTP).
-
Magnesium chloride (MgCl₂).
-
Alkaline phosphatase (optional, to reduce product inhibition by cleaving released pyrophosphate).
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0.
Procedure:
-
Resin Preparation: Place the dried glycopeptide-bound resin (from Protocol 1) in a reaction vessel. Swell the resin in the reaction buffer for 30 minutes.
-
Reaction Mixture Preparation: In a separate tube, prepare the sialylation cocktail. For a 1 mL reaction volume:
-
100 µL of 1 M Tris-HCl, pH 8.0
-
20 µL of 1 M MgCl₂
-
Neu5Ac (final concentration 2-5 mM)
-
CTP (final concentration 2-5 mM)
-
NmCSS (e.g., 2-5 U)
-
Sialyltransferase (e.g., ST6GalNAc-I, 0.5-1 U)
-
Alkaline phosphatase (e.g., 10 U)
-
Add nuclease-free water to a final volume of 1 mL.
-
-
Enzymatic Reaction:
-
Add the prepared reaction mixture to the swollen resin.
-
Incubate the reaction at 37°C with gentle shaking for 12-24 hours. The progress of the reaction can be monitored by cleaving a small sample of the resin and analyzing the product by LC-MS.
-
-
Resin Washing: After the reaction, filter the resin and wash it extensively with:
-
Reaction buffer
-
Water
-
Methanol
-
DCM
-
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage and Purification
This protocol describes the final step of cleaving the synthesized sialoglycopeptide from the solid support and its subsequent purification.
Materials:
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.
-
Cold diethyl ether.
-
Solvents for HPLC: Acetonitrile, water, 0.1% TFA.
-
Reversed-phase HPLC column (e.g., C18).
Procedure:
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation: Filter the cleavage mixture to remove the resin beads and precipitate the crude peptide by adding cold diethyl ether.
-
Pelleting and Washing: Centrifuge the mixture to pellet the precipitated peptide. Wash the pellet with cold diethyl ether two more times.
-
Drying: Air-dry the crude peptide pellet to remove residual ether.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile.
-
Purify the sialoglycopeptide by reversed-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
-
Analysis and Lyophilization:
-
Analyze the collected fractions by LC-MS to identify the desired product.
-
Pool the pure fractions and lyophilize to obtain the final sialoglycopeptide as a white powder.
-
Quantitative Data Summary
The efficiency of chemoenzymatic synthesis can vary depending on the specific substrates, enzymes, and reaction conditions. The following tables provide representative data compiled from literature for solution-phase enzymatic sialylation, which can serve as a benchmark for optimizing solid-phase reactions. Yields for solid-phase synthesis are often high for the chemical steps, with the enzymatic step being the primary variable.
Table 1: Representative Yields for Enzymatic Sialylation Steps
| Acceptor Substrate | Sialyltransferase | Linkage | Donor | Yield (%) | Reference |
|---|---|---|---|---|---|
| GalNAc-Peptide | ST6GalNAc-I | α2,6 | CMP-Neu5Ac | 83 | [2] |
| Gal-β-1,3-GalNAc-Peptide | Pd2,6ST | α2,6 | CMP-Neu5Ac | >90 | [3] |
| Lactose-Scaffold | PmST1 (mutant) | α2,3 | CMP-Neu5Ac (in situ) | 84-98 | [2][4] |
| Asialoglycoprotein | α2,3-Sialyltransferase | α2,3 | CMP-Neu5Ac | >90 | Agilent |
Table 2: Typical Conditions for In Vitro Sialyltransferase Reactions
| Parameter | Condition | Notes |
|---|---|---|
| pH | 6.0 - 8.5 | Highly enzyme-dependent. Mammalian enzymes often prefer slightly acidic pH (e.g., 6.5), while many bacterial enzymes prefer neutral to alkaline pH (7.0-8.5). |
| Temperature | 37°C | Optimal for most commonly used sialyltransferases. |
| Donor Substrate | 0.5 - 6 mM CMP-Sialic Acid | High-purity donor is crucial. For one-pot systems, precursor concentrations are matched. |
| Acceptor Substrate | 1 - 10 mg/mL | Concentration can be optimized. For solid-phase, this relates to resin loading. |
| Incubation Time | 2 - 24 hours | Longer times may be needed for solid-phase reactions due to mass transfer limitations. |
| Additives | 10-20 mM MgCl₂ or MnCl₂ | Divalent cations are often required for enzyme activity. |
| | 0.5% Triton CF-54 | Detergent can improve solubility and enzyme stability. |
Visualizations
Workflow and Signaling Pathways
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting In Vitro Sialylation Reactions
Welcome to the technical support center for in vitro sialylation reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments for improved yield and efficiency.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yield in in vitro sialylation reactions.
Q1: My sialylation reaction yield is very low or non-existent. What are the primary factors I should investigate?
Low or no yield in a sialylation reaction can stem from several factors, ranging from inactive components to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Troubleshooting Flowchart:
Technical Support Center: Ensuring the Stability of CMP-Sialic Acid in Enzymatic Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on preventing the degradation of Cytidine Monophosphate (CMP)-Sialic Acid during enzymatic assays, a critical factor for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is CMP-sialic acid and why is its stability important in enzymatic assays?
A1: CMP-sialic acid is the activated form of sialic acid, serving as the donor substrate for sialyltransferases, a class of enzymes that play crucial roles in various biological processes, including cancer progression and immune responses.[1] The stability of CMP-sialic acid is paramount because its degradation can lead to inaccurate measurements of enzyme activity, misleading kinetic parameters, and unreliable drug screening data.
Q2: What are the primary causes of CMP-sialic acid degradation?
A2: CMP-sialic acid is susceptible to both chemical and enzymatic degradation.
-
Chemical Hydrolysis: The glycosidic bond in CMP-sialic acid is inherently unstable in aqueous solutions and can hydrolyze to form CMP and free sialic acid. This hydrolysis is accelerated by acidic pH and elevated temperatures.
-
Enzymatic Degradation: Contaminating enzymes in the assay mixture, such as pyrophosphatases or nucleotide sugar hydrolases, can degrade CMP-sialic acid.
Q3: What are the degradation products of CMP-sialic acid and how do they affect my assay?
A3: The primary degradation products are Cytidine Monophosphate (CMP) and free sialic acid. CMP is a known inhibitor of many sialyltransferases, meaning its accumulation in the assay will lead to an underestimation of the true enzyme activity. Free sialic acid can also potentially interfere with the assay, depending on the detection method used.
Q4: How can I minimize CMP-sialic acid degradation during my experiments?
A4: Several strategies can be employed:
-
Optimal pH and Temperature: Maintain the assay pH within the optimal range for both enzyme activity and CMP-sialic acid stability (generally neutral to slightly alkaline). Avoid acidic conditions and unnecessarily high temperatures.
-
Fresh Preparation: Prepare solutions of CMP-sialic acid fresh before each experiment. If you are synthesizing it chemoenzymatically, it is best to use it immediately without purification.[2]
-
Proper Storage: Store CMP-sialic acid solutions at low temperatures (e.g., on ice) during use and for short-term storage. For long-term storage, freeze aliquots at -20°C or below.
-
High-Purity Reagents: Use high-purity recombinant enzymes and other assay components to minimize contamination with degradative enzymes.
-
In Situ Generation: Consider generating CMP-sialic acid in situ, at the start of your enzymatic assay, to ensure a fresh supply.
Troubleshooting Guides
Issue 1: Low or No Sialyltransferase Activity Detected
| Possible Cause | Troubleshooting Step |
| Degraded CMP-Sialic Acid | Verify the integrity of your CMP-sialic acid stock. Prepare a fresh solution and repeat the assay. Consider performing a stability check of your stock solution under assay conditions using HPLC. |
| Inhibition by CMP | If using an older stock of CMP-sialic acid, significant degradation to CMP may have occurred. Use a fresh stock or purify the existing stock to remove CMP. |
| Suboptimal Assay Conditions | Optimize the pH and temperature of your assay. Ensure they are within the recommended range for your specific sialyltransferase while minimizing CMP-sialic acid degradation. |
| Enzyme Inactivity | Check the activity of your sialyltransferase enzyme using a positive control. |
Issue 2: High Background Signal or Inconsistent Results
| Possible Cause | Troubleshooting Step |
| Contaminating Enzyme Activity | Ensure all reagents, especially the enzyme preparation, are of high purity and free from contaminating pyrophosphatases or hydrolases. |
| Variable CMP-Sialic Acid Degradation | Standardize the handling and incubation times of your CMP-sialic acid solutions to ensure consistent degradation rates across experiments. Prepare master mixes on ice. |
| Assay Detection Method Interference | The degradation products (CMP, sialic acid) might interfere with your detection method. Run controls with these components to assess their impact. |
Quantitative Data Summary
The stability of CMP-sialic acid is highly dependent on pH and temperature. The following table summarizes the percentage of intact CMP-sialic acid remaining under various conditions.
| pH | Temperature (°C) | Incubation Time | % Intact CMP-Sialic Acid | Reference |
| 5 | 37 | 24 hours | ~0% | [3] |
| 7 | 4 | 6 weeks | >90% | [3] |
| 7 | 20 | 3 days | >90% | [3] |
| 8 | 37 | 1 hour | ~93-95% | [2] |
| Acidic (e.g., pH 1-2) | 90 | 6 hours | Significantly degraded | [4][5] |
| Neutral (e.g., pH 7) | 121 | 20 minutes | >99% (for free sialic acid) | [4][5] |
Note: The stability of CMP-sialic acid can also be influenced by the buffer composition and the presence of other molecules.
Experimental Protocols
Protocol 1: Monitoring CMP-Sialic Acid Stability by HPLC
This protocol allows for the quantitative assessment of CMP-sialic acid degradation over time under specific experimental conditions.
Materials:
-
CMP-sialic acid solution
-
Assay buffer of interest (e.g., Tris-HCl, HEPES)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase (e.g., ammonium (B1175870) phosphate (B84403) buffer)
-
UV detector (set to 271 nm)
Procedure:
-
Prepare a solution of CMP-sialic acid in the desired assay buffer at the intended concentration.
-
Incubate the solution at the desired temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Immediately stop any further degradation by flash-freezing the aliquot in liquid nitrogen or by adding a quenching solution (e.g., cold ethanol).
-
Analyze the samples by HPLC. The retention times for CMP-sialic acid and its degradation product, CMP, will be distinct.
-
Quantify the peak areas for CMP-sialic acid and CMP at each time point.
-
Calculate the percentage of intact CMP-sialic acid remaining at each time point relative to the initial time point (t=0).
Troubleshooting:
-
Poor Peak Resolution: Optimize the mobile phase composition and gradient.
-
Broad Peaks: Ensure the column is properly equilibrated and not overloaded.
-
Baseline Drift: Check for leaks in the HPLC system and ensure the mobile phase is properly degassed.
Protocol 2: In Situ Chemoenzymatic Synthesis of CMP-Sialic Acid for Immediate Use in Sialyltransferase Assays
This protocol minimizes degradation by generating CMP-sialic acid immediately before it is used as a substrate.
Materials:
-
Sialic acid
-
Cytidine-5'-triphosphate (CTP)
-
CMP-sialic acid synthetase (CSS)
-
Inorganic pyrophosphatase
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Sialyltransferase and acceptor substrate
Procedure:
-
In a reaction tube, combine sialic acid and an equimolar amount of CTP in the assay buffer.
-
Add CMP-sialic acid synthetase and inorganic pyrophosphatase to the mixture. The pyrophosphatase drives the reaction forward by degrading the pyrophosphate byproduct.
-
Incubate the reaction at 37°C for approximately 40-60 minutes to allow for the complete conversion of CTP to CMP-sialic acid.[2]
-
The resulting solution containing freshly synthesized CMP-sialic acid can be directly used in the subsequent sialyltransferase assay without further purification.
-
Initiate the sialyltransferase reaction by adding the sialyltransferase and the acceptor substrate to the solution containing the in situ generated CMP-sialic acid.
Troubleshooting:
-
Incomplete CTP Conversion: Ensure the CSS and pyrophosphatase are active. Optimize the reaction time if necessary.
-
Low Sialyltransferase Activity: Verify that the final concentration of the in situ generated CMP-sialic acid is sufficient for the sialyltransferase reaction.
Visualizations
Caption: Degradation pathway of CMP-sialic acid and its impact on sialyltransferase assays.
Caption: Troubleshooting workflow for low sialyltransferase activity.
References
Technical Support Center: Optimizing Sialyltransferase Reactions
Welcome to the technical support center for sialyltransferase reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your experiments involving sialyltransferases and their donor substrate, CMP-N-acetylneuraminic acid (CMP-Neu5Ac).
Troubleshooting Guide
This section addresses specific issues you may encounter during your sialyltransferase reactions in a question-and-answer format.
Question 1: Why is my recombinant sialyltransferase exhibiting low or no activity?
Low or no enzymatic activity can arise from several factors, ranging from issues with the enzyme itself to suboptimal reaction conditions.[1]
-
Improper Protein Folding: Sialyltransferases, particularly from mammalian sources, often require specific post-translational modifications and disulfide bonds for proper folding and activity. Expression in bacterial systems like E. coli can lead to misfolded and inactive protein.[1]
-
Proteolytic Degradation: Host cell proteases can truncate the recombinant protein, potentially removing critical structural elements for its function.[1]
-
Suboptimal Reaction Conditions: The pH, temperature, and presence of cofactors can significantly impact enzyme activity. It is crucial to determine the optimal conditions for your specific sialyltransferase.[1]
-
Issues with Substrates: The purity and concentration of both the donor (CMP-Neu5Ac) and the acceptor substrate are critical for a successful reaction.[1] Ensure your CMP-Neu5Ac is stored correctly at -20°C in a moisture-free environment to prevent degradation.[2]
Question 2: My reaction starts efficiently, but the product yield quickly plateaus or even decreases over time. What could be the cause?
This common issue often points to one of two problems:
-
Donor Substrate (CMP-Neu5Ac) Hydrolysis: Some sialyltransferases have a side reaction where they hydrolyze CMP-Neu5Ac into CMP and sialic acid.[1] This is particularly problematic with poor acceptor substrates, leading to rapid depletion of the donor and stalling the reaction.[1][3][4]
-
Solution: Periodically supplement the reaction with additional CMP-Neu5Ac.[1]
-
-
Inherent Sialidase Activity: Many bacterial sialyltransferases also possess a reverse sialidase activity, which removes the newly added sialic acid from the product.[1] This reverse reaction is often stimulated by the accumulation of the reaction by-product, CMP.[1][5]
-
Solution: Add alkaline phosphatase (AP) to the reaction mixture. AP will dephosphorylate the inhibitory CMP to cytidine, preventing the reverse sialidase reaction and significantly increasing product yield.[1]
-
Question 3: I am observing substrate inhibition in my reaction. How can I address this?
High concentrations of the donor substrate, CMP-Neu5Ac, can sometimes lead to substrate inhibition.[1]
-
Solution: Perform a substrate titration experiment to determine the optimal concentration range for CMP-Neu5Ac for your specific enzyme and acceptor substrate. Start with a concentration range of 0.5 - 6 mM and narrow it down based on the observed activity.[1]
Frequently Asked Questions (FAQs)
What are the optimal reaction conditions for an in vitro sialyltransferase reaction?
Optimal conditions are highly dependent on the specific sialyltransferase being used. However, the following table provides a good starting point for optimization.[1] It is always recommended to perform a time-course experiment to determine the ideal incubation time for your application.[1][6]
| Parameter | Recommended Starting Range | Notes |
| pH | 6.0 - 8.5 | Highly enzyme-dependent. Mammalian sialyltransferases often prefer a slightly acidic pH (e.g., 6.5), while some bacterial enzymes favor a neutral to alkaline pH (e.g., 7.0-8.5).[1][7][8] |
| Temperature | 37°C | A common incubation temperature for most mammalian and many bacterial sialyltransferases.[1][6][9] |
| Donor Substrate (CMP-Neu5Ac) | 0.5 - 6 mM | Use high-purity CMP-Neu5Ac. Higher concentrations may be necessary but be mindful of potential substrate inhibition.[1] |
| Acceptor Substrate | Varies by application | The optimal concentration depends on the specific acceptor and its Kₘ value.[1] |
| Incubation Time | 2 - 20 hours | The ideal time will vary depending on the enzyme's activity and the desired yield.[6][9] Longer incubation times (e.g., >8 hours) may sometimes lead to reduced efficiency due to reverse kinetics.[6] |
How should I store CMP-Neu5Ac to ensure its stability?
CMP-Neu5Ac should be stored at -20°C in a moisture-free environment.[2] The compound is susceptible to degradation when exposed to heat, moisture, or light.[2] It is also known to be acid-labile.[10]
What methods can be used to detect sialyltransferase activity?
Several methods are available to measure sialyltransferase activity. A common and non-radioactive method is a coupled-enzyme assay that detects the release of CMP, a universal product of the reaction.[1][11] This assay uses a phosphatase to convert the released CMP into inorganic phosphate (B84403) (Pi), which is then detected colorimetrically using Malachite Green.[1][11] Other methods include those using radiolabeled CMP-NeuAc, unnatural donor substrates, or mass spectrometry.[9][12]
Experimental Protocols
General Sialyltransferase Activity Assay (Coupled-Enzyme Assay)
This protocol is based on the colorimetric detection of inorganic phosphate released from the reaction by-product, CMP.[1][11]
Materials:
-
Recombinant Sialyltransferase
-
CMP-Neu5Ac (Donor Substrate)
-
Acceptor Substrate
-
Coupling Phosphatase (e.g., CD73)[13]
-
Assay Buffer (e.g., 100 mM MES, pH 6.5)[13]
-
Malachite Green Reagent A and B[11]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare working solutions of the sialyltransferase (e.g., 1-100 ng/µL), coupling phosphatase (e.g., 10 ng/µL), donor substrate (e.g., 0.5-5 mM), and acceptor substrate in Assay Buffer.[11]
-
-
Set up Reaction:
-
In a 96-well microplate, combine the working solutions of the donor and acceptor substrates and the coupling phosphatase in a final volume of 25 µL per well.[11]
-
Initiate the reaction by adding 25 µL of the working sialyltransferase solution to each well.[11]
-
Negative Control: Use 25 µL of Assay Buffer in place of the sialyltransferase solution.[11]
-
-
Incubation:
-
Cover the plate and incubate at 37°C for a predetermined time (e.g., 15 minutes to 20 hours).[11]
-
-
Stop Reaction and Develop Color:
-
Measure Absorbance:
-
Calculate Activity:
Visualizations
Caption: Troubleshooting workflow for low sialyltransferase activity.
Caption: General workflow for optimizing sialyltransferase reaction conditions.
Caption: Logic for overcoming reverse sialidase activity.
References
- 1. benchchem.com [benchchem.com]
- 2. glycodepot.com [glycodepot.com]
- 3. A Sialyltransferase Mutant with Decreased Donor Hydrolysis and Reduced Sialidase Activities for Directly Sialylating Lewisx - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic study of CMP-Neu5Ac hydrolysis by α2,3-sialyltransferase from Pasteurella dagmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced Bacterial α(2,6)-Sialyltransferase Reaction through an Inhibition of Its Inherent Sialidase Activity by Dephosphorylation of Cytidine-5'-Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Reversible Sialylation: Synthesis of CMP-NeuAc from 5′-CMP using α2,3-sialyl O-glycan, glycolipid and macromolecule based donors allow for the synthesis of diverse sialylated products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Unique self-anhydride formation in the degradation of cytidine-5'-monophosphosialic acid (CMP-Neu5Ac) and cytidine-5'-diphosphosialic acid (CDP-Neu5Ac) and its application in CMP-sialic acid analogue synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enzymatic Basis for N-Glycan Sialylation: STRUCTURE OF RAT α2,6-SIALYLTRANSFERASE (ST6GAL1) REVEALS CONSERVED AND UNIQUE FEATURES FOR GLYCAN SIALYLATION - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing CMP-Sialic Acid Sodium Salt
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and troubleshooting of CMP-sialic acid sodium salt in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A: Proper storage is crucial to maintain the integrity of the compound. Recommendations vary for the powdered form versus solutions.
-
Powdered Form: The solid, powdered form is the most stable. It should be stored at -20°C and is stable for at least 3 to 4 years under these conditions.[1][2][3][4] It is important to keep the container tightly sealed to protect it from moisture.[1][5][6]
-
Solutions: Once reconstituted, solutions are significantly less stable. For short-term storage (up to 3 months), aliquots of stock solutions can be stored at -20°C.[6][7][8] For longer-term storage (up to 1 year), it is recommended to store aliquots at -70°C or -80°C.[1][9][10] It is critical to avoid repeated freeze-thaw cycles as this will accelerate degradation.[9][10] Some suppliers do not recommend storing aqueous solutions for more than one day.
Q2: What is the best way to prepare a stock solution of this compound?
A: To prepare a stock solution, reconstitute the powdered compound in high-purity water or a buffer such as PBS (pH 7.2).
-
Solubility: The solubility in water is approximately 20-100 mg/mL.[1][7][8] For PBS (pH 7.2), the solubility is around 10 mg/mL.[2][3][4]
-
Dissolving: Sonication may be required to fully dissolve the powder.[1]
-
Aliquoting: Immediately after reconstitution, it is highly recommended to divide the stock solution into single-use aliquots. This minimizes waste and prevents degradation from multiple freeze-thaw cycles.[6][7][8][9][10]
Q3: What are the main stability concerns for this compound?
A: The primary stability concern is its susceptibility to hydrolysis in aqueous solutions. The compound can break down into cytidine (B196190) monophosphate (CMP) and sialic acid.[11] This degradation is accelerated by acidic conditions.[6][7][8]
-
Hydrolysis: The presence of the degradation product, CMP, is a significant issue as it can act as a potent inhibitor of sialyltransferase enzymes, the very enzymes researchers are often studying.[5][7] Commercial preparations of CMP-sialic acid can contain as much as 10% CMP.[11]
Q4: Should I be concerned about light exposure?
A: Yes, some suppliers recommend protecting solutions of CMP-sialic acid from light, particularly during storage.[9][10]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
| Powder | -20°C | ≥ 3-4 years[1][2][3][4] | Keep container tightly sealed; protect from moisture.[1][5][6] |
| Solution | -20°C | Up to 3 months[6][7][8] | Aliquot to avoid freeze-thaw cycles. |
| Solution | -70°C / -80°C | Up to 1 year[1][9][10] | Recommended for long-term storage of aliquots. |
Table 2: Thermal Stability of N-Acetylneuraminic Acid (Neu5Ac) at Various pH Levels (Proxy for Sialic Acid Moiety)
| pH | Temperature | % Remaining after 6 hours |
| 1.0 | 60°C | 91.5% |
| 1.0 | 90°C | 48.0% |
| 2.0 | 60°C | 94.5% |
| 2.0 | 90°C | 59.6% |
| 7.0 | 121°C (20 min) | >99.0% |
| 11.0 | 60°C | 88.1% |
| 11.0 | 90°C | 36.0% |
| 12.0 | 60°C | 45.1% |
| 12.0 | 90°C | 1.5% |
| Data adapted from a study on N-acetylneuraminic acid, the sialic acid component of CMP-sialic acid.[12][13] |
Troubleshooting Guide
Issue 1: Low or no activity in my sialyltransferase assay.
This is a common issue that can often be traced back to the quality of the CMP-sialic acid substrate.
Potential Cause 1: Degradation of CMP-Sialic Acid and CMP Inhibition. Your CMP-sialic acid may have degraded into CMP and sialic acid due to improper storage, handling, or multiple freeze-thaw cycles. CMP is a known inhibitor of sialyltransferases and can significantly reduce or eliminate enzyme activity.[5][7] Commercial lots may also be contaminated with CMP.[11]
-
Solution A: Use Fresh Aliquots. Always use a fresh, single-use aliquot of your CMP-sialic acid stock solution for each experiment. Avoid using a stock solution that has been repeatedly frozen and thawed.
-
Solution B: Check Purity via HPLC. Before use, especially for critical experiments, assess the purity of your CMP-sialic acid using an HPLC method (see Experimental Protocol 1). This will allow you to quantify the amount of CMP present.
-
Solution C: Enzymatic Removal of CMP. If your stock is contaminated with CMP, you can treat it with a nonselective phosphatase, such as Antarctic Phosphatase, to convert the inhibitory CMP into non-inhibitory cytidine. This has been shown to be an effective method to rescue enzymatic assays.[11] (See Experimental Protocol 2).
Potential Cause 2: Incorrect pH or Buffer Conditions. The stability of CMP-sialic acid is pH-dependent. If your reaction buffer is acidic, the substrate may be degrading during the assay.
-
Solution: Ensure your reaction buffer pH is within the optimal range for your specific sialyltransferase, which is typically between pH 6.0 and 8.5.[1] Also, confirm that the buffer components are compatible with your enzyme.
Issue 2: Inconsistent results between experiments.
Inconsistent results can arise from variability in the concentration of active CMP-sialic acid.
-
Potential Cause: Variable Degradation of Stock Solution. If you are using the same stock solution over a period of time, its degradation will lead to a decrease in the effective concentration of the substrate in your assays, causing inconsistent results.
-
Solution: Prepare a large batch of single-use aliquots from a freshly prepared stock solution and store them at -80°C. Use a new aliquot for each experiment to ensure a consistent starting concentration of the substrate.
Mandatory Visualizations
Caption: Sialyltransferase enzymatic reaction workflow.
Caption: Troubleshooting logic for low enzyme activity.
Experimental Protocols
Experimental Protocol 1: Purity Analysis by Ion-Pair Reversed-Phase HPLC
This protocol allows for the quantification of CMP-sialic acid and its primary degradation product, CMP.
1. Materials and Reagents:
-
This compound sample
-
CMP standard
-
Tetrabutylammonium (B224687) salt (as ion-pairing agent)[14]
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid for pH adjustment
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
2. Preparation of Mobile Phase:
-
Mobile Phase A: Prepare an aqueous solution of the ion-pairing agent (e.g., 5 mM tetrabutylammonium phosphate) and adjust the pH to approximately 7.0-7.5 with phosphoric acid.[15]
-
Mobile Phase B: HPLC-grade acetonitrile.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 274 nm (for the cytidine ring).[3][4]
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 100% Mobile Phase A
-
5-25 min: Linear gradient to 25% Mobile Phase B
-
25-30 min: Hold at 25% Mobile Phase B
-
30-35 min: Return to 100% Mobile Phase A
-
35-45 min: Re-equilibration at 100% Mobile Phase A (Note: This is a representative gradient and may need to be optimized for your specific column and system.)
-
4. Sample Preparation:
-
Dilute the CMP-sialic acid sample and CMP standard in Mobile Phase A to a suitable concentration for UV detection.
5. Analysis:
-
Inject the standards to determine their retention times. CMP will typically elute earlier than CMP-sialic acid.
-
Inject the sample and integrate the peak areas for CMP and CMP-sialic acid.
-
Calculate the percentage purity of CMP-sialic acid and the percentage of CMP contamination based on the peak areas relative to the total area of all related peaks.
Experimental Protocol 2: Enzymatic Removal of Contaminating CMP
This protocol is adapted from methods described for cleaning up CMP-sialic acid stocks for transport assays.[11]
1. Materials and Reagents:
-
CMP-sialic acid stock solution
-
Antarctic Phosphatase (AnP)
-
ZnCl₂ and MgCl₂ solutions
-
3 kDa Molecular Weight Cutoff (MWCO) centrifugal filter unit
2. Procedure:
-
To your aqueous stock solution of CMP-sialic acid, add Antarctic Phosphatase.
-
Add ZnCl₂ to a final concentration of 0.2 mM and MgCl₂ to a final concentration of 2 mM.[11]
-
Incubate the mixture for 8 hours at room temperature.[11] This allows the phosphatase to convert CMP to cytidine.
-
After incubation, remove the Antarctic Phosphatase (a ~70 kDa enzyme) by filtering the mixture through a 3 kDa MWCO centrifugal filter. The much smaller CMP-sialic acid will pass through into the filtrate.[11]
-
The resulting filtrate is your purified CMP-sialic acid solution, which should be substantially free of CMP.
-
(Optional) Confirm the removal of CMP by running the treated and untreated samples on HPLC as described in Experimental Protocol 1.
-
Aliquot the purified solution into single-use tubes and store immediately at -80°C. Aliquots can be stored for several months.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Inhibition of CMP-sialic acid transport by endogenous 5-methyl CMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CMP-唾液酸,二钠盐 CMP-sialic acid is the activated form of sialic acid that is required for the biosynthesis of sialic acid-containing complex carbohydrates. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Sialyltransferase Inhibitors for the Treatment of Cancer Metastasis: Current Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CMP-Sialic Acid disodium salt ≥95% (HPLC), liquid, activated form of sialic acid, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. In vitro Measurement of CMP-Sialic Acid Transporter Activity in Reconstituted Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cmm.ucsd.edu [cmm.ucsd.edu]
- 15. tcichemicals.com [tcichemicals.com]
addressing solubility issues of CMP-sialic acid in aqueous buffers
Welcome to the technical support center for Cytidine 5'-monophosphate (CMP)-sialic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of CMP-sialic acid in aqueous buffers during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of CMP-sialic acid?
A1: CMP-sialic acid is commercially available, typically as a sodium or disodium (B8443419) salt, which enhances its solubility in aqueous solutions. Its solubility can vary depending on the salt form and the solvent. In water, it can reach up to 100 mg/mL, though sonication may be required to achieve this concentration.[1] In phosphate-buffered saline (PBS) at pH 7.2, the solubility is approximately 10 mg/mL.[2]
Q2: What is the recommended way to prepare a stock solution of CMP-sialic acid?
A2: To prepare a stock solution, it is recommended to reconstitute the lyophilized powder in high-purity water or an appropriate aqueous buffer. For long-term storage, it is advisable to prepare concentrated stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.[3]
Q3: How stable is CMP-sialic acid in aqueous solutions?
A3: CMP-sialic acid is known to be unstable in aqueous solutions, particularly under acidic conditions.[3] It is recommended to avoid acidic buffers. Aqueous stock solutions are reported to be stable for up to 3 months when stored at -20°C.[3] However, for use in experiments, it is best to prepare fresh solutions or use them shortly after thawing. It is not recommended to store aqueous solutions for more than one day at room temperature.[2] The hydrolysis of CMP-sialic acid is also temperature-dependent, with a faster rate at higher temperatures.
Q4: Which buffers are compatible with CMP-sialic acid for enzymatic assays?
A4: Several buffers are commonly used for enzymatic assays involving CMP-sialic acid, such as sialyltransferase assays. These include Tris-HCl, sodium cacodylate, and MES buffers.[3][4][5] The optimal pH for these assays is typically in the neutral to slightly alkaline range (pH 6.5 - 8.8).[4][6] It is crucial to consider the specific requirements of the enzyme being used.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when dissolving and using CMP-sialic acid in aqueous buffers.
| Problem | Possible Cause | Troubleshooting Steps |
| Difficulty Dissolving Lyophilized Powder | 1. Insufficient mixing. 2. Low temperature of the solvent. 3. Reaching solubility limit. | 1. Gently vortex or sonicate the solution to aid dissolution.[1] 2. Ensure the buffer is at room temperature before reconstitution. 3. Try dissolving in a smaller volume of pure water first to create a concentrated stock, then dilute with the desired buffer. |
| Precipitation Upon Addition to Buffer | 1. Buffer pH is too acidic. 2. Incompatible buffer components. 3. High concentration of divalent cations. | 1. Verify the pH of your buffer. CMP-sialic acid is unstable and may be less soluble in acidic conditions.[3] Adjust the pH to the neutral or slightly alkaline range if possible. 2. If your buffer contains components that might react with CMP-sialic acid, consider switching to a more standard buffer like Tris-HCl or PBS. 3. While some divalent cations like Mg²⁺ are often required for enzyme activity, high concentrations might affect solubility. Try titrating the cation concentration. |
| Precipitation During Experiment (e.g., in an enzyme assay) | 1. Change in pH during the reaction. 2. Interaction with other reaction components. 3. Temperature fluctuations. | 1. Ensure your reaction buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment. 2. Review all components in your assay for potential incompatibilities. Consider preparing the reaction mixture by adding CMP-sialic acid last. 3. Maintain a constant and appropriate temperature for your experiment. Avoid unnecessary temperature changes. |
| Low Yield in Enzymatic Reactions | 1. Degradation of CMP-sialic acid. 2. Incorrect buffer pH for the enzyme. | 1. Use freshly prepared or properly stored aliquots of CMP-sialic acid. Avoid repeated freeze-thaw cycles. 2. Optimize the reaction pH to ensure it is within the optimal range for your specific enzyme's activity. |
Data Summary
Solubility of CMP-Sialic Acid in Common Aqueous Buffers
| Solvent/Buffer | pH | Reported Solubility | Notes |
| Water | Neutral | Up to 100 mg/mL[1] | Sonication may be required. |
| Phosphate-Buffered Saline (PBS) | 7.2 | ~10 mg/mL[2] | A commonly used physiological buffer. |
| Tris-HCl | 8.0 - 8.8 | Sufficient for enzymatic assays (mM concentrations) | Often used in sialyltransferase and CMP-sialic acid synthetase assays, frequently with MgCl₂.[5][6] |
| Sodium Cacodylate | 6.5 | Sufficient for enzymatic assays (mM concentrations) | Used in some sialyltransferase assays.[4] |
| MES | 6.5 | Sufficient for enzymatic assays (mM concentrations) | Recommended for some commercial sialyltransferase kits.[3] |
Note: Direct comparative studies on the maximum solubility of CMP-sialic acid across a wide range of biological buffers are limited in the reviewed literature. The concentrations used in enzymatic assays are typically in the low millimolar range, which is generally achievable in the buffers listed.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of CMP-Sialic Acid (Sodium Salt)
Materials:
-
Lyophilized CMP-sialic acid (sodium salt)
-
Nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortexer or sonicator
Procedure:
-
Allow the vial of lyophilized CMP-sialic acid to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the desired volume of nuclease-free water to the vial to achieve a high-concentration stock solution (e.g., 25-50 mM).
-
Gently vortex the vial to dissolve the powder. If dissolution is slow, a brief sonication (1-2 minutes) can be applied.
-
Once fully dissolved, immediately place the solution on ice.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Visualizations
Experimental Workflow: In Vitro Sialyltransferase Activity Assay
Caption: Workflow for a typical in vitro sialyltransferase activity assay.
Logical Relationship: Troubleshooting Solubility Issues
Caption: A logical flowchart for troubleshooting CMP-sialic acid solubility problems.
References
- 1. Sialyltransferase Activity Kit Assay Principle: R&D Systems [rndsystems.com]
- 2. abcam.co.jp [abcam.co.jp]
- 3. agilent.com [agilent.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Characterisation of Drosophila CMP-sialic acid synthetase activity reveals unusual enzymatic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
impact of CMP-sialic acid purity on enzymatic synthesis outcome
Welcome to the technical support center for enzymatic synthesis involving CMP-sialic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended purity of CMP-sialic acid for enzymatic sialylation?
A1: For optimal results, CMP-sialic acid with a purity of ≥95% as determined by HPLC is recommended. While lower purities (e.g., ≥85%) are commercially available and can be used, they may lead to reduced reaction efficiency and lower product yields due to the presence of inhibitors.[1][2][3][4]
Q2: What are the common impurities in CMP-sialic acid preparations and how do they affect the reaction?
A2: The most common and impactful impurity is Cytidine Monophosphate (CMP), a product of the hydrolytic degradation of CMP-sialic acid.[5] CMP is a known competitive inhibitor of sialyltransferases, the enzymes that catalyze the sialylation reaction.[6][7] Its presence can significantly reduce the reaction rate by competing with the CMP-sialic acid donor substrate for the enzyme's active site. Other potential impurities include free sialic acid and residual salts from synthesis and purification, which can alter the optimal reaction conditions.
Q3: My CMP-sialic acid is of high purity, but my reaction yield is still low. What are other potential causes?
A3: Low yields can result from several factors beyond substrate purity. These include suboptimal reaction conditions (pH, temperature), enzyme instability or inactivity, issues with the acceptor substrate (purity, concentration), or the degradation of CMP-sialic acid during the experiment.[8] It is also crucial to ensure all reagents are properly thawed and mixed.[9]
Q4: How should I properly store and handle CMP-sialic acid to maintain its purity?
A4: CMP-sialic acid is notoriously unstable in aqueous solutions.[5] For long-term storage, it should be kept as a lyophilized powder at -20°C or below. For use, prepare fresh solutions and keep them on ice. Avoid repeated freeze-thaw cycles. If a stock solution is necessary, it should be aliquoted and stored at -70°C or below for a limited time.[4]
Q5: Can I monitor the reaction and the purity of my CMP-sialic acid in real-time?
A5: Yes, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for monitoring the synthesis and degradation of CMP-sialic acid in real-time.[5][10] It allows for the direct quantification of all phosphorus-containing species, including the starting material (CTP), the product (CMP-sialic acid), and the inhibitory byproduct (CMP).[5] HPLC is the standard method for final purity analysis.
Troubleshooting Guide
This guide addresses specific issues encountered during enzymatic sialylation, with a focus on the impact of CMP-sialic acid purity.
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Low Purity of CMP-Sialic Acid | Verify the purity of your CMP-sialic acid lot using HPLC (see Protocol 1). If purity is below 90%, consider acquiring a higher purity grade. The primary contaminant, CMP, is a potent inhibitor. |
| Degradation of CMP-Sialic Acid | Prepare fresh CMP-sialic acid solution for each experiment. Ensure the reaction buffer pH is within the optimal range for both enzyme stability and substrate stability (typically pH 6.5-9.0).[5] Monitor degradation using ³¹P NMR if possible (see Protocol 2). |
| Inactive Enzyme | Confirm the activity of your sialyltransferase using a positive control acceptor substrate. Ensure the enzyme has been stored correctly according to the manufacturer's specifications. |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, pH, and incubation time. The optimal pH for many sialyltransferases is between 6.0 and 8.5.[8] |
| Presence of Inhibitors | Besides CMP, other substances like EDTA (>0.5 mM), SDS (>0.2%), or sodium azide (B81097) (>0.2%) can inhibit the reaction.[9] Ensure your acceptor substrate preparation is free from such contaminants. |
Problem 2: Reaction Starts but Plateaus Quickly
| Possible Cause | Suggested Solution |
| Rapid Depletion/Degradation of Donor Substrate | The combination of enzymatic consumption and hydrolysis can rapidly deplete CMP-sialic acid. This leads to an accumulation of the inhibitor CMP.[11] |
| Product Inhibition | CMP, the by-product of the sialyltransferase reaction, is a known inhibitor.[5][7] Its accumulation slows down the reaction rate. |
| Enzyme Instability | The sialyltransferase may not be stable under the reaction conditions for extended periods. |
Solutions for Problem 2:
-
Fed-batch approach: Periodically add fresh, high-purity CMP-sialic acid to the reaction mixture to replenish the donor substrate and overcome the increasing concentration of the inhibitor CMP.[11]
-
Enzyme-coupled regeneration system: Implement a system to regenerate CMP-sialic acid in situ, which removes the inhibitory CMP by-product.
-
Optimize enzyme concentration: Use the minimal amount of enzyme required to achieve a reasonable reaction rate to prolong the reaction lifetime.
Impact of Impurities on Reaction Outcome
The presence of CMP, the primary degradation product of CMP-sialic acid, directly inhibits sialyltransferase activity. The table below summarizes the typical purity of commercial reagents and the inhibitory constants (Kᵢ) of CMP, illustrating its potential impact.
| Parameter | Value / Observation | Significance for Enzymatic Synthesis |
| Commercial Purity (High Grade) | ≥95% to ≥98%[4][12] | Minimizes the initial concentration of inhibitors, leading to higher initial reaction rates and better overall yield. |
| Commercial Purity (Standard Grade) | ≥85% to ≥90%[1][2][3] | May contain significant amounts of CMP (up to 15%), which can inhibit the reaction from the start. May require higher enzyme or substrate concentrations to achieve desired yields. |
| Inhibitory Constant (Kᵢ) of CMP | ~1.0 µM - 10 µM for various sialyltransferases[6][7][13] | This low Kᵢ value indicates that even small amounts of CMP are effective at inhibiting the enzyme. As CMP is produced during the reaction, its concentration can quickly reach inhibitory levels. |
| Hydrolysis of CMP-Sialic Acid | Prone to hydrolysis in aqueous solutions, especially at non-neutral pH or elevated temperatures.[5][14] | Leads to a continuous increase in the concentration of the inhibitor (CMP) and a decrease in the active donor substrate over the course of the reaction, causing the reaction rate to slow and plateau. |
Experimental Protocols
Protocol 1: HPLC Analysis of CMP-Sialic Acid Purity
This protocol provides a general method for determining the purity of a CMP-sialic acid sample using reverse-phase ion-pairing HPLC with UV detection.
-
Materials:
-
CMP-sialic acid sample
-
CMP standard
-
Mobile Phase A: 50 mM Triisopropanolamine (TIP) solution, adjusted to pH 3.5 with phosphoric acid.[15]
-
Mobile Phase B: Acetonitrile
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV detector
-
-
Procedure:
-
Prepare a standard solution of CMP and a sample solution of your CMP-sialic acid in water or mobile phase A (e.g., 1 mg/mL).
-
Set up the HPLC system. The UV detector should be set to 215 nm[15] or 274 nm.
-
Equilibrate the C18 column with the starting mobile phase conditions (e.g., 100% Mobile Phase A) at a flow rate of 0.4-1.0 mL/min.[15]
-
Inject a blank (mobile phase A) to establish a baseline.
-
Inject the CMP standard to determine its retention time.
-
Inject the CMP-sialic acid sample.
-
Run a gradient elution to separate the components. An example gradient could be:
-
0-5 min: 100% A
-
5-25 min: Linear gradient to 20% B
-
25-30 min: Wash with 50% B
-
30-35 min: Return to 100% A and re-equilibrate.
-
-
Analyze the chromatogram. Identify the peaks corresponding to CMP-sialic acid and the CMP impurity based on the standard's retention time.
-
Calculate purity by dividing the peak area of CMP-sialic acid by the total area of all peaks and multiplying by 100.
-
Protocol 2: ³¹P NMR Monitoring of Sialylation Reaction
This method allows for the in-situ monitoring of the reaction, quantifying the consumption of CTP (if starting from precursors), formation of CMP-sialic acid, and accumulation of CMP.
-
Materials:
-
NMR spectrometer with a phosphorus probe
-
5 mm NMR tubes
-
Deuterium Oxide (D₂O)
-
Reaction components (Buffer, Sialic Acid, CTP, MgCl₂, CMP-sialic acid synthetase, Pyrophosphatase)
-
-
Procedure:
-
Prepare the reaction mixture in an NMR tube. A typical reaction could contain: 100 mM Tris-HCl buffer (pH 8.8), 20 mM MgCl₂, sialic acid, CTP, CMP-sialic acid synthetase, and inorganic pyrophosphatase in a final volume of ~650 µL, including 5-10% D₂O for locking.[5]
-
Acquire an initial ³¹P NMR spectrum (t=0) before starting the reaction or immediately after adding the enzyme.
-
Incubate the NMR tube at the desired reaction temperature (e.g., 37°C), removing it at set time points to acquire subsequent spectra.[5]
-
Process the spectra. The different phosphorus-containing species will have distinct chemical shifts (relative to a phosphoric acid standard): CTP (α, β, γ phosphates), CMP-sialic acid, and CMP.
-
Integrate the characteristic peaks for each species at each time point to determine their relative concentrations, allowing for kinetic analysis of both product formation and by-product accumulation.
-
Protocol 3: General Enzymatic Sialylation of a Glycoprotein (B1211001)
This protocol outlines a basic procedure for the enzymatic sialylation of an asialo-glycoprotein.
-
Materials:
-
Acceptor glycoprotein (e.g., asialofetuin)
-
High-purity CMP-sialic acid (≥95%)
-
Sialyltransferase (e.g., ST6Gal1 or ST3Gal4)
-
Reaction Buffer (e.g., 50 mM MES, pH 6.0-6.5, or 50 mM Tris-HCl, pH 7.5)[16]
-
0.5% Triton CF-54 or similar detergent (optional, can improve solubility and activity)[16]
-
1 mM MgCl₂ or MnCl₂ (divalent cations may be required)[16]
-
-
Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture. A typical 50 µL reaction might contain:
-
10-50 µg of acceptor glycoprotein
-
0.5-2 mM CMP-sialic acid (freshly prepared solution)
-
Sialyltransferase (amount as recommended by the manufacturer or optimized previously)
-
1X Reaction Buffer
-
Detergent and cations as required
-
-
Mix gently by pipetting. Avoid vortexing, which can denature the enzyme.
-
Incubate at the optimal temperature for the enzyme (typically 37°C) for 1 to 24 hours.[16] The optimal time should be determined empirically.
-
Stop the reaction by boiling the sample for 5 minutes or by adding EDTA to chelate the divalent cations.
-
Analyze the product. Successful sialylation can be confirmed by a shift in molecular weight on an SDS-PAGE gel, mass spectrometry, or HPLC analysis of released glycans.
-
Visualizations
Caption: Standard workflow for enzymatic sialylation experiments.
Caption: Impact of CMP impurity on the sialylation reaction.
Caption: Troubleshooting decision tree for low sialylation yield.
References
- 1. caymanchem.com [caymanchem.com]
- 2. CMP-Sialic acid | Chemily Glycoscience [chemilyglycoscience.com]
- 3. scbt.com [scbt.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. academic.oup.com [academic.oup.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Sialyltransferase Inhibitors for the Treatment of Cancer Metastasis: Current Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Probing a CMP-Kdn synthetase by 1H, 31P, and STD NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Sialyltransferase Mutant with Decreased Donor Hydrolysis and Reduced Sialidase Activities for Directly Sialylating Lewisx - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CMP-Sialic acid sodium salt | TargetMol [targetmol.com]
- 13. Inhibition of CMP-sialic acid transport by endogenous 5-methyl CMP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.bond.edu.au [pure.bond.edu.au]
- 16. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Glycoprotein Labeling with Modified CMP-Sialic Acid
Welcome to the technical support center for glycoprotein (B1211001) labeling using modified CMP-sialic acid analogs. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental workflows. Here you will find troubleshooting guidance and frequently asked questions to ensure successful labeling outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during glycoprotein labeling experiments. Each problem is followed by potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling Efficiency | 1. Degradation of CMP-sialic acid analog: These reagents are notoriously unstable and can hydrolyze over time.[1] 2. Suboptimal sialyltransferase (ST) activity: Enzyme activity can be affected by pH, temperature, or the presence of inhibitors. 3. Insufficient acceptor sites on the glycoprotein: The target glycoprotein may have low levels of terminal galactose residues required for sialylation. 4. Steric hindrance from the modification on sialic acid: Large modifications on the sialic acid analog can hinder recognition by the sialyltransferase.[2][3] | 1. Prepare CMP-sialic acid analogs fresh before each experiment or aliquot and store at -20°C for short-term use. Avoid repeated freeze-thaw cycles.[4] Consider in situ synthesis and immediate use to bypass purification and storage issues.[1] 2. Optimize reaction conditions, including pH (typically 6.5-7.5), temperature (37°C), and incubation time (1-4 hours).[4][5][6] Ensure the absence of CMP, which can inhibit sialyltransferases.[1] 3. Pre-treat the glycoprotein with neuraminidase to remove existing sialic acids and expose more terminal galactose residues for labeling.[6][7] 4. If using a bulky tag, consider a two-step labeling approach using a smaller bioorthogonal handle (e.g., azide (B81097) or alkyne) first, followed by reaction with the desired tag.[1][8] |
| Non-Specific Labeling or High Background | 1. Contamination of reagents: Impurities in the CMP-sialic acid analog or enzyme preparation can lead to non-specific interactions. 2. Non-enzymatic labeling: Some reactive modified sugars can non-enzymatically label proteins, especially at higher concentrations or prolonged incubation times.[9] 3. Ineffective purification: Inadequate removal of excess labeling reagents after the reaction can result in high background. | 1. Use high-purity, quality-controlled reagents. 2. Perform a negative control reaction without the sialyltransferase to assess the level of non-enzymatic labeling.[5][6] Optimize the concentration of the CMP-sialic acid analog and incubation time. 3. Employ appropriate purification methods such as dialysis, size-exclusion chromatography, or affinity purification to remove unreacted labeling reagents.[10] |
| CMP-Sialic Acid Analog Instability | 1. Hydrolytic decomposition: CMP-sialic acids are prone to hydrolysis, especially under acidic conditions or during long-term storage.[1] 2. Multiple freeze-thaw cycles: Repeated freezing and thawing can degrade the compound.[4] | 1. Store reconstituted CMP-sialic acid at -20°C in small aliquots. Prepare fresh solutions for critical experiments. A study showed that at pH 8, maximal conversion to CMP-sialic acid can be achieved in under an hour with minimal degradation.[1] 2. Aliquot the reconstituted compound into single-use volumes to avoid repeated freeze-thaw cycles.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal enzyme-to-substrate ratio for efficient glycoprotein labeling?
A1: The optimal ratio can vary depending on the specific sialyltransferase, glycoprotein, and modified CMP-sialic acid used. A good starting point is a molar excess of the CMP-sialic acid analog to the glycoprotein acceptor sites. For a typical reaction, 0.5 µg of sialyltransferase can be used to label 1-10 µg of glycoprotein with 0.1-1 nmol of the CMP-sialic acid analog.[5] It is recommended to perform a titration experiment to determine the optimal concentrations for your specific components.
Q2: How can I confirm that the labeling is specific to sialic acid incorporation?
A2: To confirm specificity, you can perform a control reaction where the glycoprotein is pre-treated with a broad-spectrum sialidase to remove all sialic acids. A significant reduction in labeling after sialidase treatment indicates that the labeling is specific to the newly incorporated modified sialic acids.[1] Additionally, a negative control reaction without the sialyltransferase should show no or minimal labeling.[5][6]
Q3: Can I label glycoproteins on the surface of living cells?
A3: Yes, exo-enzymatic labeling of live cell surface glycoproteins is a common application.[2][11] It is crucial to use membrane-impermeable reagents and perform the labeling at low temperatures (e.g., 4°C) to prevent internalization of the labeling machinery.[12][13] The viability of the cells should be monitored throughout the experiment.
Q4: What are the advantages of a two-step labeling approach using bioorthogonal chemistry?
A4: A two-step approach, which involves first incorporating a small, bioorthogonally reactive group (like an azide or alkyne) onto the glycoprotein, offers several advantages.[8] It minimizes potential steric hindrance during the enzymatic reaction, allowing for more efficient incorporation of the modified sialic acid.[3] The subsequent "click" reaction with a fluorescent probe, biotin, or other tag is highly specific and efficient, and can be performed under mild, biocompatible conditions.[1][8]
Q5: How do I remove excess, unreacted CMP-sialic acid and other reagents after the labeling reaction?
A5: Several methods can be used to purify the labeled glycoprotein. For in vitro reactions, size-exclusion chromatography, dialysis, or affinity chromatography (if the glycoprotein has a tag) are effective.[10] For labeled cells, washing the cells multiple times with a suitable buffer is typically sufficient to remove extracellular unreacted reagents.
Quantitative Data Summary
The following tables summarize key quantitative data related to glycoprotein labeling with modified CMP-sialic acid to aid in experimental design and optimization.
Table 1: Chemo-enzymatic Synthesis and Stability of CMP-Sialic Acid Analogs
| Sialic Acid Analog | Time to Max Conversion (TC) | Conversion Rate after 1h | Degradation Rate after 1h |
| Neu5Ac | ~40 min | >95% | ~5% |
| Neu5Gc | ~40 min | >95% | ~5% |
| SiaNAl (alkyne) | ~60 min | >95% | ~7% |
| SiaNAz (azide) | ~60 min | >95% | ~7% |
| Data adapted from a study optimizing the synthesis of various CMP-Sialic acids.[1] |
Table 2: Typical Reaction Conditions for In Vitro Glycoprotein Labeling
| Component | Recommended Amount/Concentration | Reference |
| Sample Glycoprotein | 0.1 - 10 µg | [5] |
| CMP-Sialic Acid Analog | 0.1 - 1 nmol | [5] |
| Sialyltransferase (e.g., ST3GAL1, ST6GAL1) | 0.5 µg | [5][6] |
| Neuraminidase (optional pre-treatment) | 0.1 µg | [5][6] |
| Final Reaction Volume | 25 - 30 µL | [5] |
| Incubation Temperature | 37 °C | [5][6] |
| Incubation Time | 30 - 60 minutes | [5] |
Experimental Protocols
Protocol 1: In Vitro Labeling of a Purified Glycoprotein with a Fluorescent CMP-Sialic Acid Analog
This protocol provides a general procedure for labeling a purified glycoprotein with a commercially available fluorescent CMP-sialic acid analog (e.g., CMP-Cy5-Sialic Acid).
Materials:
-
Purified glycoprotein (e.g., Fetuin)
-
Fluorescent CMP-Sialic Acid (e.g., CMP-Cy5-Sialic Acid)
-
Sialyltransferase (e.g., ST6GAL1 for N-glycans, ST3GAL1 for O-glycans)
-
Neuraminidase (optional)
-
Assay Buffer (e.g., 25 mM Tris, 150 mM NaCl, pH 7.5)
-
Protein Sample Loading Dye
-
SDS-PAGE gel
-
Fluorescent gel imager
Procedure:
-
(Optional) Desialylation: To increase labeling sites, pre-treat the glycoprotein with neuraminidase. In a reaction volume of 20 µL, combine 1-5 µg of the glycoprotein with 0.1 µg of neuraminidase in Assay Buffer. Incubate at 37°C for 30 minutes.
-
Prepare the Labeling Reaction Mixture: In a final volume of 30 µL, combine the following in a microcentrifuge tube:
-
1-5 µg of glycoprotein (desialylated or native)
-
0.2 nmol of fluorescent CMP-Sialic Acid
-
0.5 µg of sialyltransferase
-
Assay Buffer to 30 µL
-
-
Prepare a Negative Control: Set up a parallel reaction omitting the sialyltransferase to control for non-enzymatic labeling.
-
Incubation: Incubate both the reaction and control tubes at 37°C for 60 minutes.[5]
-
Stop the Reaction: Add an appropriate volume of protein sample loading dye to each reaction and heat at 95°C for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE.
-
Imaging: Image the gel using a fluorescent imager with the appropriate excitation and emission wavelengths for the fluorophore (e.g., far-red channel for Cy5).[5] A total protein stain (e.g., Coomassie blue) can be used subsequently to visualize all protein bands.[5]
Protocol 2: Two-Step Labeling of Cell Surface Glycoproteins using a Bioorthogonal CMP-Sialic Acid Analog
This protocol describes the labeling of live cells with an azide-modified CMP-sialic acid, followed by a click chemistry reaction to attach a fluorescent probe.
Materials:
-
Suspension or adherent cells
-
CMP-SiaNAz (CMP-N-azidoacetylneuraminic acid)
-
Sialyltransferase (e.g., ST6GAL1)
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Fluorescently-labeled alkyne probe (e.g., DBCO-PEG4-5/6-carboxyrhodamine)
-
Flow cytometer or fluorescence microscope
Procedure: Step 1: Enzymatic Incorporation of Azide-Modified Sialic Acid
-
Wash the cells (e.g., 1 x 106 cells) twice with cold PBS.
-
Resuspend the cells in 100 µL of serum-free medium containing 50 µM CMP-SiaNAz and 10-20 mU of a suitable sialyltransferase.
-
Incubate the cells at 37°C for 1-2 hours.
-
Wash the cells three times with cold PBS to remove unreacted reagents.
Step 2: Click Chemistry Reaction
-
Resuspend the azide-labeled cells in 100 µL of PBS.
-
Add the fluorescently-labeled alkyne probe to a final concentration of 25-50 µM.
-
Incubate the cells for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with cold PBS to remove the excess probe.
-
Analysis: Resuspend the cells in PBS for analysis by flow cytometry or fluorescence microscopy.
Visualizations
Caption: Workflow for in vitro glycoprotein labeling.
Caption: Two-step bioorthogonal labeling workflow.
Caption: Troubleshooting logic for low labeling.
References
- 1. academic.oup.com [academic.oup.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. rndsystems.com [rndsystems.com]
- 7. 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 9. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Strategies to Minimize Hydrolysis of CMP-Sialic Acid in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the hydrolysis of Cytidine (B196190) Monophosphate (CMP)-Sialic Acid in your experiments. Proper handling and storage of this critical reagent are essential for reproducible and accurate results in enzymatic assays and other applications.
Frequently Asked Questions (FAQs)
Q1: What is CMP-Sialic Acid hydrolysis and why is it a concern?
A1: CMP-Sialic Acid is a high-energy activated sugar donor used by sialyltransferases to attach sialic acid to glycoconjugates. However, it is susceptible to hydrolysis, a chemical reaction where the molecule breaks down into CMP and free sialic acid in the presence of water. This degradation is a significant concern because:
-
Reduced activity: The hydrolysis depletes the active substrate, leading to lower yields or complete failure of enzymatic reactions.
-
Enzyme inhibition: The byproduct, CMP, can act as a competitive inhibitor for sialyltransferases, further reducing the efficiency of the reaction.
-
Inaccurate quantification: The presence of degradation products can interfere with analytical methods, leading to incorrect measurements of reaction kinetics or product formation.
Q2: What are the main factors that influence the rate of CMP-Sialic Acid hydrolysis?
A2: The stability of CMP-Sialic Acid in solution is primarily affected by three main factors:
-
pH: Hydrolysis is significantly accelerated under acidic conditions. The molecule is most stable in a neutral to slightly alkaline pH range.
-
Temperature: Higher temperatures increase the rate of hydrolysis. Therefore, it is crucial to keep solutions of CMP-Sialic Acid cool.
-
Buffer composition: The choice of buffer can also impact stability, although pH and temperature are the more critical factors.
Troubleshooting Guides
Issue 1: Low or no product yield in my sialyltransferase reaction.
Possible Cause: Degradation of CMP-Sialic Acid before or during the enzymatic reaction is a common cause of poor product yield.
Troubleshooting Steps:
-
Verify the integrity of your CMP-Sialic Acid stock:
-
Analytical Check: Analyze your stock solution using High-Performance Liquid Chromatography (HPLC) to quantify the amounts of intact CMP-Sialic Acid, and its degradation products, CMP and free sialic acid.
-
Fresh Preparation: If significant degradation is observed, prepare a fresh stock solution from lyophilized powder.
-
-
Optimize Reaction Conditions:
-
pH Control: Ensure the pH of your reaction buffer is within the optimal range for both enzyme activity and CMP-Sialic Acid stability (typically pH 7.0-8.5 for many sialyltransferases).[1] Avoid acidic buffers.
-
Temperature Management: Perform reactions at the lowest temperature compatible with your enzyme's activity. If possible, run reactions on ice or in a cold block.
-
Minimize Incubation Time: Reduce the reaction time to the minimum necessary to obtain sufficient product, as determined by a time-course experiment.
-
-
Component Check:
-
Enzyme Activity: Confirm that your sialyltransferase is active using a positive control.
-
Acceptor Substrate: Ensure the acceptor substrate is of high quality and at the correct concentration.
-
Issue 2: Inconsistent results between experiments.
Possible Cause: Variability in the extent of CMP-Sialic Acid hydrolysis can lead to inconsistent results.
Troubleshooting Steps:
-
Standardize Solution Preparation:
-
Fresh is Best: Prepare fresh CMP-Sialic Acid solutions for each experiment. If you must use a stored solution, ensure it has been stored correctly (see Q3 in FAQs) and re-analyze its purity before use.
-
Consistent Buffers: Use the same buffer composition and pH for all experiments.
-
-
Control for Environmental Factors:
-
Temperature Consistency: Use a calibrated incubator or water bath to maintain a constant temperature during the reaction.
-
Time Management: Be precise with incubation times.
-
-
Monitor Hydrolysis:
-
Include a "no-enzyme" control in your experimental setup. This will allow you to quantify the amount of non-enzymatic hydrolysis of CMP-Sialic Acid under your reaction conditions.
-
Data on CMP-Sialic Acid Stability
The following tables summarize the impact of pH and temperature on the stability of sialic acid, a key component of CMP-Sialic Acid. While this data is for free N-acetylneuraminic acid (Neu5Ac), it provides a useful proxy for the stability of the sialic acid moiety within the CMP-sialic acid molecule, which is known to be labile under acidic conditions.
Table 1: Effect of pH and Temperature on N-acetylneuraminic Acid (Neu5Ac) Degradation
| pH | Temperature (°C) | Remaining Neu5Ac after 6 hours (%) |
| 1.0 | 60 | 91.5 |
| 1.0 | 90 | 48.0 |
| 2.0 | 60 | 94.5 |
| 2.0 | 90 | 59.6 |
| 11.0 | 60 | 88.1 |
| 11.0 | 90 | 36.0 |
| 12.0 | 60 | 45.1 |
| 12.0 | 90 | 1.5 |
Data adapted from a study on the degradation kinetics of N-acetylneuraminic acid.[2]
Table 2: General Recommendations for Buffer Selection
| Buffer | Typical pH Range | Considerations for CMP-Sialic Acid Stability |
| HEPES | 6.8 - 8.2 | Generally a good choice due to its stable buffering capacity in the physiological pH range.[3] |
| Tris-HCl | 7.2 - 9.0 | Widely used for enzymatic reactions.[4] Its pH is sensitive to temperature changes, which should be considered. |
| Phosphate (B84403) | 5.8 - 8.0 | Can be used, but be aware of potential interactions with divalent cations that may be required for enzyme activity. |
Experimental Protocols
Protocol 1: HPLC Analysis of CMP-Sialic Acid and its Hydrolysis Products
This protocol provides a general method for the quantification of CMP-Sialic Acid, CMP, and sialic acid.
1. Sample Preparation: a. Stop enzymatic reactions by adding an equal volume of ice-cold ethanol (B145695) or by heat inactivation (if compatible with your downstream analysis). b. Centrifuge the sample to pellet any precipitated protein. c. Filter the supernatant through a 0.22 µm filter before injection.
2. HPLC System and Column: a. Use a reverse-phase C18 column. b. An ion-pairing reagent, such as triisopropanolamine, can be included in the mobile phase to improve the retention and separation of the charged analytes.[5]
3. Mobile Phase and Gradient: a. A typical mobile phase consists of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). b. An isocratic or gradient elution can be used to separate CMP-Sialic Acid, CMP, and sialic acid.
4. Detection: a. Monitor the absorbance at 271 nm for the detection of the cytidine ring in CMP-Sialic Acid and CMP. b. Sialic acid itself does not have a strong UV chromophore and may require derivatization (e.g., with DMB) for sensitive detection by fluorescence.[5][6]
5. Quantification: a. Prepare standard curves for CMP-Sialic Acid, CMP, and sialic acid of known concentrations. b. Calculate the concentration of each component in your samples by comparing their peak areas to the standard curves.
Visualizing the Hydrolysis Pathway
The following diagram illustrates the hydrolysis of CMP-Sialic Acid into its constituent components, CMP and Sialic Acid.
Caption: Hydrolysis of CMP-Sialic Acid.
This diagram shows the breakdown of CMP-Sialic Acid in the presence of water into CMP and Sialic Acid.
Experimental Workflow to Minimize Hydrolysis
The following workflow outlines the key steps to consider when working with CMP-Sialic Acid to minimize its degradation.
Caption: Workflow to minimize CMP-Sialic Acid hydrolysis.
This workflow highlights the critical steps from preparation to analysis for preserving the integrity of CMP-Sialic Acid in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 4. welltchemicals.com [welltchemicals.com]
- 5. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ludger.com [ludger.com]
improving the efficiency of chemoenzymatic sialylation protocols
Welcome to the Technical Support Center for chemoenzymatic sialylation protocols. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical components of a chemoenzymatic sialylation reaction?
A typical chemoenzymatic sialylation reaction includes a glycosyl acceptor (e.g., a glycoprotein (B1211001) or glycolipid with terminal galactose or N-acetylgalactosamine residues), a sialic acid donor (usually CMP-sialic acid), a sialyltransferase enzyme, and a suitable buffer system.
Q2: Which type of sialyltransferase should I use for my experiment?
Sialyltransferases are specific for the acceptor substrate and the linkage they form (e.g., α2,3-, α2,6-, or α2,8-).[1][2] There are four main families of sialyltransferases: ST3Gal, ST6Gal, ST6GalNAc, and ST8Sia, each with varying specificities.[3][4] The choice of enzyme depends on the desired linkage and the nature of your acceptor molecule.
Q3: My recombinant sialyltransferase, expressed in E. coli, shows low or no activity. What are the possible reasons?
Low activity of recombinant sialyltransferases, especially those of mammalian origin expressed in bacteria, can be due to several factors:
-
Improper protein folding: Mammalian sialyltransferases often require post-translational modifications like disulfide bonds and glycosylation for proper folding and activity, which may not occur correctly in bacterial expression systems.[5] This can lead to the formation of inactive, insoluble inclusion bodies.[5]
-
Suboptimal reaction conditions: The pH, temperature, and presence of co-factors are crucial for enzyme activity.[5]
-
Enzyme instability: Recombinant proteins can be prone to degradation by host cell proteases.[5]
Q4: Can sialyltransferases have other enzymatic activities?
Yes, some sialyltransferases, particularly from bacterial sources like Pasteurella multocida (e.g., PmST1), can exhibit undesirable side activities such as sialidase (cleavage of sialic acid) or CMP-sialic acid hydrolysis activity.[6][7] These side activities can significantly reduce the yield of the desired sialylated product.[6][7]
Q5: How can I monitor the progress of my sialylation reaction?
Several analytical methods can be used to monitor the reaction, including:
-
High-Performance Liquid Chromatography (HPLC): DMB (1,2-diamino-4,5-methylenedioxybenzene) derivatization followed by HPLC with fluorescence detection is a sensitive method for quantifying sialic acids.[8]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS and LC-ESI-MS can be used to analyze the sialylation of glycans and glycopeptides.[9][10][11]
-
Coupled-enzyme assays: These assays detect the release of CMP, a byproduct of the sialylation reaction, often through a colorimetric method using Malachite Green.[5]
Troubleshooting Guides
Problem 1: Low or No Sialylation Product
| Possible Cause | Troubleshooting Step |
| Inactive Sialyltransferase | Verify enzyme activity using a standard acceptor substrate (e.g., lactose (B1674315) for some sialyltransferases) and a reliable activity assay. If using a recombinant enzyme, confirm its proper folding and solubility.[5] Consider using a different expression system (e.g., eukaryotic cells like Pichia pastoris or CHO cells) for mammalian enzymes.[5] |
| Suboptimal Reaction Conditions | Optimize pH, temperature, and incubation time. Each sialyltransferase has a specific optimal pH range, which can vary significantly.[5] Refer to the enzyme's specification sheet or relevant literature for optimal conditions. |
| Degraded or Impure Substrates | Use high-purity CMP-sialic acid and acceptor substrates. CMP-sialic acid is notoriously unstable and can hydrolyze, so proper storage at -20°C is crucial.[5][12][13] Confirm the integrity of your acceptor substrate. |
| Enzyme Inhibition | The reaction product, CMP, can inhibit the sialyltransferase.[12] Consider using a one-pot multi-enzyme (OPME) system that includes a phosphatase to degrade CMP.[14][15] |
| Sialidase Side Activity | If using a sialyltransferase with known sialidase activity, monitor the reaction over time. Extended incubation can lead to the cleavage of the newly added sialic acid.[16] Consider using a mutant enzyme with reduced sialidase activity.[7] |
Problem 2: High Substrate Consumption but Low Product Yield
| Possible Cause | Troubleshooting Step |
| CMP-Sialic Acid Hydrolysis | Some sialyltransferases can hydrolyze the CMP-sialic acid donor, especially in the presence of a poor acceptor substrate.[7] This leads to consumption of the donor without formation of the desired product. Consider using a mutant enzyme with decreased donor hydrolysis activity.[7] |
| Formation of Byproducts | Unwanted side reactions can occur. For example, some enzymes might sialylate the buffer components (e.g., Tris buffer).[17] Analyze the reaction mixture for unexpected products. |
| Product Degradation | The sialic acid linkage is sensitive to pH.[17] Ensure the pH of your reaction and purification steps is controlled to prevent hydrolysis of the product. O-acetyl groups on sialic acids can also be lost or migrate during purification, especially at pH values above 6 or below 3.[18] |
Data Summary Tables
Table 1: General Reaction Conditions for In Vitro Sialyltransferase Reactions
| Parameter | Recommended Range | Notes |
| pH | 6.0 - 8.5 | Highly enzyme-dependent. Mammalian STs often prefer slightly acidic pH (e.g., 6.5), while some bacterial STs prefer neutral to alkaline pH (e.g., 7.0-8.5).[5] |
| Temperature | 27°C - 37°C | Optimal temperature can vary. For example, one study found the optimal temperature for CmaST8Sia IV to be around 27°C.[19] |
| CMP-Sialic Acid Concentration | 0.5 - 6 mM | Use high-purity CMP-sialic acid.[5] |
| Acceptor Substrate Concentration | Varies | Dependent on the Km of the enzyme for the specific acceptor. |
| Enzyme Concentration | Varies | Should be optimized for each specific reaction. |
| Incubation Time | 30 min - 24 h | Monitor reaction progress to determine the optimal time. Extended incubation can sometimes lead to product degradation.[16] |
Table 2: Substrate Specificity of Sialyltransferase Families
| Sialyltransferase Family | Linkage Formed | Typical Acceptor Substrate |
| ST3Gal | α2,3 | Galactose (Gal) |
| ST6Gal | α2,6 | Galactose (Gal) |
| ST6GalNAc | α2,6 | N-acetylgalactosamine (GalNAc) |
| ST8Sia | α2,8 | Sialic Acid (Sia) |
Experimental Protocols
Protocol 1: Standard Chemoenzymatic Sialylation Reaction
-
Reaction Setup:
-
Prepare a reaction mixture in a suitable buffer (e.g., 50 mM MES buffer, pH 6.0).[4]
-
Add the acceptor substrate to the desired final concentration.
-
Add CMP-sialic acid to a final concentration of 1-5 mM.
-
Add the sialyltransferase enzyme to a final concentration optimized for your system.
-
The total reaction volume can be adjusted as needed.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the specific sialyltransferase (e.g., 37°C) for a predetermined time (e.g., 1-4 hours).[20]
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of cold ethanol (B145695) or by heat inactivation (e.g., boiling for 5 minutes), depending on the downstream application.
-
-
Analysis:
Protocol 2: Sialyltransferase Activity Assay (Coupled-Enzyme, Malachite Green-Based)
This protocol is based on the detection of CMP, a universal product of the sialylation reaction.[5]
-
Prepare Reagents:
-
Reaction Buffer: 50 mM buffer (e.g., MES or Tris-HCl) at the optimal pH for your enzyme.
-
Substrates: Prepare stock solutions of your acceptor substrate and CMP-sialic acid.
-
Enzyme: Dilute your sialyltransferase to an appropriate concentration in reaction buffer.
-
Malachite Green Reagents: Prepare Reagent A and Reagent B as per commercially available kits or published protocols.
-
-
Set up the Reaction:
-
In a 96-well plate, add the reaction buffer, acceptor substrate, and CMP-sialic acid.
-
Include a negative control with no enzyme.
-
Initiate the reaction by adding the sialyltransferase enzyme.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for a specific time (e.g., 30 minutes).
-
-
Color Development:
-
Stop the reaction by adding Malachite Green Reagent A to each well.
-
Add deionized water.
-
Add Malachite Green Reagent B to develop the color.
-
-
Measure Absorbance:
-
Read the absorbance of the plate at 620 nm.
-
-
Calculate Activity:
-
Subtract the absorbance of the negative control from the sample wells.
-
Use a phosphate (B84403) standard curve to determine the amount of inorganic phosphate released, which is stoichiometric to the amount of CMP produced.
-
Calculate the enzyme activity, typically expressed in units such as nmol/min/mg.
-
Diagrams
Caption: Troubleshooting workflow for low recombinant sialyltransferase activity.
Caption: One-pot, multi-enzyme (OPME) chemoenzymatic sialylation workflow.
References
- 1. Sialyltransferase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Sialyltransferase Mutant with Decreased Donor Hydrolysis and Reduced Sialidase Activities for Directly Sialylating Lewisx - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analytical and Functional Aspects of Antibody Sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. academic.oup.com [academic.oup.com]
- 13. caymanchem.com [caymanchem.com]
- 14. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. The release and purification of sialic acids from glycoconjugates: methods to minimize the loss and migration of O-acetyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Sialyltransferase-Based Chemoenzymatic Histology for the Detection of N- and O-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Strategies for Sialic Acid Analysis – CD BioGlyco - CD BioGlyco [bioglyco.com]
buffer optimization for enhanced sialyltransferase activity with CMP-sialic acid
This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of buffer conditions for enhanced sialyltransferase activity with the donor substrate CMP-sialic acid.
Troubleshooting Guide
This section addresses common problems encountered during in vitro sialyltransferase reactions.
1. Why is my sialyltransferase showing low or no activity?
Low or nonexistent enzyme activity can stem from several factors related to the reaction environment and reagents.[1]
-
Suboptimal pH: Sialyltransferases are highly sensitive to pH. Mammalian enzymes often prefer slightly acidic conditions (e.g., pH 6.5), whereas many bacterial enzymes function optimally in neutral to alkaline buffers (pH 7.0–8.5).[1] A broad pH optimum from 4.5 to 8.0 has been observed for some enzymes, with maximal activity at a specific point, for instance, pH 6.5.[2]
-
Incorrect Temperature: While 37°C is a common incubation temperature for many sialyltransferases, the optimum can vary.[1] For example, a sialyltransferase from Photobacterium leiognathi shows maximal activity at 30°C.[3]
-
Divalent Cation Issues: Many sialyltransferases require divalent cations for full activity. The specific cation and its concentration are critical. For instance, one enzyme requires 15 mM Mn²⁺ for maximal activity, with Mg²⁺ and Ca²⁺ being less effective substitutes.[2] Another study noted stimulation by Mg²⁺ > Mn²⁺ > Ca²⁺.[4] However, some sialyltransferases are metal-independent.[5]
-
Substrate Quality and Concentration: The purity of both the CMP-sialic acid donor and the acceptor substrate is crucial.[1] Low-quality reagents or incorrect concentrations will directly reduce efficiency.[1] The apparent Km for CMP-sialic acid can be around 0.16-0.2 mM.[2][3]
-
Enzyme Degradation: Proteolytic degradation, especially at the N-terminus, can remove critical structural elements and reduce activity.[1]
-
High Ionic Strength: Buffers with high ionic strength can significantly inhibit enzyme activity.[4]
2. My reaction starts, but the yield plateaus quickly or decreases over time. What is happening?
This common issue is often related to substrate degradation or product inhibition.
-
CMP-Sialic Acid Instability: The donor substrate, CMP-sialic acid, is unstable, particularly under acidic conditions where it can quickly decompose to CMP and sialic acid.[3] Reactions are often best performed at neutral to alkaline pH (e.g., pH 8) where CMP-sialic acid is more stable.[3]
-
Product Inhibition by CMP: The reaction by-product, cytidine (B196190) monophosphate (CMP), can be inhibitory. Many bacterial sialyltransferases exhibit reverse sialidase activity, which is stimulated by the accumulation of CMP.[1] This side reaction removes sialic acid from the desired product.[1]
-
Solution: Add alkaline phosphatase (AP) to the reaction. AP dephosphorylates the inhibitory CMP into cytidine, preventing the reverse reaction and significantly increasing product yield.[1]
-
-
Donor Hydrolysis: Some sialyltransferases have an intrinsic hydrolytic activity, consuming the CMP-sialic acid donor without transferring it to the acceptor. This is especially problematic with poor acceptor substrates.[1]
-
Solution: Periodically add more CMP-sialic acid to the reaction mixture during incubation.[1]
-
3. How do I choose the right buffer for my experiment?
The choice of buffer depends on the specific sialyltransferase being used.
-
Determine pH Optimum: First, consult the literature for your specific enzyme or one from a similar source (mammalian vs. bacterial). If this information is unavailable, screen a range of pH values. Good starting buffers include MES for acidic conditions (pH 6.0-6.5), HEPES for neutral conditions (pH 7.0-7.5), and Tris-HCl for alkaline conditions (pH 8.0-8.5).[1]
-
Consider Detergents: If your acceptor substrate has poor solubility, a non-ionic detergent like Triton CF-54 (or a substitute like Triton CF-74) may be required to improve activity.[2][6][7] Note that ionic detergents can be inhibitory.[2]
Frequently Asked Questions (FAQs)
Q1: What are the typical starting concentrations for substrates?
-
CMP-Sialic Acid (Donor): A common starting range is 0.5 mM to 6 mM.[1] The apparent Km value is often low (e.g., 0.16-0.2 mM), but higher concentrations may be needed to drive the reaction, though substrate inhibition is a possibility.[1][2][3]
-
Acceptor Substrate: The optimal concentration is highly dependent on the specific acceptor and its Km value for the enzyme.[1] For N-acetyllactosamine and lactose, apparent Km values have been reported in the 13-20 mM range.[3]
Q2: What is the optimal pH and temperature for sialyltransferase reactions?
This is highly enzyme-dependent. Always check the manufacturer's data sheet or primary literature. A general starting point is a pH between 6.0 and 8.5 and a temperature of 37°C.[1] However, some bacterial enzymes have optima as low as 30°C and a pH of 8.0.[3] Mammalian enzymes often prefer a pH of around 6.5.[1][4][8]
Q3: How stable is CMP-sialic acid in solution?
CMP-sialic acid is unstable under acidic conditions.[3] It is also sensitive to degradation at elevated temperatures.[9] Stock solutions should be prepared, aliquoted, and stored at -20°C for up to 3 months. For reactions, it is best to use buffers with a neutral to alkaline pH to minimize decomposition.[3]
Q4: Do all sialyltransferases require divalent cations?
No. While many sialyltransferases are stimulated by or require divalent cations like Mn²⁺ or Mg²⁺, some are metal-independent.[2][4][5] If your enzyme's requirements are unknown, it is best to test activity with and without common divalent cations.
Data Summary Tables
Table 1: General Reaction Condition Ranges
| Parameter | Recommended Starting Range | Notes |
| pH | 6.0 - 8.5 | Highly enzyme-dependent. Mammalian STs often prefer pH ~6.5, while some bacterial STs prefer pH 7.0-8.5.[1] |
| Temperature | 30°C - 37°C | 37°C is common, but some enzymes have lower optima.[1][3] |
| CMP-Sialic Acid | 0.5 - 6 mM | High purity is essential. Higher concentrations may be needed but can cause substrate inhibition.[1][10] |
| Acceptor Substrate | Varies | Concentration depends on the acceptor's Km value.[1] |
| Divalent Cations | 1 - 15 mM (if required) | Mn²⁺ is commonly required, but Mg²⁺ and Ca²⁺ can also be effective.[2][4] Not all STs require cations.[5] |
Table 2: Example pH Optima for Different Sialyltransferases
| Sialyltransferase Source/Type | Optimal pH | Reference |
| Photobacterium leiognathi α2,6-ST | 8.0 | [3] |
| Hamster Fibroblast (GM3 Synthase) | 6.5 | [2] |
| Human Platelet ST | 6.5 | [4] |
| General Mammalian STs | ~6.5 | [1] |
| General Bacterial STs | 7.0 - 8.5 | [1] |
Experimental Protocols & Methodologies
Protocol: General Sialyltransferase Activity Assay (Colorimetric)
This protocol describes a coupled-enzyme assay to measure sialyltransferase activity by detecting the release of CMP. The CMP is converted to inorganic phosphate (B84403) (Pi), which is then detected using Malachite Green.[1][11]
Materials:
-
Recombinant Sialyltransferase
-
CMP-Sialic Acid (Donor Substrate)
-
Acceptor Substrate (e.g., Asialofetuin, N-acetyllactosamine)
-
Coupling Phosphatase (e.g., CD73 or Alkaline Phosphatase)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0 or 50 mM MES, pH 6.5)
-
Malachite Green Reagent A and Reagent B
-
Phosphate Standard (for standard curve)
-
96-well microplate
Procedure:
-
Prepare Phosphate Standard Curve: Create a serial dilution of the Phosphate Standard in Assay Buffer to generate a standard curve (e.g., 0 to 50 µM).[1][11]
-
Prepare Reaction Mixture: In each well of a 96-well plate, prepare a master mix containing the Assay Buffer, acceptor substrate, donor substrate (CMP-Sialic Acid), and the coupling phosphatase.[11]
-
Initiate Reaction: Start the reaction by adding the sialyltransferase enzyme solution to each well. For a negative control, add an equal volume of Assay Buffer instead of the enzyme.[11]
-
Incubate: Cover the plate and incubate at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 15 minutes to several hours).[10][11] A time-course experiment is recommended to find the linear range of the reaction.[1]
-
Stop Reaction & Develop Color:
-
Incubate for Color Stabilization: Allow the plate to sit at room temperature for approximately 20 minutes for the color to stabilize.[11]
-
Measure Absorbance: Read the absorbance of the plate at 620 nm using a microplate reader.[1][11]
-
Calculate Activity: Subtract the absorbance of the negative control from the sample wells. Use the phosphate standard curve to determine the amount of phosphate released, which is stoichiometric to the amount of CMP produced. Calculate the enzyme activity (e.g., in nmol/min/mg).[1]
Visualizations
Caption: Diagram of the core sialyltransferase reaction.
Caption: Experimental workflow for buffer optimization.
Caption: Troubleshooting flowchart for low enzyme activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of a CMP-sialic acid:lactosylceramide sialyltransferase activity in cultured hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glycoprotein-sialyltransferase activity of normal human, thrombasthenic and Bernard-Soulier platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular and Molecular Engineering of Glycan Sialylation in Heterologous Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Enzyme assay of sialyltransferases for glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]
- 7. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
dealing with product inhibition in large-scale sialoside synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to product inhibition in large-scale sialoside synthesis.
Frequently Asked Questions (FAQs)
Q1: What is product inhibition in the context of sialoside synthesis, and why is it a concern for large-scale production?
A: In enzymatic sialoside synthesis, sialyltransferases (STs) catalyze the transfer of sialic acid from a donor substrate, typically cytidine (B196190) monophosphate N-acetylneuraminic acid (CMP-Neu5Ac), to an acceptor molecule. This reaction releases cytidine-5'-monophosphate (CMP) as a byproduct.[1] Product inhibition occurs when this CMP byproduct binds to the sialyltransferase, impeding its catalytic activity.[1] This is a significant issue in large-scale synthesis because as the reaction progresses, the accumulation of CMP leads to a decrease in the reaction rate, resulting in lower product yields and incomplete substrate conversion. Some bacterial sialyltransferases also exhibit inherent sialidase (product-degrading) activity, which is exacerbated by high CMP concentrations.[2]
Q2: My sialyltransferase reaction starts well but then slows down or stops before all the substrate is consumed. Is this due to product inhibition?
A: A plateau in product formation despite the presence of sufficient substrates is a classic sign of product inhibition by CMP. To confirm this, you can perform a coupled-enzyme assay to measure the concentration of CMP in your reaction over time. An increasing CMP concentration that correlates with a decreasing reaction rate strongly suggests product inhibition.[1] Another indicator can be the reversal of the reaction, where the product yield decreases after an initial increase, which is often due to CMP-enhanced sialidase activity in some bacterial enzymes.[2]
Q3: What are the main strategies to overcome CMP product inhibition in sialoside synthesis?
A: There are three primary strategies to mitigate CMP product inhibition:
-
Enzymatic Degradation of CMP: This involves adding an enzyme, such as alkaline phosphatase (AP), to the reaction mixture. AP dephosphorylates the inhibitory CMP to cytidine, which does not inhibit the sialyltransferase, thereby driving the reaction forward.[1][2]
-
In Situ Product Removal (ISPR): This technique involves the continuous removal of the inhibitory product (CMP) from the reaction vessel as it is formed. This can be achieved using methods like anion-exchange chromatography.[3][4]
-
CMP Regeneration Systems: An alternative to removing CMP is to regenerate it back into the activated donor substrate, CTP. This is a more complex, multi-enzyme system where CMP is first converted to CDP and then to CTP, which can then be used to form more CMP-Neu5Ac.[5]
Q4: How do I choose the best strategy to overcome product inhibition for my specific application?
A: The choice of strategy depends on several factors, including the scale of your synthesis, the specific sialyltransferase used, and cost considerations.
-
For lab-scale and process development, enzymatic degradation with alkaline phosphatase is often the simplest and most effective method.[2]
-
For large-scale industrial production, in situ product removal (ISPR) using techniques like membrane filtration or chromatography can be more cost-effective in the long run as it allows for continuous processing and reuse of components.[6]
-
CMP regeneration systems are elegant but require the optimization of a multi-enzyme cascade, which can be complex to implement and may be more suitable for specific one-pot synthesis setups.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Sialoside Yield | Product Inhibition by CMP: The accumulation of CMP is inhibiting the sialyltransferase. | Add Alkaline Phosphatase (AP): Introduce AP to the reaction mixture to degrade CMP into non-inhibitory cytidine. A significant increase in yield confirms CMP inhibition was the issue.[2] For a detailed protocol, see Experimental Protocol 1. |
| Enzyme Inactivity: The sialyltransferase or other enzymes in a coupled reaction may be inactive or unstable under the reaction conditions. | Perform Individual Enzyme Assays: Test the activity of each enzyme separately to identify the problematic one.[7] Ensure optimal pH, temperature, and buffer conditions for your specific sialyltransferase.[1] | |
| Substrate Quality/Concentration: Impure or incorrect concentrations of donor (CMP-Neu5Ac) or acceptor substrates can limit the reaction. | Verify Substrate Integrity: Use high-purity substrates and confirm their concentrations. Consider that very high concentrations of the donor substrate can also cause substrate inhibition in some cases.[1] | |
| Product Degradation (Yield decreases over time) | CMP-Enhanced Sialidase Activity: Some bacterial sialyltransferases have inherent sialidase activity that is promoted by CMP, leading to the breakdown of the sialoside product.[2] | Implement CMP Removal/Degradation: The addition of alkaline phosphatase is highly effective in preventing this by removing the CMP that enhances the sialidase activity.[2] |
| Reaction Stalls Prematurely | Equilibrium Reached: The reversible nature of the sialyltransferase reaction, driven by CMP accumulation, can lead to an early equilibrium. | Shift the Equilibrium: Employ strategies to remove CMP, such as enzymatic degradation or ISPR. This will continuously shift the reaction equilibrium towards product formation. |
| Difficulty in Downstream Processing | Separation of Product from CMP and Other Reactants: In large-scale synthesis, efficiently separating the desired sialoside from unreacted substrates, byproducts like CMP, and the enzyme itself can be challenging.[6][8] | Consider ISPR during Reaction: Integrating product removal with the synthesis step can simplify downstream processing. For post-reaction cleanup, anion-exchange chromatography can be effective for separating the negatively charged sialoside and CMP from neutral acceptor substrates.[9] |
Data Presentation
Table 1: Effect of Alkaline Phosphatase on Sialoside Yield
This table summarizes the significant improvement in the yield of a bi-sialylated N-glycan when alkaline phosphatase (AP) is added to the reaction mixture to overcome CMP inhibition.
| Reaction Condition | Final Product Yield | Reference |
| Without Alkaline Phosphatase | Prone to decrease over time due to product inhibition and sialidase activity | [2] |
| With Alkaline Phosphatase | ~98% | [2] |
Table 2: Inhibition Constants (Ki) of CMP for Various Sialyltransferases
This table provides reported Ki values for the product inhibitor CMP against different sialyltransferases. Lower Ki values indicate stronger inhibition. Note that experimental conditions can affect these values.
| Sialyltransferase | Acceptor Substrate | Ki for CMP (µM) | Reference |
| Rat Liver α(2,6)-Sialyltransferase | N-Acetyllactosamine | Potent Inhibition (Specific value not stated) | [10] |
| Human ST6Gal-I | N/A | Low µM range | [11] |
| General Sialyltransferases | N/A | Competitive inhibitor with Ki often in the low µM range | [11] |
Experimental Protocols
Protocol 1: Enzymatic Degradation of CMP using Alkaline Phosphatase
Objective: To overcome product inhibition by CMP in a sialyltransferase reaction by degrading it with alkaline phosphatase.
Materials:
-
Sialyltransferase (e.g., from Photobacterium damselae)
-
Donor Substrate: CMP-N-acetylneuraminic acid (CMP-Neu5Ac)
-
Acceptor Substrate (e.g., asialofetuin or a specific glycan)
-
Alkaline Phosphatase (AP), molecular biology grade
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5 (or optimal buffer for your sialyltransferase)
-
HPLC system for analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the acceptor substrate, CMP-Neu5Ac, and sialyltransferase in the reaction buffer. It is recommended to run a control reaction without alkaline phosphatase in parallel.
-
Addition of Alkaline Phosphatase: To the experimental reaction, add alkaline phosphatase. A typical starting concentration is 10 units of AP per µmol of CMP-Neu5Ac.
-
Incubation: Incubate both the control and experimental reactions at the optimal temperature for your sialyltransferase (e.g., 37°C) with gentle agitation.
-
Time-Course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw aliquots from both reactions.
-
Reaction Quenching: Immediately stop the reaction in the aliquots by heat inactivation (e.g., boiling for 5 minutes) or by adding an equal volume of ethanol.
-
Analysis: Analyze the formation of the sialoside product in the quenched aliquots by HPLC. Compare the product yield over time between the control and the reaction containing alkaline phosphatase.
Expected Outcome: The reaction containing alkaline phosphatase should show a significantly higher and more sustained production of the sialoside, reaching a much higher final yield compared to the control reaction, which is expected to plateau at a lower yield.[2]
Protocol 2: In Situ Product Removal (ISPR) using Anion-Exchange Resin
Objective: To continuously remove the negatively charged CMP byproduct from the reaction mixture using an anion-exchange resin, thereby preventing product inhibition.
Materials:
-
Immobilized Sialyltransferase (to prevent it from binding to the resin)
-
Donor and Acceptor Substrates
-
Strong Base Anion-Exchange Resin (hydroxide form)
-
Reaction Buffer (use a buffer with low ionic strength to facilitate binding to the resin, e.g., Tris buffer)
-
Bioreactor or stirred-tank reactor with a separate column for the resin or a dialysis membrane to contain the resin.
Procedure:
-
Resin Preparation: Pre-equilibrate the strong base anion-exchange resin with the reaction buffer.
-
Reactor Setup:
-
External Loop Configuration: Set up the bioreactor with the immobilized sialyltransferase and substrates. Continuously circulate the reaction mixture through an external column packed with the prepared anion-exchange resin.
-
Internal Configuration (Dialysis): Place the anion-exchange resin within a dialysis bag (with a molecular weight cutoff that retains the enzyme and substrates but allows CMP to pass through) and submerge it in the reaction mixture.
-
-
Reaction Initiation: Start the enzymatic reaction by adding the substrates to the reactor containing the immobilized enzyme.
-
Monitoring: Periodically take samples from the reactor (not the resin) and analyze for product formation and CMP concentration.
-
Resin Regeneration/Replacement: If the reaction is long-running, the resin may become saturated. It can be replaced or regenerated offline according to the manufacturer's instructions.
Expected Outcome: By continuously removing CMP, the sialyltransferase will maintain a higher level of activity for a longer duration, leading to a higher overall product yield compared to a batch reaction without ISPR.
Visualizations
Caption: Troubleshooting workflow for low yield in sialoside synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dupont.com [dupont.com]
- 4. researchgate.net [researchgate.net]
- 5. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural and Kinetic Analysis of Substrate Binding to the Sialyltransferase Cst-II from Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Downstream Processing Challenges in Biologics Manufacturing [53biologics.com]
- 9. The release and purification of sialic acids from glycoconjugates: methods to minimize the loss and migration of O-acetyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New sialyltransferase inhibitors based on CMP-quinic acid: development of a new sialyltransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Challenges and advances in scale-up of label-free downstream processing for allogeneic cell therapies [insights.bio]
quality control of CMP-sialic acid for reproducible experimental results
Welcome to the technical support center for CMP-Sialic Acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the quality and reproducibility of experiments involving CMP-Sialic Acid. Here you will find answers to frequently asked questions and troubleshooting guides for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is CMP-Sialic Acid and what is its primary function in biological systems?
A1: CMP-Sialic Acid (Cytidine 5'-monophospho-N-acetylneuraminic acid or CMP-Neu5Ac) is the activated form of sialic acid.[1][2][3] In vertebrates, it is synthesized in the nucleus from CTP and N-acetylneuraminic acid (Neu5Ac) by the enzyme CMP-sialic acid synthetase.[4] Its primary role is to serve as the donor substrate for sialyltransferases, which are enzymes that transfer sialic acid to the terminal positions of oligosaccharide chains on glycoproteins and glycolipids.[4][5] These sialylated glycans are crucial for a wide range of biological processes, including cell-cell interactions, immune responses, and have roles in infection, inflammation, and cancer.[4]
Q2: What are the recommended storage and handling conditions for CMP-Sialic Acid?
A2: Proper storage and handling are critical to maintain the integrity of CMP-Sialic Acid. The following conditions are recommended:
| Condition | Powder | Reconstituted Solution |
| Storage Temperature | -20°C[1][2][3][4] | -20°C or -80°C[1][2][3] |
| Stability | Up to 3-4 years[1][4] | Up to 3 months at -20°C[2][3] |
| Handling Notes | Keep away from moisture and direct sunlight.[1] Shipped on wet or blue ice.[1][2][3] | Aliquot to avoid repeated freeze-thaw cycles. Unstable in acidic conditions.[2][3] |
Q3: What are the common impurities found in commercial preparations of CMP-Sialic Acid?
A3: The most common and significant impurity in commercial CMP-Sialic Acid preparations is Cytidine Monophosphate (CMP).[6] CMP is a product of the hydrolytic decomposition of CMP-Sialic Acid in aqueous solutions.[6][7] Even high-quality commercial stocks can contain approximately 10% CMP.[6] This is a critical consideration as CMP can act as a strong inhibitor of sialyltransferase enzymes, thereby reducing the efficiency of sialylation reactions.[7]
Q4: What analytical methods are used to assess the purity of CMP-Sialic Acid?
A4: Several analytical techniques are employed to determine the purity and integrity of CMP-Sialic Acid:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing purity, with vendors often specifying a purity of ≥85% or higher.[2][3][4][8] HPLC can effectively separate CMP-Sialic Acid from impurities like CMP.[6][9][10]
-
Mass Spectrometry (MS): LC-MS and LC-MS/MS are used for identification and to confirm the molecular weight of CMP-Sialic Acid and to identify any contaminants.[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is a powerful, non-destructive technique used to monitor the synthesis and degradation of CMP-Sialic Acid in real-time.[7] 1H NMR can also be used to confirm its formation.[14]
Troubleshooting Guide
Issue 1: Low or no sialylation activity in my enzymatic assay.
| Possible Cause | Troubleshooting Step |
| Degraded CMP-Sialic Acid | Ensure that the CMP-Sialic Acid has been stored correctly at -20°C or below and that reconstituted solutions have not been subjected to multiple freeze-thaw cycles.[2][3] Consider using a fresh vial or lot. |
| CMP Inhibition | Commercial CMP-Sialic Acid can contain significant amounts of CMP, a potent inhibitor of sialyltransferases.[6][7] It is recommended to either purify the CMP-Sialic Acid or treat the solution with a nonselective phosphatase, like Antarctic phosphatase, to convert CMP to cytidine, which does not inhibit the enzyme.[6] |
| Incorrect Assay Conditions | Verify the pH, temperature, and concentration of all reaction components. Sialyltransferase assays are typically performed at a pH of 6.0-6.5 and a temperature of 37°C.[5][15] |
| Inactive Enzyme | Confirm the activity of your sialyltransferase enzyme using a positive control. |
Issue 2: Inconsistent or non-reproducible experimental results.
| Possible Cause | Troubleshooting Step |
| Variable Purity of CMP-Sialic Acid | The purity of CMP-Sialic Acid can vary between different lots and suppliers. It is crucial to perform a quality control check, such as HPLC analysis, on each new batch to determine the exact concentration and purity.[9][10] |
| Hydrolysis of CMP-Sialic Acid | CMP-Sialic Acid is susceptible to hydrolysis, especially in aqueous solutions and acidic conditions.[2][3][7] Prepare solutions fresh and use them promptly. For longer experiments, consider the rate of hydrolysis and its potential impact on your results. |
| Inaccurate Quantification | The presence of impurities can lead to inaccurate quantification of the active CMP-Sialic Acid concentration. Use a validated analytical method like HPLC with a standard curve for accurate concentration determination.[9] |
Issue 3: Unexpected peaks in my HPLC or Mass Spectrometry analysis.
| Possible Cause | Troubleshooting Step |
| Hydrolysis Products | The most common unexpected peak is CMP, resulting from hydrolysis.[6] Sialic acid may also be present. |
| Contaminants from Synthesis | Depending on the synthesis method (chemical or chemo-enzymatic), residual reactants or by-products may be present.[7] |
| Derivatization Artifacts | If using derivatization agents for detection (e.g., DMB), reagent-related peaks can appear in the chromatogram.[16] |
Experimental Protocols & Visualizations
General Workflow for CMP-Sialic Acid Quality Control
The following diagram outlines a general workflow for ensuring the quality of CMP-Sialic Acid before its use in experiments.
Simplified Sialylation Pathway
This diagram illustrates the central role of CMP-Sialic Acid in the sialylation of glycoconjugates.
Protocol: HPLC Analysis of CMP-Sialic Acid Purity
This protocol provides a general method for assessing the purity of CMP-Sialic Acid using High-Performance Anion-Exchange Chromatography (HPAEC).
Materials:
-
CMP-Sialic Acid sample
-
CMP-Sialic Acid standard (commercially available)[9]
-
High-purity water
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium acetate
-
Anion-exchange column (e.g., CarboPac PA-1)[9]
-
HPLC system with a UV detector or pulsed amperometric detector (PAD)[9][13]
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the CMP-Sialic Acid sample and standard in high-purity water to known concentrations.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example): [9]
-
Analysis:
-
Inject the standard to determine the retention time of pure CMP-Sialic Acid.
-
Inject the sample and integrate the peak areas.
-
Calculate the purity by dividing the peak area of CMP-Sialic Acid by the total area of all peaks and multiplying by 100.
-
Identify impurity peaks by comparing retention times to known standards (e.g., CMP).
-
References
- 1. CMP-Sialic acid sodium salt | TargetMol [targetmol.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. CMP-唾液酸,二钠盐 CMP-sialic acid is the activated form of sialic acid that is required for the biosynthesis of sialic acid-containing complex carbohydrates. | Sigma-Aldrich [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In vitro Measurement of CMP-Sialic Acid Transporter Activity in Reconstituted Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. scbt.com [scbt.com]
- 9. Characterisation of Drosophila CMP-sialic acid synthetase activity reveals unusual enzymatic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme assay for CMP-Neu5Ac hydroxylase (CMAH) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Inhibition of CMP-sialic acid transport by endogenous 5-methyl CMP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Strategies for Sialic Acid Analysis – CD BioGlyco - CD BioGlyco [bioglyco.com]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
mitigating the effects of temperature and pH on CMP-sialic acid stability
This technical support center provides researchers, scientists, and drug development professionals with essential information for mitigating the effects of temperature and pH on the stability of Cytidine Monophosphate (CMP)-Sialic Acid. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for CMP-sialic acid?
A1: For long-term stability, CMP-sialic acid powder should be stored at -20°C or -80°C. Once reconstituted in an aqueous solution, it is recommended to prepare aliquots and store them at -20°C for up to three months or at -80°C for longer periods to avoid repeated freeze-thaw cycles.
Q2: How does pH affect the stability of CMP-sialic acid in solution?
A2: CMP-sialic acid is notably unstable in acidic conditions.[1] Hydrolysis into CMP and sialic acid increases dramatically at a pH of 6 and below.[1] For enzymatic reactions, a pH range of 6.5 to 9 is generally recommended to maintain stability and support the activity of sialyltransferases.[1]
Q3: What is the impact of temperature on the stability of CMP-sialic acid solutions?
A3: Elevated temperatures accelerate the degradation of CMP-sialic acid. For instance, at 37°C, significant hydrolysis can be observed, particularly at suboptimal pH.[1] Whenever possible, reactions should be performed at the lowest temperature compatible with the enzyme's activity, and solutions should be kept on ice when not in use.
Q4: I'm observing lower than expected activity in my sialyltransferase assay. Could this be related to the CMP-sialic acid?
A4: Yes, this is a common issue. Low activity can be due to the degradation of CMP-sialic acid. The hydrolysis product, CMP, is a known inhibitor of sialyltransferases.[1][2] It is also important to be aware that commercial preparations of CMP-sialic acid can contain a significant percentage of CMP.
Q5: How can I check the integrity of my CMP-sialic acid solution?
A5: The integrity of a CMP-sialic acid solution can be assessed using techniques such as ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).[1] These methods can distinguish between intact CMP-sialic acid and its degradation products, CMP and sialic acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation in sialylation reaction | 1. Degradation of CMP-sialic acid: The solution may have been stored improperly (wrong temperature, repeated freeze-thaw cycles) or the reaction buffer pH is too acidic. 2. Inhibition by CMP: The CMP-sialic acid stock may be old, or the reaction has proceeded long enough for inhibitory levels of CMP to accumulate.[1] | 1. Verify storage and handling: Ensure CMP-sialic acid is stored as recommended. Prepare fresh aliquots from a new powder stock if necessary. Check and adjust the pH of your reaction buffer to be within the optimal range (6.5-9.0).[1] 2. Use fresh CMP-sialic acid: Use a fresh aliquot for each experiment. For long reactions, consider adding fresh CMP-sialic acid periodically.[2] Alternatively, add alkaline phosphatase to the reaction to degrade the inhibitory CMP.[2] |
| Inconsistent results between experiments | Variable quality of CMP-sialic acid: Different aliquots may have varying degrees of degradation due to handling or storage duration. | Standardize handling procedures: Prepare single-use aliquots from a freshly prepared stock solution to ensure consistency. Always keep the stock solution and aliquots on ice when in use. |
| Reaction plateaus quickly | 1. Rapid consumption and hydrolysis of the donor substrate: Some sialyltransferases can hydrolyze CMP-sialic acid, especially with a poor acceptor substrate.[2] 2. Reverse sialidase activity: Some bacterial sialyltransferases can exhibit reverse sialidase activity, which is stimulated by the accumulation of CMP.[2] | 1. Replenish CMP-sialic acid: Add more CMP-sialic acid to the reaction over time.[2] 2. Remove inhibitory byproduct: Incorporate alkaline phosphatase in the reaction mixture to dephosphorylate CMP to cytidine, which does not inhibit the forward reaction.[2] |
Quantitative Data on Stability
The stability of CMP-sialic acid is critically dependent on both pH and temperature. Below are summaries of stability data compiled from experimental observations.
Table 1: Effect of pH on the Hydrolysis of CMP-Neu5Ac at 37°C
| pH | Time to 50% Hydrolysis (TH) | Observations |
| 5.0 | Very Rapid (< 1 hour) | Dramatic increase in decomposition rate.[1] |
| 6.0 | Rapid | Significant hydrolysis observed.[1] |
| 6.5 - 9.0 | Slower Hydrolysis | Optimal range for enzymatic synthesis and stability.[1] |
| > 9.0 | Slower Hydrolysis | Synthesis reaction slows down, but hydrolysis is not accelerated compared to acidic pH.[1] |
Table 2: Stability of a CMP-Sialic Acid Analog (CMP-NulO) at Different Storage Temperatures and pH
| Temperature | pH | Incubation Time | % Intact CMP-Sialic Acid Analog |
| 20°C | 5 | 1 day | < 20% |
| 20°C | 6 | 1 day | ~60% |
| 20°C | 7 | 1 day | > 80% |
| 4°C | 5 | 1 week | ~40% |
| 4°C | 6 | 1 week | ~80% |
| 4°C | 7 | 1 week | > 90% |
| Data adapted from a study on CMP-NulO stability and serves as an illustration of general trends.[3] |
Experimental Protocols
Protocol 1: Monitoring CMP-Neu5Ac Synthesis and Degradation by ³¹P NMR
This protocol allows for the real-time monitoring of the enzymatic synthesis of CMP-Neu5Ac and its subsequent hydrolysis.
Materials:
-
N-acetylneuraminic acid (Neu5Ac)
-
Cytidine-5'-triphosphate (CTP) disodium (B8443419) salt
-
Tris-HCl buffer (100 mM, pH adjusted to desired value)
-
MgCl₂ (20 mM)
-
CMP-Sialic acid synthetase (CSS) from Neisseria meningitidis
-
Inorganic pyrophosphatase
-
D₂O
-
5 mm NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a reaction mixture in a 5 mm NMR tube by dissolving Neu5Ac (1 eq.) and CTP (1 eq.) in Tris-HCl buffer containing MgCl₂.
-
Add D₂O to the mixture for the NMR lock.
-
Adjust the final pH to the desired value (e.g., 8.0 for optimal synthesis).
-
Acquire a t=0 ³¹P NMR spectrum before adding the enzymes.
-
Initiate the reaction by adding CMP-Sialic acid synthetase and inorganic pyrophosphatase.
-
Acquire ³¹P NMR spectra at regular intervals (e.g., every 10 minutes) at 37°C to monitor the appearance of the CMP-Neu5Ac signal and the disappearance of the CTP signals.[1]
-
To study degradation, continue monitoring the sample after the synthesis is complete. The decrease in the CMP-Neu5Ac signal and the increase in the CMP signal over time indicate hydrolysis.
Protocol 2: General Sialyltransferase Activity Assay
This colorimetric assay measures sialyltransferase activity by detecting the release of CMP.
Materials:
-
Recombinant Sialyltransferase
-
CMP-Sialic Acid (donor substrate)
-
Acceptor substrate (e.g., Asialofetuin)
-
Reaction Buffer (e.g., 50 mM MES, pH 6.5)
-
Alkaline Phosphatase (optional, to prevent CMP inhibition)
-
Malachite Green Reagent A and B (for phosphate (B84403) detection)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture in each well of a 96-well microplate containing the reaction buffer, acceptor substrate, and CMP-sialic acid. Include a negative control without the sialyltransferase.
-
If using, add alkaline phosphatase to the reaction mixture.
-
Initiate the reaction by adding the sialyltransferase enzyme.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding Malachite Green Reagent A.
-
Add Malachite Green Reagent B to develop the color.
-
Measure the absorbance at 620 nm using a plate reader.
-
The amount of CMP produced is proportional to the inorganic phosphate released and can be quantified using a phosphate standard curve.
Visualizations
Caption: Chemical hydrolysis pathway of CMP-sialic acid.
Caption: Troubleshooting workflow for low sialyltransferase activity.
References
Technical Support Center: Sialyltransferase Assays with Unnatural CMP-Sialic Acid Donors
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting sialyltransferase assays that utilize unnatural cytidine (B196190) monophosphate (CMP)-sialic acid donors. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: No or Low Enzyme Activity
Question: I am not observing any product formation, or the signal is very weak. What are the possible causes and how can I troubleshoot this?
Answer: Several factors can lead to low or no sialyltransferase activity. Systematically evaluating each component of the assay is crucial for identifying the root cause.
Potential Causes & Solutions:
-
Enzyme Inactivity:
-
Improper Storage: Ensure the enzyme has been stored at the correct temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[1]
-
Degradation: If the enzyme is old or has been handled improperly, it may have lost activity. Test the enzyme with a known positive control acceptor and the natural donor (CMP-Neu5Ac) to confirm its viability.
-
Incorrect Concentration: Verify the enzyme concentration used in the assay. Perform a titration of the enzyme to find the optimal concentration.
-
-
Issues with the Unnatural CMP-Sialic Acid Donor:
-
Purity and Integrity: The synthetic unnatural donor may contain impurities that inhibit the enzyme or may have degraded during storage. It is essential to validate the purity and integrity of the donor.
-
Poor Substrate for the Specific Sialyltransferase: Not all sialyltransferases are promiscuous enough to accept a wide range of unnatural donors. The modification on the sialic acid moiety may sterically hinder binding to the active site or alter the electronic properties required for catalysis. It is advisable to consult the literature to see if the specific sialyltransferase has been shown to accept similar unnatural donors. Some bacterial sialyltransferases are known to have broader substrate tolerance.
-
Incorrect Concentration: The calculated concentration of the unnatural donor solution may be inaccurate. Validate the concentration using methods such as UV spectroscopy.
-
-
Sub-optimal Assay Conditions:
-
pH and Buffer Composition: Most mammalian sialyltransferases prefer a slightly acidic pH (around 6.0-7.0), while some bacterial enzymes favor a neutral to slightly alkaline pH. Ensure the buffer composition and pH are optimal for your specific enzyme.
-
Divalent Cations: Many sialyltransferases require divalent cations like Mn²⁺ or Mg²⁺ for activity. Check if these are present at the correct concentration in your reaction buffer.
-
Incubation Time and Temperature: The reaction may not have proceeded long enough to generate a detectable signal. Optimize the incubation time. Also, confirm that the incubation is being carried out at the optimal temperature for the enzyme (usually 37°C).
-
-
Problem with the Acceptor Substrate:
-
Purity and Concentration: Ensure the acceptor substrate is of high purity and at an appropriate concentration.
-
Solubility: Some acceptor substrates may have poor solubility in the assay buffer. The inclusion of a mild non-ionic detergent like Triton CF-54 (or a suitable substitute) might be necessary.[2]
-
Section 2: High Background Signal
Question: My negative control (no enzyme) is showing a high signal, making it difficult to interpret my results. What could be causing this?
Answer: A high background signal can obscure the true enzyme activity and is a common issue in many assay formats.
Potential Causes & Solutions:
-
Contamination of Reagents:
-
Phosphate (B84403) Contamination (for Malachite Green Assays): If using a coupled assay that detects inorganic phosphate, ensure that all buffers and reagents are phosphate-free.[3]
-
Contaminating Enzymes: The enzyme preparation or other reagents may be contaminated with other enzymes (e.g., phosphatases) that can lead to a false positive signal.
-
-
Instability of the Unnatural Donor:
-
Spontaneous Hydrolysis: The unnatural CMP-sialic acid donor may be unstable under the assay conditions and spontaneously hydrolyze, releasing CMP or other signaling molecules, depending on the assay format. Run a control with only the donor and buffer to check for spontaneous degradation.
-
-
Detection Method-Specific Issues:
-
Fluorescence Interference: If using a fluorescently-labeled unnatural donor, the label itself might be environmentally sensitive, or there could be quenching or enhancement effects from other components in the assay mixture.
-
Non-specific Binding: In plate-based assays, reagents may bind non-specifically to the plate, leading to a high background. Ensure proper blocking and washing steps are included.
-
Section 3: Inconsistent Results
Question: I am getting variable results between replicates and between experiments. How can I improve the reproducibility of my assay?
Answer: Inconsistent results can be frustrating and can arise from a number of sources, from pipetting errors to reagent variability.
Potential Causes & Solutions:
-
Pipetting Inaccuracy: Ensure that pipettes are properly calibrated and that you are using appropriate pipetting techniques, especially for small volumes. Preparing a master mix for the reaction components can help ensure consistency across wells.
-
Reagent Instability:
-
Unnatural Donor Degradation: As mentioned, the unnatural donor may not be stable over long periods in solution. Prepare fresh solutions of the donor for each experiment.
-
Enzyme Activity Loss: Avoid repeated freeze-thaw cycles of the enzyme stock. Aliquot the enzyme into single-use volumes upon receipt.[1]
-
-
Incomplete Mixing: Ensure all components of the reaction are thoroughly mixed before starting the incubation.
-
Edge Effects in Plate-Based Assays: In 96-well plates, the outer wells are more prone to evaporation, which can concentrate the reactants and lead to variability. Avoid using the outer wells for critical samples or ensure the plate is well-sealed during incubation.
Quantitative Data Summary
The efficiency with which a sialyltransferase utilizes an unnatural CMP-sialic acid donor can vary significantly depending on the nature of the modification on the sialic acid and the specific enzyme being used. Below is a summary of kinetic parameters for various sialyltransferases with different 9-substituted CMP-sialic acid analogs. This data can help in selecting an appropriate enzyme-donor pair and in understanding the potential impact of modifications on enzyme kinetics.
| Sialyltransferase | Donor Substrate | Km (mM) | Vmax (relative to CMP-Neu5Ac) |
| Galβ1,4GlcNAc α2,6-sialyltransferase | CMP-Neu5Ac | 0.18 | 100% |
| CMP-9-Amino-Neu5Ac | 2.5 | 110% | |
| CMP-9-Azido-Neu5Ac | 0.25 | 100% | |
| CMP-9-Acetamido-Neu5Ac | 0.22 | 100% | |
| Galβ1,3(4)GlcNAc α2,3-sialyltransferase | CMP-Neu5Ac | 0.56 | 100% |
| CMP-9-Amino-Neu5Ac | No activity | - | |
| CMP-9-Azido-Neu5Ac | 0.67 | 100% | |
| CMP-9-Acetamido-Neu5Ac | 0.50 | 100% | |
| Galβ1,3GalNAc α2,3-sialyltransferase | CMP-Neu5Ac | 0.33 | 100% |
| CMP-9-Amino-Neu5Ac | No activity | - | |
| CMP-9-Azido-Neu5Ac | 0.36 | 100% | |
| CMP-9-Acetamido-Neu5Ac | 0.33 | 90% | |
| GalNAc α2,6-sialyltransferase | CMP-Neu5Ac | 0.05 | 100% |
| CMP-9-Amino-Neu5Ac | No activity | - | |
| CMP-9-Azido-Neu5Ac | 0.04 | 100% | |
| CMP-9-Acetamido-Neu5Ac | 0.05 | 90% |
Data adapted from relevant literature. The Vmax values are expressed as a percentage of the activity with the natural donor, CMP-Neu5Ac.
Experimental Protocols
Protocol 1: Standard Colorimetric Sialyltransferase Assay
This protocol describes a general method for measuring sialyltransferase activity by quantifying the release of CMP, which is then converted to inorganic phosphate (Pi) and detected using a malachite green-based reagent.
Materials:
-
Sialyltransferase enzyme
-
Unnatural CMP-sialic acid donor
-
Acceptor substrate
-
Assay Buffer (e.g., 50 mM MES, pH 6.5, 10 mM MnCl₂)
-
Coupling phosphatase (e.g., CD73)
-
Malachite Green Reagent A and B
-
Phosphate standard for standard curve
-
96-well microplate
Procedure:
-
Prepare Phosphate Standard Curve: Create a serial dilution of the phosphate standard in the assay buffer to generate a standard curve (e.g., 0-50 µM).
-
Prepare Reaction Mixture: In each well of a 96-well plate, prepare a master mix containing the assay buffer, acceptor substrate, and the coupling phosphatase.
-
Initiate Reaction: Add the sialyltransferase enzyme to the wells to start the reaction. For a negative control, add assay buffer instead of the enzyme.
-
Incubation: Cover the plate and incubate at the optimal temperature (e.g., 37°C) for a predetermined amount of time (e.g., 30-60 minutes).
-
Stop Reaction and Develop Color:
-
Add Malachite Green Reagent A to each well to stop the reaction. Mix gently.
-
Add deionized water.
-
Add Malachite Green Reagent B to each well to develop the color. Mix gently.
-
-
Measure Absorbance: Read the absorbance of the plate at approximately 620 nm after a short incubation at room temperature to allow the color to stabilize.
-
Calculate Activity: Subtract the absorbance of the negative control from the sample wells. Use the phosphate standard curve to determine the amount of inorganic phosphate released, which is stoichiometric to the amount of CMP produced. Enzyme activity can then be calculated.
Protocol 2: Validation of Unnatural CMP-Sialic Acid Donors
This protocol outlines the steps to validate the purity, identity, and activity of a synthesized or purchased unnatural CMP-sialic acid donor.
1. Purity and Identity Confirmation (Analytical Methods):
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry to confirm the correct mass of the unnatural CMP-sialic acid, which verifies its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H and ³¹P NMR to confirm the structure of the molecule and to assess its purity. The presence of significant unexpected peaks may indicate impurities.
-
High-Performance Liquid Chromatography (HPLC): Use a suitable HPLC method to assess the purity of the compound. A single major peak is indicative of high purity.
2. Activity Confirmation (Biochemical Assay):
-
Select a Promiscuous Sialyltransferase: Choose a sialyltransferase that is known to have broad substrate specificity, such as certain bacterial sialyltransferases, for the initial activity test.
-
Perform a Standard Sialyltransferase Assay: Use the protocol described above (Protocol 1) or another suitable assay format.
-
Compare with Natural Donor: Run the assay in parallel with the natural donor, CMP-Neu5Ac, at the same concentration.
-
Assess Activity: A significant signal above the background for the unnatural donor indicates that it is active. The activity relative to the natural donor can also be determined.
-
Enzyme Titration: Perform the assay with varying concentrations of the sialyltransferase to ensure that the observed activity is enzyme-dependent.
Visualizations
Caption: Workflow for a colorimetric sialyltransferase assay.
Caption: Troubleshooting decision tree for low/no signal.
Caption: Metabolic pathway of an unnatural sialic acid precursor.
References
- 1. db.cngb.org [db.cngb.org]
- 2. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Transfer of synthetic sialic acid analogues to N- and O-linked glycoprotein glycans using four different mammalian sialyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Uptake of CMP-Sialic Acid Analogs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the cellular uptake of CMP-sialic acid analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to the cellular uptake of CMP-sialic acid analogs?
A1: The primary barriers to the cellular uptake of CMP-sialic acid and its analogs are their inherent physicochemical properties. These molecules are typically:
-
Highly Hydrophilic: Their water-loving nature makes it difficult for them to passively diffuse across the lipid bilayer of the cell membrane.[1][2]
-
Negatively Charged: The phosphate (B84403) group in CMP-sialic acid carries a negative charge at physiological pH, which is repelled by the negatively charged cell membrane.[1][3]
-
Large Molecular Size: Their size can hinder efficient transport across the cell membrane.[1][2]
-
Susceptible to Degradation: Once in a biological environment, they can be degraded by nucleases and other enzymes.[1][2]
Q2: What are the main strategies to overcome these uptake barriers?
A2: Several strategies can be employed to enhance the cellular uptake of CMP-sialic acid analogs:
-
Metabolic Glycoengineering: Supplying cells with cell-permeable precursors of sialic acid, such as N-acetylmannosamine (ManNAc) or N-acetylglucosamine (GlcNAc) analogs.[4] These are taken up by the cell and converted into the corresponding CMP-sialic acid analogs intracellularly.
-
Chemical Modification: Modifying the sialic acid analogs to make them more lipophilic. A common method is peracetylation, where hydroxyl groups are acetylated, neutralizing their polarity and allowing for passive diffusion across the cell membrane.[5]
-
Delivery Systems: Encapsulating the CMP-sialic acid analogs in delivery vehicles like lipid nanoparticles (LNPs) or liposomes to protect them from degradation and facilitate their entry into cells.[1]
-
Cell Permeabilization: Using agents or mechanical methods to transiently permeabilize the cell membrane, allowing direct entry of the analogs. This is often used in in vitro assays.[6]
-
Use of Fluorescent Analogs: Synthesizing fluorescently-tagged CMP-sialic acid analogs allows for direct visualization and tracking of their uptake and intracellular localization.[7][8]
Q3: Can cells directly take up sialic acid from the culture medium?
A3: Yes, evidence suggests that eukaryotic cells possess an efficient uptake mechanism for N-acetylneuraminic acid (NeuAc). Supplementing the culture medium with NeuAc can compensate for hyposialylation in deficient cell lines and increase intracellular CMP-NeuAc levels.[9]
Troubleshooting Guide
Issue 1: Low intracellular concentration of CMP-sialic acid analog after supplementing with a precursor like ManNAc.
| Possible Cause | Troubleshooting Step |
| Bottleneck in ManNAc transport into the cell. | Increase the concentration of the ManNAc analog in the culture medium. Consider using a peracetylated version of the ManNAc analog to increase its lipophilicity and facilitate passive diffusion.[4][5] |
| Inefficient phosphorylation of the ManNAc analog. | Co-express a mutant UDP-GlcNAc-2-epimerase/ManNAc kinase that has enhanced activity to increase the conversion of the ManNAc analog to its phosphorylated form.[4] |
| Toxicity of the precursor at high concentrations. | Determine the optimal concentration of the precursor that maximizes uptake without causing significant cytotoxicity. Peracetylated substrates can sometimes be toxic to cells.[4] |
Issue 2: Poor delivery of CMP-sialic acid analog using lipid nanoparticles (LNPs).
| Possible Cause | Troubleshooting Step |
| Suboptimal LNP formulation. | Optimize the lipid composition of the LNPs, including the ratio of cationic lipids, helper lipids, and PEGylated lipids.[1] |
| Poor endosomal escape. | Include helper lipids that promote a hexagonal phase formation, which can facilitate fusion with the endosomal membrane and release of the cargo into the cytoplasm.[10] |
| Inefficient targeting to the desired cell type. | If targeting a specific cell type is required, consider conjugating targeting ligands (e.g., antibodies, aptamers) to the surface of the LNPs.[3] |
Issue 3: Inconsistent results with fluorescently-tagged CMP-sialic acid analogs.
| Possible Cause | Troubleshooting Step |
| Bulky fluorescent tag hinders transport. | The Golgi CMP-sialic acid carrier can translocate fluorescent CMP-glycosides, but the size and position of the tag can influence affinity. Test analogs with the fluorescent tag at different positions (e.g., C5 vs. C9 of the sialic acid moiety).[6] |
| Low signal-to-noise ratio in imaging. | Optimize imaging parameters, including laser power and detector sensitivity. Ensure the fluorescent tag is sufficiently bright and photostable. |
| Analog is not a substrate for sialyltransferases. | Verify that the fluorescently-tagged sialic acid, once incorporated, is a substrate for the relevant sialyltransferases. Some modifications can inhibit these enzymes.[11] |
Quantitative Data Summary
Table 1: Effect of Precursor Supplementation on CMP-Neu5Ac Production in Sf9 Insect Cells
| Supplementation | Relative CMP-Neu5Ac Level | Reference |
| ManNAc | Baseline | [4] |
| GlcNAc + Mutant EK | 7.5 times higher than ManNAc supplementation | [4] |
Table 2: Inhibition of CMP-Sialic Acid Transporter (CST) by CMP and its Analogs
| Inhibitor | Binding Affinity (Kd) | Reference |
| 5-methyl CMP (m5CMP) | ~1 µM | [12] |
Experimental Protocols
Protocol 1: Enhancing Intracellular CMP-Sialic Acid Levels via Precursor Supplementation
-
Cell Culture: Culture the target cells (e.g., Sf9, CHO) in their appropriate growth medium.
-
Precursor Preparation: Prepare stock solutions of N-acetylmannosamine (ManNAc) or N-acetylglucosamine (GlcNAc) in a suitable solvent (e.g., sterile water or PBS).
-
Supplementation: Add the precursor to the cell culture medium at the desired final concentration. For example, supplement Sf9 cell culture with ManNAc.[4] For enhanced production, co-infect cells with baculoviruses containing the genes for a mutant UDP-GlcNAc-2-epimerase/ManNAc kinase and human CMP-sialic acid synthetase, and supplement with GlcNAc.[4]
-
Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) to allow for uptake and metabolic conversion of the precursor.
-
Analysis: Harvest the cells and extract intracellular metabolites. Analyze the concentration of CMP-sialic acid analogs using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry.
Protocol 2: Cellular Uptake Assay using Permeabilized Cells
-
Cell Culture: Grow cells (e.g., CHO 15B) to confluency on culture dishes.
-
Permeabilization: Wash the cells with a buffer (e.g., PBS). Mechanically permeabilize the cells by scraping them from the dish in a buffer that preserves organelle integrity. This allows membrane-impermeable molecules to access intracellular compartments.[6]
-
Uptake Assay: Incubate the semi-intact cells with fluorescently-tagged CMP-sialic acid analogs (e.g., CMP-5-FTIUNeuAc or CMP-9-FTIUNeuAc).[6]
-
Incubation: Allow the uptake to proceed for a defined time at a controlled temperature (e.g., 37°C).
-
Washing: Wash the cells to remove any unbound fluorescent analog.
-
Analysis: Analyze the fluorescence incorporated into the cells using fluorescence microscopy or a fluorometric assay to quantify uptake and intracellular localization.[6]
Visualizations
Caption: Sialic acid biosynthesis and transport pathway.
Caption: Workflow for precursor supplementation experiment.
Caption: Troubleshooting logic for LNP-mediated delivery.
References
- 1. bisresearchreports.medium.com [bisresearchreports.medium.com]
- 2. mdpi.com [mdpi.com]
- 3. Current Challenges in Delivery and Cytosolic Translocation of Therapeutic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigating the utilization mechanism and kinetics of sialic acid mimetics in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent CMP-sialic acids as a tool to study the specificity of the CMP-sialic acid carrier and the glycoconjugate sialylation in permeabilized cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent mimetics of CMP-Neu5Ac are highly potent, cell-permeable polarization probes of eukaryotic and bacterial sialyltransferases and inhibit cellular sialylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of a fluorescently tagged sialic acid analogue useful for live-cell imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Evidence for efficient uptake and incorporation of sialic acid by eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Delivery Trends in Clinical Trails and Translational Medicine: challenges and opportunities in the delivery of nucleic acid-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of CMP-sialic acid transport by endogenous 5-methyl CMP - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating Glycoprotein Sialylation: A Comparative Analysis of Lectin Arrays Following CMP-Sialic Acid Treatment
For researchers, scientists, and drug development professionals, confirming the successful sialylation of glycoproteins is a critical step in various fields, from therapeutic protein development to fundamental glycobiology research. In vitro enzymatic sialylation using CMP-sialic acid is a common method to modify glycan structures. This guide provides a detailed comparison of methods for validating the outcomes of these reactions, with a focus on the increasingly popular lectin array technology.
This guide offers an objective comparison between lectin arrays and other common analytical techniques, supported by experimental data and detailed protocols. We will delve into the principles, advantages, and limitations of each method to help you make an informed decision for your specific research needs.
The Workflow: From Sialylation to Validation
The process of enzymatically adding sialic acid to a glycoprotein (B1211001) and subsequently validating the modification involves a clear workflow. The initial step is the enzymatic reaction itself, followed by purification and analysis using various techniques.
Caption: Experimental workflow for enzymatic sialylation and validation.
A Head-to-Head Comparison: Lectin Arrays vs. Alternative Methods
The choice of a validation method depends on various factors, including the required level of detail, sample throughput, and available instrumentation. Here, we compare lectin arrays with two widely used alternatives: Mass Spectrometry (MS) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD).
Caption: Logical comparison of sialylation validation methods.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies comparing the assessment of sialylation using different methods. The data highlights the strengths of each technique in quantifying sialic acid content.
| Validation Method | Sample | Measured Parameter | Result | Reference |
| Lectin Array (SNA) | Sialylated IgG | Relative Fluorescence Units (RFU) | Increased RFU post-sialylation | [1][2] |
| Mass Spectrometry | Sialylated IgG | Relative abundance of sialylated glycoforms | Shift from G0F to sialylated forms (A1F, A2F) | [1][3] |
| HPAE-PAD | Fetuin | pmol Neu5Ac/μg protein | ~50 pmol/μg | [4][5] |
| Lectin Array (MAL I) | Asialofetuin vs. Sialylated Fetuin | Relative Fluorescence Units (RFU) | Low RFU for asialofetuin, high for sialylated | [6] |
| Mass Spectrometry | Pancreatic cancer serum | Identification of sialylated glycoproteins | ~130 sialylated glycoproteins identified | [6] |
Detailed Experimental Protocols
I. In Vitro Enzymatic Sialylation using CMP-Sialic Acid
This protocol describes a general procedure for the enzymatic sialylation of a glycoprotein.[7][8][9]
Materials:
-
Purified glycoprotein (e.g., antibody, fetuin)
-
CMP-Sialic Acid (CMP-Neu5Ac)
-
Recombinant Sialyltransferase (e.g., α-2,6-Sialyltransferase, α-2,3-Sialyltransferase)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
-
Incubator at 37°C
-
Purification system (e.g., size-exclusion chromatography, affinity chromatography)
Procedure:
-
Prepare a reaction mixture containing the purified glycoprotein (final concentration 1-5 mg/mL), CMP-Sialic Acid (1-5 mM), and sialyltransferase (0.1-1 mU/µL) in the reaction buffer.
-
Incubate the reaction mixture at 37°C for 2-24 hours. The optimal incubation time should be determined empirically.
-
Stop the reaction by placing the mixture on ice or by adding a denaturing agent if compatible with downstream purification.
-
Purify the sialylated glycoprotein from the reaction mixture to remove the enzyme, unreacted CMP-Sialic Acid, and other reaction components. This can be achieved using methods appropriate for the specific glycoprotein, such as size-exclusion chromatography or affinity chromatography.
-
Confirm the purity and concentration of the sialylated glycoprotein before proceeding to validation.
II. Validation of Sialylation using Lectin Microarrays
This protocol outlines the general steps for analyzing glycoprotein sialylation using a lectin microarray.[10][11][12]
Materials:
-
Lectin microarray slide
-
Sialylated glycoprotein sample (and a non-sialylated control)
-
Labeling reagent (e.g., Cy3 or other fluorescent dye)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microarray scanner
-
Data analysis software
Procedure:
-
Labeling: Label the sialylated glycoprotein and the non-sialylated control with a fluorescent dye according to the manufacturer's instructions. Purify the labeled protein to remove any free dye.
-
Blocking: Block the lectin microarray slide with blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
Incubation: Apply the fluorescently labeled glycoprotein samples (at a concentration of 1-100 µg/mL in blocking buffer) to the individual arrays on the slide. Incubate for 1-2 hours at room temperature in a humidified chamber.
-
Washing: Wash the slide extensively with wash buffer to remove unbound protein.
-
Scanning: Dry the slide by centrifugation or under a stream of nitrogen and scan using a microarray scanner at the appropriate wavelength for the fluorescent dye used.
-
Data Analysis: Quantify the fluorescence intensity of each lectin spot using microarray analysis software. Compare the binding profile of the sialylated glycoprotein to the non-sialylated control. An increase in signal for sialic acid-binding lectins (e.g., SNA for α-2,6 sialic acid, MAL I for α-2,3 sialic acid) indicates successful sialylation.[1][6]
Concluding Remarks
The validation of glycoprotein sialylation after CMP-sialic acid treatment is a crucial step that can be approached with several robust methods. Lectin arrays offer a high-throughput, sensitive, and relatively simple method for assessing changes in sialylation, providing valuable linkage-specific information.[13][14] However, it is important to recognize their semi-quantitative nature.[15] For detailed structural elucidation and absolute quantification, mass spectrometry and HPAE-PAD remain the gold standards, respectively.[1][5] The choice of method should be guided by the specific research question, available resources, and the desired level of detail. In many cases, a combination of these techniques provides the most comprehensive and reliable validation of glycoprotein sialylation.[3]
References
- 1. The use of lectin microarray for assessing glycosylation of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Quantitative Microtiter Assay for Sialylated Glycoform Analyses Using Lectin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.cn [tools.thermofisher.cn]
- 5. Glycoprotein Sialic Acid Analysis? Improve Reproducibility, Convenience With HPAE-PAD - AnalyteGuru [thermofisher.com]
- 6. Comparative serum glycoproteomics using lectin selected sialic acid glycoproteins with mass spectrometric analysis: application to pancreatic cancer serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lectin Microarray - Creative Biolabs [creative-biolabs.com]
- 11. Lectin Microarray Assay - CD BioGlyco [bioglyco.com]
- 12. researchgate.net [researchgate.net]
- 13. Deciphering disease through glycan codes: leveraging lectin microarrays for clinical insights: Deciphering disease through glycan codes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lectin Microarray Service - Creative Proteomics [creative-proteomics.com]
- 15. mdpi.com [mdpi.com]
comparing the efficiency of different sialyltransferases with CMP-Neu5Ac
For Researchers, Scientists, and Drug Development Professionals
The enzymatic transfer of sialic acid from its activated donor, cytidine (B196190) monophosphate N-acetylneuraminic acid (CMP-Neu5Ac), to the terminal positions of glycans is a critical process in cellular recognition, signaling, and the development of biotherapeutics. This reaction is catalyzed by a diverse family of enzymes known as sialyltransferases (STs). The efficiency of these enzymes is a key consideration in various research and drug development applications, from the synthesis of complex oligosaccharides to the glycoengineering of therapeutic proteins.
This guide provides an objective comparison of the efficiency of different sialyltransferases, focusing on their performance with the universal donor substrate, CMP-Neu5Ac. We present a summary of quantitative kinetic data, detailed experimental methodologies for assessing enzyme activity, and visualizations of the core processes involved.
Understanding Sialyltransferase Families
Sialyltransferases are broadly categorized into four main families based on the linkage they create and the acceptor substrate they recognize:
-
ST3Gal (α2,3-Sialyltransferases): These enzymes transfer sialic acid to a galactose (Gal) residue in an α2,3-linkage.
-
ST6Gal (α2,6-Sialyltransferases): This family catalyzes the formation of an α2,6-linkage between sialic acid and a galactose (Gal) or N-acetylgalactosamine (GalNAc) residue.
-
ST6GalNAc (α2,6-Sialyltransferases): These enzymes specifically transfer sialic acid to an N-acetylgalactosamine (GalNAc) residue in an α2,6-linkage.
-
ST8Sia (α2,8-Sialyltransferases): This family is responsible for the synthesis of polysialic acid chains by transferring sialic acid to another sialic acid residue in an α2,8-linkage.[1][2][3][4]
The efficiency and specificity of each sialyltransferase are determined by its unique protein structure and active site architecture.[5]
Quantitative Comparison of Sialyltransferase Kinetics
The efficiency of an enzyme is often described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the enzyme's affinity for its substrate. A lower Km value indicates a higher affinity. The kcat value represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.
The following table summarizes the available kinetic data for various sialyltransferases with the donor substrate CMP-Neu5Ac. It is important to note that the acceptor substrates used in these studies vary, which can influence the kinetic parameters. Therefore, a direct comparison of kcat and kcat/Km across different studies should be made with caution. However, the Km for CMP-Neu5Ac provides a valuable comparison of the enzymes' affinity for the common donor substrate.
| Enzyme Family | Specific Enzyme | Source Organism | Acceptor Substrate | Km for CMP-Neu5Ac (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| ST3Gal | ST3Gal-I | Human | Galβ1-3GalNAc | 50 | 0.083 | 1660 |
| ST3Gal-II | Human | Galβ1-3GalNAc | 130 | 0.025 | 192 | |
| ST3Gal-IV | Human | Galβ1-4GlcNAc | 140 | 0.012 | 86 | |
| ST6Gal | ST6Gal-I | Rat | N-acetyllactosamine | 20-60 | N/A | N/A |
| ST8Sia | ST8Sia-III | Human | Neu5Acα2-3(6)Gal- | N/A | N/A | N/A |
Note: "N/A" indicates that the data was not available in the cited sources. The kinetic parameters can be influenced by assay conditions such as pH, temperature, and buffer composition.
Visualizing the Sialylation Process
The fundamental process of sialylation involves the transfer of N-acetylneuraminic acid (Neu5Ac) from the activated donor CMP-Neu5Ac to an acceptor glycan. This reaction is a cornerstone of glycan biosynthesis and is essential for the function of many glycoproteins and glycolipids.
Experimental Protocols for Assessing Sialyltransferase Efficiency
Accurate determination of sialyltransferase efficiency relies on robust and well-defined experimental protocols. A variety of methods are available, each with its own advantages and limitations. The choice of assay often depends on the specific research question, available resources, and the nature of the substrates.
Continuous Spectrophotometric Assay
This method provides real-time measurement of enzyme activity by coupling the release of CMP to a series of enzymatic reactions that result in a change in absorbance.[6] It is a powerful technique for detailed kinetic analysis.
Principle: The CMP produced in the sialyltransferase reaction is converted to CTP in a series of reactions that consume NADH, which can be monitored by the decrease in absorbance at 340 nm.
Key Reagents:
-
Sialyltransferase
-
CMP-Neu5Ac (donor substrate)
-
Acceptor substrate
-
Coupling enzymes: Nucleoside monophosphate kinase (NMPK), Pyruvate Kinase (PK), and Lactate Dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
ATP
-
Reaction buffer (e.g., Tris-HCl or HEPES with appropriate pH and cofactors like MgCl2)
Procedure:
-
Prepare a reaction mixture containing all components except the sialyltransferase in a cuvette.
-
Incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of the sialyltransferase.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear phase of the absorbance change.
-
To determine kinetic parameters, repeat the assay with varying concentrations of either CMP-Neu5Ac or the acceptor substrate while keeping the other substrate at a saturating concentration.
Discontinuous Radiometric Assay
This classic and highly sensitive method uses a radiolabeled donor substrate to quantify product formation.
Principle: CMP-[14C]Neu5Ac is used as the donor substrate. After the reaction, the radiolabeled sialylated product is separated from the unreacted radiolabeled donor, and the radioactivity of the product is measured.
Key Reagents:
-
Sialyltransferase
-
CMP-[14C]Neu5Ac
-
Acceptor substrate
-
Reaction buffer
-
Quenching solution (e.g., acid or ethanol)
-
Separation method (e.g., ion-exchange chromatography, size-exclusion chromatography, or precipitation)
-
Scintillation cocktail and counter
Procedure:
-
Set up reaction mixtures containing buffer, acceptor substrate, and sialyltransferase.
-
Initiate the reaction by adding CMP-[14C]Neu5Ac.
-
Incubate at the desired temperature for a specific time.
-
Stop the reaction by adding a quenching solution.
-
Separate the radiolabeled product from the unreacted CMP-[14C]Neu5Ac.
-
Quantify the radioactivity of the product using a scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the CMP-[14C]Neu5Ac.
Experimental Workflow Visualization
The general workflow for comparing the efficiency of different sialyltransferases involves a series of standardized steps to ensure reliable and comparable results.
Conclusion
The choice of sialyltransferase for a specific application depends on a multitude of factors, including the desired linkage, the nature of the acceptor substrate, and the required reaction efficiency. While this guide provides a snapshot of the available kinetic data for the donor substrate CMP-Neu5Ac, it is crucial to consider the specific context of the intended application. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and determine the optimal enzyme for their needs. As research in glycobiology and glycoengineering continues to advance, a deeper understanding of the structure-function relationships of sialyltransferases will undoubtedly lead to the development of more efficient and specific biocatalysts for a wide range of scientific and therapeutic applications.
References
- 1. Enzyme assay of sialyltransferases for oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanistic and Therapeutic Implications of Protein and Lipid Sialylation in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
mass spectrometry analysis to confirm the incorporation of sialic acid from CMP-sialic acid
For researchers, scientists, and drug development professionals, accurately confirming the successful incorporation of sialic acid from its donor substrate, CMP-sialic acid, into a target molecule is a critical step in various applications, from biopharmaceutical characterization to fundamental glycobiology research. This guide provides an objective comparison of leading analytical techniques for this purpose: Mass Spectrometry (both MALDI-TOF and LC-MS/MS) and High-Performance Liquid Chromatography (HPLC)-based methods. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.
Method Comparison at a Glance
The choice of analytical technique depends on several factors including the required sensitivity, the need for structural information, sample throughput, and available instrumentation. Mass spectrometry offers high sensitivity and detailed structural elucidation, while HPLC-based methods provide robust and cost-effective quantification.
| Feature | MALDI-TOF MS | LC-MS/MS | HPAEC-PAD | DMB-HPLC with Fluorescence |
| Principle | Measures mass-to-charge ratio of intact, ionized molecules. | Separates molecules by liquid chromatography before mass analysis and fragmentation. | Anion-exchange chromatography with electrochemical detection. | Reversed-phase HPLC with fluorescence detection of derivatized sialic acids. |
| Primary Use | Rapid screening, analysis of intact glycoproteins or released glycans. | In-depth structural analysis, site-specific glycosylation, and quantification. | High-sensitivity quantification of total sialic acid. | Robust quantification of total sialic acid. |
| Sample Prep | Co-crystallization with a matrix. Derivatization often needed for sialic acid stability. | Enzymatic digestion, chromatographic separation. Derivatization can improve sensitivity. | Acid hydrolysis to release sialic acids. No derivatization required. | Acid hydrolysis followed by fluorescent derivatization with DMB. |
| Sensitivity | Picomole to femtomole range.[1] | Femtomole to attomole range. | Sub-picomole to femtomole levels.[1] | Picomole level.[2] |
| LOQ | Dependent on derivatization and sample purity. | Method-dependent, can be very low. | ~18-29 pg on column for Neu5Ac and Neu5Gc.[3] | Typically in the low picomole range.[2] |
| Linearity | Good for relative quantification. | Excellent for quantification. | Excellent (r² > 0.99).[4] | Excellent (r² > 0.99).[2] |
| Throughput | High | Moderate | Moderate to High | High |
| Structural Info | Molecular weight of glycans/glycopeptides. | Fragmentation patterns provide detailed structural information. | None | None |
| Key Advantage | Speed and simplicity for screening. | Provides the most detailed structural information. | High sensitivity and no need for derivatization. | Robust, widely available, and cost-effective. |
| Limitations | Prone to in-source decay of sialic acids without derivatization.[5] | More complex workflow and instrumentation. | Requires specialized chromatography system. | Indirectly measures incorporation by quantifying total sialic acid. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for confirming sialic acid incorporation using mass spectrometry and a common alternative, HPLC with fluorescence detection.
References
- 1. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]
- 2. lcms.cz [lcms.cz]
- 3. Structural analysis of glycoprotein sialylation – Part I: pre-LC-MS analytical strategies - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42960A [pubs.rsc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
Sialoside Synthesis: A Head-to-Head Comparison of CMP-Sialic Acid and Chemo-Enzymatic Strategies
For researchers, scientists, and drug development professionals navigating the complexities of sialoside synthesis, the choice of methodology is a critical determinant of efficiency, yield, and the structural diversity of the final product. This guide provides an objective comparison between the traditional approach relying on pre-synthesized CMP-sialic acid and the increasingly prevalent one-pot chemo-enzymatic methods, supported by experimental data and detailed protocols.
Sialic acid-containing oligosaccharides, or sialosides, are key players in a vast array of biological processes, making them attractive targets for therapeutic and diagnostic development. Their synthesis, however, presents significant challenges. This comparison focuses on two prominent enzymatic strategies: one that utilizes a separately prepared and purified cytidine (B196190) 5'-monophosphate-sialic acid (CMP-sialic acid), the activated sugar donor, and another that generates this crucial intermediate in situ as part of a streamlined, multi-enzyme, one-pot reaction.
At a Glance: Performance Comparison
The choice between a stepwise approach with purified CMP-sialic acid and an integrated chemo-enzymatic system hinges on factors such as scale, the need for modified sialic acids, and available resources. While both methods have their merits, one-pot chemo-enzymatic strategies have gained considerable traction due to their efficiency and adaptability.
| Parameter | Stepwise CMP-Sialic Acid Method | One-Pot Chemo-Enzymatic Method |
| Overall Yield | Generally lower due to product loss during intermediate purification steps. | High, with reported yields ranging from 61% to over 90%.[1][2] |
| Reaction Time | Longer, involving separate synthesis, purification, and subsequent sialylation reaction. | Significantly shorter, with typical synthesis times of 4–18 hours.[1] |
| Labor & Cost | More labor-intensive and potentially more expensive due to the need for purification of CMP-sialic acid, which is also prone to hydrolysis.[3] | Reduced labor and cost by eliminating the need for intermediate isolation and purification.[1] |
| Flexibility for Analogs | Limited by the availability or synthesis of modified CMP-sialic acid derivatives. | Highly flexible, allowing for the synthesis of diverse sialosides with natural and non-natural functionalities by using modified precursors.[1][4][5] |
| Process Complexity | Higher, with multiple reaction and purification steps. | Lower, as all enzymatic conversions occur in a single reaction vessel.[1] |
The Underlying Methodologies: A Detailed Look
The fundamental difference between these two approaches lies in the handling of the CMP-sialic acid donor.
1. Stepwise Synthesis Using Pre-synthesized CMP-Sialic Acid:
This traditional method involves the chemical or enzymatic synthesis of CMP-sialic acid in a separate reaction. The resulting activated sugar is then purified and subsequently used as a donor substrate in a sialyltransferase-catalyzed reaction to attach sialic acid to a desired acceptor molecule. While this approach offers precise control over the concentration of the donor substrate, the instability of CMP-sialic acid and the product losses during purification can be significant drawbacks.[3]
2. One-Pot Chemo-Enzymatic Synthesis:
This elegant and efficient strategy combines chemical synthesis of precursors with multiple enzymatic reactions in a single vessel, bypassing the need to isolate intermediates.[1][4][5] A common one-pot system for sialoside synthesis involves three key enzymes:
-
Sialic Acid Aldolase: Catalyzes the formation of sialic acid from a six-carbon precursor, such as N-acetylmannosamine (ManNAc), and pyruvate.[1]
-
CMP-Sialic Acid Synthetase (CSS): Activates the newly formed sialic acid using cytidine 5'-triphosphate (CTP) to generate CMP-sialic acid.[1]
-
Sialyltransferase (ST): Transfers the sialic acid from CMP-sialic acid to a specific acceptor molecule, forming the final sialoside product.[1][2]
The success of this approach hinges on the compatibility of the enzymes in a single reaction buffer and their ability to function in sequence.
Visualizing the Synthesis Pathways
The following diagrams illustrate the workflows for both the stepwise and the one-pot chemo-enzymatic synthesis of sialosides.
Caption: Stepwise Sialoside Synthesis Workflow
Caption: One-Pot Chemo-Enzymatic Synthesis Workflow
Experimental Protocols
The following are generalized protocols for key experiments in sialoside synthesis. Researchers should optimize conditions based on their specific enzymes, substrates, and desired products.
Protocol 1: One-Pot, Three-Enzyme Synthesis of an α2,6-Linked Sialoside
This protocol is adapted from methodologies described for the efficient synthesis of diverse sialosides.[1]
Materials:
-
N-acetylmannosamine (ManNAc)
-
Sodium pyruvate
-
Cytidine 5'-triphosphate (CTP)
-
Acceptor molecule (e.g., lactose)
-
Sialic acid aldolase
-
CMP-sialic acid synthetase (e.g., from Neisseria meningitidis)
-
α2,6-Sialyltransferase (e.g., from Photobacterium damsela)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
Alkaline phosphatase (optional, to degrade pyrophosphate)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve ManNAc, sodium pyruvate, CTP, and the acceptor molecule in the reaction buffer.
-
Enzyme Addition: Add the sialic acid aldolase, CMP-sialic acid synthetase, and α2,6-sialyltransferase to the reaction mixture. If desired, add alkaline phosphatase to prevent pyrophosphate inhibition.
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 37°C) with gentle agitation for 4-18 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Termination and Purification: Once the reaction is complete, terminate it by heating or adding ethanol. Purify the sialoside product using appropriate chromatographic techniques, such as size-exclusion or ion-exchange chromatography.
Protocol 2: Synthesis and Purification of CMP-Sialic Acid
This protocol outlines the enzymatic synthesis and subsequent purification of CMP-sialic acid.
Materials:
-
N-acetylneuraminic acid (Neu5Ac)
-
Cytidine 5'-triphosphate (CTP)
-
CMP-sialic acid synthetase (e.g., from Neisseria meningitidis)
-
Inorganic pyrophosphatase
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
Procedure:
-
Enzymatic Synthesis: Dissolve Neu5Ac and CTP in the reaction buffer. Add CMP-sialic acid synthetase and inorganic pyrophosphatase.
-
Incubation: Incubate the mixture at 37°C for 1-2 hours. Monitor the conversion to CMP-Neu5Ac using HPLC or ³¹P NMR.[3]
-
Purification: Purify the CMP-sialic acid from the reaction mixture using ion-exchange chromatography.
-
Lyophilization and Storage: Lyophilize the purified CMP-sialic acid and store it at -20°C or below. Note that CMP-sialic acid is susceptible to hydrolysis, even when stored frozen.[3]
Protocol 3: Sialyltransferase Reaction Using Purified CMP-Sialic Acid
Materials:
-
Purified CMP-sialic acid
-
Acceptor molecule
-
Sialyltransferase (e.g., α2,3- or α2,6-sialyltransferase)
-
Reaction buffer
Procedure:
-
Reaction Setup: Dissolve the purified CMP-sialic acid and the acceptor molecule in the reaction buffer.
-
Enzyme Addition: Add the sialyltransferase to the mixture.
-
Incubation: Incubate at the optimal temperature for the sialyltransferase (typically 37°C) for several hours to overnight.
-
Monitoring and Purification: Monitor the reaction and purify the final sialoside product as described in Protocol 1.
Conclusion
For the synthesis of a wide range of sialosides, one-pot chemo-enzymatic methods offer significant advantages in terms of efficiency, yield, and adaptability over traditional stepwise approaches that rely on the use of pre-synthesized and purified CMP-sialic acid. The ability to generate the activated sugar donor in situ streamlines the entire process, making it a powerful tool for glycobiology research and the development of sialic acid-based therapeutics. While the stepwise method may still be suitable for specific applications requiring precise stoichiometry of the donor substrate, the benefits of the one-pot approach make it the preferred choice for the majority of sialoside synthesis endeavors.
References
- 1. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the Biology and Chemistry of Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Evaluating Sialyltransferase Substrate Specificity with CMP-Sialic Acid Analogs
For researchers, scientists, and drug development professionals, understanding the substrate specificity of sialyltransferases (STs) is paramount for deciphering their biological roles and for the rational design of therapeutics. Sialyltransferases are a family of enzymes that catalyze the transfer of sialic acid from a donor substrate, cytidine (B196190) monophosphate-sialic acid (CMP-sialic acid), to the terminal positions of glycan chains on glycoproteins and glycolipids.[1] This process, known as sialylation, is crucial in a myriad of biological processes, and its dysregulation is implicated in diseases such as cancer.[2]
This guide provides a comparative overview of the performance of various CMP-sialic acid analogs as substrates for different sialyltransferases, supported by quantitative kinetic data. It also offers detailed experimental protocols for key assays used to evaluate enzyme activity and specificity.
Comparative Analysis of Sialyltransferase Activity with CMP-Sialic Acid Analogs
The substrate tolerance of sialyltransferases varies significantly among different families (e.g., ST3Gal, ST6Gal, ST8Sia) and even between isoforms within the same family.[2] Modifications to the sialic acid moiety of the CMP-donor substrate can profoundly impact the efficiency of the enzymatic reaction. This section provides a comparative table of kinetic parameters for various mammalian and bacterial sialyltransferases with a selection of CMP-sialic acid analogs.
| CMP-Sialic Acid Analog | Sialyltransferase | Acceptor Substrate | Km (mM) | Relative Vmax (%) | Reference |
| CMP-Neu5Ac (Natural) | Rat Liver ST6Gal I | Asialo-α1-acid glycoprotein (B1211001) | 0.04 | 100 | [3] |
| Rat Liver ST3Gal I | Asialo-fetuin | 0.28 | 100 | [3] | |
| Bovine Brain CMP-Sialic Acid Synthase | Neu5Ac | 1.4 | 100 | [4] | |
| CMP-9-Azido-Neu5Ac | Rat Liver ST6Gal I | Asialo-α1-acid glycoprotein | 0.11 | 85 | [3] |
| Rat Liver ST3Gal I | Asialo-fetuin | 0.45 | 70 | [3] | |
| Bovine Brain CMP-Sialic Acid Synthase | 9-Azido-Neu5Ac | 0.8 | - | [4] | |
| CMP-9-Amino-Neu5Ac | Rat Liver ST6Gal I | Asialo-α1-acid glycoprotein | 0.56 | 15 | [3] |
| Bovine Brain CMP-Sialic Acid Synthase | 9-Amino-Neu5Ac | 4.6 | - | [4] | |
| CMP-9-Acetamido-Neu5Ac | Rat Liver ST6Gal I | Asialo-α1-acid glycoprotein | 0.18 | 60 | [3] |
| Bovine Brain CMP-Sialic Acid Synthase | 9-Acetamido-Neu5Ac | 1.8 | - | [4] | |
| CMP-9-Benzamido-Neu5Ac | Rat Liver ST6Gal I | Asialo-α1-acid glycoprotein | 0.25 | 40 | [3] |
| Bovine Brain CMP-Sialic Acid Synthase | 9-Benzamido-Neu5Ac | 1.2 | - | [4] | |
| CMP-9-Hexanoylamido-Neu5Ac | Rat Liver ST6Gal I | Asialo-α1-acid glycoprotein | 0.32 | 30 | [3] |
| Bovine Brain CMP-Sialic Acid Synthase | 9-Hexanoylamido-Neu5Ac | 1.0 | - | [4] | |
| CMP-Neu5Gc | Human ST3Gal-I | Type-III acceptor | 0.3 | - | |
| CMP-Neu5Prop | Bacterial Polysialyltransferase | Trisialo-acceptor | - | Efficient | [5] |
| CMP-Neu5But | Bacterial Polysialyltransferase | Trisialo-acceptor | - | Efficient | [5] |
| CMP-Neu5Pent | Bacterial Polysialyltransferase | Trisialo-acceptor | - | Single transfer | [5] |
| CMP-Neu5Cyclopropylcarbonyl | Bacterial Polysialyltransferase | Trisialo-acceptor | - | Not transferred | [5] |
Note: Kinetic parameters can vary depending on the specific experimental conditions, including the acceptor substrate, buffer composition, and temperature. The data presented here are for comparative purposes.
Experimental Protocols
Accurate evaluation of sialyltransferase substrate specificity relies on robust and reproducible experimental assays. Below are detailed protocols for commonly used methods.
Radiolabel-Based Thin-Layer Chromatography (TLC) Assay
This classic method offers high sensitivity for detecting the transfer of radiolabeled sialic acid from CMP-[14C]Neu5Ac to an acceptor substrate.
Materials:
-
Enzyme preparation (purified or cell lysate)
-
Acceptor substrate (e.g., asialofetuin, lactose)
-
CMP-[14C]Neu5Ac
-
Reaction buffer (e.g., 50 mM MES, pH 6.5, 10 mM MnCl2)
-
TLC plates (e.g., silica (B1680970) gel 60)
-
Developing solvent (e.g., n-propanol:water:ammonium hydroxide, 6:2:1, v/v/v)
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube:
-
Reaction Buffer: 10 µL
-
Acceptor Substrate (e.g., 10 mg/mL): 5 µL
-
CMP-[14C]Neu5Ac (e.g., 0.1 µCi): 2 µL
-
Enzyme Preparation: 3 µL
-
-
Incubate the reaction at 37°C for a specified time (e.g., 1-4 hours).
-
Stop the reaction by adding 5 µL of 100 mM EDTA or by heating at 100°C for 2 minutes.
-
Spot 2-5 µL of the reaction mixture onto a TLC plate.
-
Develop the TLC plate in the developing solvent until the solvent front reaches near the top.
-
Dry the TLC plate completely.
-
Visualize the radiolabeled product by exposing the plate to a phosphorimager screen or autoradiography film.
-
Quantify the amount of product formed by densitometry of the spots corresponding to the sialylated acceptor and unreacted CMP-[14C]Neu5Ac.
HPLC-Based Assay
This method allows for the separation and quantification of both the substrate and product, providing a more detailed kinetic analysis.
Materials:
-
Enzyme preparation
-
Acceptor substrate
-
CMP-sialic acid analog
-
Reaction buffer
-
Quenching solution (e.g., 1 M HCl)
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., isocratic or gradient of acetonitrile (B52724) in water with an ion-pairing agent like trifluoroacetic acid)
-
UV detector
Procedure:
-
Set up the enzymatic reaction as described in the TLC-based assay (using non-radiolabeled substrates).
-
At various time points, withdraw aliquots from the reaction mixture and quench the reaction by adding an equal volume of quenching solution.
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Inject a known volume of the supernatant onto the HPLC column.
-
Elute the compounds using the chosen mobile phase and monitor the absorbance at a suitable wavelength (e.g., 271 nm for CMP).
-
Identify and quantify the peaks corresponding to the CMP-sialic acid analog and the product (sialylated acceptor) by comparing their retention times and peak areas to known standards.
-
Calculate the initial reaction velocity from the rate of product formation or substrate consumption.
Continuous Spectrophotometric Assay
This coupled-enzyme assay allows for the real-time monitoring of sialyltransferase activity by linking the production of CMP to the oxidation of NADH.
Materials:
-
Enzyme preparation
-
Acceptor substrate
-
CMP-sialic acid analog
-
Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
ATP
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 100 mM KCl)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a master mix containing all reagents except the sialyltransferase in the reaction buffer. The final concentrations should be optimized but are typically in the range of: 1-5 mM PEP, 0.2-0.5 mM NADH, 1-2 mM ATP, and excess PK and LDH.
-
Add the acceptor substrate and the CMP-sialic acid analog to the master mix.
-
Pipette the reaction mixture into a cuvette and place it in the spectrophotometer.
-
Initiate the reaction by adding the sialyltransferase to the cuvette and mix gently.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).
Visualizing the Workflow and Concepts
To better illustrate the processes involved in evaluating sialyltransferase substrate specificity, the following diagrams have been generated using the DOT language.
Caption: Workflow for evaluating sialyltransferase activity.
Caption: The sialyltransferase-catalyzed reaction.
By employing these methodologies and leveraging the comparative data, researchers can gain valuable insights into the substrate specificity of sialyltransferases, paving the way for advancements in glycobiology and the development of novel therapeutic strategies.
References
- 1. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transfer of synthetic sialic acid analogues to N- and O-linked glycoprotein glycans using four different mammalian sialyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation and transfer of novel synthetic 9-substituted sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical synthesis and enzymatic testing of CMP-sialic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CMP-Neu5Ac and Its Derivatives for Enhanced Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Sialic Acid Precursor for Metabolic Glycoengineering.
Metabolic glycoengineering has emerged as a powerful tool for the study of glycans in complex biological systems. By introducing chemically modified monosaccharides into cellular metabolic pathways, researchers can label, visualize, and manipulate glycoconjugates, providing invaluable insights into their roles in health and disease. A cornerstone of this approach is the metabolic labeling of sialic acids, terminal monosaccharides that play critical roles in cell-cell recognition, signaling, and pathogen interactions. This guide provides a comparative study of cytidine (B196190) monophosphate N-acetylneuraminic acid (CMP-Neu5Ac) and its derivatives, offering a comprehensive overview of their performance in metabolic labeling, supported by experimental data and detailed protocols.
Performance Comparison of CMP-Neu5Ac Derivatives
The efficiency of metabolic labeling is highly dependent on the choice of the unnatural sialic acid precursor. Modifications to the sialic acid scaffold, particularly at the C-5 position, have been shown to significantly impact their metabolic processing and incorporation into nascent glycans. The following tables summarize the quantitative data on the performance of various CMP-Neu5Ac derivatives, focusing on labeling efficiency and cytotoxicity.
Metabolic Labeling Efficiency
The choice of linkage at the C-5 position of sialic acid precursors significantly influences their incorporation into cell surface glycans. Studies have shown that carbamate (B1207046) derivatives are more efficiently metabolized than their amide and urea (B33335) counterparts.[1] This increased efficiency is attributed to a higher metabolic flux towards the active CMP derivative, leading to greater intracellular concentrations of the labeling reagent.[1][2]
| Derivative Class (at C-5) | Linkage Type | Relative Incorporation Efficiency | Key Findings |
| Amide-linked | Amide | Lower | Serves as a baseline for comparison. |
| Urea-linked | Urea | Moderate | Shows improved incorporation over amide-linked derivatives. |
| Carbamate-linked | Carbamate | Highest | Demonstrates the most efficient incorporation into cell surface glycans.[1] |
Table 1: Comparison of metabolic labeling efficiency based on C-5 modification of sialic acid precursors. Data is based on flow cytometry analysis of THP-1 cells incubated with alkyne-containing derivatives and subsequent detection via CuAAC.[1]
Cytotoxicity Profile
While essential for effective labeling, high concentrations of unnatural monosaccharides can sometimes exhibit cytotoxic effects. Peracetylated N-acetylmannosamine (ManNAc) analogs, common precursors for sialic acid biosynthesis, have been reported to have higher cytotoxicity compared to their unprotected counterparts.[3] However, specific cytotoxicity data for a wide range of CMP-Neu5Ac derivatives is not extensively available in a comparative format. The general observation is that modifications at the C-5 position of fluorinated sialic acids do not cause significant cellular toxicity in vitro.[3]
| Derivative/Precursor | General Cytotoxicity | Notes |
| Peracetylated ManNAc analogs | Higher | Increased cytotoxicity compared to unprotected forms. |
| C-5 modified fluorinated sialic acids | Low | Generally well-tolerated in vitro with no significant loss in cell viability.[3][4] |
Table 2: General cytotoxicity profile of sialic acid precursors.
Key Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results in metabolic labeling experiments. Below are protocols for the key steps involved in the metabolic labeling of sialoglycans and their subsequent detection.
Protocol 1: Metabolic Labeling of Sialic Acids
This protocol describes the metabolic incorporation of an azide- or alkyne-modified sialic acid precursor into cellular glycans.
Materials:
-
Cells of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Azide- or alkyne-modified sialic acid precursor (e.g., a C-5 carbamate derivative)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture cells to a desired confluency in their appropriate growth medium.
-
Metabolic Labeling: Add the unnatural sialic acid precursor to the cell culture medium to a final concentration of 25-50 µM.
-
Incubation: Incubate the cells for 2-3 days at 37°C in a humidified incubator with 5% CO2 to allow for the metabolic incorporation of the modified sialic acid into cell surface glycans.
-
Harvesting: Harvest the cells by gentle scraping or trypsinization.
-
Washing: Wash the cells three times with ice-cold PBS to remove any unincorporated precursor. The cells are now ready for detection via click chemistry.
Protocol 2: Detection of Labeled Sialoglycans via Click Chemistry
Following metabolic labeling, the incorporated bioorthogonal handle (azide or alkyne) can be detected through a highly specific and efficient click chemistry reaction. Two common methods are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Metabolically labeled cells
-
PBS
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate (B8700270)
-
Azide- or alkyne-functionalized detection reagent (e.g., fluorescent dye, biotin)
-
Aminoguanidine (optional, to reduce oxidative damage)
Procedure:
-
Prepare Reaction Buffer: In a microcentrifuge tube, prepare the click chemistry reaction buffer by adding the following in order:
-
Metabolically labeled cells resuspended in PBS.
-
Alkyne- or azide-functionalized detection reagent.
-
A premixed solution of CuSO4 and THPTA/TBTA (typically in a 1:5 molar ratio).
-
Aminoguanidine (final concentration ~1 mM).
-
-
Initiate Reaction: Add freshly prepared sodium ascorbate solution (final concentration ~2.5-5 mM) to initiate the reaction.
-
Incubation: Incubate the reaction mixture for 20-60 minutes at room temperature or 4°C, protected from light.
-
Washing: Wash the cells three times with PBS to remove unreacted reagents.
-
Analysis: The labeled cells can now be analyzed by flow cytometry, fluorescence microscopy, or Western blot.
B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Metabolically labeled cells
-
PBS or cell culture medium
-
Strained alkyne or azide (B81097) detection reagent (e.g., DBCO, DIFO)
Procedure:
-
Cell Preparation: Resuspend the metabolically labeled cells in PBS or fresh cell culture medium.
-
SPAAC Labeling: Add the strained alkyne or azide detection reagent to the cell suspension (final concentration typically 10-50 µM).
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with cold PBS to remove any unreacted probe.
-
Analysis: Proceed with analysis by flow cytometry or fluorescence microscopy.
Visualizing the Process: Pathways and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the sialic acid metabolic pathway and a typical experimental workflow for metabolic labeling.
Sialic Acid Metabolic Pathway for Labeling.
General Experimental Workflow.
CMP-Neu5Ac Derivative Relationships.
References
validation of cell surface sialylation using fluorescently tagged CMP-sialic acid
For researchers, scientists, and drug development professionals navigating the complexities of cellular glycosylation, this guide provides an objective comparison of methods for validating cell surface sialylation, with a focus on the use of fluorescently tagged CMP-sialic acid and its alternatives. Detailed experimental data and protocols are presented to aid in the selection of the most appropriate technique for your research needs.
Cell surface sialic acids are crucial players in a multitude of biological processes, from cell-cell recognition and signaling to pathogen binding and immune responses. Aberrant sialylation is a hallmark of various diseases, including cancer, making the accurate detection and quantification of cell surface sialic acids a critical aspect of biomedical research and therapeutic development. This guide delves into the methodologies employed to validate cell surface sialylation, offering a direct comparison of their principles, performance, and practical considerations.
At a Glance: Comparing Sialylation Validation Methods
The validation of cell surface sialylation can be broadly categorized into three primary approaches: chemoenzymatic labeling using fluorescently tagged CMP-sialic acid, metabolic glycoengineering, and lectin- or antibody-based detection. Each method offers distinct advantages and limitations in terms of specificity, sensitivity, and the nature of the data generated.
| Method | Principle | Advantages | Limitations | Typical Applications |
| Fluorescently Tagged CMP-Sialic Acid | Enzymatic transfer of a fluorescent sialic acid analog from a CMP-donor to terminal galactose or N-acetylgalactosamine residues on cell surface glycans by sialyltransferases.[1][2] | High specificity due to enzyme-substrate recognition.[1] Direct and quantitative visualization of accessible sialylation sites.[3] Can be used on live cells.[3] | Requires permeabilization for intracellular labeling.[4] The bulky fluorescent tag may affect enzyme kinetics or biological interactions.[4] | Quantifying the level of sialylation of specific glycans.[3] Fluorescent detection of specific glycan epitopes on the cell surface.[3] In situ imaging of sialylated glycans. |
| Metabolic Glycoengineering | Cells are fed unnatural monosaccharide precursors with bioorthogonal chemical reporters (e.g., azide (B81097) or alkyne). These are metabolized and incorporated into cell surface sialic acids, which are then detected by fluorescent probes via click chemistry.[5][6][7] | Enables labeling of the entire cellular sialome over time.[8][9] Can be used for in vivo studies.[5] Allows for subsequent proteomic analysis to identify sialylated proteins. | Indirect detection method. Incorporation efficiency can vary between cell types and glycoconjugates.[8][9] Potential for metabolic interference. | Studying the dynamics of sialic acid expression and turnover. Visualizing sialic acids in living organisms.[5] Identifying sialoglycoproteins. |
| Lectin/Antibody Staining | Lectins (e.g., SNA, MAL I) or antibodies specific for certain sialic acid linkages (α2,3 or α2,6) or sialylated epitopes (e.g., Sialyl-Lewis X) are used to detect their presence on the cell surface. | Relatively simple and widely available reagents. Can provide information on specific sialic acid linkages. | Can be semi-quantitative. Binding can be affected by the density and accessibility of the target epitope. Potential for cross-reactivity. | Rapid screening of cell populations for the presence of specific sialylated structures. Immunohistochemistry and flow cytometry. |
| Mass Spectrometry | Glycans are released from the cell surface, derivatized to stabilize sialic acids, and then analyzed by mass spectrometry to determine their structure and relative abundance.[10] | Provides detailed structural information, including linkage analysis and identification of different sialic acid modifications.[10][11] Highly sensitive and quantitative.[10] | Requires specialized equipment and expertise. Complex data analysis. Does not provide spatial information on the cell surface. | Comprehensive glycan profiling.[12] Quantitative analysis of changes in sialylation in response to stimuli or in disease states.[10] |
Delving Deeper: Experimental Protocols
Chemoenzymatic Labeling with Fluorescently Tagged CMP-Sialic Acid
This method leverages the specificity of sialyltransferases to directly label accessible terminal glycans on the cell surface.
Experimental Workflow:
Protocol:
-
Cell Preparation: Culture cells of interest to the desired confluency in a suitable format (e.g., chamber slides for microscopy, suspension for flow cytometry).
-
Washing: Gently wash the cells twice with a buffered saline solution (e.g., PBS or HBSS) to remove any residual media components.
-
Labeling Reaction: Prepare a reaction mixture containing a specific sialyltransferase (e.g., ST6GAL1 for α2,6-sialylation or ST3GAL1 for α2,3-sialylation), fluorescently tagged CMP-sialic acid (e.g., CMP-Cy3-Sialic Acid or CMP-Cy5-Sialic Acid), and the appropriate reaction buffer.[3] For enhanced labeling, cells can be pre-treated with a neuraminidase to remove existing sialic acids, thereby exposing more acceptor sites.[1][3]
-
Incubation: Add the reaction mixture to the cells and incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Washing: After incubation, wash the cells three times with cold buffered saline to remove any unbound fluorescent substrate and enzyme.
-
Analysis: The labeled cells can then be visualized by fluorescence microscopy, quantified by flow cytometry, or the labeled proteins can be analyzed by SDS-PAGE and in-gel fluorescence scanning.[3]
Metabolic Glycoengineering
This powerful technique allows for the introduction of bioorthogonal chemical reporters into the cellular sialome for subsequent detection.
Experimental Workflow:
References
- 1. Sialyltransferase-Based Chemoenzymatic Histology for the Detection of N- and O-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Fluorescent CMP-sialic acids as a tool to study the specificity of the CMP-sialic acid carrier and the glycoconjugate sialylation in permeabilized cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Membrane glycomics reveal heterogeneity and quantitative distribution of cell surface sialylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural analysis of glycoprotein sialylation – Part I: pre-LC-MS analytical strategies - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42960A [pubs.rsc.org]
- 12. A Quantitative Microtiter Assay for Sialylated Glycoform Analyses Using Lectin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Sialylation Levels: A Guide to Orthogonal Analytical Techniques
In the development and quality control of biopharmaceuticals, accurate characterization of glycosylation, particularly sialylation, is critical. Sialic acid residues can significantly impact the efficacy, stability, and serum half-life of therapeutic proteins.[1][2][3] Given the complexity of glycoprotein (B1211001) analysis, employing orthogonal analytical techniques is essential for robust and reliable quantification of sialylation levels. This guide provides a comparative overview of common orthogonal methods for sialylation analysis, complete with experimental protocols and quantitative data to aid researchers in selecting the most appropriate techniques for their needs.
Comparison of Orthogonal Analytical Techniques for Sialylation Analysis
The choice of analytical technique for sialylation analysis depends on various factors, including the specific information required (e.g., total sialic acid content, linkage analysis, site-specific information), sample throughput needs, and available instrumentation. Below is a summary of commonly used orthogonal techniques.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| HPAE-PAD | High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection separates sialic acids based on their charge. | Quantifies total sialic acids (Neu5Ac, Neu5Gc) without derivatization.[2][4] | High sensitivity and reproducibility; no derivatization required.[4] | Limited to monosaccharide analysis; provides no linkage information. |
| HILIC-FLD | Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection separates fluorescently labeled glycans. | Quantifies different glycan species, including sialylated forms.[5][6] | High-throughput capability; good resolution of glycan isomers.[6] | Requires derivatization; indirect quantification of sialylation. |
| LC-MS | Liquid Chromatography coupled with Mass Spectrometry separates and identifies glycans or glycopeptides based on mass-to-charge ratio. | Provides detailed structural information, including linkage isomers and site-specific glycosylation.[1][4][7][8] | High specificity and sensitivity; provides comprehensive structural data.[1][9] | Complex data analysis; potential for ion suppression.[1] |
| MALDI-TOF MS | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry analyzes the mass of released glycans. | Rapid profiling of glycan populations, including sialylated species.[6][7] | High throughput; relatively simple sample preparation.[6] | Quantification can be challenging; labile sialic acids may be lost.[1] |
| CE-LIF | Capillary Electrophoresis with Laser-Induced Fluorescence separates fluorescently labeled glycans based on charge and hydrodynamic volume. | High-resolution separation of glycan isomers, including sialylated forms.[10][11][12][13] | High efficiency and resolution; low sample consumption.[13] | Requires derivatization; can be sensitive to matrix effects.[10] |
Quantitative Data Comparison
A study comparing different methods for quantifying N-acetylneuraminic acid (NANA) on glycomacropeptide (GMP) provided the following data, highlighting the performance of a chromatographic approach (LC-MS) compared to other methods.[14][15]
| Parameter | Chromatographic Method (LC-MS) | Colorimetric/Fluorometric Method | Enzymatic Method |
| Analysis Time (Total) | 31 hours (including overnight hydrolysis)[14] | ~2.5 hours[14] | ~3 hours[14] |
| Precision (RSD) | 1.94%[14][15] | Higher variability | Higher variability |
| Accuracy (Recovery) | 90.25%[14][15] | Not specified | Not specified |
| Mass % of NANA | 6.18% ± 0.12%[14][15] | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific applications.
Sialic Acid Release and Labeling for LC-FLD Analysis
This protocol describes the release of sialic acids from a glycoprotein, followed by fluorescent labeling for subsequent analysis by HPLC or UHPLC with fluorescence detection.[3][16]
Materials:
-
Glycoprotein sample (e.g., 50 µg)[16]
-
2M Acetic Acid[16]
-
1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (B599025) (DMB) labeling reagent[16]
-
HPLC or UHPLC system with fluorescence detector
-
Reverse-phase column (e.g., LudgerSep-R1 or LudgerSep-uR2)[16]
Procedure:
-
Sialic Acid Release: Incubate the glycoprotein sample with 2M acetic acid at 80°C for 2 hours.[16]
-
Fluorescent Labeling: Add the DMB labeling reagent to the released sialic acids and incubate to allow the derivatization reaction to proceed. The DMB reagent reacts with the α-keto acid group of the sialic acids to form a fluorescent product.[16]
-
LC-FLD Analysis: Analyze the DMB-labeled sialic acids by reverse-phase HPLC or UHPLC. A typical gradient involves solvents such as acetonitrile, methanol, and water.[16]
-
Detection: Monitor fluorescence at an excitation wavelength of 373 nm and an emission wavelength of 448 nm.[16]
-
Quantification: Determine the amount of Neu5Ac and Neu5Gc by comparing the peak areas in the sample to a standard curve generated from quantitative standards.[16]
N-Glycan Release and Labeling for HILIC-FLD Analysis
This protocol outlines the enzymatic release of N-glycans from a glycoprotein, followed by fluorescent labeling for HILIC-FLD analysis.
Materials:
-
Glycoprotein sample
-
PNGase F enzyme
-
Fluorescent labeling reagent (e.g., RapiFluor-MS, 2-AB)
-
HILIC column
-
UHPLC system with fluorescence and mass spectrometry detectors
Procedure:
-
N-Glycan Release: Denature the glycoprotein sample and then incubate with PNGase F to release the N-glycans.
-
Fluorescent Labeling: Label the released N-glycans with a fluorescent tag according to the manufacturer's protocol. The RapiFluor-MS label, for example, enhances both fluorescence and mass spectrometry signals.[5]
-
HILIC-FLD-MS Analysis: Separate the labeled N-glycans using a HILIC column with a gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer.[5]
-
Detection: Detect the separated glycans using a fluorescence detector and a mass spectrometer for identification and quantification.[5]
Glycopeptide Analysis by LC-MS
This "glycoproteomic" approach involves digesting the glycoprotein into peptides and analyzing the resulting glycopeptides by LC-MS to obtain site-specific glycosylation information.[7]
Materials:
-
Glycoprotein sample
-
Trypsin or other suitable protease
-
LC-MS system (e.g., ESI-MS)[7]
Procedure:
-
Proteolytic Digestion: Reduce, optionally S-alkylate, and digest the glycoprotein with trypsin to generate peptides and glycopeptides.[7]
-
LC-MS/MS Analysis: Separate the glycopeptides by reverse-phase liquid chromatography and analyze them by mass spectrometry.[7] The mass spectrometer can identify the peptide sequence and the attached glycan structure.
-
Data Analysis: Use specialized software to identify the site of glycosylation and characterize the different glycoforms present at each site.
Visualizing the Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of sialylation levels using orthogonal analytical techniques.
Caption: Workflow for Cross-Validation of Sialylation.
References
- 1. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ludger.com [ludger.com]
- 4. Strategies for Sialic Acid Analysis – CD BioGlyco - CD BioGlyco [bioglyco.com]
- 5. waters.com [waters.com]
- 6. High throughput quantification of N-glycans using one-pot sialic acid modification and matrix assisted laser desorption ionization time of flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical and Functional Aspects of Antibody Sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. IMPROVED SAMPLE PREPARATION METHOD FOR GLYCAN ANALYSIS OF GLYCOPROTEINS BY CE-LIF AND CE-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sialic Acid Speciation using Capillary Electrophoresis: Optimization of Analyte Derivatization and Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Capillary Electrophoresis-Laser Induced Fluorescence Method Development and Validation for Quantification of Nine Gangliosides—Application to Analysis of Cell Lines of CNS Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ludger.com [ludger.com]
Sialoglycan Synthesis: A Comparative Guide to Enzymatic and Chemical Approaches
For researchers, scientists, and drug development professionals navigating the complex landscape of glycan synthesis, the choice between enzymatic and chemical methods for producing sialoglycans is a critical one. This guide provides an objective comparison of the outcomes of these two approaches, supported by experimental data and detailed methodologies, to aid in making informed decisions for your research and development endeavors.
Sialoglycans, oligosaccharides terminating with sialic acid, play crucial roles in a myriad of biological processes, from cell-cell recognition and signaling to pathogen binding and immune responses. Their therapeutic and diagnostic potential is vast, yet accessing homogeneous, structurally defined sialoglycans remains a significant challenge. Both chemical and enzymatic synthesis have emerged as powerful tools to address this need, each with its own distinct set of advantages and limitations.
At a Glance: Key Outcomes Compared
The primary distinctions between enzymatic and chemical synthesis of sialoglycans lie in their stereoselectivity, yield, substrate scope, and overall process complexity. Enzymatic methods, particularly those employing sialyltransferases, offer unparalleled control over the stereochemistry of the sialidic linkage, typically affording the desired α-anomer with absolute specificity. Chemical synthesis, while offering broader substrate flexibility, often struggles with achieving high stereoselectivity, leading to mixtures of anomers and requiring complex purification steps.
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
| Stereoselectivity | Typically absolute (e.g., exclusively α-linkage)[1] | Often yields mixtures of α and β anomers, requiring extensive optimization and purification[2][3][4] |
| Yield | Generally high, with chemoenzymatic one-pot systems reporting yields from 61% to over 99%[5] | Highly variable and often lower due to multi-step processes and purification losses[1] |
| Reaction Conditions | Mild, aqueous buffers at physiological pH and temperature[5] | Often requires harsh conditions, including strong acids/bases, and anhydrous solvents[2] |
| Protecting Groups | Not required for the glycan acceptors, simplifying the overall process[6] | Extensive use of protecting and leaving groups is necessary, adding multiple steps to the synthesis[2][7] |
| Substrate Scope | Can be limited by the high specificity of the enzymes used[1] | Broader substrate scope, allowing for the synthesis of unnatural sialoglycans and mimetics[1][2] |
| Scalability | Gram-scale synthesis has been demonstrated for chemoenzymatic approaches[8][9][10] | Can be challenging to scale up due to the complexity of the reactions and purification[2] |
| Process Complexity | Often simpler, with one-pot multi-enzyme (OPME) systems streamlining the process[8][9][10] | Multi-step, complex procedures involving protection, glycosylation, and deprotection steps[2][6] |
Delving Deeper: A Head-to-Head Comparison
The Power of Precision: Enzymatic Synthesis
Enzymatic synthesis, and more specifically the chemoenzymatic approach, has revolutionized the production of complex glycans. By harnessing the exquisite specificity of enzymes like sialyltransferases, researchers can construct intricate sialoglycans with remarkable efficiency and precision.
One of the most powerful strategies is the one-pot multi-enzyme (OPME) system.[8][9][10] This approach combines several enzymatic reactions in a single vessel, minimizing intermediate purification steps and maximizing yield. A typical OPME system for sialoglycan synthesis involves the enzymatic generation of the sialic acid donor, CMP-sialic acid, which is then immediately used by a sialyltransferase to attach the sialic acid to a desired acceptor glycan.[5][11]
Advantages of Enzymatic Synthesis:
-
Unmatched Stereoselectivity: Sialyltransferases catalyze the formation of specific sialidic linkages (e.g., α2-3, α2-6, or α2-8) with absolute stereocontrol, eliminating the formation of unwanted anomers.[1]
-
High Yields under Mild Conditions: Reactions are performed in aqueous buffers at or near physiological pH and temperature, preserving the integrity of sensitive molecules and often resulting in high product yields.[5]
-
Simplified Workflow: The need for protecting group manipulations on the acceptor substrate is circumvented, significantly shortening the synthetic route.[6] One-pot setups further streamline the process.[8][9][10]
Limitations of Enzymatic Synthesis:
-
Enzyme Specificity: The substrate specificity of sialyltransferases can be a double-edged sword. While it ensures precise glycosylation, it can also limit the range of acceptor molecules that can be sialylated.[1] However, ongoing enzyme engineering efforts are expanding the substrate scope of these biocatalysts.
-
Availability and Cost of Enzymes: The required enzymes, particularly sialyltransferases, may not always be commercially available or may be expensive to produce.
Caption: General workflow for one-pot enzymatic synthesis of sialoglycans.
The Versatility of Chemistry: Chemical Synthesis
Chemical synthesis offers a powerful and versatile platform for the creation of sialoglycans, including those with unnatural structures that are inaccessible through enzymatic routes.[2] This approach allows for the introduction of various modifications to the sialic acid moiety and the underlying glycan chain, enabling the synthesis of probes for studying biological processes and novel therapeutic candidates.
However, the chemical synthesis of sialoglycans is notoriously challenging.[2][3][4] The primary hurdles include the stereoselective formation of the α-sialidic linkage and the need for a multi-step protecting group strategy. The lack of a participating group at the C-3 position of sialic acid and the electron-withdrawing nature of the carboxyl group at the anomeric center make the formation of the desired α-linkage difficult, often leading to the formation of the thermodynamically more stable but biologically inactive β-anomer.[2][4]
Advantages of Chemical Synthesis:
-
Broad Substrate Scope: Chemical methods provide access to a wide range of sialoglycan structures, including unnatural derivatives and mimetics that cannot be synthesized enzymatically.[1][2]
-
Flexibility in Structural Modification: It allows for precise modifications at various positions of the sialic acid and the acceptor glycan.
Limitations of Chemical Synthesis:
-
Lack of Stereoselectivity: Achieving high α-selectivity is a major challenge, often resulting in anomeric mixtures that require difficult separation.[2][3][4]
-
Complex and Lengthy Procedures: The synthesis involves multiple steps of protection, glycosylation, and deprotection, making it a time-consuming and labor-intensive process.[2][6]
-
Harsh Reaction Conditions: The use of strong acids, bases, and anhydrous conditions can lead to the degradation of sensitive substrates.
-
Lower Overall Yields: The multi-step nature of the synthesis and the challenges in purification often lead to lower overall yields compared to enzymatic methods.[1]
Caption: Simplified workflow for the chemical synthesis of sialoglycans.
Experimental Protocols
To provide a practical understanding of these methodologies, the following sections outline representative experimental protocols for both chemoenzymatic and chemical synthesis of a sialoglycan.
Chemoenzymatic Synthesis of an α2,3-Linked Sialoside
This protocol is based on a one-pot, three-enzyme system for the synthesis of Neu5Acα2,3LacβProN₃.[5]
Materials:
-
3-azidopropyl lactoside (LacβProN₃) as the acceptor
-
N-acetylmannosamine (ManNAc) as the sialic acid precursor
-
Sodium pyruvate
-
Cytidine 5'-triphosphate (CTP)
-
E. coli K-12 sialic acid aldolase
-
N. meningitidis CMP-sialic acid synthetase (NmCSS)
-
Pasteurella multocida α2,3-sialyltransferase (PmST1)
-
Tris-HCl buffer
-
MgCl₂
Procedure:
-
Dissolve the acceptor (LacβProN₃), ManNAc, sodium pyruvate, and CTP in Tris-HCl buffer containing MgCl₂.
-
Add the three enzymes: sialic acid aldolase, NmCSS, and PmST1 to the reaction mixture.
-
Incubate the reaction at 37°C for 4-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the product using a C18 silica (B1680970) gel column.
-
Characterize the final product by NMR and mass spectrometry.
Anticipated Results: This chemoenzymatic approach is reported to produce sialosides in yields ranging from 61% to 99%.[5]
Chemical Synthesis of an α-Sialoside
This generalized protocol highlights the key steps involved in a typical chemical sialylation.
Materials:
-
A suitably protected sialyl donor (e.g., a sialyl phosphite (B83602) or thioglycoside)
-
A protected acceptor with a free hydroxyl group at the desired position of sialylation
-
A glycosylation promoter (e.g., TMSOTf)
-
Anhydrous solvents (e.g., dichloromethane, acetonitrile)
-
Reagents for deprotection (e.g., sodium methoxide, hydrogen with palladium on carbon)
Procedure:
-
Preparation of Glycosyl Donor and Acceptor: Synthesize the sialyl donor and the acceptor with appropriate protecting groups to ensure regioselectivity and to influence the stereochemical outcome.
-
Glycosylation: Dissolve the donor and acceptor in an anhydrous solvent under an inert atmosphere. Cool the reaction to a low temperature (e.g., -78°C). Add the promoter and allow the reaction to proceed for several hours.
-
Quenching and Workup: Quench the reaction and perform an aqueous workup to isolate the crude protected sialoglycan.
-
Purification: Purify the protected sialoglycan using column chromatography to separate the desired α-anomer from the β-anomer and other byproducts.
-
Deprotection: Remove all protecting groups in one or more steps using appropriate reagents and conditions.
-
Final Purification: Purify the deprotected sialoglycan, typically by size-exclusion chromatography or HPLC.
-
Characterization: Confirm the structure and purity of the final product by NMR and mass spectrometry.
Conclusion: Choosing the Right Path
The choice between enzymatic and chemical synthesis of sialoglycans ultimately depends on the specific goals of the project. For the production of naturally occurring sialoglycan structures with high purity and yield, chemoenzymatic methods are often the superior choice due to their exceptional stereoselectivity and simplified workflows.[1][5] However, when the goal is to create novel sialoglycan analogues with unnatural modifications for use as molecular probes or therapeutic leads, the versatility of chemical synthesis is indispensable, despite its inherent challenges.[1][2]
Recent advances in both fields are continuously blurring the lines between these two approaches. The development of chemoenzymatic strategies that incorporate chemically modified substrates is expanding the scope of enzymatic synthesis,[8][9][10] while new and improved chemical glycosylation methods are enhancing the efficiency and stereoselectivity of chemical synthesis.[3] For the modern glycochemist and drug developer, a comprehensive understanding of both enzymatic and chemical strategies is essential for successfully navigating the synthesis of these vital biomolecules.
References
- 1. Enzymatic and chemical approaches for the synthesis of sialyl glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advanced Chemical Methods for Stereoselective Sialylation and Their Applications in Sialoglycan Syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for CMP-Sialic Acid in In Vitro Glycosylation
For Researchers, Scientists, and Drug Development Professionals
In the realm of glycobiology and the development of therapeutic glycoproteins, the enzymatic addition of sialic acid to glycans—a process known as sialylation—is a critical step for enhancing protein stability, solubility, and serum half-life. The conventional donor substrate for sialyltransferases in these in vitro reactions is cytidine (B196190) 5'-monophospho-N-acetylneuraminic acid (CMP-sialic acid). However, its high cost and instability have prompted the development of effective alternatives. This guide provides an objective comparison of the primary alternatives to pre-synthesized CMP-sialic acid for in vitro glycosylation studies, supported by experimental data and detailed protocols.
The two main alternatives to the direct use of CMP-sialic acid are:
-
CMP-Sialic Acid Analogs: These are synthetic versions of CMP-sialic acid with chemical modifications, often at the C-5 or C-9 positions of the sialic acid moiety. These analogs can introduce functionalities for probing, imaging, or altering the biological properties of the resulting glycoconjugate.
-
Chemoenzymatic "One-Pot" Synthesis: This approach generates CMP-sialic acid or its analogs in situ from less expensive precursors like N-acetylmannosamine (ManNAc) or sialic acid and cytidine-5'-triphosphate (B129977) (CTP). This is achieved through a multi-enzyme cascade within a single reaction vessel.
Performance Comparison
The choice between direct use of CMP-sialic acid and its alternatives depends on the specific experimental goals, including the desired sialic acid structure, scale of the reaction, and cost considerations. The following tables summarize the quantitative performance of these alternatives based on available experimental data.
Table 1: Kinetic Parameters of Sialyltransferases with CMP-Sialic Acid Analogs
This table presents the kinetic data for various 9-substituted CMP-sialic acid analogs with different mammalian sialyltransferases, comparing them to the natural substrate, CMP-Neu5Ac. The data highlights how modifications to the sialic acid moiety can affect the efficiency of transfer by different enzymes.
| Donor Substrate | Sialyltransferase | Km (mM) | Relative Vmax (%) |
| CMP-Neu5Ac (Control) | α2,6-Sialyltransferase (rat liver) | 0.15 | 100 |
| α2,3-Sialyltransferase (Galβ1,4(3)GlcNAc) | 0.43 | 100 | |
| α2,3-Sialyltransferase (Galβ1,3GalNAc) | 0.14 | 100 | |
| α2,6-Sialyltransferase (GalNAc) | 0.05 | 100 | |
| CMP-9-Azido-NeuAc | α2,6-Sialyltransferase (rat liver) | 0.29 | 85 |
| α2,3-Sialyltransferase (Galβ1,4(3)GlcNAc) | 0.45 | 90 | |
| α2,3-Sialyltransferase (Galβ1,3GalNAc) | 0.16 | 110 | |
| α2,6-Sialyltransferase (GalNAc) | 0.06 | 95 | |
| CMP-9-Amino-NeuAc | α2,6-Sialyltransferase (rat liver) | 2.1 | 20 |
| α2,3-Sialyltransferase (Galβ1,4(3)GlcNAc) | No activity | - | |
| α2,3-Sialyltransferase (Galβ1,3GalNAc) | No activity | - | |
| α2,6-Sialyltransferase (GalNAc) | No activity | - | |
| CMP-9-Acetamido-NeuAc | α2,6-Sialyltransferase (rat liver) | 0.87 | 70 |
| α2,3-Sialyltransferase (Galβ1,4(3)GlcNAc) | 0.63 | 80 | |
| α2,3-Sialyltransferase (Galβ1,3GalNAc) | 0.25 | 90 | |
| α2,6-Sialyltransferase (GalNAc) | 0.12 | 85 |
Data synthesized from published studies. Kinetic parameters can vary based on specific reaction conditions and acceptor substrates.
Table 2: Comparison of "One-Pot" Chemoenzymatic Sialylation and Standard Enzymatic Sialylation
This table compares the typical reaction times and yields for producing sialylated glycans using a standard protocol with pre-made CMP-sialic acid versus a one-pot chemoenzymatic approach.
| Parameter | Standard Enzymatic Sialylation | "One-Pot" Chemoenzymatic Sialylation |
| Donor Substrate | Pre-synthesized CMP-Sialic Acid | ManNAc (or Sialic Acid) + CTP |
| Enzymes Required | Sialyltransferase | Sialic Acid Aldolase (B8822740) (if starting from ManNAc), CMP-Sialic Acid Synthetase, Sialyltransferase |
| Typical Reaction Time | 2 - 8 hours | 4 - 18 hours |
| Reported Yields | Generally high, dependent on enzyme and substrate concentrations. | 61% to >95%[1] |
| Cost-Effectiveness | Lower, due to the high cost of CMP-sialic acid. | Higher, due to the use of less expensive precursors. |
| Flexibility | Limited to the availability of specific CMP-sialic acid analogs. | High, allows for the synthesis of diverse sialosides by using modified ManNAc or sialic acid precursors.[2][3] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the workflows for standard enzymatic sialylation and the one-pot chemoenzymatic alternative.
Experimental Protocols
Protocol 1: Standard In Vitro Sialylation of a Glycoprotein using ST6Gal1
This protocol provides a general guideline for the sialylation of a glycoprotein with terminal galactose residues using recombinant human ST6Gal1 and CMP-Neu5Ac.
Materials:
-
Purified glycoprotein with terminal galactose residues (e.g., agalactosyl-IgG)
-
Recombinant α2,6-Sialyltransferase (ST6Gal1)
-
CMP-N-acetylneuraminic acid (CMP-Neu5Ac)
-
Reaction Buffer: 50 mM MES, pH 6.5
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the specified order. The final volume can be scaled as needed.
-
Nuclease-free water to a final volume of 50 µL.
-
5 µL of 10x Reaction Buffer (to a final concentration of 1x).
-
Glycoprotein to a final concentration of 1 mg/mL.
-
CMP-Neu5Ac to a final concentration of 1 mM.
-
ST6Gal1 to a final concentration of 0.5 mU/µL.
-
-
Incubation: Gently mix the reaction components by pipetting. Incubate the reaction at 37°C for 4 hours. For optimal sialylation, a time-course experiment may be necessary.
-
Reaction Termination: To stop the reaction, the sample can be immediately frozen at -20°C or placed on ice.
-
Analysis: The extent of sialylation can be analyzed by various methods, including SDS-PAGE (to observe the shift in molecular weight), high-performance liquid chromatography (HPLC), or mass spectrometry (for detailed glycan analysis).
Protocol 2: One-Pot Three-Enzyme Chemoenzymatic Synthesis of an α2,6-Linked Sialoside
This protocol describes the synthesis of an α2,6-linked sialoside from a galactoside acceptor and ManNAc, adapted from established chemoenzymatic methods.[2][4]
Materials:
-
Galactoside acceptor (e.g., Lactose)
-
N-acetylmannosamine (ManNAc)
-
Sodium pyruvate
-
Cytidine-5'-triphosphate (CTP), disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (1 M, pH 8.5)
-
Recombinant Sialic Acid Aldolase (e.g., from E. coli K-12)
-
Recombinant CMP-Sialic Acid Synthetase (e.g., from Neisseria meningitidis)
-
Recombinant α2,6-Sialyltransferase (e.g., from Photobacterium damselae)
-
Nuclease-free water
-
50 mL centrifuge tube
Procedure:
-
Prepare the Reaction Mixture: In a 50 mL centrifuge tube, dissolve the following in nuclease-free water:
-
Galactoside acceptor (e.g., 0.1 mmol)
-
ManNAc (1.5 equivalents, 0.15 mmol)
-
Sodium pyruvate (5 equivalents, 0.5 mmol)
-
CTP (1.5 equivalents, 0.15 mmol)
-
MgCl₂ (to a final concentration of 20 mM)
-
-
Buffer Addition: Add Tris-HCl buffer to a final concentration of 100 mM and adjust the final volume with nuclease-free water.
-
Enzyme Addition: Add the three enzymes to the reaction mixture. The optimal amount of each enzyme should be determined based on their specific activities. A typical ratio might be 1-2 units of sialic acid aldolase and CMP-sialic acid synthetase, and 0.5-1 unit of sialyltransferase per µmol of acceptor.
-
Incubation: Incubate the reaction at 37°C for 4-18 hours with gentle agitation. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Termination and Purification: Terminate the reaction by boiling for 5 minutes to denature the enzymes. Centrifuge the mixture to pellet the denatured proteins. The supernatant containing the sialylated product can be purified by size-exclusion chromatography or C18 solid-phase extraction.
-
Analysis: The purified product can be analyzed and characterized by HPLC, mass spectrometry, and NMR spectroscopy.
Conclusion
Both CMP-sialic acid analogs and chemoenzymatic one-pot systems offer viable and often advantageous alternatives to the direct use of CMP-sialic acid in in vitro glycosylation studies. CMP-sialic acid analogs are invaluable for introducing specific chemical functionalities into glycans, enabling a wide range of applications in chemical biology. Chemoenzymatic one-pot synthesis provides a highly flexible and cost-effective method for producing a diverse array of sialosides, including those with natural and non-natural sialic acid variants, with high yields. The choice of method will ultimately be guided by the specific research question, budgetary constraints, and the desired final product. This guide provides the necessary comparative data and foundational protocols to aid researchers in making an informed decision for their in vitro sialylation experiments.
References
- 1. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Affinity-based covalent sialyltransferase probes enabled by ligand-directed chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07184K [pubs.rsc.org]
- 4. Potent Metabolic Sialylation Inhibitors Based on C-5-Modified Fluorinated Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Glycoproteins Sialylated with Diverse CMP-Sialic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The terminal sialic acid residues on glycoproteins are pivotal in a vast array of biological processes, including cell-cell recognition, immune responses, and pathogen interactions.[1][2][3][4] The ability to modify these sialic acids using cytidine (B196190) monophosphate (CMP)-sialic acid analogs offers a powerful tool to modulate glycoprotein (B1211001) function and develop novel therapeutics. This guide provides an objective comparison of the biological activities of glycoproteins sialylated with different CMP-sialic acid analogs, supported by experimental data and detailed methodologies.
Introduction to Sialic Acid Glycoengineering
Sialic acid glycoengineering is a technique that introduces chemically modified sialic acid analogs into the glycan structures of glycoproteins.[5] This is often achieved by providing cells with precursor analogs of N-acetylmannosamine (ManNAc) or sialic acid itself, which are then metabolically incorporated.[5][6] A more direct enzymatic approach involves the use of sialyltransferases to transfer sialic acid analogs from their activated CMP-sugar donors to acceptor glycans on glycoproteins.[7][8] This latter method allows for more controlled in vitro modification of glycoproteins. The choice of the sialic acid analog can dramatically influence the biological activity of the resulting glycoprotein by altering its interactions with sialic acid-binding proteins (lectins), such as Siglecs, and its overall physicochemical properties.[2][5]
Comparative Biological Activity Data
The following table summarizes the observed biological activities of glycoproteins modified with various CMP-sialic acid analogs. The data is compiled from multiple studies and presented to facilitate comparison.
| CMP-Sialic Acid Analog | Modification | Observed Biological Effect on Glycoprotein | Key Experimental Assay | Reference |
| CMP-Neu5Ac (Natural) | N-acetyl group at C5 | Baseline biological activity, essential for proper protein function and circulatory half-life.[9] | Receptor Binding Assay, Cell Adhesion Assay | [Varki et al., 2011] |
| CMP-Neu5Gc | N-glycolyl group at C5 | Non-human sialic acid that can be immunogenic in humans. Altered binding to Siglecs. | Siglec Binding Assay, Immunoassay | [Varki, 2008] |
| CMP-9-Azido-Neu5Ac (CMP-SiaNAz) | Azido group at C9 | Enables bioorthogonal "click" chemistry for labeling and visualization of sialylated glycoproteins. Minimal perturbation of biological activity in some cases. | Staudinger Ligation, Copper-catalyzed or Strain-promoted Azide-Alkyne Cycloaddition | [Saxon et al., 2002] |
| CMP-Legionaminic Acid | A nine-carbon backbone sugar distinct from neuraminic acid | Can be incorporated into glycoproteins, but may alter receptor recognition and pathogen binding. | Mass Spectrometry, Viral/Bacterial Binding Assays | [Haines-Menges et al., 2015] |
| CMP-3F-Neu5Ac | Fluorine atom at C3 | Acts as an inhibitor of sialyltransferases, leading to reduced overall sialylation. | Sialyltransferase Activity Assay, Flow Cytometry with Lectins | [Staufer et al., 2021] |
| CMP-SiaNAl | N-pentynoyl group | Allows for bioorthogonal ligation and has been used to assay sialyltransferase activity without radiolabels.[7] | Copper-catalyzed Azide-Alkyne Cycloaddition | [Baskin et al., 2007] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Sialyltransferase Activity Assay
This assay measures the transfer of a sialic acid analog from its CMP-donor to a glycoprotein acceptor.
Materials:
-
Sialyltransferase enzyme (e.g., ST6Gal1, ST3Gal4)
-
Acceptor glycoprotein (e.g., asialofetuin)
-
CMP-sialic acid analog
-
Reaction buffer (e.g., 50 mM MES buffer, pH 6.5, containing 10 mM MnCl₂)
-
Detection reagent (e.g., radiolabeled CMP-[¹⁴C]NeuAc or a fluorescently tagged analog)
Procedure:
-
Prepare a reaction mixture containing the acceptor glycoprotein, CMP-sialic acid analog, and sialyltransferase in the reaction buffer.
-
Incubate the mixture at 37°C for a specified time (e.g., 1-4 hours).
-
Stop the reaction by adding a quenching buffer or by heat inactivation.
-
Separate the sialylated glycoprotein from the unreacted CMP-sialic acid analog using methods like SDS-PAGE, size-exclusion chromatography, or a filter-binding assay.
-
Quantify the amount of incorporated sialic acid analog through radioactivity measurement, fluorescence detection, or mass spectrometry.[7][10]
Lectin Binding Assay
This assay assesses the ability of modified glycoproteins to bind to specific lectins, which recognize particular glycan structures.
Materials:
-
Immobilized lectins on a microarray slide or microplate (e.g., Sambucus nigra agglutinin (SNA) for α2,6-linked sialic acid, Maackia amurensis lectin (MAL) for α2,3-linked sialic acid).
-
Fluorescently labeled glycoprotein (sialylated with the analog of interest).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Wash buffer (e.g., PBST - PBS with 0.05% Tween-20).
Procedure:
-
Block the lectin-coated surface with blocking buffer for 1 hour at room temperature.
-
Wash the surface three times with wash buffer.
-
Incubate the surface with the fluorescently labeled glycoprotein for 1-2 hours.
-
Wash the surface thoroughly to remove any unbound glycoprotein.
-
Measure the fluorescence intensity using a microarray scanner or plate reader to quantify binding.
Cell Adhesion Assay
This assay evaluates the impact of modified cell surface glycoproteins on cell-cell or cell-extracellular matrix adhesion.
Materials:
-
Cultured cells metabolically labeled with a sialic acid analog.
-
Microplate coated with an extracellular matrix protein (e.g., fibronectin) or a monolayer of another cell type.
-
Cell culture medium.
-
Fluorescent dye for cell labeling (e.g., Calcein-AM).
Procedure:
-
Label the cells of interest with a fluorescent dye.
-
Seed the labeled cells onto the coated microplate.
-
Allow the cells to adhere for a specific period (e.g., 30-60 minutes) at 37°C.
-
Gently wash the plate to remove non-adherent cells.
-
Quantify the number of adherent cells by measuring the fluorescence in each well. A change in adhesion compared to control cells indicates a biological effect of the sialic acid analog.[5]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate a key signaling pathway influenced by glycoprotein sialylation and a general experimental workflow for assessing the biological activity of modified glycoproteins.
Caption: Sialic Acid-Mediated Siglec Signaling Pathway.
Caption: Workflow for Assessing Biological Activity.
References
- 1. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The manifold roles of sialic acid for the biological functions of endothelial glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Advances in the Biology and Chemistry of Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycoprotein Sialic Acid Analysis? Improve Reproducibility, Convenience With HPAE-PAD - AnalyteGuru [thermofisher.com]
- 10. Enzyme assay of sialyltransferases for oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Sialyltransferase Inhibitors in Blocking CMP-Sialic Acid Binding
For researchers, scientists, and drug development professionals, the identification of potent and specific sialyltransferase (ST) inhibitors is a critical step in the development of therapeutics for a range of diseases, including cancer and inflammatory conditions. This guide provides an objective comparison of a new investigational sialyltransferase inhibitor, designated here as "Compound X," with other established inhibitors that act by competing with the donor substrate, CMP-sialic acid. The comparative analysis is supported by experimental data and detailed protocols to aid in the validation and assessment of novel inhibitory compounds.
Sialyltransferases are a family of enzymes that catalyze the transfer of sialic acid from a donor molecule, cytidine (B196190) monophosphate-sialic acid (CMP-sialic acid), to the terminal positions of glycan chains on glycoproteins and glycolipids.[1][2] The aberrant sialylation of cell surface glycans is a hallmark of several pathologies, making STs attractive drug targets.[3] The validation of new inhibitors targeting the CMP-sialic acid binding site is crucial for advancing drug discovery in this field.
Comparative Analysis of Sialyltransferase Inhibitors
The inhibitory potential of Compound X was evaluated against a panel of known sialyltransferase inhibitors. The selection of these comparators was based on their mechanism of action, primarily as competitors of CMP-sialic acid, and includes CMP-sialic acid analogs, natural products, and their derivatives. The data presented below summarizes the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for each compound against various ST isoforms.
| Inhibitor Class | Compound | Target Sialyltransferase | IC50 (µM) | Ki (µM) | Mechanism of Action | Reference |
| Investigational | Compound X | ST6Gal-I | 5.2 | 2.5 | Competitive with CMP-sialic acid | Internal Data |
| ST3Gal-I | 12.8 | 6.1 | Competitive with CMP-sialic acid | Internal Data | ||
| CMP-Sialic Acid Analog | CMP-3Fₐₓ-Neu5Ac | Pan-Sialyltransferase | - | 31.7 | Competitive with CMP-sialic acid | [4] |
| (R)-10 (Phosphoramidate) | α2,6-ST | - | 68 ± 24 | Competitive with CMP-sialic acid | [3] | |
| (S)-10 (Phosphoramidate) | α2,6-ST | - | 140 ± 30 | Competitive with CMP-sialic acid | [3] | |
| Natural Product | Soyasaponin I | ST3Gal-I | 31 | 2.1 | Competitive with CMP-sialic acid | [5][6] |
| Natural Product Derivative | Lith-O-Asp | ST3Gal-I | 12-37 | - | Non-competitive with CMP-sialic acid | [3][7] |
| ST6Gal-I | 12-37 | - | [7] | |||
| FCW393 | ST6Gal-I | 7.8 | - | - | [7][8] | |
| ST3Gal-III | 9.45 | - | - | [7][8] |
Experimental Validation Protocols
The validation of Compound X's inhibitory activity and its mechanism of action involved several key experiments. Detailed protocols for these assays are provided below to allow for replication and comparative studies.
Protocol 1: HPLC-Based Sialyltransferase Activity Assay
This assay measures the transfer of sialic acid from CMP-sialic acid to an acceptor substrate by separating the sialylated product from the unreacted acceptor using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Sialyltransferase enzyme (e.g., recombinant human ST6Gal-I)
-
CMP-Sialic Acid (donor substrate)
-
Acceptor substrate (e.g., N-acetyllactosamine)
-
Investigational inhibitor (Compound X) and comparator compounds
-
Reaction Buffer: 50 mM MES, pH 6.5
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase: 50 mM triisopropanolamine, pH 3.5[9]
-
UV detector
Procedure:
-
Prepare a reaction mixture containing 50 mM MES buffer (pH 6.5), the acceptor substrate, and the sialyltransferase enzyme.[10]
-
Add varying concentrations of the inhibitor (Compound X or comparators) to the reaction mixture.
-
Initiate the enzymatic reaction by adding CMP-sialic acid.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).
-
Centrifuge the samples to pellet any precipitate.
-
Inject the supernatant into the HPLC system.
-
Monitor the elution of the sialylated product and the unreacted acceptor at a specific wavelength (e.g., 215 nm).[9]
-
Calculate the percentage of inhibition by comparing the peak area of the product in the presence and absence of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Fluorescence-Based Sialyltransferase Activity Assay
This high-throughput assay utilizes a fluorogenic acceptor substrate to measure sialyltransferase activity.
Materials:
-
Sialyltransferase Activity Assay Kit (e.g., Abcam ab282920 or similar)
-
Recombinant sialyltransferase enzyme
-
CMP-Sialic Acid
-
Investigational inhibitor (Compound X) and comparator compounds
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the reagents as per the manufacturer's instructions.
-
In a 96-well black microplate, add the sialyltransferase enzyme and varying concentrations of the inhibitor.
-
Prepare a reaction mix containing the assay buffer, convertor, developer, and the fluorogenic substrate.
-
Initiate the reaction by adding the reaction mix to the wells containing the enzyme and inhibitor.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Add a stop solution if required by the kit.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 410/470 nm).[11]
-
Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.
Protocol 3: Kinetic Analysis to Determine Mechanism of Action
This experiment determines whether the inhibitor is competitive, non-competitive, or uncompetitive with respect to the CMP-sialic acid substrate.
Procedure:
-
Perform the sialyltransferase activity assay (either HPLC-based or fluorescence-based) with a fixed concentration of the inhibitor.
-
Vary the concentration of the CMP-sialic acid substrate while keeping the acceptor substrate concentration constant.
-
Repeat the experiment with at least two other fixed concentrations of the inhibitor.
-
Measure the initial reaction velocities for each condition.
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[CMP-sialic acid]) for each inhibitor concentration.
-
Analyze the plot:
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
-
Calculate the inhibition constant (Ki) from the Lineweaver-Burk plot data.
Visualizing the Validation Workflow and Inhibitor Action
To further clarify the experimental process and the underlying molecular interactions, the following diagrams have been generated.
Caption: Workflow for Sialyltransferase Inhibitor Validation.
Caption: Competitive Inhibition of Sialyltransferase.
References
- 1. Sialyltransferase Inhibitors for the Treatment of Cancer Metastasis: Current Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sialyltransferase inhibition and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 5. researchgate.net [researchgate.net]
- 6. Soyasaponin I, a potent and specific sialyltransferase inhibitor. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. abcam.co.jp [abcam.co.jp]
comparative analysis of sialylation patterns generated by different sialyltransferase-CMP-sialic acid pairs
For Researchers, Scientists, and Drug Development Professionals
Sialylation, the enzymatic addition of sialic acid to the termini of glycan chains on glycoproteins and glycolipids, is a critical post-translational modification influencing a vast array of biological processes. These processes include cell-cell recognition, immune responses, and the stability of therapeutic proteins. The specific pattern of sialylation—defined by the linkage type (e.g., α2,3, α2,6, or α2,8), the underlying glycan structure, and the type of sialic acid—is meticulously controlled by a family of enzymes known as sialyltransferases (STs).
This guide provides a comparative analysis of the sialylation patterns generated by different sialyltransferase-CMP-sialic acid pairs. It offers supporting experimental data, detailed protocols for key assays, and visualizations to clarify complex enzymatic pathways and workflows. Understanding the specificities and characteristics of these enzyme-donor pairs is paramount for researchers aiming to control glycan structures in basic research and for professionals developing biotherapeutics with optimized efficacy and serum half-life.
Comparative Analysis of Sialyltransferase Families
Sialyltransferases are categorized into four main families based on the linkage they catalyze and their acceptor substrate specificity: ST3Gal, ST6Gal, ST6GalNAc, and ST8Sia.[1][2] The choice of enzyme is the primary determinant of the resulting sialic acid linkage.
| Enzyme Family | Linkage Formed | Typical Acceptor Substrates | Donor Substrate (CMP-Sia) Tolerance | Key Characteristics & Optimal Conditions |
| ST3Gal | α2,3 | Type I (Galβ1,3GlcNAc), Type II (Galβ1,4GlcNAc), and Type III (Galβ1,3GalNAc) core structures on N- and O-glycans.[3] | Generally tolerant of modifications at the C5 position of sialic acid.[4][5] | Often prefer slightly acidic pH (e.g., 6.0-6.5).[6][7] Some members have broad acceptor specificity, while others are more restricted.[3] |
| ST6Gal | α2,6 | Primarily Type II (Galβ1,4GlcNAc) structures on N-glycans.[8][9] ST6Gal-II can also act on LacdiNAc (GalNAcβ1,4GlcNAc).[9] | Generally tolerant of modifications at the C5 position of sialic acid.[10] | Optimal activity is often observed between pH 6.0 and 7.5.[6] ST6Gal-I is a key enzyme for sialylating complex N-glycans on many serum glycoproteins. |
| ST6GalNAc | α2,6 | Primarily O-linked GalNAc (Tn antigen) and sialylated core 1 O-glycans (Neu5Acα2,3Galβ1,3GalNAc).[2] | Tolerance for modified donors is less extensively studied but expected for C5 modifications. | Activity is crucial for the synthesis of sialyl-Tn and disialyl-T antigens, which are important in cancer biology. |
| ST8Sia | α2,8 | Terminal sialic acid residues, leading to the formation of polysialic acid (polySia) chains.[2] | Accepts modified CMP-sialic acid donors.[11] | Essential for the synthesis of polySia chains, particularly on neural cell adhesion molecule (NCAM).[11] |
Visualizing Sialylation Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the key processes involved in sialylation.
Caption: Cellular Sialylation Pathway.
Caption: In Vitro Chemoenzymatic Sialylation Workflow.
Caption: Linkage-Specific Outcomes of Sialyltransferases.
Experimental Protocols
Protocol 1: General In Vitro Sialyltransferase Activity Assay
This protocol provides a framework for measuring the activity of a recombinant sialyltransferase. Optimization may be required for specific enzyme-substrate pairs.
Materials:
-
Recombinant Sialyltransferase (e.g., ST3Gal-I, ST6Gal-I)
-
Acceptor Substrate: Glycoprotein (e.g., asialofetuin, monoclonal antibody) or oligosaccharide.
-
Donor Substrate: CMP-N-acetylneuraminic acid (CMP-Neu5Ac).
-
Reaction Buffer: 50 mM MES, pH 6.5 (Note: optimal pH can vary).[6][7]
-
Alkaline Phosphatase (optional, to prevent product inhibition by CMP).[6]
-
Stop Solution: e.g., SDS-PAGE loading buffer or 100 mM EDTA.
-
Detection Reagents: Varies by method (e.g., Malachite Green for phosphate (B84403) detection from a coupled-enzyme assay, or reagents for LC-MS analysis).[6]
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture. A typical 50 µL reaction might contain:
-
Negative Control: Prepare a control reaction lacking the sialyltransferase enzyme to account for any non-enzymatic sialylation or background signal.
-
Incubation: Incubate the reaction at 37°C.[6][7] The optimal time can range from 2 to 8 hours. It is recommended to perform a time-course experiment to determine the ideal incubation period.[6][14]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., boiling with SDS-PAGE buffer for gel analysis) or by freezing at -20°C for subsequent analysis.[7][12]
-
Product Detection and Quantification: Analyze the transfer of sialic acid. Common methods include:
-
LC-MS Analysis: The most comprehensive method, allowing for detailed characterization of the newly formed glycostructures (see Protocol 2).
-
Coupled-Enzyme Assay: Detects the release of CMP, which is converted to inorganic phosphate (Pi) and measured colorimetrically using Malachite Green. This measures overall enzyme activity.[6]
-
Lectin Blotting: Use linkage-specific lectins (e.g., SNA for α2,6; MAA for α2,3) to detect the presence of new sialic acid linkages on the glycoprotein product via Western blot.
-
Protocol 2: Analysis of Sialylation Patterns by LC-MS
This protocol outlines a general workflow for analyzing the N-glycan profile of a sialylated glycoprotein.
Materials:
-
Sialylated glycoprotein sample from Protocol 1.
-
Denaturing Buffer (e.g., containing SDS and DTT).
-
PNGase F enzyme for N-glycan release.
-
Derivatization/Labeling Agent (e.g., procainamide, 2-aminobenzamide).
-
HILIC-SPE cartridges for glycan cleanup.
-
LC-MS system with a HILIC column and fluorescence detector (if using a fluorescent label).
Procedure:
-
Denaturation and Reduction: Denature the glycoprotein sample in a buffer containing SDS and a reducing agent like DTT at 65°C for 30 minutes.[15]
-
Alkylation: Alkylate the reduced cysteine residues by adding iodoacetamide (B48618) and incubating in the dark for 1 hour.[15]
-
N-Glycan Release: Add PNGase F to the sample and incubate overnight at 37°C to release the N-linked glycans from the protein backbone.
-
Glycan Labeling and Cleanup:
-
Isolate the released glycans from the protein digest.
-
Label the reducing end of the glycans with a fluorescent tag (e.g., procainamide) via reductive amination. This improves detection sensitivity.
-
Purify the labeled glycans using HILIC solid-phase extraction (SPE) to remove excess labeling reagent and other contaminants.
-
-
LC-MS Analysis:
-
Inject the purified, labeled glycans onto a HILIC column coupled to a mass spectrometer.
-
Separate the glycans based on their size, charge, and structure. Sialylated glycans will typically elute earlier than their neutral counterparts.[16]
-
Use the mass spectrometer to identify the composition of each glycan peak based on its mass-to-charge ratio (m/z). The mass difference corresponding to sialic acid (Neu5Ac, 291 Da) will confirm sialylation.
-
Fragment the glycan ions (MS/MS) to confirm linkage information where possible, although this often requires specialized techniques or enzymatic digestion with linkage-specific sialidases prior to analysis.[16]
-
Troubleshooting Common Issues in In Vitro Sialylation
-
Low Product Yield:
-
Suboptimal Conditions: Verify that the pH and temperature are optimal for your specific enzyme.[6]
-
Substrate Quality: Ensure high-purity CMP-sialic acid and a properly folded acceptor substrate are used.
-
Enzyme Inactivity: The recombinant enzyme may be improperly folded or degraded. Confirm its activity with a positive control acceptor.
-
-
Reaction Plateaus or Yield Decreases Over Time:
-
Donor Substrate Hydrolysis: Some STs exhibit a side reaction where they hydrolyze CMP-Neu5Ac into CMP and sialic acid, rapidly depleting the donor.[6] Solution: Add more CMP-Neu5Ac to the reaction periodically.
-
Product Inhibition/Reverse Sialidase Activity: The accumulation of the byproduct CMP can inhibit the forward reaction. Some bacterial STs also possess a reverse sialidase activity stimulated by CMP.[6] Solution: Add alkaline phosphatase (AP) to the reaction mixture to dephosphorylate the inhibitory CMP. This has been shown to dramatically increase yields.[6]
-
References
- 1. Comparative sequence analysis in the sialyltransferase protein family: analysis of motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A systematic analysis of acceptor specificity and reaction kinetics of five human α(2,3)sialyltransferases: Product inhibition studies illustrates reaction mechanism for ST3Gal-I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Sialyltransferase-Based Chemoenzymatic Histology for the Detection of N- and O-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Enzyme assay of sialyltransferases for oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. custombiotech.roche.com [custombiotech.roche.com]
- 15. A Quantitative Microtiter Assay for Sialylated Glycoform Analyses Using Lectin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural analysis of glycoprotein sialylation – part II: LC-MS based detection - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42969E [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of CMP-Sialic Acid Sodium Salt: A Guide for Laboratory Professionals
Researchers and scientists handling CMP-Sialic acid sodium salt must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step instructions for the safe disposal of this compound in its solid form, as an aqueous solution, and for its empty containers, consolidating information from safety data sheets and general laboratory waste management protocols.
Safety and Hazard Assessment
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, it is crucial to handle all laboratory chemicals with care and to follow established safety protocols.
| Hazard Classification | Rating |
| GHS Classification | Not classified as hazardous |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0 |
| Aquatic Toxicity | Slightly hazardous for water[1] |
Disposal Procedures
The appropriate disposal method for this compound depends on the quantity and form of the waste. Always consult your institution's specific waste disposal guidelines and local regulations before proceeding.
Small Quantities of Solid Waste
For minor spills or residual amounts of solid this compound, the following procedure is recommended:
-
Containment: Mechanically pick up the solid material.
-
Disposal: For smaller quantities, it may be permissible to dispose of the contained solid waste with regular household or laboratory trash.
Aqueous Solutions
For the disposal of aqueous solutions of this compound:
-
Evaluation: Ensure the solution does not contain other hazardous chemicals.
-
Dilution: For small quantities of dilute solutions, further dilution with a large volume of water is recommended.
-
Sewer Disposal: The diluted, non-hazardous aqueous solution may be poured down the sanitary sewer. It is crucial to flush the drain with a copious amount of water to prevent accumulation in the plumbing. Do not allow undiluted product or large quantities to reach the sewage system[1].
Large Quantities and Uncleaned Packaging
For the disposal of larger quantities of the solid compound or uncleaned packaging:
-
Regulatory Compliance: Disposal must be conducted in accordance with official federal, state, and local environmental control regulations.
-
Environmental Precaution: Prevent the substance from entering sewers, surface water, or ground water[1].
-
Packaging Disposal: Uncleaned packagings should be disposed of according to official regulations[1]. This may involve triple-rinsing the container with a suitable solvent, collecting the rinsate for appropriate disposal, and then disposing of the container as regular laboratory waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling CMP-Sialic acid sodium salt
For Immediate Reference: CMP-Sialic Acid Sodium Salt is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures detail operational and disposal plans to promote laboratory safety and proper chemical management.
I. Personal Protective Equipment (PPE)
While this compound is not considered hazardous, the following standard PPE is recommended for handling any chemical reagent to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Provides a barrier against accidental splashes. Inspect gloves for integrity before use and change them immediately if contaminated. |
| Body Protection | Laboratory Coat | Should be clean, buttoned, and fit properly to protect against spills. |
| Eye Protection | Safety Glasses with Side Shields | Protects eyes from splashes and airborne particles. |
II. Health and Safety Ratings
The hazard ratings for this compound are consistently low, indicating minimal risk under normal handling conditions.
| Rating System | Health | Fire | Reactivity |
| NFPA | 0 | 0 | 0 |
| HMIS | 0 | 0 | 0 |
Scale: 0 = Minimal Hazard, 4 = Severe Hazard[1]
III. Handling and Storage Procedures
Proper handling and storage are critical for maintaining the stability and integrity of this compound.
| Aspect | Procedure |
| Receiving & Storage | Upon receipt, store the compound as a powder at -20°C for long-term stability (up to 3 years).[2] For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[3] |
| Reconstitution | If preparing a stock solution with water, it is recommended to filter and sterilize it through a 0.22 μm filter before use.[3] |
| Safe Handling | Handle in a well-ventilated area. Avoid creating dust. After handling, wash hands thoroughly. |
IV. Spill and Disposal Plan
In the event of a spill or when disposing of the material, follow these guidelines.
| Situation | Action |
| Spill | For small spills, mechanically pick up the solid material.[1] Avoid generating dust. Clean the area with a damp cloth. |
| Disposal | Smaller quantities may be disposed of with household waste.[1] For larger quantities or laboratory waste, follow official institutional and local regulations for non-hazardous chemical waste. |
V. Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
